rel-trans-Chalcone Oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-(3-phenyloxiran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGMJZQVDNZRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968993 | |
| Record name | Chalcone epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-12-1, 7570-86-7 | |
| Record name | Chalcone epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chalcone epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiophenone, 2,3-epoxy-3-phenyl-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5411-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chalcone epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl (3-phenyloxiranyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Significance of rel-trans-Chalcone Oxide
This guide provides a comprehensive technical overview of rel-trans-Chalcone Oxide, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its core structural features, stereochemistry, synthesis, and characterization, while also exploring its primary applications, particularly its role as a potent enzyme inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.
Introduction: The Chalcone Family and the Emergence of an Epoxide
Chalcones are a prominent class of flavonoids, characterized by an open-chain α,β-unsaturated ketone core that links two aromatic rings.[1][2] These compounds are abundant in edible plants and have long been recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[1][3] The versatility of the chalcone scaffold makes it a "privileged structure" in medicinal chemistry, amenable to synthetic modification to enhance or introduce novel biological functions.
One such modification is the epoxidation of the α,β-double bond, which transforms the planar chalcone into a three-dimensional chalcone oxide (also known as chalcone epoxide).[4] This structural change introduces a strained oxirane ring, a key functional group that imparts unique chemical reactivity and biological activity. This guide focuses specifically on This compound , a racemic mixture of trans-epoxides, which has emerged as a valuable synthetic intermediate and a powerful pharmacological tool.[5][6]
Molecular Structure and Stereochemical Elucidation
The defining characteristic of this compound is its three-dimensional architecture, which dictates its chemical behavior and biological interactions.
Core Chemical Structure
This compound, with the molecular formula C₁₅H₁₂O₂, consists of a central three-membered oxirane (epoxide) ring.[7] One carbon of this ring is attached to a benzoyl group (-C(=O)Ph), and the other is attached to a phenyl group (-Ph). The full IUPAC name for one of the enantiomers is phenyl-[(2R,3S)-3-phenyloxiran-2-yl]methanone .[5][6]
Unpacking the "rel-trans" Nomenclature
The stereochemical descriptors are critical for understanding this molecule:
-
trans : This refers to the relative orientation of the substituents (the benzoyl and phenyl groups) on the epoxide ring. They are located on opposite faces of the ring plane. This configuration is generally the more thermodynamically stable product of the epoxidation of a trans-chalcone. The coupling constant (J-value) between the two protons on the epoxide ring in ¹H NMR spectroscopy is a key indicator of this stereochemistry, typically falling in the range of 2–4 Hz for the trans isomer.[5]
-
rel (relative) : This prefix, often implied in the name "trans-Chalcone Oxide," indicates that the stereochemistry is defined relative to the other stereocenter within the molecule, but its absolute configuration is not specified. The compound is a racemic mixture, meaning it contains an equal 1:1 ratio of both enantiomers: (2R,3S) and (2S,3R).[8]
Caption: Stereochemical relationship in this compound.
Synthesis and Methodologies
The synthesis of this compound is a well-established, two-step process that begins with the corresponding trans-chalcone. The causality behind this sequence is rooted in creating the stable alkene geometry first, followed by a stereoselective epoxidation.
Step 1: Claisen-Schmidt Condensation to form trans-Chalcone
The precursor, trans-chalcone (1,3-diphenyl-2-propen-1-one), is synthesized via the Claisen-Schmidt condensation.[9] This is a base-catalyzed crossed aldol condensation between acetophenone and benzaldehyde.[3] The base (e.g., KOH or NaOH) deprotonates the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the aldol adduct is rapid and favors the formation of the more stable, conjugated trans-alkene.[9]
Step 2: Epoxidation of the α,β-Double Bond
The double bond of the trans-chalcone is then oxidized to form the epoxide.[1] A common and effective method involves using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a non-polar solvent like dichloromethane (DCM).[5] Alternatively, basic hydrogen peroxide can be used, which is a greener approach.[4] The reaction proceeds stereospecifically, meaning the trans geometry of the starting alkene is retained in the final epoxide product, yielding this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Part A: Synthesis of trans-Chalcone
-
Dissolve benzaldehyde (1 equivalent) in ethanol (EtOH) in a flask.
-
Add acetophenone (1 equivalent) to the solution.
-
Slowly add an aqueous solution of potassium hydroxide (KOH) while stirring vigorously in an ice bath.
-
Allow the mixture to stir at room temperature for 2-4 hours, during which a yellow precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure trans-chalcone as pale yellow crystals. Monitor reaction progress and purity via Thin Layer Chromatography (TLC) (e.g., Rf ~0.5 in 7:3 hexane:ethyl acetate).[5]
-
-
Part B: Synthesis of this compound
-
Dissolve the synthesized trans-chalcone (1 equivalent) in dichloromethane (DCM) in a flask and cool to 0°C in an ice bath.
-
Add m-CPBA (approx. 1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature between 0-5°C. The choice of a slight excess of m-CPBA ensures complete conversion of the starting material.
-
Monitor the reaction by TLC until the starting chalcone spot has disappeared.
-
Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting white solid by recrystallization from ethanol to obtain pure this compound.
-
Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for characterization.
| Technique | Parameter | Expected Observation for this compound | Justification |
| ¹H NMR | Chemical Shift (δ) & Coupling (J) | Epoxide protons (Hα, Hβ): δ 3.8–4.2 ppm, appearing as two doublets.[5] | The downfield shift is due to the proximity to the carbonyl and phenyl groups. |
| Coupling Constant (Jαβ): ~2-4 Hz.[5] | The small coupling constant is characteristic of a trans relationship between the two vicinal protons on the epoxide ring. | ||
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (C=O): ~195 ppm. | Typical chemical shift for a ketone carbonyl conjugated with an aromatic ring. |
| Epoxide Carbons (Cα, Cβ): ~60-65 ppm. | Characteristic region for sp³ carbons in a strained three-membered ring. | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O Stretch: ~1685 cm⁻¹. | Strong absorption characteristic of an aryl ketone. |
| C-O-C (epoxide) Stretch: ~1250 cm⁻¹ (asymmetric) and ~850 cm⁻¹ (symmetric). | Confirms the presence of the oxirane ring. | ||
| Mass Spectrometry | Mass-to-charge ratio (m/z) | Molecular Ion [M]⁺: ~224.08 g/mol . | Corresponds to the molecular formula C₁₅H₁₂O₂.[10] |
Applications in Drug Development and Beyond
The primary value of this compound in research and drug development stems from its function as a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH), also known as cytosolic epoxide hydrolase (cEH).[5]
Mechanism of Action: sEH Inhibition
The enzyme sEH is responsible for the hydrolysis of endogenous signaling molecules called epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids, DHETs). EETs possess beneficial biological effects, including anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, this compound prevents the degradation of EETs, thereby increasing their bioavailability and amplifying their therapeutic effects. This mechanism is a key area of investigation for treating conditions like hypertension, inflammation, pain, and neurodegenerative diseases.[5]
Caption: Mechanism of sEH inhibition by this compound.
Other Applications
Beyond its role as an enzyme inhibitor, the strained epoxide ring makes this compound a versatile building block in organic synthesis for creating more complex heterocyclic compounds. It also serves as a precursor in materials science for the synthesis of novel polymers, where its incorporation can modify mechanical and optical properties.[5]
Conclusion
This compound is more than just a derivative of a common natural product. Its specific three-dimensional structure, defined by the trans-oriented substituents on a racemic epoxide ring, is the source of its unique chemical and biological properties. A straightforward and high-yielding synthesis makes it readily accessible for research. Its primary application as a potent inhibitor of soluble epoxide hydrolase places it at the forefront of investigations into new therapeutic strategies for a range of human diseases. The combination of its well-defined structure, accessible synthesis, and significant biological activity ensures that this compound will remain a molecule of high interest to the scientific community.
References
- Vertex AI Search. Cas no 7570-86-7 (this compound).
- Benchchem. This compound|Supplier.
- PubChem. Chalcone epoxide | C15H12O2 | CID 92219. National Institutes of Health.
- Global Substance Registration System. CHALCONE OXIDE, REL-TRANS-.
- ECHEMI. 7570-86-7, trans-Chalcone oxide Formula.
- FABAD Journal of Pharmaceutical Sciences. Chemical and Structural Properties of Chalcones I.
- De Gruyter. Reaction of chalcones with basic hydrogen peroxide: A structure and reactivity study.
- PubChem. rac-(2R,3S)-2-benzoyl-3-phenyloxirane | C15H12O2 | CID 728562. National Institutes of Health.
- CymitQuimica. CAS 7570-86-7: trans-Chalcone oxide.
- MDPI. Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions.
- ACS Publications. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- NIH National Library of Medicine. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.
- ResearchGate. Chalcone structure and stereochemistry.
- Journal of Chemical and Pharmaceutical Research. Synthesis, stereochemistry and antitumor evaluation of some novel chalcone derivatives.
- NIH National Library of Medicine. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
Sources
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rac-(2R,3S)-2-benzoyl-3-phenyloxirane | C15H12O2 | CID 728562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7570-86-7(this compound) | Kuujia.com [kuujia.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions [mdpi.com]
- 10. Chalcone epoxide | C15H12O2 | CID 92219 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of rel-trans-Chalcone Oxide
Introduction: The Chalcone Oxide Scaffold in Modern Chemistry
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one core, are a pivotal class of compounds in both natural products and synthetic chemistry.[1][2] Their versatile α,β-unsaturated ketone moiety serves as a precursor for a vast array of flavonoids and heterocyclic systems.[1][3] The epoxidation of the chalcone double bond yields chalcone oxides, three-membered heterocyclic ketones that possess significant ring strain.[4] This inherent strain makes them highly reactive and valuable intermediates for creating complex molecular architectures.[4][5] Specifically, rel-trans-Chalcone Oxide, systematically named rel-Phenyl[(2R,3S)-3-phenyloxiranyl]methanone, is a key derivative whose chemical properties are of profound interest to researchers in organic synthesis and drug development.[6][7] Its stereodefined epoxide ring is a gateway to a multitude of functional group transformations and the construction of novel bioactive molecules.[8] This guide provides a comprehensive exploration of the synthesis, characterization, and core chemical reactivity of this compound, offering field-proven insights for its application in research.
Part 1: Synthesis and Stereochemical Integrity
The primary and most reliable route to this compound is the stereoselective epoxidation of trans-Chalcone. The geometry of the starting alkene directly dictates the relative stereochemistry of the resulting epoxide.
Causality of Stereoselection: The epoxidation reaction involves the delivery of an oxygen atom to the same face of the planar alkene. For the parent trans-chalcone, this results in the two phenyl groups residing on opposite faces of the newly formed oxirane ring, leading exclusively to the rel-trans diastereomer. This stereochemical fidelity is crucial, as the spatial arrangement of the substituents governs the molecule's subsequent reactivity and biological interactions.
Several epoxidation methods are effective, with the choice often depending on scale, desired purity, and reagent availability. A widely adopted and robust method involves the use of alkaline hydrogen peroxide.
Experimental Protocol: Synthesis via Alkaline Peroxide
This protocol is a self-validating system, where the progress can be monitored by Thin Layer Chromatography (TLC), and the product's identity is confirmed by its melting point and spectroscopic data.
Materials:
-
trans-Chalcone
-
Methanol (MeOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Step-by-Step Methodology:
-
Dissolution: Dissolve trans-Chalcone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 15°C in an ice-water bath.
-
Reagent Addition: While stirring, add 30% hydrogen peroxide (2.0 eq) to the solution, followed by the dropwise addition of 2M NaOH (1.5 eq), ensuring the temperature does not exceed 20°C. Expertise Note: Maintaining a low temperature is critical to prevent side reactions, such as the base-catalyzed decomposition of hydrogen peroxide and potential Baeyer-Villiger oxidation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into cold water and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: The bicarbonate wash is essential to neutralize any remaining base and quench unreacted peroxide, ensuring the stability of the epoxide product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to afford this compound as a white crystalline solid.[9]
Caption: Experimental workflow for the synthesis of this compound.
Part 2: Spectroscopic and Physicochemical Properties
Accurate characterization is paramount for confirming the structure and purity of the synthesized oxide. The following data are characteristic of the rel-trans isomer.
Physicochemical Properties:
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₅H₁₂O₂[7]
-
Molecular Weight: 224.25 g/mol [8]
-
Melting Point: Typically in the range of 88-91°C, a sharp melting point indicates high purity.
Spectroscopic Data Summary:
The spectroscopic signature of this compound is distinct, particularly in NMR, where the coupling constant between the oxirane protons confirms the trans configuration.
| Technique | Characteristic Features | Typical Values |
| ¹H NMR | Oxirane Protons: Two doublets, one for the proton alpha to the carbonyl (Hα) and one for the proton alpha to the phenyl group (Hβ). The key diagnostic is the small coupling constant (J), indicative of a trans relationship. | Hα: ~4.1-4.3 ppm (d, J ≈ 2.0 Hz)Hβ: ~3.9-4.1 ppm (d, J ≈ 2.0 Hz) |
| Aromatic Protons: Complex multiplets for the two phenyl rings. | ~7.3-8.1 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal in the characteristic ketone region. | ~193-196 ppm |
| Oxirane Carbons (C-O): Two distinct signals for the epoxide carbons. | Cα: ~59-61 ppmCβ: ~60-62 ppm | |
| Aromatic Carbons: Multiple signals in the aromatic region. | ~125-138 ppm | |
| FT-IR | Carbonyl Stretch (νC=O): Strong absorption band, typical for an α,β-epoxy ketone. | ~1680-1695 cm⁻¹ |
| C-O-C Stretch (νC-O): Characteristic epoxide ring vibrations. | ~1250 cm⁻¹ and ~880 cm⁻¹ |
Note: Exact chemical shifts (ppm) and vibrational frequencies (cm⁻¹) can vary slightly based on the solvent and instrument used.[10][11][12][13][14]
Part 3: Core Chemical Reactivity - The Ring-Opening Reaction
The synthetic utility of this compound stems from the high reactivity of the strained epoxide ring, which readily undergoes nucleophilic ring-opening reactions.[5][15] The regioselectivity and stereochemistry of these reactions are highly dependent on the reaction conditions (acidic vs. basic/nucleophilic), a critical consideration for synthetic design.
A. Base-Catalyzed / Nucleophilic Ring-Opening
Under basic or neutral nucleophilic conditions, the ring-opening follows a classic Sₙ2 mechanism .[16][17]
Mechanistic Rationale (Sₙ2):
-
Nucleophilic Attack: The nucleophile attacks one of the electrophilic epoxide carbons.
-
Steric Hindrance: The attack preferentially occurs at the less sterically hindered carbon atom. In this compound, this is the β-carbon (the carbon adjacent to the phenyl group), as the α-carbon is sterically shielded by the bulky benzoyl group.
-
Stereochemistry: The attack occurs from the backside relative to the C-O bond, resulting in an inversion of configuration at the center of attack.
-
Product: The reaction yields a trans-1,2-disubstituted product (an anti-diol derivative), which upon protonation during workup gives the final product.[4]
This pathway is dominant for strong nucleophiles such as alkoxides, amines, thiols, Grignard reagents, and hydride sources like LiAlH₄.[16][17]
// Starting Material start [label=<
Ph
O
Nu- ╲
╱
Cβ ── Cα
╱
╲
H
COPh
>];// Transition State ts [label=<
Ph
Oδ-
Nuδ- ╲
╱
Cβ ── Cα
╱
╲
H
COPh
>];// Intermediate inter [label=<
Ph
O-
Nu ╲
╱
Cβ ── Cα
╱
╲
H
COPh
>];// Product prod [label=<
Ph
OH
Nu ╲
╱
Cβ ── Cα
╱
╲
H
COPh
>];// Edges start:c_beta -> ts:c_beta [label="Attack at less\nhindered Cβ", style=dashed, arrowhead=none]; ts:c_alpha -> inter:c_alpha [label="Ring Opening", arrowhead=none]; inter -> prod [label="Protonation\n(Workup)"];
{rank=same; start; ts; inter; prod} start -> ts [style=invis]; ts -> inter [style=invis]; inter -> prod [style=invis]; }
Caption: Sₙ2 ring-opening of chalcone oxide by a nucleophile (Nu⁻).
B. Acid-Catalyzed Ring-Opening
In the presence of an acid catalyst, the mechanism shifts to have significant Sₙ1 character .[18][19]
Mechanistic Rationale (Sₙ1-like):
-
Protonation: The epoxide oxygen is first protonated by the acid, transforming the poor alkoxide leaving group into a good neutral alcohol leaving group.[19] This activation makes the epoxide much more electrophilic.
-
Carbocation-like Character: The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. For chalcone oxide, the α-carbon is benzylic to the benzoyl group and the β-carbon is benzylic to the phenyl group. The β-carbon can better stabilize a positive charge due to direct resonance with the phenyl ring.
-
Regioselectivity: Consequently, the nucleophile preferentially attacks the β-carbon , which bears the greater partial positive charge.[16][18][20]
-
Stereochemistry: Although the mechanism has Sₙ1 character, the leaving group still partially shields one face of the molecule. Therefore, the attack still predominantly occurs from the backside, leading to an overall anti-addition product.[18]
The key takeaway for researchers is the reversal of regioselectivity. While both acid- and base-catalyzed openings give anti-products, the site of nucleophilic attack changes.[21]
| Condition | Mechanism | Site of Attack | Driving Factor |
| Basic / Strong Nu⁻ | Sₙ2 | β-carbon (less hindered) | Steric Effects |
| Acidic / Weak Nu⁻ | Sₙ1-like | β-carbon (more stable carbocation) | Electronic Effects |
Note: For the specific case of trans-Chalcone Oxide, both mechanisms favor attack at the β-carbon, but for different reasons. In other unsymmetrical epoxides, this distinction can lead to different constitutional isomers.
Part 4: Applications in Drug Development and Synthesis
The predictable reactivity of this compound makes it a powerful building block. The ring-opening reactions provide diastereoselective access to a wide range of functionalized 1,2-diols and their derivatives. These products are precursors to:
-
Bioactive Molecules: Many chalcone oxide derivatives and their ring-opened products have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.[1][6][8] The epoxide moiety can act as a targeted covalent inhibitor by reacting with nucleophilic residues (e.g., cysteine or histidine) in enzyme active sites.
-
Complex Heterocycles: The resulting diol or amino alcohol functionalities are ideal handles for subsequent cyclization reactions to form flavonoids, tetrahydrofurans, and other complex heterocyclic systems.
-
Chiral Synthesis: Asymmetric epoxidation of the parent chalcone can yield enantiomerically pure chalcone oxides, which serve as chiral synthons for the synthesis of optically active pharmaceutical targets.[22][23]
Conclusion
This compound is more than a simple derivative; it is a synthetically versatile platform molecule. A thorough understanding of its stereoselective synthesis and the dichotomy of its ring-opening mechanisms is essential for any researcher aiming to leverage its chemical potential. The ability to control the regiochemical outcome of nucleophilic additions by simply choosing acidic or basic conditions provides a powerful tool for the strategic design of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[7][8]
References
- The Biological Activity of Deuterated Chalcone Oxides: A Technical Guide for Drug Development Professionals - Benchchem.
- Enantioselective epoxidation of chalcone derivatives a - ResearchGate.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - MDPI.
- Absolute configuration of chalcone epoxide. Chemical correlation | The Journal of Organic Chemistry - ACS Publications.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH.
- Chalcone Derivatives As Potential Biological Activities - International Journal of Pharmaceutical Sciences.
- ChemInform Abstract: Unusual Tandem Oxidative C—C Bond Cleavage and Acetalization of Chalcone Epoxides in the Presence of Iodine in Methanol. - ResearchGate.
- Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids - WMU's ScholarWorks.
- One-pot synthesis of chalcone epoxides - A green chemistry strategy - ResearchGate.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts.
- Unusual Tandem Oxidative C-C Bond Cleavage and Acetalization of Chalcone Epoxides in the Presence of Iodine in Methanol - Organic Chemistry Portal.
- 9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts.
- Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps.
- Spectral Properties of Chalcones II - FABAD Journal of Pharmaceutical Sciences.
- Epoxides Ring-Opening Reactions - Chemistry Steps.
- Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry.
- New chalcone-3- O -glycoside derivatives: Synthesis and characterization - ResearchGate.
- Kinetics and mechanism of reactions of cis- and trans-chalcones with amines | Journal of the American Chemical Society - ACS Publications.
- Synthesis, reactions, and applications of chalcones: A review - ResearchGate.
- (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives - ResearchGate.
- Base vs. Acid catalyed epoxide ring openings : r/chemhelp - Reddit.
- Solvent-Free Synthesis of Chalcones | Journal of Chemical Education - ACS Publications.
- A Study on the Synthesis, Characterisation of Chalcone moiety - Jetir.Org.
- Ring Opening of Epoxides by Strong Nucleophiles - YouTube.
Sources
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 7570-86-7: trans-Chalcone oxide | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. Unusual Tandem Oxidative C-C Bond Cleavage and Acetalization of Chalcone Epoxides in the Presence of Iodine in Methanol [organic-chemistry.org]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 20. echemi.com [echemi.com]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to ¹H and ¹³C NMR Spectral Analysis of Chalcone Oxides
Introduction: The Significance of Chalcone Oxides in Modern Research
Chalcone oxides, or chalcone epoxides, represent a pivotal class of organic intermediates, bridging the gap between the widely studied chalcones and a diverse array of heterocyclic compounds. Their inherent reactivity, stemming from the strained three-membered oxirane ring, makes them valuable precursors in the synthesis of pharmacologically significant molecules, including flavonols, α-hydroxy ketones, and various drug candidates. For researchers in medicinal chemistry and drug development, the precise structural elucidation of these transient intermediates is not merely an academic exercise; it is a critical checkpoint that governs the stereochemical and regiochemical outcome of subsequent synthetic transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous characterization of these molecules. This in-depth guide provides a technical framework for interpreting the ¹H and ¹³C NMR spectra of chalcone oxides, grounded in field-proven insights and experimental causality. We will explore the characteristic spectral signatures that define this class of compounds, enabling researchers to confirm their synthesis and purity with confidence.
Part 1: ¹H NMR Spectroscopy - Decoding the Proton Environment
The ¹H NMR spectrum of a chalcone oxide provides a wealth of information, particularly regarding the newly formed epoxide ring. The conversion of the α,β-unsaturated double bond of the chalcone precursor into an epoxide ring results in a dramatic upfield shift of the corresponding proton signals.
The Oxirane Ring Protons: The Definitive Signature
The most diagnostic signals in the ¹H NMR spectrum of a chalcone oxide are those of the two protons on the oxirane ring, commonly designated Hα (adjacent to the carbonyl group) and Hβ (adjacent to the B-ring phenyl group).
-
Chemical Shift (δ): These protons typically resonate in the range of δ 3.8 - 4.5 ppm .[1][2] This is a significant upfield shift from their position in the parent chalcone, where the vinylic protons appear much further downfield (δ 7.0 - 8.0 ppm). The electronegative oxygen atom in the strained epoxide ring is the primary cause of this characteristic shielding. For example, in the parent (E)-chalcone oxide, the Hα and Hβ protons appear as doublets at δ 4.02 and δ 4.22 ppm, respectively.[2]
-
Coupling Constant (J): The vicinal coupling constant (Jαβ) between the two oxirane protons is a powerful indicator of their relative stereochemistry. For chalcone oxides synthesized from trans-chalcones, which is the most common and stable isomer, the resulting epoxide protons are also in a trans configuration. This geometric arrangement results in a small coupling constant, typically in the range of 1.5 - 2.5 Hz .[1][2][3] This small J value is due to the dihedral angle between the two C-H bonds approaching 90°, as dictated by the Karplus relationship in a strained three-membered ring. The observation of two doublets, each with a J value of approximately 2 Hz, is a hallmark confirmation of the formation of the trans-chalcone epoxide.[1][2]
Aromatic Protons
The aromatic protons of the two phenyl rings (A-ring and B-ring) typically appear in their expected region of δ 7.2 - 8.1 ppm . The specific chemical shifts and multiplicity patterns depend on the substitution on these rings. The protons on the A-ring, which is directly attached to the electron-withdrawing carbonyl group, are generally found at the downfield end of this range.
Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary and equally critical data for the structural confirmation of chalcone oxides. The key signals to identify are the carbonyl carbon and the two carbons of the oxirane ring.
Characteristic Carbon Signals
-
Carbonyl Carbon (C=O): The carbonyl carbon signal is typically found in the downfield region of the spectrum, usually between δ 190 - 195 ppm .[2] This is slightly upfield compared to the parent α,β-unsaturated ketone (chalcone), where the carbonyl carbon can appear closer to δ 190.5 ppm.[4]
-
Oxirane Carbons (Cα and Cβ): The carbons of the epoxide ring are significantly shielded and represent another key diagnostic feature. They typically resonate in the range of δ 58 - 63 ppm .[2] For instance, in the parent chalcone oxide, these carbons appear at δ 58.6 and δ 60.9 ppm.[2] The loss of the sp² hybridized carbons of the alkene (which appear at δ 120-145 ppm in the chalcone precursor) and the appearance of these two new sp³ signals in the δ 58-63 ppm range provides definitive evidence of successful epoxidation.[4][5]
Summary of Characteristic NMR Data
The following table summarizes the typical chemical shift ranges for the key nuclei in trans-chalcone oxides.
| Nucleus | Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key Insights |
| Hα / Hβ | Oxirane Protons | 3.8 - 4.5 (d, J ≈ 2 Hz) | - | Definitive proof of epoxide formation; J value confirms trans stereochemistry. |
| C=O | Carbonyl Carbon | - | 190 - 195 | Confirms the presence of the ketone group. |
| Cα / Cβ | Oxirane Carbons | - | 58 - 63 | Confirms the conversion of the C=C double bond to an epoxide. |
| Ar-H | Aromatic Protons | 7.2 - 8.1 | - | Pattern indicates substitution on the phenyl rings. |
| Ar-C | Aromatic Carbons | - | 125 - 140 | Confirms the aromatic scaffold. |
Part 3: Experimental Protocol and Data Interpretation Workflow
Achieving high-quality, interpretable NMR spectra is contingent upon meticulous experimental technique. The following protocol provides a reliable starting point for the analysis of chalcone oxides.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified chalcone oxide sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is the most common and effective solvent for this class of compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual signal.
-
-
Acquisition of ¹H NMR Spectrum:
-
Use a standard single-pulse experiment.
-
Set a spectral width of approximately 12-15 ppm, centered around 6 ppm.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., δ 7.26 ppm for CDCl₃).
-
-
Acquisition of ¹³C NMR Spectrum:
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220-240 ppm, centered around 100 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference the chemical shifts to the solvent signal (e.g., δ 77.16 ppm for CDCl₃).
-
Data Interpretation Workflow
The following workflow provides a logical sequence for analyzing the acquired spectra to confirm the structure of a chalcone oxide.
Caption: A logical workflow for the structural elucidation of trans-chalcone oxides using NMR spectroscopy.
Conclusion
The ¹H and ¹³C NMR spectra of chalcone oxides present a unique and highly diagnostic set of signals that, when interpreted correctly, provide unequivocal structural proof. The characteristic upfield shifts of the oxirane protons and carbons, combined with the small vicinal coupling constant of the trans-protons, serve as a reliable fingerprint for this important class of molecules. By following the systematic workflow and experimental protocols outlined in this guide, researchers and drug development professionals can confidently characterize their synthetic intermediates, ensuring the integrity and success of their scientific endeavors.
References
- Manchanayakage, R. (2016). One-Pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment. In Green Chemistry Experiments in Undergraduate Laboratories (ACS Symposium Series, Vol. 1233, pp. 111-125). American Chemical Society. [Link]
- The Royal Society of Chemistry. (2022).
- Fringuelli, F., et al. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Arkivoc, 2017(5), 234-249. [Link]
- Mamun-Ar-Rashid, M. (2010). Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities. Rajshahi University Institutional Repository. [Link]
- Reddy, B. V. S., et al. (n.d.).
- Manchanayakage, R., & Ngo, D. (2016). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation.
- Deliorman-Orhan, D., et al. (2009). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 34, 223-234. [Link]
Sources
Mechanism of Action of Chalcone Oxides as Covalent, Slow-Turnover Inhibitors of Soluble Epoxide Hydrolase (cEH)
An In-Depth Technical Guide:
Abstract
Soluble epoxide hydrolase (sEH, encoded by the EPHX2 gene) is a critical enzyme in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active dihydroxy derivatives (DHETs), sEH attenuates their beneficial biological effects, which include anti-inflammatory, anti-hypertensive, and analgesic properties. Consequently, inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[1][2] Among the various classes of sEH inhibitors, chalcone oxides were one of the earliest and most mechanistically informative groups. This guide provides a detailed technical examination of the mechanism by which chalcone oxides inhibit sEH, focusing on the formation of a covalent enzyme-inhibitor intermediate. We will dissect the kinetic evidence, structure-activity relationships, and key experimental protocols that underpin our current understanding, providing researchers and drug developers with a comprehensive resource for studying this important class of inhibitors.
The Soluble Epoxide Hydrolase (sEH) Pathway: A Therapeutic Rationale
The sEH enzyme is a homodimeric protein, with each monomer containing two distinct functional domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain. The C-terminal hydrolase domain is the primary target for therapeutic intervention. It belongs to the α/β-hydrolase fold superfamily and contains a classic catalytic triad (Asp333, Asp495, His523) within a hydrophobic active site pocket.
The primary physiological function of the sEH hydrolase domain is the inactivation of EETs. EETs are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases and play a crucial role in maintaining cardiovascular homeostasis and modulating inflammation. By inhibiting sEH, the endogenous concentration of EETs is increased, enhancing their protective effects. This principle forms the foundation for developing sEH inhibitors (sEHIs) as therapeutic agents.
The catalytic mechanism of sEH proceeds via a two-step process involving a covalent alkyl-enzyme intermediate.
-
Ring Opening: The catalytic nucleophile, Asp333, attacks one of the electrophilic carbons of the epoxide ring on the EET substrate. This forms a covalent hydroxyalkyl-ester intermediate. The transition state is stabilized by two "charge-relay" tyrosine residues (Tyr381 and Tyr465) that donate hydrogen bonds to the epoxide oxygen.
-
Hydrolysis: A water molecule, activated by His523 and Asp495, hydrolyzes the ester intermediate, releasing the diol product and regenerating the free enzyme.
This mechanism, particularly the formation of a covalent intermediate, is the key to understanding how chalcone oxides exert their inhibitory effect.
Figure 1: Simplified diagram of the sEH catalytic cycle, highlighting the formation of a covalent ester intermediate with the substrate (EET).
Chalcone Oxides: From Substrate to Inhibitor
Chalcones are naturally occurring compounds characterized by a 1,3-diaryl-2-propen-1-one backbone. Their synthesis is readily achieved via the Claisen-Schmidt condensation of an appropriate benzaldehyde with an acetophenone.[3] Chalcone oxides (also known as chalcone epoxides) are derivatives where the α,β-double bond has been epoxidized.
This structural modification is critical. The resulting oxirane (epoxide) ring mimics the endogenous EET substrate, allowing it to enter the sEH active site. However, unlike EETs, the electronic and steric properties of the chalcone oxide scaffold lead to an unusually stable covalent intermediate, effectively sequestering the enzyme and inhibiting its activity. Chalcone oxides are therefore considered mechanism-based, slow-turnover substrates that act as transient or time-dependent inhibitors.
Core Mechanism of sEH Inhibition by Chalcone Oxides
The inhibitory mechanism of chalcone oxides mirrors the first step of the normal catalytic cycle but diverges significantly in the second.
-
Active Site Recognition and Binding: The chalcone oxide inhibitor enters the hydrophobic active site of the sEH C-terminal domain. Its structure is sufficiently similar to the natural substrate to allow for productive binding.
-
Nucleophilic Attack and Covalent Adduct Formation: The catalytic Asp333 residue performs a nucleophilic attack on one of the epoxide carbons of the chalcone oxide. This opens the epoxide ring and forms a covalent ester bond between the enzyme and the inhibitor.[4]
-
Formation of a Stabilized Intermediate: This covalent enzyme-inhibitor complex is significantly more stable than the corresponding intermediate formed with EETs. The hydrolysis step, which would release the diol form of the chalcone and regenerate the enzyme, proceeds very slowly.[1]
The potency of a given chalcone oxide is therefore inversely proportional to the half-life of this covalent intermediate.[4] Potent inhibitors form a stable adduct that is hydrolyzed very slowly, effectively taking the enzyme out of commission for an extended period.
Figure 2: Mechanism of sEH inhibition by chalcone oxide, leading to a stable covalent complex with a very slow regeneration rate.
Evidentiary Support: Key Experimental Methodologies
The elucidation of this mechanism relies on a confluence of evidence from chemical synthesis, enzyme kinetics, and cellular assays. As a Senior Application Scientist, the rationale behind these experimental choices is as important as the protocols themselves.
Synthesis of Chalcone Oxide Inhibitors
Causality: To study the structure-activity relationship, a library of chalcone oxide analogues must be synthesized. The Claisen-Schmidt condensation is the foundational method due to its reliability and tolerance of diverse functional groups on both the acetophenone and benzaldehyde starting materials. The subsequent epoxidation step creates the key pharmacophore for sEH recognition.
Protocol: Two-Step Synthesis of a Chalcone Oxide
-
Step 1: Claisen-Schmidt Condensation
-
Dissolve substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add an aqueous solution of a strong base (e.g., 40% KOH) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Collect the solid by vacuum filtration, wash with water, and purify by recrystallization from ethanol.[5]
-
-
Step 2: Epoxidation (Weitz-Scheffer Reaction)
-
Dissolve the purified chalcone (1.0 eq) in a suitable solvent mixture (e.g., methanol/acetone).
-
Add hydrogen peroxide (H₂O₂, 30% solution, ~1.5 eq) to the solution.
-
Add an aqueous base (e.g., 6N NaOH) dropwise while maintaining the temperature below 25°C.[6]
-
Stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chalcone oxide by column chromatography on silica gel.
-
Kinetic Analysis of sEH Inhibition
Causality: Enzyme kinetics provide the quantitative proof of inhibition and reveal its nature. A fluorimetric assay is preferred for its high sensitivity and suitability for high-throughput screening. By measuring the rate of reaction at various inhibitor concentrations, we can determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies, such as generating Lineweaver-Burk plots, can help distinguish the type of inhibition (e.g., competitive, non-competitive, or mixed).[7]
Protocol: Fluorimetric sEH Activity Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM Bis-Tris, pH 7.0, with 0.1 mg/mL BSA).
-
Prepare a stock solution of the fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl)oxirane-2-carboxylate (CMNPC), in DMSO.
-
Prepare serial dilutions of the chalcone oxide inhibitor in DMSO.
-
Prepare a solution of recombinant human or murine sEH in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of assay buffer.
-
Add 1 µL of the inhibitor solution (or DMSO for control wells).
-
Add 20 µL of the sEH enzyme solution and incubate for 5 minutes at 30°C to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 1 µL of the CMNPC substrate solution (final concentration ~5 µM).
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over 10-15 minutes. The product of the hydrolysis is highly fluorescent.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the control (DMSO only) to get percent inhibition.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]
-
Figure 3: A typical experimental workflow for the discovery and characterization of novel chalcone oxide-based sEH inhibitors.
Structure-Activity Relationship (SAR) Insights
Early SAR studies on chalcone oxides provided crucial insights into the topology of the sEH active site long before crystal structures with bound inhibitors were available.[8] Kinetic analysis of a series of substituted chalcone oxides revealed key determinants of inhibitor potency.[4]
-
Electronic Effects: The potency is highly sensitive to electronic effects induced by para-substitution on the phenyl ring attached to the epoxide. Electron-withdrawing groups on the phenyl ring adjacent to the carbonyl generally increase potency, while such groups on the phenyl ring attached to the epoxide decrease potency. This supports a mechanism where the electronic stabilization of the covalent enzyme-inhibitor intermediate is paramount.[4]
-
Steric Constraints: The active site imposes significant steric constraints. Bulky substituents can drastically reduce or abolish inhibitory activity, providing a rough map of the active site's dimensions.
Table 1: Representative IC₅₀ Values for Chalcone Derivatives Against sEH
| Compound | Description | Target Enzyme | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| PC-3 | A synthesized chalcone derivative | Soluble Epoxide Hydrolase | 0.2490 | [N/A] | [7] |
| PC-4 | A synthesized chalcone derivative | Soluble Epoxide Hydrolase | 0.5238 | [N/A] | [7] |
| PC-1 | A synthesized chalcone derivative | Soluble Epoxide Hydrolase | 0.8213 | [N/A] | [7] |
| PC-2 | A synthesized chalcone derivative | Soluble Epoxide Hydrolase | 2.64 | [N/A] | [7] |
| C1 | Basic Chalcone | Acetylcholinesterase (AChE) | [N/A] | 22 ± 2.8 | [9] |
| 13 | Novel Chalcone | Xanthine Oxidase (XO) | [N/A] | 2.4 | [3] |
| 11 | Sappanchalcone derivative | Xanthine Oxidase (XO) | [N/A] | 2.5 | [3] |
Note: IC₅₀ values are context-dependent and can vary based on assay conditions. This table is for illustrative purposes to show the range of potencies achieved with chalcone scaffolds against various enzymes.
Conclusion and Future Directions
The mechanism of action of chalcone oxides as sEH inhibitors is a classic example of covalent, mechanism-based inhibition. By acting as slow-turnover substrates, they form a stabilized ester intermediate with the catalytic Asp333 residue, effectively sequestering the enzyme. This mechanism has been robustly defined through kinetic studies and extensive structure-activity relationship analyses. While newer classes of sEH inhibitors, such as substituted ureas and amides, have since been developed with improved potency and drug-like properties, the foundational work on chalcone oxides was instrumental in validating sEH as a druggable target. It provided the initial chemical tools to demonstrate the in vivo effects of sEH inhibition and paved the way for the development of clinical candidates.[8]
Future research could leverage the chalcone oxide scaffold for developing targeted covalent inhibitors for other hydrolases or for creating activity-based probes to identify novel epoxide-metabolizing enzymes in various biological systems.
References
- Morisseau, C., et al. (1998). Mechanism of mammalian soluble epoxide hydrolase inhibition by chalcone oxide derivatives. Chemical Research in Toxicology, 11(11), 1345-1352. [Link]
- Shen, H. C., & Hammock, B. D. (2012). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 55(5), 1787-1808. [Link]
- Wagner, K., et al. (2017). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 60(16), 6745-6775. [Link]
- Khan, I., et al. (2020).
- Wang, Y., et al. (2024). Design, synthesis, and evaluation of chalcone derivatives as xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 276, 116893. [Link]
- Kumar, A., et al. (2017). In vitro soluble epoxide hydrolase enzyme inhibitory activity of some novel chalcone derivatives. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 353-356. [Link]
- Obregón-Zúñiga, M., et al. (2014). Investigation of Three Diasteromeric Chalcone Epoxides Derivatives by NMR Spectroscopy and X-ray Crystallography. Journal of Chemical Crystallography, 44(10), 512-519. [Link]
- An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. (2022). Current Topics in Medicinal Chemistry, 22(23), 1891-1913. [Link]
- Conti, S., et al. (2024). Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. European Journal of Medicinal Chemistry, 279, 116965. [Link]
- Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay. (2002). Zeitschrift für Naturforschung C, 57(9-10), 887-892. [Link]
- Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay. (2002).
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). Results in Chemistry, 5, 100782. [Link]
- Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (2022).
- Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion. (2020). International Journal of Molecular Sciences, 21(11), 3980. [Link]
- Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. (2016). SpringerPlus, 5(1), 1827. [Link]
- Kinetic Analysis of Chalcone Epoxidation in a Biphasic System. (2010). The Cooper Union. [Link]
- Bis-chalcone analogues as potent NO production inhibitors and as cytotoxic agents. (2011). European Journal of Medicinal Chemistry, 46(9), 4284-4292. [Link]
- Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity. (2014). Journal of Medicinal Chemistry, 57(8), 3416-3428. [Link]
Sources
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of mammalian soluble epoxide hydrolase inhibition by chalcone oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Synthetic Chalcone Derivatives: A Technical Guide for Drug Discovery and Development
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2][3] This scaffold is a privileged structure in medicinal chemistry due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[4] Natural and synthetic chalcones have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, making them highly attractive templates for drug design and development.[4][5][6][7][8][9] The reactive α,β-unsaturated carbonyl moiety is a key pharmacophore, often acting as a Michael acceptor, which contributes to the interaction of chalcones with various biological targets.[1][10][11][12] This guide provides an in-depth technical overview of the multifaceted biological activities of synthetic chalcone derivatives, focusing on their mechanisms of action, relevant experimental protocols, and structure-activity relationships (SAR).
I. Anticancer Activity
The anticancer potential of synthetic chalcone derivatives is one of the most extensively studied areas.[5][13][14][15] Their mechanisms of action are diverse and multifaceted, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[5][16]
A. Mechanism of Action
1. Inhibition of Tubulin Polymerization: A significant number of chalcone derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[17][18] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][18][19] The presence of methoxy groups, amino groups, or heterocyclic substituents on the aromatic rings has been shown to enhance this activity.[19] For instance, certain fatty acid conjugated chalcones and thiazole-based chalcones have been identified as potent tubulin polymerization inhibitors.[20][21]
2. Induction of Apoptosis: Chalcone derivatives can induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways. This includes the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[5] For example, some chalcone-coumarin hybrids have been shown to induce apoptosis by activating caspases 3 and 9.[5]
3. Modulation of Signaling Pathways:
-
NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in cancer development by regulating genes involved in inflammation, cell survival, and proliferation.[22] Chalcones can inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB.[3][22][23][24]
-
Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[10][11][25] The α,β-unsaturated carbonyl system of chalcones can act as a Michael acceptor, reacting with cysteine residues on Keap1.[10][11] This leads to the dissociation of Nrf2, its nuclear translocation, and the subsequent activation of antioxidant response element (ARE)-driven genes, which can confer cytoprotective effects.[10][11][25]
-
Other Pathways: Chalcones have also been shown to modulate other critical signaling pathways in cancer, including PI3K/Akt and MAPK.[16]
B. Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[26]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[26]
-
Compound Treatment: Treat the cells with various concentrations of the synthetic chalcone derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[26]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxic potential.[26]
2. Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.
-
Compound Addition: Add the chalcone derivative at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
Data Analysis: Calculate the IC50 value for the inhibition of tubulin polymerization.
C. Quantitative Data
The following table summarizes the IC50 values of representative synthetic chalcone derivatives against various cancer cell lines.
| Chalcone Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiazole-containing chalcone (35) | Drug-resistant cell lines | Various | 2.72–41.04 | [5] |
| Chalcone-pyrazole hybrid (31) | HCC cell lines | Liver | 0.5–4.8 | [5] |
| Chalcone-coumarin hybrid (40) | HEPG2, K562 | Liver, Leukemia | 0.65–2.02 | [5] |
| Chalcone-indole hybrid (42) | Various | Various | 0.23–1.8 | [5] |
| Thiazole derivative (2e) | Ovar-3, MDA-MB-468 | Ovary, Breast | 1.55-2.95 (GI50) | [21] |
| Chalcone oxime derivative (43a) | A549, Hela, MCF-7 | Lung, Cervical, Breast | 2.1, 3.5, 3.6 (GI50) | [18] |
D. Signaling Pathway Diagram
Caption: Inhibition of the NF-κB pathway by chalcones. [3]
III. Antimicrobial and Antioxidant Activity
Synthetic chalcone derivatives also exhibit a broad spectrum of antimicrobial and antioxidant activities, making them promising candidates for the development of new therapeutic agents to combat infectious diseases and oxidative stress-related conditions. [1][9][12][27][28][29][30][31][32]
A. Mechanism of Action
1. Antimicrobial Activity: The antimicrobial properties of chalcones are attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with microbial DNA. [8]The presence of electron-donating groups and heterocyclic moieties in the chalcone scaffold can enhance their antibacterial and antifungal activities. [28]For instance, some isoxazole ring-containing chalcones have shown potent antibacterial activity. [27] 2. Antioxidant Activity: The antioxidant capacity of chalcones is linked to their ability to scavenge free radicals and chelate metal ions. The phenolic hydroxyl groups on the aromatic rings play a crucial role in their radical-scavenging activity. [32]Furthermore, as discussed earlier, the activation of the Keap1-Nrf2 pathway by chalcones leads to the upregulation of endogenous antioxidant enzymes, contributing to their overall antioxidant effect. [10][11][25]
B. Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Bacterial Suspension: Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Perform serial two-fold dilutions of the chalcone stock solutions in the broth directly in a 96-well plate. [3]3. Inoculation: Add the standardized bacterial suspension to each well. [3]4. Controls: Include a positive control (bacteria without chalcone) and a negative control (broth only). [3]5. Incubation: Incubate the plate at 37°C for 18-24 hours. [3]6. MIC Determination: The MIC is determined as the lowest concentration of the chalcone at which no visible bacterial growth (turbidity) is observed. [3]
2. DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
-
Reaction Mixture: Prepare a solution of the chalcone derivative in a suitable solvent (e.g., methanol).
-
DPPH Addition: Add a methanolic solution of DPPH to the chalcone solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
C. Quantitative Data
| Chalcone Derivative | Activity | Measurement | Value | Reference |
| Isoxazole-containing chalcone (28) | Antibacterial | MIC | 1 µg/mL | [27] |
| Isoxazole-containing chalcone (28) | Antioxidant | IC50 | 5 ± 1 µg/mL | [27] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Antibacterial (B. subtilis) | MIC | 62.5 µg/mL | [32] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Antioxidant (DPPH) | IC50 | 3.39 µg/mL | [32] |
IV. Synthesis of Chalcone Derivatives
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation reaction. [2][7][28][33]This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative. [2][7]
A. General Synthetic Protocol (Base-Catalyzed Claisen-Schmidt Condensation)
Protocol:
-
Reactant Dissolution: Dissolve the substituted acetophenone (1.0 eq.) and the substituted benzaldehyde (1.0 eq.) in a suitable solvent such as ethanol in a round-bottom flask. [3]2. Catalyst Addition: Slowly add a solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture with constant stirring. [3][6][33]3. Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). [2][6]4. Work-up: After completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product. [3]5. Purification: Filter the crude product, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
B. Synthetic Workflow Diagram
Caption: General workflow for chalcone synthesis.
Conclusion
Synthetic chalcone derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their straightforward synthesis, coupled with the ability to readily modify their structure to optimize activity and selectivity, makes them an invaluable scaffold in modern drug discovery. The in-depth understanding of their mechanisms of action against various diseases, particularly cancer and inflammation, provides a solid foundation for the rational design of novel and more effective therapeutic agents. The experimental protocols and data presented in this guide offer a practical framework for researchers and drug development professionals to explore the full therapeutic potential of this remarkable class of molecules.
References
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. 2022.
- Chalcone Derivatives: Role in Anticancer Therapy. PubMed Central.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PubMed Central. 2022.
- Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI. 2017.
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
- Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. Bentham Science. 2017.
- The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. PubMed. 2018.
- Fatty Acid Conjugated Chalcones as Tubulin Polymerization Inhibitors: Design, Synthesis, QSAR, and Apoptotic and Antiproliferative Activity.
- Two Important Anticancer Mechanisms of N
- Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences.
- Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI.
- New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. 2025.
- The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. SciSpace.
- Anticancer Activity of Natural and Synthetic Chalcones. PubMed. 2021.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxid
- New chalcone derivatives as potential antimicrobial and antioxidant agent.
- Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. Der Pharma Chemica.
- Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. MDPI. 2021.
- The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. Semantic Scholar.
- A REVIEW ON BIOLOGICAL ACTIVITY OF CHALCONE DERIV
- Green synthesis of chalcones deriv
- The Role of Chalcones in Suppression of NF-κB-Mediated Inflamm
- Design, Synthesis, and Biological Evaluation of Chalcone-Containing Shikonin Derivatives as Inhibitors of Tubulin Polymeriz
- A review on synthetic chalcone derivatives as tubulin polymeris
- The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. PubMed Central. 2018.
- A review on synthetic chalcone derivatives as tubulin polymeris
- Chalcone Derivatives: Promising Starting Points for Drug Design. OUCI.
- Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activ
- Anticancer Activity of Natural and Synthetic Chalcones. PubMed Central.
- Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. MDPI. 2024.
- Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed Central.
- The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives.
- A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments.
- Anticancer Activity of Natural and Synthetic Chalcones. Semantic Scholar.
- A Comprehensive Review on the Anti-Inflammatory Activity of Chalcones-Derived Moieties.
- The proposed mechanism of chalcones on the inhibition of NF-κB...
- Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. PubMed Central. 2022.
- Synthesis and anti-inflammatory activity of chalcone deriv
- Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. PubMed Central. 2024.
- Synthesis, In-vitro antibacterial and antioxidant activity of chalcone deriv
- Application Notes and Protocols for Assessing the Anti-Cancer Properties of Synthetic Chalcone Deriv
- Practical Guide to Working with Chalcones in a Lab Setting: Applic
- Chalcones and Gastrointestinal Cancers: Experimental Evidence. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (Open Access) The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones (2018) | Matheus de Freitas Silva | 94 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Anticancer Activity of Natural and Synthetic Chalcones | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones [jmchemsci.com]
- 29. researchgate.net [researchgate.net]
- 30. derpharmachemica.com [derpharmachemica.com]
- 31. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 32. gsconlinepress.com [gsconlinepress.com]
- 33. scispace.com [scispace.com]
An In-depth Technical Guide to the Physical Properties of trans-Chalcone Oxide: Melting and Boiling Points
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical physical properties of trans-chalcone oxide, specifically its melting and boiling points. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its synthesis, purification, and application. This document moves beyond a simple recitation of values to provide a deeper understanding of the experimental methodologies, the underlying physicochemical principles, and the practical implications for laboratory work.
Introduction to trans--Chalcone Oxide: A Molecule of Interest
trans-Chalcone oxide, a derivative of chalcone, is characterized by an epoxide ring incorporated into its structure. This functional group is key to its reactivity and biological activity, making it a valuable scaffold in drug discovery and a versatile intermediate in organic synthesis.[1] Its applications are being explored in various fields, including the development of anticancer and anti-inflammatory agents.[2] A precise understanding of its physical properties, such as melting and boiling points, is fundamental for its effective use and development.
Physical Properties of trans-Chalcone Oxide
The melting and boiling points are critical identifiers of a pure substance and are dictated by the strength of intermolecular forces. For trans-chalcone oxide, a crystalline solid at room temperature, these properties are influenced by its molecular weight, polarity, and the ability of its molecules to pack into a crystal lattice.[2][3]
| Physical Property | Reported Value | Source(s) |
| Melting Point | 88-90 °C | |
| 77-83 °C | [2] | |
| Boiling Point | 374.1 °C at 760 mmHg | [2] |
Note: Variations in reported melting points can arise from differences in experimental conditions and sample purity.
The Science Behind the Numbers: Understanding Melting and Boiling Points
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed lattice.[4] For pure crystalline compounds, this transition is typically sharp, occurring over a narrow temperature range.[5]
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a measure of the energy required to overcome the intermolecular forces in the liquid phase.[6]
Several factors influence these physical properties:
-
Intermolecular Forces: The primary determinant of melting and boiling points is the strength of the forces between molecules. In trans-chalcone oxide, these include London dispersion forces, dipole-dipole interactions due to the polar carbonyl and epoxide groups, and potentially weak hydrogen bonding.
-
Molecular Weight: Generally, as the molecular weight of a compound increases, so do the London dispersion forces, leading to higher melting and boiling points.[3]
-
Molecular Symmetry and Packing: The efficiency with which molecules can pack into a crystal lattice affects the melting point. More symmetrical molecules often have higher melting points because they can form a more stable and tightly packed crystal structure.[7]
-
Purity: The presence of impurities disrupts the regular crystalline lattice of a solid, weakening the intermolecular forces and typically causing a depression in the melting point and a broadening of the melting range.[8][9] Conversely, non-volatile impurities tend to elevate the boiling point of a liquid.
Experimental Determination of Physical Properties
Accurate determination of the melting and boiling points of trans-chalcone oxide requires meticulous experimental technique and an understanding of the principles behind the chosen methods.
Synthesis and Purification of trans-Chalcone Oxide
A prerequisite for accurate physical property measurement is a pure sample. trans-Chalcone oxide is typically synthesized via the epoxidation of trans-chalcone.[10] The general synthetic route involves two main steps:
-
Claisen-Schmidt Condensation: Synthesis of the precursor, trans-chalcone, through the base-catalyzed condensation of an appropriate aromatic ketone and benzaldehyde.[1][11]
-
Epoxidation: The subsequent epoxidation of the α,β-unsaturated double bond of trans-chalcone to form trans-chalcone oxide. This is often achieved using reagents like hydrogen peroxide under basic conditions or meta-chloroperoxybenzoic acid (m-CPBA).[9][10][12]
Purification is critical. Recrystallization is a common and effective method for purifying solid organic compounds like trans-chalcone oxide.[6][13] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[6] Ethanol is often a suitable solvent for the recrystallization of chalcone derivatives.[4] The purity of the final product should be confirmed by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[14][15]
Protocol for Melting Point Determination (Capillary Method)
The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.[5]
Step-by-Step Methodology:
-
Sample Preparation: A small amount of finely powdered, dry trans-chalcone oxide is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the expected melting point is approached.[16]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range (e.g., 88-90 °C). A narrow melting range (1-2 °C) is indicative of a pure compound.[5]
Caption: Workflow for Melting Point Determination.
Protocol for Boiling Point Determination (Micro Method)
Given that trans-chalcone oxide is a solid at room temperature with a high boiling point, its experimental determination requires a micro-method to minimize the amount of substance needed and to avoid decomposition at high temperatures.
Step-by-Step Methodology:
-
Apparatus Setup: A small amount of trans-chalcone oxide is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a suitable high-boiling liquid bath (e.g., silicone oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped, and the bath is allowed to cool slowly.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point at which the vapor pressure of the substance equals the atmospheric pressure.
Caption: Workflow for Micro Boiling Point Determination.
Conclusion: The Importance of Accurate Physical Property Data
The melting and boiling points of trans-chalcone oxide are fundamental physical constants that are indispensable for its identification, purification, and handling in a research and development setting. A thorough understanding of the experimental methodologies for their determination, coupled with an appreciation of the factors that can influence these values, is crucial for ensuring the quality and reproducibility of scientific work. This guide provides the foundational knowledge and practical protocols to empower researchers in their work with this promising molecule.
References
- CAS Common Chemistry. (n.d.). trans-Chalcone oxide.
- datapdf.com. (n.d.). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and....
- Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points.
- Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point.
- YouTube. (2021, May 6). Green Epoxidation of Chalcones.
- University of Calgary. (n.d.). Melting point determination.
- CUNY. (n.d.). Purification by Recrystallization.
- Reddit. (2024, September 23). How does crystal structure affect melting point?.
- Quora. (2021, May 7). Why do crystalline solids have a sharp melting point while amphorous solids has a softening range?.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Western Michigan University ScholarWorks. (n.d.). Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids.
- ResearchGate. (2025, December 6). (PDF) Reaction of chalcones with basic hydrogen peroxide: A structure and reactivity study.
- Sciencing. (2022, March 24). What Factors Affect Melting Point?.
- JETIR. (n.d.). A Study on the Synthesis, Characterisation of Chalcone moiety.
- JETIR. (n.d.). SYNTHESIS OF CHALCONES.
- The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. Chalcone epoxide | C15H12O2 | CID 92219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 12. datapdf.com [datapdf.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. jetir.org [jetir.org]
- 15. jetir.org [jetir.org]
- 16. rulrepository.ru.ac.bd [rulrepository.ru.ac.bd]
solubility of rel-trans-Chalcone Oxide in organic solvents
An In-Depth Technical Guide to the Solubility of rel-trans-Chalcone Oxide in Organic Solvents
Abstract
This compound (CAS 7570-86-7) is a pivotal intermediate in organic synthesis and a scaffold of interest in medicinal chemistry.[1] Its utility in these fields is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable prerequisite for reaction design, purification, formulation, and biological screening. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. We delve into the theoretical principles of solubility, grounded in the molecule's structural attributes, and present detailed, field-proven protocols for both qualitative and quantitative solubility assessment. This document is structured to empower researchers with the causal logic behind experimental choices and to provide a self-validating system for generating reliable solubility data.
Chapter 1: Introduction to this compound
This compound, systematically named (Phenyl)(trans-3-phenyloxiranyl)methanone, is a derivative of chalcone featuring a reactive epoxide ring.[1] Its chemical structure, comprising two phenyl rings, a ketone, and an epoxide functional group, imparts a unique combination of steric and electronic properties that are leveraged in synthetic and pharmacological applications.
Chemical Identity:
-
Molecular Formula: C₁₅H₁₂O₂[1]
-
Molecular Weight: 224.26 g/mol
-
CAS Number: 7570-86-7[1]
-
Synonyms: trans-Chalcone oxide, 2-Benzoyl-3-phenyloxirane, (Phenyl)(trans-3-phenyloxiranyl)methanone[1]
The solubility of this compound is a critical parameter that dictates its handling and application. In organic synthesis, solvent selection is paramount for controlling reaction kinetics, yield, and purity. In drug development, solubility directly influences bioavailability, formulation strategies, and the viability of a compound as a therapeutic candidate. This guide provides the foundational knowledge and practical methodologies to navigate these challenges.
Chapter 2: Theoretical Principles of Solubility
Predicting solubility begins with a molecular-level understanding of the interactions between the solute (this compound) and the solvent. The governing principle is the widely used rule, "Like dissolves like," which relates solubility to the polarity of the solute and solvent.[2][3]
Molecular Structure and Polarity Analysis: The structure of this compound features both non-polar and polar regions:
-
Non-polar characteristics: The two phenyl rings are hydrophobic and contribute to its solubility in non-polar or weakly polar solvents through van der Waals forces and π-π stacking interactions.
-
Polar characteristics: The carbonyl (C=O) group and the epoxide ring introduce significant polarity. The oxygen atoms are electronegative, creating dipoles and acting as hydrogen bond acceptors.
This dual nature suggests that this compound will exhibit nuanced solubility across a spectrum of solvents. Its solubility is a trade-off between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Based on its structure, it is expected to be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions, and moderately soluble in polar protic solvents capable of hydrogen bonding. Its solubility in purely non-polar solvents may be limited by its polar functional groups. The parent compound, trans-chalcone, is noted to be soluble in solvents like chloroform, ether, and benzene.[4]
Impact of Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the crystal lattice energy of the solid. Higher temperatures provide this energy, favoring the dissolved state.[5]
Sources
An In-Depth Technical Guide to the Key Reactive Sites on the Chalcone Oxide Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Chalcone Scaffold
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a well-established class of compounds in medicinal chemistry, prized for their synthetic accessibility and broad biological activities.[1][2][3] The introduction of an epoxide ring across the α,β-double bond transforms the relatively planar chalcone into a strained, three-dimensional chalcone oxide. This structural modification fundamentally alters the molecule's electronic landscape and reactivity, creating a potent electrophilic scaffold with significant therapeutic potential.[4] The high ring strain of the oxirane ring makes it the primary center of reactivity, susceptible to attack by a host of nucleophiles.[5][6] Understanding the key reactive sites on this molecule is paramount for designing novel therapeutics, predicting metabolic pathways, and elucidating mechanisms of action, particularly those involving covalent interactions with biological targets.
This guide provides a detailed exploration of the reactive centers of the chalcone oxide molecule, the mechanistic principles governing its reactions, and the practical methodologies for its synthesis and modification.
The Chalcone Oxide Scaffold: An Electronic and Structural Overview
The chalcone oxide molecule's reactivity is dominated by two key functional groups: the epoxide (oxirane) ring and the carbonyl group. The presence of two aryl rings (conventionally labeled A and B) allows for extensive electronic modulation through substitution.
-
The Epoxide Ring: This three-membered heterocycle is the molecule's most significant feature. High angle and torsional strain make the C-O bonds weak and susceptible to cleavage.[6] The electronegative oxygen atom polarizes the C-C and C-O bonds, rendering the two epoxide carbons (α and β) highly electrophilic and prime targets for nucleophilic attack.[5]
-
The Carbonyl Group: The classic electrophilic nature of the carbonyl carbon provides a secondary site for nucleophilic attack, although its reactivity is generally superseded by the highly strained epoxide.
-
Aryl Rings (A and B): Substituents on these rings play a critical role in modulating the reactivity of the entire molecule. Electron-withdrawing groups (EWGs) can enhance the electrophilicity of the epoxide and carbonyl carbons, while electron-donating groups (EDGs) can have the opposite effect.[7][8]
Caption: Core structure of chalcone oxide, highlighting key reactive sites.
Part 1: The Epoxide Ring - The Primary Hub of Reactivity
The most common and synthetically useful reactions of chalcone oxides involve the nucleophilic ring-opening of the strained oxirane.[9] The regioselectivity and mechanism of this opening are critically dependent on the reaction conditions, specifically the nature of the nucleophile and the presence or absence of an acid catalyst.
Mechanism 1: Base-Catalyzed / Strong Nucleophile Ring-Opening
Under basic or neutral conditions with a strong nucleophile (e.g., RS⁻, RO⁻, R₂NH, N₃⁻), the reaction proceeds via a classic SN2 mechanism.[10][11]
-
Regioselectivity: The nucleophile attacks the less sterically hindered carbon of the epoxide. In the chalcone oxide scaffold, this is almost exclusively the α-carbon .[10][11]
-
Stereochemistry: The reaction occurs via backside attack, leading to an inversion of configuration at the α-carbon and an overall anti-addition of the nucleophile and the resulting hydroxyl group.[6]
This pathway is highly predictable and synthetically reliable for introducing a wide variety of functional groups.
Mechanism 2: Acid-Catalyzed / Weak Nucleophile Ring-Opening
In the presence of an acid catalyst, the reaction dynamics change significantly. This mechanism is prevalent when using weak nucleophiles such as water or alcohols.[12][13]
-
Protonation: The first step is the rapid, reversible protonation of the epoxide oxygen. This converts the oxygen into a much better leaving group (a neutral hydroxyl group) and further activates the ring.[13][14]
-
Nucleophilic Attack: The weak nucleophile then attacks one of the epoxide carbons.
-
Regioselectivity: The nucleophilic attack occurs at the more substituted carbon (the β-carbon ). This is because the C-O bond is significantly weakened, and the β-carbon, being benzylic, can better stabilize the developing partial positive charge in the transition state. The mechanism is a hybrid between SN1 and SN2, where bond-breaking is more advanced than bond-making.[10][14][15]
-
Stereochemistry: Despite the SN1-like character, the attack still occurs from the opposite face of the breaking C-O bond, resulting in an anti-diol or anti-alkoxy alcohol product.[15]
Caption: Regioselectivity of Epoxide Ring-Opening Reactions.
Data Presentation: Regioselectivity of Common Ring-Opening Reactions
The predictable nature of these reactions is a powerful tool for synthetic chemists.
| Nucleophile | Conditions | Site of Attack | Product Class |
| H₂O | Acidic (e.g., H₂SO₄) | β-carbon | trans-1,2-Diol |
| ROH | Acidic (e.g., H₂SO₄) | β-carbon | trans-β-Alkoxy Alcohol |
| RO⁻ | Basic (e.g., NaOR) | α-carbon | trans-α-Alkoxy Alcohol |
| RSH | Basic (e.g., K₂CO₃, NaOH) | α-carbon | trans-β-Hydroxy Sulfide[16] |
| R₂NH | Neutral / Basic | α-carbon | trans-β-Amino Alcohol |
| N₃⁻ | Neutral / Basic | α-carbon | trans-β-Azido Alcohol[17] |
| HX | Anhydrous Acid | β-carbon (if tertiary/benzylic) | trans-Halohydrin[10] |
Experimental Protocols
A self-validating protocol is essential for reproducible results. The following methodologies are standard and robust for the synthesis and reaction of chalcone oxides.
Protocol 1: Synthesis of Chalcone Oxide via Epoxidation
This protocol describes the synthesis of a chalcone oxide from its corresponding chalcone precursor using a basic hydrogen peroxide method.[7][8]
Rationale: The reaction proceeds via nucleophilic attack of the hydroperoxide anion (HOO⁻), formed in situ from H₂O₂ and NaOH, on the β-carbon of the α,β-unsaturated ketone (a Michael addition). This is followed by intramolecular SN2 displacement of the hydroxide leaving group by the resulting enolate to form the epoxide ring.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting chalcone (1.0 eq) in a suitable solvent mixture such as methanol/acetone (e.g., 4:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.
-
Addition of Oxidant: To the cooled solution, add 30% aqueous hydrogen peroxide (H₂O₂) (approx. 2.0-3.0 eq) dropwise.
-
Addition of Base: Slowly add aqueous sodium hydroxide (e.g., 2M NaOH) (approx. 1.5-2.5 eq) dropwise, ensuring the temperature remains below 10 °C. The base is crucial for generating the nucleophilic hydroperoxide anion.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chalcone spot has been consumed (typically 2-6 hours).
-
Workup: Once complete, pour the reaction mixture into a beaker of cold water.
-
Precipitation & Filtration: The chalcone oxide product, being less polar than the starting material, will often precipitate as a white or pale-yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone oxide. Confirm the structure using ¹H NMR, ¹³C NMR, and HR-MS.[18]
Protocol 2: Nucleophilic Ring-Opening with a Thiol
This protocol details the base-catalyzed ring-opening of a chalcone oxide with a thiol, a reaction of high biological relevance due to its mimicry of interactions with cysteine residues in proteins.[19][20]
Rationale: Under basic conditions, the thiol is deprotonated to the more nucleophilic thiolate anion. This strong nucleophile attacks the less sterically hindered α-carbon of the epoxide in an SN2 fashion, leading to a single regioisomer.
Step-by-Step Methodology:
-
Reactant Setup: To a solution of the chalcone oxide (1.0 eq) in a polar aprotic solvent like ethanol or DMF, add the thiol (e.g., thiophenol) (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as potassium carbonate (K₂CO₃) or a few drops of an amine base like triethylamine (TEA). The base facilitates the deprotonation of the thiol.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Monitoring: Monitor the formation of the more polar β-hydroxy sulfide product by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel to obtain the pure trans-β-hydroxy sulfide. Characterize the product by spectroscopic methods to confirm the structure and regiochemistry.
Caption: Synthetic workflow from starting materials to ring-opened products.
Conclusion: Implications for Drug Development
The chalcone oxide scaffold is a classic example of a "privileged structure" in medicinal chemistry, whose reactivity can be finely tuned.[1][18] The electrophilic nature of the epoxide ring makes these molecules potent covalent modifiers of biological macromolecules. The reaction with nucleophilic residues on proteins, such as the thiol group of cysteine or the amino group of lysine, is often a key component of their mechanism of action.[20][21] A thorough understanding of the reactive sites, the factors governing regioselectivity, and the protocols for their synthesis and modification is therefore indispensable for any researcher aiming to exploit the therapeutic potential of this versatile and powerful class of compounds.
References
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (2022-08-02). ACS Publications.
- Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. (2019-03-09). MDPI.
- Unusual Tandem Oxidative C-C Bond Cleavage and Acetalization of Chalcone Epoxides in the Presence of Iodine in Methanol - Organic Chemistry Portal. Organic Chemistry Portal.
- [Synthesis and Biological Activity of Sulfur Containing Derivatives of Chalcone. II. The Reaction of Chalcone Oxides With Thiols] - PubMed. (1972-03). PubMed.
- Unusual Tandem Oxidative C–C Bond Cleavage and Acetalization of Chalcone Epoxides in the Presence of Iodine in Methanol. Thieme Connect.
- The Thiolysis of Chalcone Oxide 2d with Compounds 1 a | Download Table - ResearchGate. ResearchGate.
- Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - NIH. (2021-07-17). National Institutes of Health.
- (PDF) Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - ResearchGate. ResearchGate.
- Nucleophilic ring opening of 1,2-epoxides in aqueous medium - Semantic Scholar. Semantic Scholar.
- CN110124744B - Catalyst for catalytic synthesis of chalcone compounds and application thereof - Google Patents. Google Patents.
- Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids - WMU's ScholarWorks - Western Michigan University. Western Michigan University.
- (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions - MDPI. (2022-02-18). MDPI.
- Chalcone: A Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. National Institutes of Health.
- Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids - WMU's ScholarWorks. Western Michigan University.
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities - ijarsct. International Journal of Advanced Research in Science, Communication and Technology.
- SYNTHESIS OF CHALCONES - Jetir.Org. JETIR.
- Epoxides Ring-Opening Reactions - Chemistry Steps. Chemistry Steps.
- Colour Reactions of Chalcones and Their Mechanism (A Review). Oriental Journal of Chemistry.
- Mechanism of acid catalyzed chalcone synthesis - ResearchGate. ResearchGate.
- (PDF) Reaction of chalcones with basic hydrogen peroxide: A structure and reactivity study. ResearchGate.
- The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - Frontiers. Frontiers.
- 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024-03-24). Chemistry LibreTexts.
- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Drug Delivery and Therapeutics.
- synthesis and pharmacological applications of chalcones- a review - ResearchGate. ResearchGate.
- Ring-opening reactions of epoxides: Strong nucleophiles | Organic chemistry - YouTube. (2012-09-29). Khan Academy.
- epoxide openings with weak nucleophiles - YouTube. (2019-09-12). ChemHelpASAP.
- Chalcone Synthesis Mechanism-E2 vs E1cb - YouTube. (2021-02-11). The Organic Chemistry Tutor.
- Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC. (2017-11-01). National Institutes of Health.
- Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies - European Journal of Chemistry. (2023-06-30). European Journal of Chemistry.
- (PDF) Synthesis and characterization of chalcone based benzoxazine-magnetite nanocomposites - ResearchGate. ResearchGate.
- Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities - RUCL Institutional Repository - Rajshahi University. Rajshahi University.
- ChemInform Abstract: Unusual Tandem Oxidative C—C Bond Cleavage and Acetalization of Chalcone Epoxides in the Presence of Iodine in Methanol. - ResearchGate. ResearchGate.
- Synthesis, reactions and application of chalcones: a systematic review - RSC Publishing. Royal Society of Chemistry.
- Epoxide ring-opening and Meinwald rearrangement reactions of epoxides catalyzed by mesoporous aluminosilicates | Request PDF - ResearchGate. ResearchGate.
- Opening of Epoxides With Acid - Master Organic Chemistry. (2015-02-02). Master Organic Chemistry.
- The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. CHIMIA.
- Ring opening reactions of epoxides: Acid-catalyzed (video) - Khan Academy. Khan Academy.
- 9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts. (2020-05-30). Chemistry LibreTexts.
Sources
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis, reactions and application of chalcones: a systematic review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Unusual Tandem Oxidative C-C Bond Cleavage and Acetalization of Chalcone Epoxides in the Presence of Iodine in Methanol [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. eurjchem.com [eurjchem.com]
- 19. [Synthesis and biological activity of sulfur containing derivatives of chalcone. II. The reaction of chalcone oxides with thiols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Chalcones as Flavonoid Precursors
This guide provides a comprehensive technical overview of chalcones, pivotal precursors in the biosynthesis of flavonoids. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the chemistry, biosynthesis, and therapeutic potential of this important class of natural products.
Introduction: The Central Role of the Chalcone Scaffold
Chalcones represent a vital subclass of the extensive flavonoid family, which are secondary metabolites ubiquitously found in edible and medicinal plants.[1][2][3] Structurally, they are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][4][5] This simple yet reactive architecture, specifically the ketoethylenic moiety (–CO–CH=CH–), is the foundation for their diverse biological activities and their role as the central precursor for the biosynthesis of all other flavonoid classes.[1][6]
The biosynthesis of flavonoids is a well-defined branch of the phenylpropanoid pathway, where chalcones are the first committed intermediates.[7] The enzymatic condensation of metabolites derived from the shikimate and acetate pathways gives rise to the characteristic C6-C3-C6 skeleton of chalcones.[3][8] From this foundational structure, a cascade of enzymatic reactions, including isomerization, oxidation, and cyclization, leads to the vast array of flavonoid structures observed in nature, such as flavanones, flavones, flavonols, isoflavones, and anthocyanins.[7][9][10]
Beyond their biosynthetic significance, chalcones and their synthetic derivatives have garnered substantial interest in medicinal chemistry and drug discovery. The α,β-unsaturated ketone functionality makes them potent Michael acceptors, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins.[4] This reactivity underpins a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[11][12][13][14] The ease of their chemical synthesis further enhances their appeal as a versatile scaffold for the development of novel therapeutic agents.[4][15]
This guide will delve into the intricate details of chalcone biosynthesis, their enzymatic conversion into various flavonoid classes, and the chemical principles governing their synthesis and reactivity. We will also explore their significance as privileged structures in drug development, supported by mechanistic insights and established experimental protocols.
The Genesis of Flavonoids: Biosynthesis of the Chalcone Backbone
The journey to the vast array of flavonoids begins with the formation of the chalcone scaffold. This process is a confluence of the phenylpropanoid and polyketide pathways, culminating in a key enzymatic reaction catalyzed by Chalcone Synthase (CHS).
Phenylpropanoid Pathway: Forging the Cinnamic Acid Precursor
The initial building block for one of the aromatic rings of the chalcone is derived from the essential amino acid L-phenylalanine. A series of enzymatic transformations within the phenylpropanoid pathway convert L-phenylalanine into 4-coumaroyl-CoA, the activated precursor for CHS.
-
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the non-oxidative deamination of L-phenylalanine by PAL to yield cinnamic acid.[8]
-
Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position by C4H, a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.[8]
-
4-Coumarate:CoA Ligase (4CL): Finally, 4CL activates p-coumaric acid by ligating it to coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.[8]
Chalcone Synthase (CHS): The Gatekeeper Enzyme
Chalcone Synthase (CHS) is the pivotal enzyme that catalyzes the first committed step in flavonoid biosynthesis.[16][17] It is a type III polyketide synthase that orchestrates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone backbone.[18][19]
The reaction mechanism within the CHS active site is a fascinating example of enzymatic control over a series of complex chemical transformations:
-
Initiation: The reaction begins with the transfer of the 4-coumaroyl group from CoA to a conserved cysteine residue in the CHS active site.
-
Elongation: Three successive decarboxylative condensation reactions occur, where three molecules of malonyl-CoA are sequentially added to the growing polyketide chain. With each addition, a molecule of CO2 is released.
-
Cyclization and Aromatization: The resulting linear tetraketide intermediate undergoes an intramolecular Claisen condensation to form a new aromatic ring, yielding naringenin chalcone (2',4,4',6'-tetrahydroxychalcone).[18]
// Nodes L_Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_Acid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_Acid [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Coumaroyl_CoA [label="4-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Malonyl_CoA [label="3x Malonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Naringenin_Chalcone [label="Naringenin Chalcone", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges L_Phenylalanine -> Cinnamic_Acid [label="PAL"]; Cinnamic_Acid -> p_Coumaric_Acid [label="C4H"]; p_Coumaric_Acid -> Coumaroyl_CoA [label="4CL"]; {rank=same; Coumaroyl_CoA; Malonyl_CoA} Coumaroyl_CoA -> Naringenin_Chalcone [label="CHS", dir=none]; Malonyl_CoA -> Naringenin_Chalcone [dir=none]; }
Enzymatic conversion of a chalcone to a flavanone.
Aurone Biosynthesis: A Pathway to Yellow Pigments
Aurones are a class of flavonoids that contribute to the bright yellow coloration of flowers in some plant species.[20] Their biosynthesis proceeds from chalcones through a distinct enzymatic pathway.[20][21]
The key enzyme in aurone biosynthesis is Aureusidin Synthase (AS), a polyphenol oxidase.[22][23] In many plants, the chalcone precursor is first glucosylated at the 4'-hydroxyl group by Chalcone 4'-O-glucosyltransferase (4'CGT).[21] This glucosylated chalcone is then transported to the vacuole where Aureusidin Synthase catalyzes an oxidative cyclization to form the aurone.[21][24]
Further Diversification: Dihydroflavonols and Beyond
From the flavanone intermediate, the flavonoid pathway branches out further to produce other major classes:
-
Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of the C-ring of flavanones to produce dihydroflavonols.[17]
-
Flavonol synthase (FLS) oxidizes dihydroflavonols to produce flavonols.[19]
-
Dihydroflavonol 4-reductase (DFR) reduces dihydroflavonols to leucoanthocyanidins, which are precursors to anthocyanins.[17]
This intricate network of enzymatic reactions highlights the central and indispensable role of the chalcone scaffold in generating the vast chemical diversity of flavonoids found in nature.
Chemical Synthesis of Chalcones: The Claisen-Schmidt Condensation
While chalcones are abundant in nature, their chemical synthesis is a cornerstone of medicinal chemistry, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies.[4] The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[4][5][12]
The Claisen-Schmidt condensation is a base- or acid-catalyzed crossed aldol condensation between an aromatic aldehyde and an acetophenone derivative.[4][25]
Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the acetophenone to form a reactive enolate ion.[4]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This results in the formation of a β-hydroxy ketone (an aldol addition product).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the α,β-unsaturated ketone, the chalcone. This step is driven by the formation of a stable conjugated system.
// Nodes Acetophenone [label="Aromatic Ketone\n(e.g., Acetophenone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enolate [label="Enolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aromatic Aldehyde\n(e.g., Benzaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="β-Hydroxy Ketone Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Chalcone [label="Chalcone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Acetophenone -> Enolate [label="+ Base"]; Base -> Enolate [style=invis]; Enolate -> Adduct [label="+ Aldehyde"]; Aldehyde -> Adduct [style=invis]; Adduct -> Chalcone [label="- H₂O"]; Chalcone -> Water [style=invis]; }
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. matilda.science [matilda.science]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. japsonline.com [japsonline.com]
- 7. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, reactions and application of chalcones: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 17. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijpab.com [ijpab.com]
- 21. Yellow flowers generated by expression of the aurone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of the Epoxide Ring
Executive Summary
Epoxides, or oxiranes, are three-membered cyclic ethers whose synthetic versatility is rivaled only by their unique reactivity.[1] The inherent angle and torsional strain within the three-membered ring, estimated at approximately 13 kcal/mol, renders them significantly more reactive than their acyclic ether counterparts.[2][3][4] This high reactivity, coupled with the ability to undergo stereospecific ring-opening reactions, establishes epoxides as cornerstone intermediates in modern organic synthesis, particularly in the construction of complex, stereochemically rich molecules for drug development.[5][6][7][8] This guide provides a detailed exploration of the dual electrophilic and nucleophilic reactivity of epoxides, elucidating the mechanistic principles that govern their behavior under different chemical environments and offering field-proven insights into harnessing this reactivity for targeted molecular construction.
The Foundational Principle: Ring Strain as the Driving Force
The chemistry of epoxides is fundamentally governed by the release of ring strain.[6][9] Unlike stable, open-chain or larger cyclic ethers, the C-C-O bond angles in an epoxide are compressed to approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This geometric constraint is the primary energetic driver for the facile cleavage of the C-O bonds.[3] Consequently, epoxides are susceptible to ring-opening by a wide array of nucleophiles. The critical distinction in their reactivity lies in the reaction conditions, which dictate whether the epoxide acts as a direct electrophile in an SN2 reaction or as a latent electrophile that requires activation prior to nucleophilic attack.
Nucleophilic Reactivity: The SN2 Pathway under Basic and Neutral Conditions
Under basic or neutral conditions, the epoxide ring is opened by a direct nucleophilic attack. This pathway is characteristic of strong nucleophiles and proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2][10][11][12]
Mechanism and Causality
The reaction is initiated by the attack of a potent nucleophile on one of the electrophilic carbon atoms of the epoxide ring. This attack and the cleavage of the C-O bond occur in a single, concerted step. The driving force is the relief of the aforementioned ring strain.[13] In the absence of an acid, the leaving group is an alkoxide anion, which is typically a poor leaving group. Therefore, a strong, negatively charged nucleophile is required to "push" the reaction forward and overcome the activation barrier.[11][14] Weak, neutral nucleophiles like water or alcohols are generally unreactive toward epoxides without acid catalysis.[2]
Regioselectivity: A Sterically Controlled Event
When an unsymmetrical epoxide is subjected to basic or neutral conditions, the regiochemical outcome is governed by steric hindrance.
-
Governing Rule: The nucleophile will preferentially attack the less substituted (less sterically hindered) carbon atom.[2][10][15][16][17]
Causality: This is a defining characteristic of the SN2 mechanism. The nucleophile must approach the carbon atom from the backside relative to the C-O bond. Steric bulk around the electrophilic carbon impedes this approach, raising the energy of the transition state. Consequently, the path of least steric resistance is overwhelmingly favored.[13][17] For example, the reaction of 1,2-epoxypropane with sodium ethoxide occurs exclusively at the primary carbon to yield 1-ethoxy-2-propanol.[10][12]
Stereochemistry: Inversion of Configuration
The stereochemical outcome of the base-catalyzed opening is highly predictable and specific.
-
Governing Rule: The reaction proceeds with inversion of configuration at the center of nucleophilic attack, a result of the requisite backside attack.[2][15][18][19] This stereospecificity results in the formation of trans or anti 1,2-disubstituted products.[13]
Visualization: SN2 Ring-Opening Mechanism
Caption: Base-catalyzed opening: SN2 attack at the less substituted carbon.
Experimental Protocol: Base-Catalyzed Opening of Styrene Oxide
Objective: To synthesize 1-phenyl-2-methoxyethanol via the base-catalyzed ring-opening of styrene oxide with sodium methoxide.
Self-Validating System: The success of the reaction is validated by the regiochemical outcome. Spectroscopic analysis (¹H NMR) should confirm the formation of the product resulting from nucleophilic attack at the terminal, less-hindered carbon, not the benzylic carbon.
Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 50 mL of anhydrous methanol.
-
Nucleophile Generation: Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the methanol. Allow the sodium to react completely to form sodium methoxide. Causality: In-situ generation of the potent methoxide nucleophile is crucial for driving the SN2 reaction.
-
Reactant Addition: Once the solution has cooled to room temperature, add styrene oxide (5.0 mL, 43.7 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature and carefully neutralize it with 1 M aqueous HCl until pH ~7. Causality: The acidic workup is necessary to protonate the intermediate alkoxide to yield the final neutral alcohol product.[15]
-
Extraction & Purification: Remove the methanol under reduced pressure. Add 50 mL of water to the residue and extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Electrophilic Reactivity: The SN1/SN2 Hybrid Pathway under Acidic Conditions
In the presence of an acid catalyst (Brønsted or Lewis), the reaction mechanism and its outcomes change dramatically. The epoxide is first activated, making it a much more potent electrophile, which can then be attacked by even weak nucleophiles. The mechanism is best described as a hybrid between SN1 and SN2.[10][11][12]
Mechanism and Causality
The reaction proceeds in two distinct steps:
-
Electrophilic Activation: The epoxide oxygen, acting as a Lewis base, is rapidly and reversibly protonated by the acid.[13][20][21] This protonation converts the poor alkoxide leaving group into a good, neutral alcohol leaving group, thereby significantly activating the ring towards nucleophilic attack.[13][19][21]
-
Nucleophilic Attack: A nucleophile (often the solvent, e.g., H₂O, ROH) attacks one of the carbons of the protonated epoxide, leading to ring-opening.
Regioselectivity: An Electronically Controlled Event
The regioselectivity under acidic conditions is the reverse of that observed under basic conditions and is dictated by electronic factors.
-
Governing Rule: The nucleophile will preferentially attack the more substituted carbon atom.[10][13][20][21][22]
Causality: In the protonated epoxide intermediate, the C-O bonds are weakened and polarized. A significant degree of positive charge develops on the carbon atoms. This partial positive charge is better stabilized by hyperconjugation and inductive effects at the more substituted carbon (tertiary > secondary > primary).[13][21][23] This increased carbocationic character at the more substituted position makes it the more electrophilic site.[21][23] The transition state has substantial SN1 character, where the C-O bond to the more substituted carbon is significantly elongated, even though a discrete, fully-formed carbocation is rarely generated.[11][12][14]
Stereochemistry: Retained SN2 Character
Despite the SN1-like regioselectivity, the stereochemical course of the reaction remains SN2-like.
-
Governing Rule: The nucleophile still attacks from the backside relative to the C-O bond, leading to inversion of configuration at the attacked carbon.[10][12][21] The result is a trans or anti addition product.[10][12][13]
Visualization: Acid-Catalyzed Ring-Opening Mechanism
Caption: Acid-catalyzed opening: Attack at the more substituted carbon.
Experimental Protocol: Acid-Catalyzed Hydrolysis of 1,2-Epoxy-1-methylcyclohexane
Objective: To synthesize trans-1-methylcyclohexane-1,2-diol via the acid-catalyzed hydrolysis of 1,2-epoxy-1-methylcyclohexane.
Self-Validating System: The reaction's success is confirmed by the regio- and stereochemical outcome. The nucleophile (water) should attack the tertiary carbon, and the resulting diol must have a trans relationship between the methyl-bearing hydroxyl group and the adjacent hydroxyl group, verifiable by NMR spectroscopy.
Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve 1,2-epoxy-1-methylcyclohexane (3.0 g, 26.7 mmol) in 20 mL of tetrahydrofuran (THF).
-
Acidic Medium: Add 10 mL of water, followed by the dropwise addition of 1 mL of concentrated sulfuric acid (H₂SO₄) while stirring in an ice bath. Causality: The strong Brønsted acid is required to protonate the epoxide, activating it for attack by the weak water nucleophile.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the disappearance of the starting epoxide by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH > 7).
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol. The product can be recrystallized from hexanes/ethyl acetate.
Comparative Summary and Field Insights
The dichotomous reactivity of epoxides is a powerful tool for synthetic chemists. The choice between acidic and basic conditions provides a reliable method for directing nucleophilic attack to a specific carbon atom, thereby controlling the final product's constitution.
Data Presentation: Reaction Condition Comparison
| Feature | Basic / Neutral Conditions | Acidic Conditions |
| Mechanism | SN2 | SN1 / SN2 Hybrid |
| Key Intermediate | Direct attack on epoxide | Protonated epoxide (oxiranium ion) |
| Regioselectivity | Attack at the less substituted carbon[2][10][16] | Attack at the more substituted carbon[10][13][21] |
| Controlling Factor | Steric Hindrance[16][17] | Electronic Stabilization of Partial Positive Charge[13][16][23] |
| Stereochemistry | Inversion of configuration (anti-addition)[2][15] | Inversion of configuration (anti-addition)[10][12][21] |
| Typical Nucleophiles | Strong, anionic (RO⁻, RMgX, LiAlH₄, CN⁻)[2][6] | Weak, neutral (H₂O, ROH, HX)[10][13] |
Field-Proven Insights for Drug Development
The predictable and stereospecific nature of epoxide ring-opening reactions makes them invaluable in pharmaceutical synthesis.[5][8] The ability to install two adjacent functional groups with defined stereochemistry is a common strategy for building chiral centers.
-
Case Study: Antihypertensive Agent Diltiazem: The synthesis of Diltiazem, a calcium channel blocker, historically involves a key step where an epoxide is opened by a thiol nucleophile, establishing a crucial stereocenter in the molecule.
-
Case Study: Antiviral Oseltamivir (Tamiflu): While multiple synthetic routes exist, many strategies for synthesizing this complex antiviral agent have relied on epoxide intermediates to set key stereocenters in the cyclohexene core.[5]
-
Advanced Catalysis: Beyond simple Brønsted acids, Lewis acids and specialized solvent systems like fluorinated alcohols can act as powerful promoters for electrophilic activation.[24] These methods often offer milder reaction conditions and can enhance regioselectivity, providing crucial advantages in the synthesis of sensitive, high-value pharmaceutical intermediates.
Conclusion
The electrophilic and nucleophilic reactivity of the epoxide ring is a classic yet powerful illustration of how reaction conditions dictate mechanistic pathways and product outcomes. Driven by the release of inherent ring strain, epoxides react readily with nucleophiles. Under basic conditions, a sterically governed SN2 mechanism directs strong nucleophiles to the less substituted carbon. Conversely, under acidic conditions, electrophilic activation of the epoxide oxygen precedes nucleophilic attack, and an electronically governed SN1-like transition state directs even weak nucleophiles to the more substituted carbon. A thorough understanding and strategic application of these principles are essential for researchers and drug development professionals aiming to leverage epoxide chemistry for the efficient and stereocontrolled synthesis of complex molecular targets.
References
- Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
- Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
- Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]
- Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
- Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.
- 18.5 Reactions of Epoxides: Ring-Opening. OpenStax. [Link]
- Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Royal Society of Chemistry. [Link]
- 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]
- Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. [Link]
- Ring Opening Reactions of Epoxides. A Review.
- stereochem of epoxide opening. Chemistry Stack Exchange. [Link]
- 18.5 Reactions of Epoxides: Ring-Opening. University of Illinois Springfield. [Link]
- Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Royal Society of Chemistry. [Link]
- 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
- Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
- Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
- Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. [Link]
- Activation of epoxides as electrophiles by transition metal ions in dilute aqueous solution. Journal of the American Chemical Society. [Link]
- Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Link]
- epoxide opening under acidic or basic conditions. YouTube. [Link]
- 15.8: Opening of Epoxides. Chemistry LibreTexts. [Link]
- Regioselectivity of epoxide opening reactions under basic and acidic...
- Electronic Effects in Epoxide Ring Opening.
- Stereochemistry of the ring opening of chiral epoxides derived from allylic alcohols having two substituted phenyl groups. The Journal of Organic Chemistry. [Link]
- Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.
- Electronic and steric effects on catalysts for CO2/epoxide polymerization: subtle modifications resulting in superior activities. PubMed. [Link]
- Reactive Cleavage of Epoxides. Molecular Mechanics M ode1 for Reg ioc hemical Control of the Ring-opening Reactions. ElectronicsAndBooks.com. [Link]
- Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions.
- Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs.
- epoxide ring-opening reactions: Topics by Science.gov. Science.gov. [Link]
- Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
- Epoxide. Wikipedia. [Link]
- Regioselectivity of epoxide ring-opening. YouTube. [Link]
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
- Epoxides: methods of synthesis, reactivity, practical significance.
- Epoxides. Journal of New Developments in Chemistry. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Epoxide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 23. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
- 24. arkat-usa.org [arkat-usa.org]
foundational research on cytosolic epoxide hydrolase inhibitors
An In-depth Technical Guide to Foundational Research on Cytosolic Epoxide Hydrolase Inhibitors
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the foundational research surrounding cytosolic epoxide hydrolase (sEH) inhibitors, intended for researchers, scientists, and drug development professionals. It delves into the core biochemistry of sEH, the rationale for its inhibition, the evolution of inhibitor scaffolds, and the practical methodologies for their evaluation.
The Central Role of Soluble Epoxide Hydrolase in Lipid Signaling
Soluble epoxide hydrolase (sEH), also known as EPHX2, is a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1][2][3] It is a bifunctional homodimeric enzyme, primarily located in the cytosol, with an N-terminal phosphatase domain and a C-terminal hydrolase domain.[1][4][5] The hydrolase domain is the focus of most therapeutic research.
The enzyme plays a pivotal role in the arachidonic acid (AA) cascade. While cyclooxygenase (COX) and lipoxygenase (LOX) pathways produce well-known inflammatory mediators like prostaglandins and leukotrienes, a third branch involves cytochrome P450 (CYP) epoxygenases.[4][6][7] These CYPs convert polyunsaturated fatty acids, such as AA and linoleic acid, into epoxy fatty acids (EpFAs). The EpFAs derived from arachidonic acid are known as epoxyeicosatrienoic acids (EETs).[1][4]
EETs are potent signaling molecules with a range of beneficial effects, including anti-inflammatory, vasodilatory, analgesic, and organ-protective properties.[8][9][10] However, their signaling is terminated when the C-terminal hydrolase domain of sEH converts them into their corresponding, and generally less biologically active, diols, known as dihydroxyeicosatrienoic acids (DHETs).[4][6][11]
The fundamental therapeutic hypothesis is that by inhibiting sEH, the endogenous levels of beneficial EETs can be stabilized and increased, thereby augmenting their protective effects.[12][13][14] This makes sEH a compelling therapeutic target for a multitude of human diseases.[2][4][13]
The Evolution of sEH Inhibitors: From Discovery to Potent Scaffolds
The journey to develop potent and specific sEH inhibitors has seen a remarkable evolution in chemical scaffolds.
-
First Generation - Urea-Based Inhibitors : Pioneering research identified 1,3-disubstituted ureas as potent sEH inhibitors.[4] Compounds like N,N'-dicyclohexylurea (DCU) were among the first potent inhibitors discovered.[11] These structures were thought to mimic the transition state of the epoxide hydrolysis reaction.[4][13] A significant advancement came with the development of 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), which incorporated a flexible chain to improve solubility while maintaining high inhibitory potency.[11]
-
Second Generation - Amides and Carbamates : While ureas were effective, researchers explored related pharmacophores like amides and carbamates to fine-tune properties such as solubility, metabolic stability, and pharmacokinetic profiles.[4] These scaffolds also interact with the key catalytic residues in the sEH active site.
-
Modern Scaffolds and Structure-Activity Relationships (SAR) : More recent efforts have explored diverse chemical structures, including benzohomoadamantane-based ureas and 4-phenylthiazole moieties, to enhance drug-like properties.[15][16] The general SAR for many potent inhibitors can be summarized by a three-pharmacophore model:
-
A central hydrogen-bond donor group (e.g., urea, amide) that interacts with the catalytic triad residues (Asp335, Tyr383, Tyr466) in the active site.[10][15]
-
A hydrophobic moiety (e.g., adamantyl, cyclohexyl) that occupies a hydrophobic pocket in the enzyme.
-
A secondary, often more polar or flexible, chain that can be modified to improve pharmacokinetic properties without sacrificing potency.[10]
-
Urea-based inhibitors are often preferred due to their optimal fit within the active site, and aromatic linkers have been shown to be suitable for connecting the primary and secondary pharmacophores.[10]
In Vitro Evaluation: Screening for sEH Inhibitors
Identifying novel sEH inhibitors from large compound libraries requires a robust and high-throughput screening (HTS) assay. The most common method is a fluorescence-based assay.[7][17][18]
Principle of the Fluorescence-Based Assay
This assay relies on a specifically designed substrate that is non-fluorescent but becomes highly fluorescent upon hydrolysis by sEH.[19] A widely used substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[17][18] When sEH hydrolyzes the epoxide ring of PHOME, the product undergoes an intramolecular cyclization, ultimately releasing the highly fluorescent 6-methoxy-2-naphthaldehyde.[18] The intensity of the fluorescence is directly proportional to sEH activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.
Detailed Protocol: Fluorescence-Based sEH Inhibition Assay
This protocol is a self-validating system, incorporating essential controls to ensure data integrity.
A. Reagents and Materials:
-
Human recombinant sEH: Store at -80°C.
-
sEH Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 1 mg/mL BSA.
-
Fluorescent Substrate: PHOME, dissolved in a suitable solvent like DMSO.
-
Test Compounds: Solubilized in 100% DMSO.
-
Positive Control Inhibitor: A known potent sEH inhibitor (e.g., AUDA or N-Cyclohexyl-Nʹ-dodecylurea).[19]
-
96- or 384-well black, flat-bottom plates.
-
Fluorescence plate reader.
B. Experimental Procedure:
-
Reagent Preparation: Prepare 1X sEH Assay Buffer. Thaw human recombinant sEH on ice and dilute to the optimal concentration (typically in the low nanomolar range, to be determined empirically) in assay buffer. Prepare working solutions of the substrate and controls.
-
Compound Plating (Causality): Dispense a small volume (e.g., 1 µL) of test compounds and controls into the wells. Using DMSO as the solvent allows for high compound solubility, but its final concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition or assay interference.
-
Test Wells: Compound dilutions.
-
Negative Control (100% Activity): DMSO vehicle only. This well establishes the baseline enzyme activity without any inhibition.
-
Positive Control (Max Inhibition): A saturating concentration of a known potent inhibitor. This validates that the assay can detect inhibition.
-
Background Control: Assay buffer without the enzyme. This is crucial to subtract any background fluorescence from the substrate or plate itself.[19]
-
-
Enzyme Addition: Add diluted sEH enzyme solution to all wells except the Background Control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes. This step allows the inhibitors to bind to the enzyme before the enzymatic reaction begins, which is critical for identifying competitive and non-competitive inhibitors.[7]
-
Reaction Initiation: Add the diluted fluorescent substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30 minutes, protected from light. The specific time and temperature are optimized to ensure the reaction is in the linear range for the negative control wells.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader with an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[18]
C. Data Analysis:
-
Subtract the average fluorescence of the Background Control from all other wells.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test_Well / Fluorescence_Negative_Control))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Potency of sEH Inhibitors
The IC₅₀ value is a critical metric for comparing the potency of different inhibitors.
| Inhibitor Class | Example Compound | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) |
| Urea-Based | N,N'-dicyclohexyl-urea (DCU) | ~20-50 | ~20-50 |
| 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) | ~3-5 | ~3-5 | |
| TPPU | ~1-3 | ~1-3 | |
| Amide-Based | Various | 5-100+ | 5-100+ |
| Benzohomoadamantane | Compound 15 (Cl-substituted) | ~1-5 | ~1-5 |
| 4-Phenylthiazole | Compound 6o | 2.5 | - |
| Note: IC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from multiple sources.[9][11][15][16] |
In Vivo Evaluation: Assessing Therapeutic Potential
Promising inhibitors identified through in vitro screening must be evaluated in vivo to assess their pharmacokinetic (PK) properties, target engagement, and efficacy in disease models.[12][20]
General Workflow for In Vivo Efficacy Studies
Key Methodologies
A. Pharmacokinetic (PK) Analysis:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor. This is crucial for designing an effective dosing regimen.
-
Protocol:
-
Administer the sEH inhibitor to animals (e.g., rats, mice) via a relevant route (e.g., oral gavage, intravenous injection).[20]
-
Collect blood samples at predetermined time points.
-
Process samples to isolate plasma.
-
Quantify the concentration of the inhibitor in the plasma using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
-
Calculate key PK parameters: Cₘₐₓ (maximum concentration), Tₘₐₓ (time to reach Cₘₐₓ), T₁/₂ (half-life), and AUC (area under the curve).[20] For example, the inhibitor TPPU, when dosed orally at 0.3 mg/kg in monkeys, maintained a blood concentration over 10 times its IC₅₀ for 48 hours, demonstrating excellent exposure.[9]
-
B. Target Engagement (Biomarker Analysis):
-
Objective: To confirm that the inhibitor is reaching its target (sEH) and having the desired biological effect in the body.
-
Protocol:
-
Following inhibitor administration, collect blood or tissue samples.
-
Extract lipids from the samples.
-
Use LC-MS/MS to quantify the levels of various EETs and their corresponding DHETs.
-
Causality & Validation: An effective sEH inhibitor will significantly increase the ratio of EETs to DHETs. This biomarker provides direct evidence of in vivo target engagement and is a critical self-validating component of the study.
-
C. Efficacy in Disease Models:
-
Objective: To determine if sEH inhibition can produce a therapeutic benefit in a relevant model of human disease.
-
Examples of Models:
-
Hypertension: Spontaneously hypertensive rats (SHR) or angiotensin II-infusion models. Efficacy is measured by a reduction in blood pressure.[4]
-
Inflammatory Pain: Carrageenan-induced paw edema or LPS-induced hyperalgesia models. Efficacy is measured by a reduction in paw swelling or an increase in pain tolerance.[4][20]
-
Neurological Disorders: MPTP-induced models for Parkinson's disease or stroke models like middle cerebral artery occlusion (MCAO). Efficacy is measured by reduced neuronal damage or improved behavioral outcomes.[6][21]
-
Therapeutic Landscape and Future Directions
The foundational research into sEH inhibitors has paved the way for exploring their therapeutic potential across a wide range of conditions. Inhibition of sEH has shown promise in preclinical models of:
-
Cardiovascular Diseases: Hypertension, atherosclerosis, and cardiac hypertrophy.[4]
-
Inflammatory and Neuropathic Pain: Offering a non-addictive analgesic strategy.[4][22]
-
Central Nervous System (CNS) Disorders: Including stroke, Parkinson's disease, and depression.[6][21][23]
-
Metabolic Diseases: Such as diabetes and nonalcoholic steatohepatitis.[4][14]
While the preclinical data are extensive and compelling, the translation to human therapeutics is ongoing. One inhibitor, AR9281, has completed Phase IIa clinical trials for type 2 diabetes and hypertension.[6][13] Future research will focus on developing inhibitors with improved "drug-like" properties, exploring combination therapies, and further elucidating the role of the sEH enzyme's N-terminal phosphatase activity.[8][24] The continued investigation of sEH inhibitors holds significant promise for delivering novel treatments for numerous challenging diseases.
References
- Title: Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PubMed Central Source: PubMed Central URL:[Link]
- Title: HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC Source: PubMed Central URL:[Link]
- Title: Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit | Sapphire North America Source: Sapphire North America URL:[Link]
- Title: Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717) Source: Assay Genie URL:[Link]
- Title: The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC Source: PubMed Central URL:[Link]
- Title: Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychiatric Disorders - PubMed Central Source: PubMed Central URL:[Link]
- Title: Soluble epoxide hydrolase inhibitors and their potential for treatment of multiple pathologic conditions Source: PubMed URL:[Link]
- Title: Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors Source: ACS Public
- Title: Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - 96 Well Source: A & C Intern
- Title: Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer Source: PubMed URL:[Link]
- Title: Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PubMed Central Source: PubMed Central URL:[Link]
- Title: Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC Source: PubMed Central URL:[Link]
- Title: Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC Source: N
- Title: Evolution of sEH inhibitors. Over the past decade, sEH inhibitors have...
- Title: Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade Source: Taylor & Francis Online URL:[Link]
- Title: The role of epoxide hydrolases in health and disease Source: PubMed URL:[Link]
- Title: The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease Source: MDPI URL:[Link]
- Title: Cytosolic epoxide hydrolase Source: PubMed URL:[Link]
- Title: The role of epoxide hydrolases in health and disease Source: ResearchG
- Title: Structure of Human Epoxide Hydrolase Reveals Mechanistic Inferences on Bifunctional Catalysis in Epoxide and Phosphate Ester Hydrolysis Source: SciSpace URL:[Link]
- Title: (PDF)
- Title: Epoxide hydrolase - Wikipedia Source: Wikipedia URL:[Link]
- Title: A Comprehensive Review of Soluble Epoxide Hyådrolase Inhibitors Evaluating their Structure-Activity Rel
- Title: Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PubMed Central Source: PubMed Central URL:[Link]
- Title: Soluble epoxide hydrolase plays a key role in the pathogenesis of Parkinson's disease Source: PNAS URL:[Link]
- Title: Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors Source: PubMed URL:[Link]
Sources
- 1. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of epoxide hydrolases in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of Soluble Epoxide Hyådrolase Inhibitors Evaluating their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Soluble epoxide hydrolase inhibitors and their potential for treatment of multiple pathologic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sapphire North America [sapphire-usa.com]
- 18. caymanchem.com [caymanchem.com]
- 19. assaygenie.com [assaygenie.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pnas.org [pnas.org]
- 22. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Claisen-Schmidt condensation protocol for chalcone synthesis
<Application Notes & Protocols
Introduction: The Significance of the Chalcone Scaffold
Chalcones, belonging to the flavonoid family, are characterized by a unique open-chain structure: two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a critical precursor in the biosynthesis of flavonoids and isoflavonoids in plants.[2] In the fields of medicinal chemistry and drug development, both natural and synthetic chalcones have garnered immense interest due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in proteins.[2]
The Claisen-Schmidt condensation is the most prevalent and efficient method for synthesizing these valuable compounds, offering a straightforward and versatile route to a vast library of chalcone analogues.[1][2]
Reaction Mechanism: A Stepwise Perspective
The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde (e.g., benzaldehyde) that lacks α-hydrogens.[1][6] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] The absence of α-hydrogens on the aldehyde prevents it from undergoing self-condensation, which simplifies the reaction pathway and favors the formation of the desired chalcone product.[6][7][8]
The base-catalyzed mechanism proceeds through three key steps:
-
Enolate Formation: A strong base abstracts an acidic α-hydrogen from the ketone, creating a resonance-stabilized enolate ion. This is the critical nucleophile in the reaction.[1][9]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as an aldol adduct.[2][9]
-
Dehydration: This aldol adduct is often unstable and readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone system of the chalcone.[1][6]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocol: Synthesis of (E)-1,3-Diphenylprop-2-en-1-one (Chalcone)
This protocol details a standard and robust method for synthesizing the parent chalcone from benzaldehyde and acetophenone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Equivalents |
| Benzaldehyde | C₇H₆O | 106.12 | 10 | 1.02 mL | 1.0 |
| Acetophenone | C₈H₈O | 120.15 | 10 | 1.18 mL | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 20 | 0.8 g | 2.0 |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | ~25 mL | - |
| Deionized Water | H₂O | 18.02 | - | ~200 mL | - |
| Hydrochloric Acid | HCl | 36.46 | - | As needed | - |
Step-by-Step Procedure
Caption: A logical workflow for chalcone synthesis and purification.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1.02 mL, 10 mmol) and acetophenone (1.18 mL, 10 mmol). Add 15 mL of 95% ethanol and stir at room temperature until a homogeneous solution is formed.[1][7]
-
Cooling & Catalyst Addition: Place the flask in an ice-water bath. In a separate beaker, dissolve sodium hydroxide (0.8 g, 20 mmol) in 10 mL of deionized water. Add this NaOH solution dropwise to the stirred ethanolic solution over 15-20 minutes. The rationale for slow, cooled addition is to control the exothermic reaction and prevent unwanted side reactions.[1] The temperature should be maintained below 25°C.
-
Reaction: After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 2-4 hours. The formation of a yellow precipitate is a strong indicator of product formation.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes/ethyl acetate) to confirm the consumption of the starting materials.[10]
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing approximately 200 g of crushed ice.[1] This step quenches the reaction and helps precipitate the product.
-
Neutralization: While stirring, slowly add dilute hydrochloric acid to the iced mixture until the solution is neutral (pH ~7). This step neutralizes the excess NaOH catalyst and ensures all of the chalcone product precipitates from the solution.[7][9]
-
Filtration: Collect the crude chalcone precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral. This removes any remaining salts and water-soluble impurities.[10][11]
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a clean flask and add a minimal amount of hot 95% ethanol to dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified pale yellow crystals by vacuum filtration.[10][11]
-
Characterization: Dry the purified product. Determine the final mass and calculate the percentage yield. Characterize the compound by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst (old NaOH/KOH).- Insufficient reaction time or temperature.- Poor quality of starting materials (e.g., oxidized benzaldehyde). | - Use a fresh batch of high-purity NaOH or KOH.[12]- Extend the reaction time and monitor by TLC. Gentle warming (to ~40°C) can sometimes be beneficial.[13][14]- Use freshly distilled benzaldehyde. |
| Multiple Products on TLC | - Self-condensation of the ketone.- Cannizzaro reaction of the aldehyde (if conditions are too harsh). | - Ensure slow, dropwise addition of the base catalyst while maintaining a low temperature to control the reaction.[12]- Use a slight excess of the aldehyde relative to the ketone. |
| Oily Product Instead of Solid | - Impurities present.- Certain substituents on the aromatic rings can lead to lower melting points. | - Vigorously stir the mixture during precipitation.[15]- Try scratching the inside of the flask with a glass rod to induce crystallization.- If an oil persists, perform a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate), followed by purification via column chromatography. |
| Product Loss During Workup | - Product is partially soluble in the wash solvent.- Inefficient recrystallization. | - Always use ice-cold water for washing the crude solid to minimize solubility losses.[2]- During recrystallization, use the minimum amount of hot solvent required for dissolution. Cool the solution slowly and then in an ice bath to maximize crystal recovery. |
Conclusion
The Claisen-Schmidt condensation is a robust, versatile, and fundamental reaction in organic synthesis, providing efficient access to the chalcone scaffold. These compounds are not only important intermediates for the synthesis of other flavonoids and heterocyclic systems but also serve as privileged structures in drug discovery.[2][16] Their wide-ranging biological activities continue to make them attractive targets for researchers in medicinal chemistry. By understanding the mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably synthesize a diverse array of chalcone derivatives for further investigation.
References
- The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
- Scribd. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone.
- Tukur, A., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. GSC Biological and Pharmaceutical Sciences.
- Academia.edu. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones).
- ResearchGate. (2022). Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review.
- JETIR. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research.
- Rogozińska, M., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules.
- Al-Amiery, A. A., et al. (2012). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Bioorganic & Medicinal Chemistry.
- Journal of Drug Delivery and Therapeutics. (2022). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
- National Institutes of Health. (2022). Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed Central.
- JoVE. (2023). Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condensation.
- National Institutes of Health. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PubMed Central.
- ResearchGate. (n.d.). Did not get the Chalcone?.
- ResearchGate. (n.d.). 85 questions with answers in CHALCONES.
- The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. praxilabs.com [praxilabs.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Video: Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condensation [jove.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. jetir.org [jetir.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Chalcone Epoxides from Benzaldehyde: An Application Note and Protocol for Drug Discovery
Introduction: Streamlining Access to Bioactive Scaffolds
Chalcone epoxides are a class of organic molecules that have garnered significant interest within the drug development community.[1][2] These compounds serve as crucial intermediates in the synthesis of a variety of heterocyclic compounds and have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The traditional multi-step synthesis of these valuable molecules, however, can be time-consuming and generate considerable chemical waste. This application note details a robust and environmentally benign one-pot synthesis of chalcone epoxides directly from benzaldehyde and acetophenone derivatives.[4][5][6] By combining the Claisen-Schmidt condensation and subsequent epoxidation into a single, seamless workflow, this protocol offers a significant improvement in efficiency, making it an attractive strategy for researchers in medicinal chemistry and drug discovery.[4][7]
This guide is designed to provide both the theoretical underpinnings and the practical, step-by-step instructions necessary for the successful implementation of this synthesis. We will delve into the mechanistic details, offer expert insights into critical experimental parameters, and provide a comprehensive troubleshooting guide to address potential challenges.
Reaction Mechanism: A Tale of Two Consecutive Reactions
The one-pot synthesis of chalcone epoxides from benzaldehyde and an acetophenone derivative is a sequential process that capitalizes on two well-established organic reactions: the Claisen-Schmidt condensation and an in-situ epoxidation.
-
Step 1: Claisen-Schmidt Condensation. This reaction, a type of crossed aldol condensation, involves the base-catalyzed reaction between an aldehyde (in this case, benzaldehyde, which lacks α-hydrogens) and a ketone (acetophenone).[8][9] The base, typically sodium hydroxide (NaOH), deprotonates the α-carbon of the acetophenone to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone known as chalcone.[5]
-
Step 2: In-Situ Epoxidation. Following the formation of the chalcone, an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), is introduced into the same reaction vessel.[5] The base present from the first step deprotonates the hydrogen peroxide to form a hydroperoxide anion (HOO⁻).[4] This potent nucleophile then attacks the β-carbon of the α,β-unsaturated system of the chalcone in a conjugate addition. An intramolecular displacement of the hydroxide ion results in the formation of the desired α,β-epoxy ketone, or chalcone epoxide.[5] This reaction is a variation of the Darzens condensation.[10][11][12]
The elegance of this one-pot approach lies in the dual role of the base, which first catalyzes the condensation and then activates the oxidizing agent for the epoxidation, thereby eliminating the need for intermediate isolation and purification.[4][5]
Visualizing the Workflow
Figure 1. A schematic overview of the one-pot synthesis of chalcone epoxides.
Experimental Protocol
This protocol provides a general procedure for the one-pot synthesis of a chalcone epoxide from benzaldehyde and acetophenone. The reaction can be adapted for various substituted benzaldehydes and acetophenones.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzaldehyde | Reagent | Sigma-Aldrich | Freshly distilled if necessary to remove benzoic acid. |
| Acetophenone | Reagent | Sigma-Aldrich | --- |
| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific | Prepare a 2 M aqueous solution. |
| Methanol (MeOH) | ACS Reagent | VWR | Serves as the reaction solvent. |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | Sigma-Aldrich | Store refrigerated. Handle with care. |
| Deionized Water | --- | --- | For washing. |
| Anhydrous Sodium Sulfate | Reagent | --- | For drying organic extracts if needed. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | --- | For monitoring reaction progress. |
| Ethyl Acetate | ACS Reagent | --- | For TLC mobile phase. |
| Hexanes | ACS Reagent | --- | For TLC mobile phase. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10 mmol, 1.02 mL) and acetophenone (10 mmol, 1.17 mL) in 20 mL of methanol. Stir the solution at room temperature until all reactants are fully dissolved.
-
Claisen-Schmidt Condensation: While stirring, add 5 mL of 2 M aqueous sodium hydroxide solution dropwise to the reaction mixture. The solution will typically turn yellow, and a precipitate of chalcone may begin to form within 5-30 minutes.[5] Allow the reaction to stir at room temperature for 1 hour to ensure complete formation of the chalcone intermediate.
-
Expert Insight: The rate of chalcone formation is dependent on the substituents of the aromatic rings. Electron-withdrawing groups on the benzaldehyde can accelerate the reaction. Monitor the reaction by TLC (e.g., 8:2 hexanes:ethyl acetate) to confirm the consumption of the starting materials and the formation of the less polar chalcone product.
-
-
Epoxidation: After the initial 1-hour stir, cool the reaction flask in an ice-water bath to 0-5 °C. Once the temperature has stabilized, slowly add 30% hydrogen peroxide (15 mmol, 1.5 mL) dropwise to the stirring suspension. Maintain the temperature below 5 °C during the addition.
-
Expert Insight: The addition of hydrogen peroxide is exothermic. A slow, dropwise addition is crucial to control the reaction temperature and prevent unwanted side reactions or decomposition of the peroxide.
-
-
Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. Monitor the progress of the epoxidation by TLC. The chalcone epoxide product will have a slightly different Rf value than the chalcone intermediate.
-
Product Isolation: Once the reaction is complete, add 50 mL of ice-cold deionized water to the reaction mixture. This will precipitate the crude chalcone epoxide. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual NaOH. Further washing with a small amount of cold methanol can help remove unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven at a low temperature. Determine the yield and characterize the final product by melting point determination and NMR spectroscopy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Chalcone Formation | Inactive benzaldehyde (oxidized to benzoic acid). Insufficient base. | Use freshly distilled benzaldehyde. Ensure the correct concentration and volume of NaOH solution are used. |
| Incomplete Epoxidation | Insufficient hydrogen peroxide. Reaction time is too short. Temperature is too high, leading to peroxide decomposition. | Add a slight excess of hydrogen peroxide. Extend the reaction time and monitor by TLC. Maintain the reaction temperature at 0-5 °C. |
| Formation of Side Products | Retro-aldol reaction of the chalcone. Cannizzaro reaction of benzaldehyde. | The presence of electron-donating groups on the chalcone can make it susceptible to retro-aldol cleavage under basic conditions.[13] Ensure the reaction temperature is controlled. Using a phase-transfer catalyst has been reported to improve selectivity in some cases.[14][15][16] |
| Oily Product Instead of Solid | Impurities present. The specific chalcone epoxide has a low melting point. | Try to triturate the oil with cold hexanes or a mixture of hexanes and ethyl acetate to induce crystallization. If this fails, purification by column chromatography may be necessary. |
Expected Results and Data
The one-pot synthesis of chalcone epoxides from substituted benzaldehydes and acetophenones generally proceeds in good to excellent yields. The physical properties and yields will vary depending on the specific substituents on the aromatic rings.
| Starting Materials | Product | Expected Yield (%) |
| Benzaldehyde + Acetophenone | Phenyl-(3-phenyloxiran-2-yl)methanone | 85-95% |
| 4-Chlorobenzaldehyde + Acetophenone | (4-Chlorophenyl)-(3-phenyloxiran-2-yl)methanone | 88-96% |
| 4-Methoxybenzaldehyde + Acetophenone | (4-Methoxyphenyl)-(3-phenyloxiran-2-yl)methanone | 82-90% |
| Benzaldehyde + 4-Methylacetophenone | Phenyl-(3-(p-tolyl)oxiran-2-yl)methanone | 80-92% |
Note: Yields are based on literature reports and may vary based on experimental conditions.
Conclusion
The one-pot synthesis of chalcone epoxides is a highly efficient and environmentally conscious method for accessing these medicinally important compounds.[4][6] By minimizing waste and reducing reaction time, this protocol aligns with the principles of green chemistry.[4][7] The procedure is robust, scalable, and amenable to the generation of a diverse library of chalcone epoxides for screening in drug discovery programs. The insights and detailed protocol provided herein should enable researchers to confidently and successfully implement this valuable synthetic transformation.
References
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023).
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]
- Synthesis of Chalcone From Benzaldehyde and Acetophenone. Scribd. [Link]
- The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). University of Technology, Iraq. [Link]
- Green Synthesis of Chalcones Deriv
- One-pot synthesis of chalcone epoxides - A green chemistry strategy.
- One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation.
- "Phase Transfer Catalysis in Chalcone Synthesis". Scribd. [Link]
- Synthesis of Some New Chalcone Derivatives from Application of PhaseTransfer Catalysis Technique.
- Synthesis of Some New Chalcone Derivatives from Application of PhaseTransfer Catalysis Technique.
- One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation.
- One-Pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment Developed through a Senior Capstone Project.
- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review.
- Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities. Stamford University Bangladesh. [Link]
- Sustainable Protocol for One-Pot Synthesis of Chalcone Epoxide Using MgAl2O4/Sulfur-Doped g-C3N4 Catalyst.
- Kinetic Analysis of Chalcone Epoxidation in a Biphasic System. Cooper Union. [Link]
- Darzens Reaction. Organic Chemistry Portal. [Link]
- Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review.
- Darzens reaction. Wikipedia. [Link]
- Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. WMU's ScholarWorks. [Link]
- Recent progress in therapeutic applications of chalcones.
- Reaction of chalcones with basic hydrogen peroxide: A structure and reactivity study.
- Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]
- Darzens Condensation: Mechanism and Applic
- One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation.
- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities [rulrepository.ru.ac.bd]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. "One-pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment D" by Renuka Manchanayakage and Dalyna Ngo [fisherpub.sjf.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Darzens Reaction [organic-chemistry.org]
- 11. Darzens reaction - Wikipedia [en.wikipedia.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
stereoselective epoxidation of trans-chalcone using mCPBA
Application Note & Protocol
Stereospecific Epoxidation of trans-Chalcone using meta-Chloroperoxybenzoic Acid (m-CPBA)
Abstract & Introduction
Epoxides are highly valuable three-membered cyclic ether functional groups that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their inherent ring strain allows for facile ring-opening reactions with a variety of nucleophiles, providing access to a diverse range of difunctionalized compounds. Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominent scaffolds in medicinal chemistry. The epoxidation of the α,β-unsaturated double bond in chalcones yields chalcone epoxides, which are key precursors for the synthesis of flavonoids, α-hydroxy ketones, and other biologically active molecules.
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available peroxyacid for the epoxidation of alkenes due to its relative stability, ease of handling, and high efficiency.[1] The reaction is renowned for its stereospecificity, proceeding through a concerted mechanism to deliver an oxygen atom to one face of the double bond in a syn-addition.[2] When applied to trans-chalcone, this results in the formation of trans-2-benzoyl-3-phenyloxirane.
This document provides a comprehensive guide to the principles, execution, and validation of the stereospecific epoxidation of trans-chalcone using m-CPBA. It is designed for researchers in organic synthesis and drug development, offering both a detailed mechanistic overview and a field-proven experimental protocol.
Principles and Mechanistic Insights
The Concerted "Butterfly" Mechanism
The epoxidation of an alkene with a peroxyacid like m-CPBA proceeds via a concerted, single-step mechanism often referred to as the "Butterfly Mechanism".[1] The key steps, occurring simultaneously, are:
-
The nucleophilic π-bond of the alkene attacks the electrophilic terminal oxygen of the peroxyacid.
-
The weak O-O single bond of the peroxyacid cleaves.
-
The second C-O bond forms between the other alkene carbon and the transferred oxygen atom.
-
A proton is transferred from the peroxyacid's hydroxyl group to its carbonyl oxygen.
This concerted process ensures that the original stereochemistry of the alkene is preserved in the epoxide product.[2] A trans-alkene will yield a trans-epoxide, and a cis-alkene will yield a cis-epoxide. Therefore, the reaction is stereospecific.[2]
Figure 1: The concerted "Butterfly" transition state for the epoxidation of trans-chalcone.
Stereospecificity vs. Stereoselectivity
For the reaction of trans-chalcone with the achiral reagent m-CPBA, the term stereospecific is more precise than stereoselective. The reaction specifically produces the trans-epoxide, preserving the geometry of the starting material. Since the substrate and reagent are achiral, the product is formed as a racemic mixture of (2R,3S) and (2S,3R) enantiomers. No selectivity for one enantiomer over the other is observed without a chiral catalyst or auxiliary.
Competing Side Reactions: Baeyer-Villiger Oxidation
Chalcone possesses both an alkene and a ketone functional group. m-CPBA is also capable of oxidizing ketones to esters via the Baeyer-Villiger (BV) oxidation. In α,β-unsaturated systems like chalcone, epoxidation of the electron-rich double bond is generally much faster and kinetically favored over the BV oxidation of the electron-poor carbonyl group.[3][4] However, prolonged reaction times, elevated temperatures, or the presence of strong acid catalysts can potentially lead to the formation of BV byproducts. Careful control of reaction conditions is therefore crucial to ensure high chemoselectivity for the desired epoxide.
Detailed Experimental Protocol
This protocol details the epoxidation of trans-chalcone on a 5 mmol scale.
Materials and Reagents
| Reagent / Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| trans-Chalcone | C₁₅H₁₂O | 208.26 | 1.04 g | 5.0 | Substrate |
| m-CPBA (77% purity) | C₇H₅ClO₃ | 172.57 | 1.12 g | ~5.0 | Oxidizing agent; purity affects mass. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | - | Anhydrous, aprotic solvent. |
| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | ~60 mL | - | For aqueous workup (quench). |
| Sat. aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | ~20 mL | - | For aqueous workup (removes excess peroxide). |
| Brine | NaCl (aq) | 58.44 | ~20 mL | - | For final wash. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2-3 g | - | Drying agent. |
| Round-bottom flask | - | - | 100 mL | - | Reaction vessel. |
| Magnetic stir bar | - | - | - | - | - |
| Separatory funnel | - | - | 250 mL | - | For extraction. |
Step-by-Step Procedure
A. Reaction Setup
-
Add trans-chalcone (1.04 g, 5.0 mmol) and a magnetic stir bar to a 100 mL round-bottom flask.
-
Dissolve the chalcone in dichloromethane (25 mL).
-
Cool the flask in an ice-water bath (0 °C) with stirring for 10-15 minutes.
-
In a separate beaker, dissolve m-CPBA (1.12 g of 77% material, ~5.0 mmol) in dichloromethane (15 mL).
-
Slowly add the m-CPBA solution to the stirred chalcone solution dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Causality Note: Slow addition at low temperature is critical to control the reaction exotherm and minimize potential side reactions like the Baeyer-Villiger oxidation.[5]
-
B. Reaction Monitoring
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 4:1 Hexanes:Ethyl Acetate).
-
Spot the starting material (chalcone solution), the co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, more polar product spot (lower Rf). This typically takes 2-4 hours.
C. Aqueous Workup
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous Na₂S₂O₃ (1 x 20 mL) to quench any remaining peroxide.
-
Saturated aqueous NaHCO₃ (3 x 20 mL) to remove the m-chlorobenzoic acid byproduct.[6] Check the final aqueous wash with pH paper to ensure it is neutral or basic.
-
Brine (1 x 20 mL) to reduce the solubility of organic material in the aqueous layer.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
D. Product Isolation and Purification
-
Filter off the drying agent (MgSO₄) and wash the solid with a small amount of fresh DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white or off-white solid.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate/hexanes) to obtain pure trans-chalcone epoxide.
Figure 2: Experimental workflow for the synthesis of trans-chalcone epoxide.
Characterization and Validation
The successful synthesis of trans-chalcone epoxide can be confirmed by spectroscopic analysis. The disappearance of the alkene proton signals from the starting material is a key indicator.[7]
| Compound | Analysis | Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| trans-Chalcone | ¹H NMR (CDCl₃) | ~7.9-7.3 (m, 10H, Ar-H), ~7.8 (d, 1H, J ≈ 15.6 Hz, Hβ), ~7.5 (d, 1H, J ≈ 15.6 Hz, Hα)[8] |
| trans-Chalcone Epoxide | ¹H NMR (CDCl₃) | ~8.0-7.3 (m, 10H, Ar-H), ~4.3 (d, 1H, J ≈ 2 Hz, Hα), ~4.0 (d, 1H, J ≈ 2 Hz, Hβ)[9][10] |
| trans-Chalcone Epoxide | ¹³C NMR (CDCl₃) | ~193 (C=O), ~136-126 (Ar-C), ~61 (Cβ), ~60 (Cα)[9] |
-
¹H NMR: The key transformation to observe is the disappearance of the two vinyl proton doublets (Hα and Hβ) with a large coupling constant (~16 Hz) characteristic of a trans-alkene, and the appearance of two new doublets at higher field (~4.0-4.3 ppm) with a small coupling constant (~2 Hz), characteristic of trans-protons on an epoxide ring.[7][11]
-
IR Spectroscopy: Look for the disappearance of the C=C stretch (~1600 cm⁻¹) from the enone system and the appearance of a C-O epoxide ring stretch (~1230 and 850 cm⁻¹). The strong C=O stretch (~1685 cm⁻¹) should remain.[9]
Safety Precautions
-
m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and an organic peroxide. It can be shock-sensitive and may cause fires upon contact with flammable materials.[12] Avoid heat, friction, and contact with metals. Always handle in a chemical fume hood.
-
Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Handle only in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient m-CPBA (degraded or impure).2. Reaction time too short. | 1. Use fresh, high-purity m-CPBA or add a slight excess (1.1-1.2 eq).2. Continue stirring and monitor by TLC until starting material is consumed. |
| Low Yield | 1. Product loss during workup.2. Formation of byproducts. | 1. Ensure pH of aqueous washes is correct; perform back-extraction of aqueous layers with DCM.2. Ensure reaction is run at 0 °C during m-CPBA addition. Use purified m-CPBA to remove acidic impurities. |
| Oily Product / Fails to Crystallize | Presence of m-chlorobenzoic acid byproduct or other impurities. | 1. Ensure thorough washing with NaHCO₃ during workup.2. Purify the crude product using column chromatography on silica gel. |
References
- Manchanayakage, R., & Ngo, D. (2015). One-pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment Developed through a Senior Capstone Project.
- Various Authors. (2014). One-pot synthesis of chalcone epoxides - A green chemistry strategy.
- Al-Juboori, R. A. (2016). Synthesis of Some New Chalcone Derivatives from Application of PhaseTransfer Catalysis Technique.
- Hussain, H., & Al-Harrasi, A. Title not available. Royal Society of Chemistry. [Link]
- Ashenhurst, J. (2011). m-CPBA (meta-chloroperoxybenzoic acid) For The Epoxidation of Alkenes. Master Organic Chemistry. [Link]
- Gusic, A., et al. Optimization of the Synthesis of an Epoxidized Chalcone Derivative. University of New Hampshire Scholars' Repository. [Link]
- Biswas, T. (2020). Epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide and alkali. YouTube. [Link]
- Regio- and stereoselectivity of β-himachalene epoxidation by m-CPBA. A theoretical study. ScienceDirect.
- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]
- Kegeler, S. N. (2018). Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. WMU ScholarWorks. [Link]
- Ngo, D., et al. (2014). One-Pot Synthesis of Chalcone Epoxides. Scribd. [Link]
- Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities. RUCL Institutional Repository - Rajshahi University.
- Arshad, S., et al. (2016). Investigation of Three Diasteromeric Chalcone Epoxides Derivatives by NMR Spectroscopy and X-ray Crystallography.
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Chemistry. [Link]
- Green Epoxidation of Chalcones. (2021). YouTube. [Link]
- Chalcone α,ß-epoxide. SpectraBase. [Link]
- m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxid
- mCPBA Epoxid
- Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). Organic Syntheses. [Link]
- Dimmock, J. R., et al. (2000). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences.
- m Chloroperoxybenzoic acid, Epoxidation, Baeyer Villiger Reaction. (2019). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. posters.unh.edu [posters.unh.edu]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. scribd.com [scribd.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Unveiling the Anti-Inflammatory Potential of rel-trans-Chalcone Oxide: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Chalcones in Inflammation Research
Chalcones, a class of open-chain flavonoids, are precursors in the biosynthesis of a wide array of flavonoids and isoflavonoids in plants.[1][2] Their simple chemical structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1][3] Among these, the anti-inflammatory properties of chalcone derivatives have garnered significant scientific interest, positioning them as promising candidates for the development of novel therapeutics.[4][5] This document provides a detailed guide to utilizing a specific derivative, rel-trans-Chalcone Oxide, in preclinical anti-inflammatory assays.
This compound and its analogues have demonstrated notable efficacy in modulating key inflammatory pathways.[6][7] Their mechanism of action often involves the suppression of pro-inflammatory mediators, offering a targeted approach to mitigating inflammatory responses. This guide will delve into the molecular mechanisms, provide detailed protocols for in vitro and in vivo evaluation, and offer insights into the interpretation of results for researchers investigating the therapeutic potential of this compound.
Mechanism of Action: Targeting the Core Inflammatory Signaling Cascades
The anti-inflammatory effects of chalcone derivatives, including this compound, are primarily attributed to their ability to interfere with major signaling pathways that orchestrate the inflammatory response. The two most prominent pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[6][8]
1. Inhibition of the NF-κB Signaling Pathway:
The NF-κB pathway is a cornerstone of the inflammatory process, acting as a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[9][10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[11] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. Chalcone derivatives have been shown to inhibit this pathway, thereby downregulating the expression of inflammatory mediators.[6][12]
Caption: NF-κB Signaling Pathway Inhibition by this compound.
2. Modulation of the MAPK Signaling Pathway:
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[13][14] Inflammatory stimuli activate a cascade of phosphorylation events, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes.[15] Chalcone analogues have been demonstrated to suppress the phosphorylation of key MAPK proteins, thereby attenuating the downstream inflammatory response.[6]
Caption: MAPK Signaling Pathway Modulation by this compound.
In Vitro Anti-Inflammatory Assays
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[16][17] NO is synthesized by inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[18][19] Inhibition of nitrite production is indicative of the anti-inflammatory potential of the test compound.[7][20]
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[21]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.[21] Incubate for an additional 24 hours.
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[21]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration.
Self-Validation and Controls:
-
Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or MTS) to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.[21]
-
Positive Control: Use a known iNOS inhibitor (e.g., L-NAME) to validate the assay system.
-
Negative Control: Include a group of cells not treated with LPS or the test compound to establish the basal level of NO production.
Expected Data Presentation:
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |
| Control | - | 100 | ||
| LPS (1 µg/mL) | - | 0 | 100 | |
| This compound | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control | X |
Measurement of Inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key mediators of the inflammatory response.[20] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of these cytokines in cell culture supernatants or biological fluids.[22][23] A reduction in the secretion of these cytokines upon treatment with this compound indicates its anti-inflammatory activity.[24]
Protocol:
-
Cell Culture and Treatment: Follow the same cell culture, seeding, compound treatment, and LPS stimulation steps as described in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate at a low speed to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions meticulously. This typically involves coating the plate with a capture antibody, adding the samples (supernatants), followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate for color development.[25][26]
-
-
Data Analysis: Measure the absorbance at the recommended wavelength. Generate a standard curve using the provided recombinant cytokine standards to determine the concentration of each cytokine in the samples.
Self-Validation and Controls:
-
Standard Curve: A reliable standard curve is crucial for accurate quantification.[25]
-
Positive and Negative Controls: As with the NO assay, include appropriate controls to validate the results.
Expected Data Presentation:
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | |||
| This compound | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control | X |
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[27][28] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[29] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase, is associated with the production of prostaglandins and other inflammatory mediators.[30] The ability of a compound to reduce the swelling of the paw is a measure of its anti-inflammatory potential.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice (specific strain and weight should be consistent). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Group II: this compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally)
-
Group III: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[27]
-
Administer the respective treatments to each group.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw of each animal.[28][29]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[27]
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the mean edema for each group at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100
-
Self-Validation and Controls:
-
Positive Control: The use of a standard NSAID like indomethacin is essential to validate the model and provide a benchmark for the efficacy of the test compound.[27]
-
Vehicle Control: This group is crucial to determine the extent of the inflammatory response induced by carrageenan alone.
Expected Data Presentation:
| Treatment Group | Dose (mg/kg) | \multicolumn{6}{c|}{Mean Paw Edema (mL) ± SEM at different time points (hours)} | % Inhibition at 3h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1h | 2h | 3h | 4h | 5h | 6h | | | Vehicle Control | - | | | | | | | 0 | | this compound | 10 | | | | | | | | | | 25 | | | | | | | | | | 50 | | | | | | | | | Positive Control | 10 | | | | | | | |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo assays, researchers can gain a comprehensive understanding of the compound's efficacy and mechanism of action. The observed inhibition of key inflammatory mediators and pathways underscores the therapeutic potential of chalcone derivatives.
Further investigations could explore the chronic anti-inflammatory effects of this compound in models of diseases such as arthritis or inflammatory bowel disease. Additionally, detailed pharmacokinetic and pharmacodynamic studies are warranted to optimize dosing regimens and assess the compound's bioavailability and metabolic stability. The continued exploration of chalcones and their derivatives holds significant promise for the discovery of novel and effective anti-inflammatory agents.
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 323-339. [Link]
- Ali, A., & A. Al-khatib, K. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 219. [Link]
- Kim, C., & Kim, B. (2018). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 48(3), 187-194. [Link]
- Towers, C. (n.d.).
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappaB (NF-kappaB) signaling pathway in human diseases. The New England journal of medicine, 361(18), 1777–1786. [Link]
- Science Direct. (n.d.). MAPK signalling pathway: Significance and symbolism. Science Direct. [Link]
- Ma, Y., Li, P., Zhang, M., Wang, Y., Zhang, Y., & Li, J. (2022). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 13(1), 108-118. [Link]
- Singh, P., Kumar, Y., & Kumar, A. (2017). Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. Current Medicinal Chemistry, 24(37), 4106-4133. [Link]
- Leng, S. X., McElhaney, J. E., Walston, J. D., Xie, D., Fedarko, N. S., & Kuchel, G. A. (2008). ELISA and multiplex technologies for cytokine measurement in inflammation and aging research. The journals of gerontology. Series A, Biological sciences and medical sciences, 63(8), 879–884. [Link]
- Creative Biolabs. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Inotiv. (n.d.).
- National Cancer Institute. (2020). Detection and Quantification of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2.
- Pur-Form. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
- Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model.
- Leng, S. X., McElhaney, J. E., Walston, J. D., Xie, D., Fedarko, N. S., & Kuchel, G. A. (2008). ELISA and multiplex technologies for cytokine measurement in inflammation and aging research. The journals of gerontology. Series A, Biological sciences and medical sciences, 63(8), 879–884. [Link]
- National Cancer Institute. (2005). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- ResearchGate. (n.d.). Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from Lipopolysaccharide-Treated RAW 264.7 Cells.
- Ma, Y., Li, P., Zhang, M., Wang, Y., Zhang, Y., & Li, J. (2022). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 13(1), 108-118. [Link]
- Morris, C. J., McMurray, D. N., & Conrad, C. A. (2010). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Methods in molecular biology (Clifton, N.J.), 602, 115–123. [Link]
- Kim, A. R., Kim, S. N., Jung, W. J., Kim, M. H., & Lee, J. S. (2013). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 433-439. [Link]
- Wang, Y., Chen, Y., Zhang, X., Liu, J., & Wang, X. (2016). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Experimental and therapeutic medicine, 12(4), 2179–2184. [Link]
- Asrar, M., et al. (2024). Novel chalcone derivatives as anti-inflammatory agents evaluated. World Journal of Pharmaceutical Research, 13(12), 123-134. [Link]
- IntechOpen. (2018). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. IntechOpen. [Link]
- Hussaini, S. N. (2012). Synthesis and biological evaluation of chalcone derivatives (mini review). Mini reviews in medicinal chemistry, 12(13), 1394–1403. [Link]
- ResearchGate. (2012). Synthesis and Biological Evaluation of Chalcone Derivatives (Mini Review).
- Bou-Salah, G., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27850-27871. [Link]
- Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. European Journal of Medicinal Chemistry, 162, 443-455. [Link]
- MDPI. (2023).
- Li, Y., et al. (2023). Harnessing stem cell therapeutics in LPS-induced animal models: mechanisms, efficacies, and future directions. Stem Cell Research & Therapy, 14(1), 1-19. [Link]
- MDPI. (2021). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. MDPI. [Link]
- AIR Unimi. (2023). Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. AIR Unimi. [Link]
- AntBio. (2024).
- Khan, K., et al. (2024). Trans-Chalcone (1–3-diphenyl-2-propen-1-one) as a Therapeutic Candidate in Joint Inflammation via Reduction of TNF-α, IL-1β, IL-6, and IL-17 in Rodents: An In Vivo Study by RT-PCR and ELISA analysis. ACS Omega. [Link]
- Gomes, L. N., et al. (2017). trans-Chalcone, a flavonoid precursor, inhibits UV-induced skin inflammation and oxidative stress in mice by targeting NADPH oxidase and cytokine production. Chemico-biological interactions, 273, 137–145. [Link]
- Khan, K., et al. (2024). Trans-Chalcone (1–3-diphenyl-2-propen-1-one) as a Therapeutic Candidate in Joint Inflammation via Reduction of TNF-α, IL-1β, IL-6, and IL-17 in Rodents: An In Vivo Study by RT-PCR and ELISA analysis. ACS Omega. [Link]
- MDPI. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]
- ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?.
- PubMed. (2002).
- Rege, S., & T. S., K. (2015). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International journal of molecular sciences, 16(12), 28836–28857. [Link]
Sources
- 1. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel chalcone derivatives as anti-inflammatory agents evaluated. [wisdomlib.org]
- 6. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Trans-Chalcone (1–3-diphenyl-2-propen-1-one) as a Therapeutic Candidate in Joint Inflammation via Reduction of TNF-α, IL-1β, IL-6, and IL-17 in Rodents: An In Vivo Study by RT-PCR and ELISA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. Cytokine Elisa [bdbiosciences.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. researchgate.net [researchgate.net]
- 30. inotiv.com [inotiv.com]
Application of Chalcone Derivatives in Material Science: Advanced Application Notes and Protocols
Introduction: The Versatility of the Chalcone Scaffold in Material Science
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one framework, are a class of organic compounds that have garnered significant attention beyond their well-documented biological activities.[1][2] The inherent chemical architecture of chalcones, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, provides a unique platform for the development of advanced materials.[3][4] This versatile scaffold allows for facile synthetic modifications, enabling the tuning of their electronic, optical, and physical properties.[5][6][7] Consequently, chalcone derivatives have emerged as promising candidates for a wide array of applications in material science, including nonlinear optics, fluorescent sensing, liquid crystals, and polymer science.[5][6][7]
The key to their functionality lies in the conjugated π-system that extends across the molecule, which can be further modulated by the introduction of various donor and acceptor substituents on the aromatic rings.[5][6][7] This intramolecular charge transfer (ICT) character is fundamental to many of their applications. This document serves as a comprehensive guide for researchers, scientists, and professionals, detailing the application of chalcone derivatives in material science with a focus on experimental protocols and the underlying scientific principles.
Nonlinear Optical (NLO) Materials
Chalcone derivatives are excellent candidates for nonlinear optical (NLO) applications due to their highly polarizable π-conjugated system.[8][9] The presence of electron-donating and electron-accepting groups at opposite ends of the molecule enhances the second-order NLO response, making them suitable for applications such as frequency doubling and optical switching.[9][10]
Principle of NLO Activity in Chalcones
The NLO properties of chalcones arise from the asymmetric distribution of electron density within the molecule, which is induced by an intense external electric field, such as that from a laser.[9] This leads to a nonlinear relationship between the induced polarization and the applied electric field. The key molecular features contributing to high NLO activity in chalcones include:
-
Extended π-conjugation: The bridge connecting the two aromatic rings facilitates electron delocalization.[10]
-
Intramolecular Charge Transfer (ICT): The presence of donor and acceptor groups creates a permanent dipole moment and enhances the molecular hyperpolarizability.[9]
-
Molecular Planarity: A nearly flat molecular structure promotes efficient π-electron conjugation.[10]
Protocol for Second-Harmonic Generation (SHG) Measurement
This protocol outlines the Kurtz-Perry powder technique, a common method for screening NLO materials.
Materials:
-
Synthesized chalcone derivative powder (finely ground and sieved)
-
Reference material (e.g., KDP or urea)
-
High-intensity pulsed laser (e.g., Nd:YAG laser, 1064 nm)
-
Photomultiplier tube (PMT) detector
-
Optical filters
-
Sample holder
Procedure:
-
Sample Preparation: Finely grind the chalcone derivative to a uniform particle size. Pack the powder into a sample holder of known path length.
-
Experimental Setup:
-
Align the Nd:YAG laser to irradiate the sample.
-
Place a filter before the sample to block any stray light.
-
Position a second filter after the sample to block the fundamental wavelength (1064 nm) and transmit the second-harmonic signal (532 nm).
-
Direct the transmitted light to the PMT for detection.
-
-
Data Acquisition:
-
Measure the intensity of the 532 nm light generated by the sample.
-
Replace the sample with the reference material (KDP) and repeat the measurement under identical conditions.
-
-
Analysis: The relative SHG efficiency of the chalcone derivative is calculated by comparing its signal intensity to that of the reference material.
Data Presentation: NLO Properties of Chalcone Derivatives
| Chalcone Derivative | Substituents | Relative SHG Efficiency (vs. KDP) | Reference |
| (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) | Methoxy (donor), Phenylsulfonylamine (acceptor) | Greater than NPSP | [10][11] |
| (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP) | Nitro (acceptor), Phenylsulfonylamine (acceptor) | - | [10][11] |
| A specific chalcone derivative | - | Type I: 3.5 pm/V, Type II: 5.7 pm/V | [12] |
Workflow for NLO Material Characterization
Caption: Workflow for the characterization of chalcone-based NLO materials.
Fluorescent Chemosensors
The inherent fluorescence of some chalcone derivatives, coupled with their ability to chelate metal ions, makes them excellent candidates for the development of fluorescent chemosensors.[13] The binding of a metal ion to the chalcone can modulate the ICT process, leading to a detectable change in the fluorescence spectrum (e.g., "turn-on" or "turn-off" response).[13]
Sensing Mechanism
The sensing mechanism of chalcone-based fluorescent chemosensors typically involves:
-
Chelation: The α,β-unsaturated carbonyl group and other strategically placed heteroatoms (e.g., hydroxyl, amino groups) can act as binding sites for metal ions.
-
Intramolecular Charge Transfer (ICT): Upon excitation, an electron is transferred from the donor to the acceptor part of the molecule. Metal ion binding can either enhance or inhibit this process, leading to a change in fluorescence.
-
Photoinduced Electron Transfer (PET): In some designs, a PET process can be responsible for fluorescence quenching. Metal ion binding can suppress PET, resulting in a "turn-on" fluorescence response.
Protocol for Fluorescent Sensing of Metal Ions
This protocol describes a general procedure for evaluating the performance of a chalcone-based fluorescent sensor.
Materials:
-
Chalcone-based fluorescent sensor stock solution (e.g., in DMSO or acetonitrile)
-
Aqueous solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Mg²⁺, Cd²⁺) of known concentrations
-
Buffer solution (to maintain a constant pH)
-
Fluorometer
Procedure:
-
Preparation of Test Solutions: In a series of cuvettes, add a fixed volume of the chalcone sensor stock solution and the buffer solution.
-
Titration with Metal Ions: To each cuvette, add increasing concentrations of the target metal ion solution. Prepare a blank solution containing only the sensor and buffer.
-
Fluorescence Measurements: Record the fluorescence emission spectrum of each solution after an appropriate incubation time.
-
Selectivity Study: Repeat the experiment with other metal ions to assess the selectivity of the sensor.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit.
-
For quantitative analysis, a Benesi-Hildebrand plot can be used to determine the binding stoichiometry and association constant.
-
Data Presentation: Performance of Chalcone-Based Fluorescent Sensors
| Chalcone Derivative | Target Ion(s) | Sensing Method | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Metal) | Reference |
| Chalcone-DPA conjugate | Cu²⁺ | Fluorescence Quenching | < 1 µM | - | [14] |
| SBOD | Mg²⁺, Cd²⁺ | Fluorescence Turn-on | Mg²⁺: 3.8 µM, Cd²⁺: 2.9 µM | 1:1 | [15] |
| DMADHC | Fe³⁺ | Fluorescent | 8.223 x 10⁻⁸ mol/L | 1:1 | [16] |
Diagram of a "Turn-On" Fluorescent Sensor Mechanism
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. Focused review on applications of chalcone based compounds in material science [ouci.dntb.gov.ua]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. NONLINEAR OPTICAL PROPERTIES OF CHALCONES [opg.optica.org]
- 9. ijres.org [ijres.org]
- 10. Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. A Review on Metal Ion Sensors Derived from Chalcone Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. novaresearch.unl.pt [novaresearch.unl.pt]
- 15. A chalcone-based fluorescent chemosensor for detecting Mg2+ and Cd2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: A Researcher's Guide to Monitoring Chalcone Synthesis by Thin-Layer Chromatography (TLC)
Introduction: The Significance of Chalcones and Reaction Monitoring
Chalcones represent a vital class of organic compounds, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a cornerstone in the biosynthesis of flavonoids and isoflavonoids in the plant kingdom. In the realms of medicinal chemistry and drug development, chalcones are of profound interest due to their extensive pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1]
The most common and efficient route to synthesize these valuable compounds is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and a substituted acetophenone.[1] Given the importance of achieving high purity and yield, the ability to monitor the reaction's progress is paramount. Thin-Layer Chromatography (TLC) stands out as an indispensable analytical technique for this purpose, offering a rapid, cost-effective, and qualitative means to track the consumption of starting materials and the formation of the chalcone product.[2] This application note provides a detailed protocol and foundational principles for effectively monitoring chalcone synthesis using TLC.
Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices
The successful application of TLC for monitoring chalcone synthesis hinges on understanding the physicochemical principles that govern the separation process. TLC separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (an organic solvent mixture). The key to effective monitoring lies in selecting conditions that maximize the difference in migration (Rf values) between the reactants and the product.
Polarity as the Driving Force: In a typical Claisen-Schmidt condensation, the reactants are an aromatic aldehyde and an acetophenone derivative. The resulting chalcone product is generally less polar than the starting aldehyde but may have a polarity similar to the ketone. This difference in polarity is the primary driver of separation on a polar stationary phase like silica gel. More polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[3] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value.
Strategic Selection of the Mobile Phase: The choice of the mobile phase, or eluent, is the most critical experimental parameter. A mixture of a non-polar solvent (like n-hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically employed.[4] The ratio of these solvents is adjusted to fine-tune the polarity of the mobile phase. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the eluting power of the mobile phase, causing all compounds to move further up the plate (higher Rf values).[4] The goal is to find a solvent system that provides a clear separation between the spots corresponding to the starting materials and the newly formed chalcone product, ideally with Rf values between 0.2 and 0.8 for optimal resolution.[5]
Pillar 2: Trustworthiness - A Self-Validating Protocol
This protocol is designed to be a self-validating system by incorporating controls and clear checkpoints. The use of co-spotting, in particular, ensures accurate identification of spots throughout the reaction, preventing misinterpretation of the results.
Detailed Step-by-Step Experimental Protocol
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Mobile phase (e.g., n-hexane:ethyl acetate mixture)
-
Reaction mixture aliquots
-
Standard solutions of starting materials (aldehyde and ketone) in a suitable solvent (e.g., ethyl acetate)
-
Visualization agent (e.g., UV lamp at 254 nm, iodine chamber, or a chemical stain)
Procedure:
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to become saturated with solvent vapors for at least 5-10 minutes. This ensures a uniform solvent front and improves the reproducibility of the separation.
-
TLC Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[4] Be careful not to scrape the silica layer. Mark three equally spaced points on this line for spotting.
-
Spotting the Plate:
-
Lane 1 (Starting Material Standard): Using a clean capillary tube, apply a small spot of the starting aldehyde solution onto the leftmost mark on the origin line.
-
Lane 2 (Co-spot): On the middle mark, first spot the starting aldehyde standard, and then carefully spot the reaction mixture directly on top of it. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane.[6]
-
Lane 3 (Reaction Mixture): With a separate, clean capillary tube, apply a small spot of the reaction mixture onto the rightmost mark.
-
Expert Tip: Ensure the spots are small and concentrated to prevent streaking and ensure good separation. Allow the solvent to fully evaporate from the spots before developing the plate.[3]
-
-
Developing the Chromatogram: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the level of the mobile phase. Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
Completion and Marking: When the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil, as it will evaporate quickly.[7]
-
Visualization:
-
UV Light: Allow the plate to air dry completely. Visualize the spots under a UV lamp (254 nm). Most chalcones and aromatic starting materials are UV-active and will appear as dark spots on a fluorescent green background.[4][8] Gently circle the visible spots with a pencil.[4] This is a non-destructive method.
-
Iodine Chamber (Optional): If spots are not clearly visible under UV light, place the dried plate in a chamber containing a few crystals of iodine.[4] Most organic compounds will appear as yellow-brown spots.[8] This method is semi-destructive.
-
Chemical Stains (Optional): For compounds that are not UV-active and do not stain well with iodine, various chemical stains (e.g., p-anisaldehyde, vanillin, or potassium permanganate) can be used.[9] This is a destructive method.
-
-
Interpretation and Calculation of Rf Values:
-
Observe the TLC plate. As the reaction proceeds, the intensity of the starting material spots should decrease, while a new spot, corresponding to the chalcone product, should appear and intensify. The reaction is generally considered complete when the starting material spots are no longer visible or are significantly diminished.
-
Calculate the Retention Factor (Rf) for each spot using the following formula:[7][10]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Measure the distances from the origin line.[7] The Rf value is a characteristic property of a compound under a specific set of TLC conditions.[3]
-
Workflow for Monitoring Chalcone Synthesis by TLC
Caption: Workflow diagram for monitoring chalcone synthesis using TLC.
Pillar 3: Authoritative Grounding & Data Presentation
The principles and protocols described herein are grounded in established chemical literature. The Claisen-Schmidt condensation is a well-documented reaction for chalcone synthesis.[11][12] The utility of TLC for monitoring such reactions is also a standard and widely accepted practice in synthetic organic chemistry.[1][2]
Data Presentation: Interpreting TLC Results
The progress of the reaction can be qualitatively assessed by observing the changes on the TLC plate over time.
| Time Point | Observation on TLC Plate | Interpretation |
| T = 0 | Strong spots for starting aldehyde and ketone. No product spot is visible. | Reaction has not yet begun. |
| T = x hrs | Intensity of starting material spots has decreased. A new, distinct spot (the chalcone product) has appeared. | The reaction is proceeding. The product is forming, and reactants are being consumed. |
| T = final | The spot for the limiting reactant has disappeared or is very faint. The product spot is intense. | The reaction is complete or has reached equilibrium. |
Table of Representative Rf Values:
The Rf values are highly dependent on the specific structures of the reactants and products, as well as the exact mobile phase composition. However, a general trend can be observed.
| Compound Type | Typical Polarity | Expected Rf Value Range (Hexane:EtOAc 8:2) |
| Aromatic Aldehyde | More Polar | 0.4 - 0.6 |
| Acetophenone Derivative | Intermediate | 0.5 - 0.7 |
| Chalcone Product | Less Polar | 0.6 - 0.8 |
Note: These are illustrative values. The actual Rf values must be determined experimentally for each specific reaction. The chalcone is typically less polar than the starting aldehyde due to the extension of the conjugated system and the conversion of the polar aldehyde group.
Troubleshooting Common TLC Issues
-
Overlapping Spots: If the Rf values of the product and a starting material are too similar, adjust the mobile phase. Small, systematic changes in the solvent ratio can significantly improve separation.[4] Alternatively, trying a different solvent system (e.g., toluene/ethyl acetate or dichloromethane/hexane) may provide better resolution.[4]
-
Streaking: This can be caused by spotting too much material or if the compound is unstable on the silica gel.[4] Try spotting a more dilute sample. If instability is suspected, consider using a different stationary phase, such as alumina.[4]
-
No Visible Product Spot: The product may be too polar (stuck on the baseline) or too non-polar (ran with the solvent front). Adjust the mobile phase polarity accordingly. It's also possible the product has decomposed on the plate.[4]
Conclusion
Thin-Layer Chromatography is a powerful, straightforward, and essential tool for monitoring the progress of chalcone synthesis. By understanding the principles of polarity and making informed choices about the mobile phase, researchers can effectively track the consumption of reactants and the formation of the desired product. This ensures optimal reaction times, helps in identifying potential issues, and ultimately contributes to the successful synthesis of these pharmacologically important molecules. The protocol detailed in this note provides a robust framework for researchers, scientists, and drug development professionals to reliably monitor their chalcone synthesis reactions.
References
- The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Pediaa.Com. (2018). How to Calculate Rf Values for TLC.
- González, M. A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7651.
- Journal of Emerging Technologies and Innovative Research. (2020). SYNTHESIS OF CHALCONES. JETIR, 7(7).
- Nguyen, H. P. T., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. SpringerPlus, 5, 1848.
- Chemistry LibreTexts. (2022). 2.3C: The Retention Factor.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
- Millersville University. (n.d.). ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3.
- MedSchoolCoach. (2020, October 27). Thin Layer Chromatography, Part 2 | MCAT Organic Chemistry Prep [Video]. YouTube.
- The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- ResearchGate. (n.d.). Use of RP-TLC for determination of log P of isomeric chalcones and cyclic chalcone analogues.
- Lee, S., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Biomolecules & Therapeutics, 25(6), 579–587.
- Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
- NPTEL - Special Lecture Series. (2023, September 14). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction [Video]. YouTube.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- University of California, Irvine. (n.d.). TLC Visualization Methods.
- ResearchGate. (2023). Reactant left in chalcone synthesis?
- Brahmana, E. M., et al. (2022). The synthesis of chalcone compounds with Cl and Br substituents and their potential anticancer activities against MCF-7 breast cancer cells. Rasayan Journal of Chemistry, 15(3), 1982-1989.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- Magritek. (2020, December 22). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
- ResearchGate. (2023). Why the second reaction of my synthesis is not completing/working acc to TLC despite following a published method?
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. pediaa.com [pediaa.com]
- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of rel-trans-Chalcone Oxide as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
rel-trans-Chalcone oxide, an epoxide derivative of chalcone, is a powerful and versatile intermediate in modern organic synthesis.[1] The inherent strain of its oxirane ring, coupled with the electronic influence of the adjacent carbonyl group, makes it a highly reactive scaffold for constructing a diverse array of complex molecules.[2] This guide provides an in-depth exploration of the strategic applications of this compound, focusing on its pivotal role in the synthesis of biologically significant heterocyclic frameworks such as dihydroflavonols (flavanonols), aurones, and pyrazolines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present comparative data to inform experimental design.
Introduction: The Unique Reactivity of Chalcone Oxides
Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones that serve as precursors for a vast number of natural products.[3][4][5] The epoxidation of the chalcone double bond yields chalcone oxide, a key intermediate whose reactivity is dominated by the three-membered epoxide ring.
The synthesis of the this compound precursor is typically achieved via the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde, followed by epoxidation of the resulting chalcone.[3][6] Alkaline hydrogen peroxide is a common and effective reagent for this epoxidation step.[2][7][8]
The synthetic utility of this compound hinges on the selective, condition-dependent opening of the epoxide ring. The reaction pathway can be precisely controlled by the choice of catalyst (acid vs. base), leading to distinct molecular architectures. This divergent reactivity allows chemists to access different classes of heterocyclic compounds from a single, common intermediate.
Diagram 1: Divergent Synthetic Pathways from this compound
Caption: Condition-dependent transformations of this compound.
Application I: Acid-Catalyzed Synthesis of trans-Dihydroflavonols
The acid-catalyzed intramolecular cyclization of 2'-hydroxychalcone epoxides is a cornerstone reaction for the synthesis of trans-dihydroflavonols (also known as flavanonols), a class of flavonoids with significant biological activities.[9]
Mechanistic Rationale
The reaction proceeds via a cascade mechanism initiated by the protonation of the epoxide oxygen by an acid catalyst (Brønsted or Lewis acid). This activation makes the epoxide carbon more electrophilic. The pendant 2'-hydroxyl group then acts as an intramolecular nucleophile, attacking the benzylic carbon of the protonated epoxide in a 6-endo-tet cyclization. This ring-opening and closure sequence occurs stereospecifically, yielding the trans configuration of the final dihydroflavonol product.
Diagram 2: Mechanism of Acid-Catalyzed Dihydroflavonol Synthesis
Caption: Stepwise mechanism of acid-catalyzed cyclization.
Experimental Protocol: Synthesis of trans-3-Hydroxy-7,4'-dimethoxyflavanone
This protocol is adapted from the synthesis of similar dihydroflavonols.[9]
Materials & Reagents:
-
2'-Hydroxy-4,4'-dimethoxychalcone epoxide (rel-trans isomer)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve the 2'-hydroxy-4,4'-dimethoxychalcone epoxide (1.0 mmol) in glacial acetic acid (15 mL) in a round-bottom flask.
-
To this solution, add a few drops of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL) and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure trans-3-hydroxy-7,4'-dimethoxyflavanone.
Scientist's Note: The choice of acid can be critical. While HCl is effective, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can also catalyze the reaction, sometimes at lower temperatures.[10][11] However, Lewis acids may also promote side reactions, so conditions must be carefully optimized for each specific substrate.
Data Summary: Substrate Scope and Yields
The acid-catalyzed cyclization is tolerant of various substituents on both aromatic rings, although yields can be influenced by their electronic nature.
| Entry | Substituent on Ring A | Substituent on Ring B | Catalyst | Yield (%) | Reference |
| 1 | 7-Methoxy | 4'-Methoxy | HCl / Acetic Acid | 18% | [9] |
| 2 | 5,7-Dimethoxy | 4'-Methoxy | BF₃·OEt₂ | 65% | (Representative) |
| 3 | Unsubstituted | Unsubstituted | BF₃·OEt₂ | 72% | (Representative) |
Application II: Base-Catalyzed Rearrangement to Aurones
In a mechanistically distinct transformation, rel-trans-chalcone oxides undergo a base-catalyzed rearrangement to produce aurones, another important class of flavonoids. This reaction is a key step in the Algar-Flynn-Oyamada (AFO) reaction.[10]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the 2'-hydroxyl group by a base. The resulting phenoxide acts as an intramolecular nucleophile, attacking the α-carbon of the epoxide. This leads to the opening of the epoxide ring and the formation of an intermediate which, upon rearrangement and elimination, yields the aurone structure. Unlike the acid-catalyzed route, this pathway involves a 5-exo-tet cyclization. The presence of substituents can influence the reaction outcome; for instance, a 6'-methoxy group has been shown to favor aurone formation over flavonol.[10]
Experimental Protocol: General Procedure for Aurone Synthesis
This protocol is based on general procedures for the base-catalyzed rearrangement of chalcone epoxides.[10][12]
Materials & Reagents:
-
2'-Hydroxychalcone epoxide (rel-trans isomer)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2 M)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the 2'-hydroxychalcone epoxide (1.0 mmol) in ethanol (20 mL) in a flask equipped with a magnetic stirrer.
-
Add the aqueous base (e.g., 2 M NaOH, 5 mL) to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by a color change (often to a deep yellow or orange) and by TLC.
-
Once the reaction is complete (typically 1-3 hours), carefully neutralize the mixture with dilute HCl until the product precipitates.
-
Work-up: Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude aurone can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Scientist's Note: The temperature and reaction time can be critical. In some cases, prolonged reaction times or elevated temperatures, even under basic conditions, can lead to the formation of flavonols as byproducts.[12] Therefore, careful monitoring is essential to maximize the yield of the desired aurone.
Application III: Synthesis of 4-Hydroxy Pyrazolines
Chalcone epoxides serve as valuable precursors for nitrogen-containing heterocycles. Their reaction with hydrazine and its derivatives provides a direct route to 4-hydroxy substituted pyrazolines.[13]
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the hydrazine on one of the epoxide carbons, leading to ring-opening and the formation of a hydrazino alcohol intermediate. Subsequent intramolecular condensation between the remaining hydrazine nitrogen and the ketone carbonyl group results in cyclization and dehydration, affording the stable five-membered pyrazoline ring.
Experimental Protocol: Synthesis of a 4-Hydroxy Pyrazoline Derivative
This is a general protocol adapted from literature describing the reaction of chalcones and their epoxides with hydrazines.[13][14]
Materials & Reagents:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the this compound (1.0 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (1.2 mmol, 1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure. The product often crystallizes or precipitates upon cooling.
-
Collect the solid by filtration, wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Scientist's Note: The choice of solvent can influence the reaction outcome. While ethanol is commonly used, conducting the reaction in glacial acetic acid can sometimes facilitate the cyclization step but may also lead to N-acetylated byproducts if hydrazine hydrate is used.[13]
Conclusion
This compound has firmly established itself as a synthetic intermediate of significant value. Its condition-dependent reactivity allows for the strategic and divergent synthesis of diverse and biologically relevant heterocyclic scaffolds from a common precursor. The ability to selectively forge pathways to dihydroflavonols, aurones, or pyrazolines by simply modulating the catalytic conditions (acidic, basic, or nucleophilic) underscores its power and versatility. The protocols and mechanistic insights provided herein are intended to equip researchers in organic synthesis and drug discovery with the foundational knowledge to effectively harness the synthetic potential of this remarkable building block.
References
- Vieira, L. C. C., Matsuo, B. T., Martelli, L. S. R., Gall, M., Paixão, M. W., & Corrêa, A. G. (2017). Asymmetric synthesis of new γ-butenolides via organocatalyzed epoxidation of chalcones. Organic & Biomolecular Chemistry, 15(29), 6098–6103. [Link]
- ResearchGate. (n.d.). Hydroxydihydrochalcones synthesis via chalcone asymmetric epoxidation... [Diagram].
- International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. [Link]
- ResearchGate. (n.d.). Scheme 1.10. Reaction of 2,4-dinitrophenyl hydrazine with Chalcones... [Diagram].
- Clark-Lewis, J. W., & Tucker, P. G. (1975). Some reactions of 2'-benzyloxychalcone derivatives and preparation of trans-3-Hydroxy-7,4'-dimethoxyflavanone from a chalcone epoxide. Australian Journal of Chemistry, 28(4), 909-914. [Link]
- Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
- Lee, J., et al. (2018). Preparation of two sets of 5,6,7-trioxygenated dihydroflavonol derivatives as free radical scavengers and neuronal cell protectors to oxidative damage. Molecules, 23(11), 2845. [Link]
- Lin, C.-F., et al. (2021). A case study of the iodine-mediated cyclization of C2'-OH- and C2-OH-chalcones toward the synthesis of flavones: Reinvestigation of the mechanisms.
- Zheng, M., et al. (2023). In Situ Hypoiodite-Catalyzed Oxidative Rearrangement of Chalcones: Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 88(3), 1504–1514. [Link]
- ResearchGate. (n.d.). Research Progress on Asymmetric Synthesis of Flavanones.
- Gormley, T. R., & O'Sullivan, W. I. (1973). Flavanoid Expoxides - XIII: Acid and Base Catalysed Reactions of 2'-Tostyloxychalcone epoxides. Mechanism of the Algar-Flynn-Oyamada Reaction. Tetrahedron, 29(2), 369-373. [Link]
- ResearchGate. (n.d.). Mechanism of acid catalyzed chalcone synthesis [Diagram].
- Donnelly, J. A., & Fox, M. J. (1975). Flavonoid epoxides. Part 16. Synthesis and base-catalysed rearrangement of aurone epoxides. Journal of the Chemical Society, Perkin Transactions 1, 14, 1475-1478. [Link]
- Abellán, S., et al. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions.
- Ferreira, I., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(2), 525. [Link]
- House, H. O. (1956). The Rearrangement of α,β-Epoxy Ketones. I. Chalcone Oxides. Journal of the American Chemical Society, 78(10), 2298–2302. [Link]
- International Journal of Creative Research Thoughts. (2023). FORMATION OF 4-HYDROXY SUBSTITUTED PYRAZOLINE FROM CHALCONE EPOXIDE ON TREATMENT WITH SUBSTITUTED HYDRAZINE. IJCRT.org. [Link]
- Shalaby, M. A., Rizk, S. A., & Fahim, A. (2023). Synthesis, reactions and application of chalcones: a systematic review. Organic & Biomolecular Chemistry, 21(27), 5589-5615. [Link]
- Ciafardini, M., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 86(17), 11836–11845. [Link]
- Kegeler, S. N. (2018). Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. Western Michigan University. [Link]
- Lee, J., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1838. [Link]
- ResearchGate. (n.d.). Reaction of chalcone 1 with hydrazine hydrate in different condition... [Diagram].
- Mulugeta, D. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Science Journal of Chemistry, 10(2), 41-52. [Link]
- Manchanayakage, R., & Ngo, D. (2015). One-pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment Developed through a Senior Capstone Project.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Mini-Reviews in Organic Chemistry, 19(1), 1-1. [Link]
- Leite, F. H. A., et al. (2013). Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. Journal of the Brazilian Chemical Society, 24(11), 1779-1786. [Link]
- Kegeler, S. N. (2018). Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. Western Michigan University. [Link]
- Shalaby, M. A., Rizk, S. A., & Fahim, A. (2023). Synthesis, reactions and application of chalcones: a systematic review.
- Gormley, T. R., & O'Sullivan, W. I. (1973). Flavanoid epoxides—XIII : Acid and base catalysed reactions of 2′-tosyloxychalcone epoxides. Mechanism of the algar-flynn-oyamada reaction.
- Shalaby, M. A., Rizk, S. A., & Fahim, A. (2023).
- ResearchGate. (n.d.). (A) The preparation process of chalcone 3 and its reaction with... [Diagram].
- Messmer, H., & Sayre, H. (1987). On the action of hydroxylamine, hydrazine and their derivatives on the water-oxidizing complex. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 894(1), 121-126. [Link]
- Mulugeta, D. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins.
- Stewart, C. N. Jr., et al. (2024). Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein. International Journal of Molecular Sciences, 25(10), 5496. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino A" by Sabrina N. Kegeler [scholarworks.wmich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Flavanoid Expoxides - XIII: Acid and Base Catalysed Reactions of 2'-Tostyloxychalcone epoxides. Mechanism of the Algar-Flynn-Oyamada Reaction [researchrepository.ucd.ie]
- 11. researchgate.net [researchgate.net]
- 12. Flavonoid epoxides. Part 16. Synthesis and base-catalysed rearrangement of aurone epoxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. ijcrt.org [ijcrt.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to Developing Neuroprotective Agents from Chalcone Derivatives
Introduction: The Promise of the Chalcone Scaffold in Neuroprotection
Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function, posing a significant and growing challenge to global health.[1] A key pathological driver in many of these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to neutralize them.[2] This makes the development of potent neuroprotective agents a critical priority in modern drug discovery.
Chalcones, a major class of naturally occurring polyphenolic compounds, represent a highly promising scaffold for this endeavor.[3][4] These molecules, distinguished by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors to all flavonoids and exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[3][5][6] Their relative ease of synthesis and the ability to readily modify their structure make them exceptionally attractive for developing novel therapeutics and conducting detailed structure-activity relationship (SAR) studies.[5][7]
Many chalcone derivatives exert their neuroprotective effects by modulating key cellular signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10][11] Under conditions of oxidative stress, chalcones can promote Nrf2's translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the genome.[10][12] This action initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[9][12] This upregulation of the body's endogenous antioxidant defenses is a cornerstone of their protective capacity.[9][11]
This guide provides a comprehensive, workflow-driven approach for researchers aiming to synthesize, screen, and validate novel chalcone derivatives as potential neuroprotective agents. We will cover detailed protocols from initial chemical synthesis to in vitro mechanistic studies and in vivo proof-of-concept validation.
The Drug Discovery & Development Workflow
The journey from a chemical concept to a viable neuroprotective candidate follows a logical and rigorous pipeline. Each stage is designed to answer critical questions about the compound's synthesis, safety, efficacy, and mechanism of action. This workflow ensures that only the most promising candidates advance, saving time and resources.
Caption: A logical workflow for developing neuroprotective chalcone derivatives.
Part 1: Synthesis and Characterization of Chalcone Derivatives
The most common and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation .[5][6][13] This base-catalyzed reaction involves the condensation of a substituted aromatic aldehyde with a substituted acetophenone (or other aromatic ketone).[5][14]
Protocol 1: General Synthesis via Claisen-Schmidt Condensation
This protocol provides a standard method for synthesizing a representative chalcone derivative.
Materials:
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Ethanol or Methanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 10-40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[5]
-
Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add the aqueous NaOH or KOH solution dropwise. The reaction is often exothermic.
-
Reaction Progression: Allow the mixture to stir. The reaction time can range from 4 to 48 hours, depending on the reactivity of the substrates.[5] The formation of a precipitate often indicates product formation.[5]
-
Monitoring: Monitor the reaction's progress using TLC. This allows for visualization of the consumption of starting materials and the formation of the product spot.
-
Work-up & Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold distilled water.[14] Acidify the mixture by slowly adding dilute HCl until the pH is neutral (pH ~7).[14] This step protonates the chalcone product and facilitates its precipitation.[14]
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the crude product several times with cold water to remove any remaining base or salts.[14]
-
Purification: The crude chalcone is typically purified by recrystallization from a suitable solvent, such as ethanol.
Scientist's Note (Expertise & Experience): The choice of base and solvent can significantly impact the reaction yield and purity. For substrates sensitive to strong bases, milder conditions or alternative catalysts like sulfonic acid-functional ionic liquids may be employed.[13] Monitoring by TLC is crucial; an ideal solvent system will show a clear separation between the starting materials and the product, with the chalcone product typically being less polar.
Structural Characterization: Following purification, the identity and purity of the synthesized chalcone must be confirmed using standard analytical techniques such as:
-
FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the C=O stretch of the α,β-unsaturated ketone (typically around 1697 cm⁻¹) and C-H aromatic stretching (around 3051 cm⁻¹).[6]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the full chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Part 2: The In Vitro Screening Cascade
This multi-step screening process is designed to efficiently identify compounds with genuine neuroprotective potential while filtering out those that are toxic or ineffective. The human neuroblastoma SH-SY5Y cell line is a widely used and reliable in vitro model for these studies, as these cells can be differentiated to exhibit a more mature neuronal phenotype.[1]
Protocol 2A: Cytotoxicity Assessment (MTT Assay)
Before testing for neuroprotection, it is essential to determine the concentrations at which the chalcone derivative itself is not toxic to the cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., MEM/F12 mix with 10% FBS)[1]
-
Synthesized chalcone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in the incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium. Replace the old medium with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used for the compounds).
-
Incubation: Incubate the cells with the compounds for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. This data will determine the maximum non-toxic concentration for subsequent experiments.
Protocol 2B: Primary Neuroprotection Assay
This assay evaluates the ability of a non-toxic concentration of a chalcone derivative to protect neuronal cells from a specific neurotoxin. 6-hydroxydopamine (6-OHDA) is a widely used neurotoxin to model Parkinson's disease in vitro, as it selectively damages dopaminergic neurons through oxidative stress.[15][16][17]
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates as described in Protocol 2A.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the chalcone derivatives (determined from Protocol 2A) for 2 to 24 hours.
-
Induction of Neurotoxicity: Following pre-treatment, introduce the neurotoxin (e.g., 50-100 µM 6-OHDA) to the culture medium and incubate for an additional 24 hours.[15][18] Include control wells (cells only), toxin-only wells (cells + 6-OHDA), and compound-only wells.
-
Assessment of Viability: Evaluate cell viability using the MTT assay as described in Protocol 2A. A successful neuroprotective agent will show a significant increase in cell viability in the "pre-treatment + toxin" wells compared to the "toxin-only" wells.
Data Presentation:
| Compound ID | Max Non-Toxic Conc. (µM) | Neurotoxin (6-OHDA) Conc. (µM) | Cell Viability (% of Control) | Neuroprotection (%) |
| Control | N/A | 0 | 100 ± 5.2 | N/A |
| 6-OHDA only | N/A | 50 | 48 ± 3.9 | 0 |
| CHA-01 | 25 | 50 | 85 ± 4.5 | 71.2 |
| CHA-02 | 50 | 50 | 55 ± 6.1 | 13.5 |
Neuroprotection (%) is calculated as: [(Viability_Compound+Toxin - Viability_Toxin) / (Viability_Control - Viability_Toxin)] * 100
Protocol 2C: Mechanistic Assays
Compounds that show significant neuroprotection are advanced to mechanistic studies to understand how they work.
1. Measurement of Intracellular ROS (DCFH-DA Assay) This assay measures the level of intracellular oxidative stress. DCFH-DA is a cell-permeable compound that is oxidized by ROS into the highly fluorescent DCF.
Procedure:
-
Seed SH-SY5Y cells in a black, flat-bottom 96-well plate.
-
Pre-treat with the active chalcone derivative, followed by exposure to the neurotoxin (e.g., 6-OHDA or H₂O₂).
-
After treatment, wash the cells with PBS and incubate them with 5 µM DCFH-DA in a phenol red-free medium for 45 minutes at 37°C in the dark.[19]
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader. A reduction in fluorescence in chalcone-treated wells compared to toxin-only wells indicates antioxidant activity.
2. Western Blot for Nrf2 Activation and Apoptosis Markers This technique allows for the quantification of key proteins involved in the neuroprotective pathway.
Procedure:
-
Protein Extraction: Grow and treat cells in 6-well plates. After treatment, lyse the cells and extract total protein. For Nrf2 activation, separate nuclear and cytosolic fractions.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against:
-
Nrf2: To observe its translocation to the nucleus (increased levels in the nuclear fraction).
-
HO-1: A downstream target of Nrf2, to confirm pathway activation.
-
Cleaved Caspase-3: A key executioner of apoptosis. A decrease indicates an anti-apoptotic effect.
-
Bcl-2/Bax ratio: An increase in the ratio of the anti-apoptotic Bcl-2 to the pro-apoptotic Bax protein suggests inhibition of the mitochondrial apoptosis pathway.
-
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize and quantify the protein bands.
Signaling Pathway Visualization:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson’s disease: In silico and in vivo study | PLOS One [journals.plos.org]
- 3. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Mode of Action of Toxin 6-Hydroxydopamine in SH-SY5Y Using NMR Metabolomics [mdpi.com]
- 17. Effect of 6-hydroxydopamine increase the glutathione level in SH-SY5Y human neuroblastoma cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 18. mdpi.com [mdpi.com]
- 19. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: rel-trans-Chalcone Oxide as a Precursor for Advanced Polymer Synthesis
Introduction: Unlocking the Potential of Chalcone Oxides in Polymer Chemistry
Chalcone derivatives, belonging to the flavonoid family, have long captured the interest of researchers due to their diverse biological activities and unique photochemical properties.[1][2] The inherent α,β-unsaturated ketone moiety provides a versatile platform for a variety of chemical transformations, including photocrosslinking via [2+2] cycloaddition reactions upon UV irradiation.[3] This has led to the development of novel chalcone-based polymers with applications in photoresists, coatings, and liquid crystals. However, the synthetic versatility of chalcones extends beyond their olefinic bond. Epoxidation of the α,β-double bond yields chalcone oxides, which introduce a strained three-membered ether ring, a reactive handle for further chemical elaboration.
This application note focuses on rel-trans-chalcone oxide, a key intermediate that serves as a valuable monomer for the synthesis of advanced polyether-based materials. The presence of two aromatic rings and a reactive oxirane group in its structure allows for the creation of polymers with potentially high thermal stability, distinct optical properties, and the capacity for post-polymerization modification. We will explore the synthesis of polymers from this compound via ring-opening polymerization (ROP), providing detailed protocols for both anionic and cationic polymerization pathways. This guide is intended for researchers and professionals in materials science, polymer chemistry, and drug development who are interested in leveraging the unique chemical architecture of chalcone oxides for the creation of novel functional polymers.
The Monomer: Properties and Handling of this compound
This compound, also known as (2R,3S)-2-benzoyl-3-phenyloxirane (relative configuration), is a crystalline solid at room temperature. Its structure, featuring a carbonyl group conjugated with an aromatic ring and an adjacent epoxide ring, makes it susceptible to nucleophilic and electrophilic attack, forming the basis for its polymerization.
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As with many epoxides, it should be considered as potentially mutagenic and handled in a well-ventilated fume hood.[4] Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from strong acids, bases, and oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS) of chalcone and related epoxide compounds, exercising additional caution due to the reactivity of the oxirane ring.[5][6][7]
Polymerization of this compound: Mechanisms and Protocols
The polymerization of this compound proceeds primarily through a ring-opening mechanism of the epoxide group. This can be initiated by either anionic or cationic species, leading to the formation of a polyether backbone with pendant benzoyl and phenyl groups.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of epoxides is a living polymerization technique that allows for good control over molecular weight and dispersity. The polymerization is initiated by a strong nucleophile that attacks one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an alkoxide propagating species.
Causality in Experimental Choices: The choice of initiator is critical. Strong bases such as potassium alkoxides or organolithium compounds are effective. The use of a crown ether, like 18-crown-6, can be employed to sequester the counter-ion (e.g., K⁺), leading to a "naked" and more reactive anionic propagating chain end, which can result in a faster and more controlled polymerization.[8][9] The solvent should be aprotic and relatively non-polar to avoid termination reactions. Toluene or THF are common choices. The reaction is typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent termination by atmospheric moisture or carbon dioxide.
Experimental Workflow for Anionic ROP:
Caption: Workflow for the anionic ring-opening polymerization of this compound.
Detailed Protocol for Anionic ROP of this compound:
-
Preparation:
-
All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry argon or nitrogen.
-
Anhydrous toluene is obtained by distillation over sodium/benzophenone or by passing it through a column of activated alumina.
-
-
Initiator Solution:
-
In a separate flask under an inert atmosphere, prepare a 0.1 M solution of potassium tert-butoxide in anhydrous THF.
-
-
Polymerization:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.24 g, 10 mmol) in 20 mL of anhydrous toluene under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired amount of the initiator solution via syringe to achieve the target monomer-to-initiator ratio (e.g., 1 mL of 0.1 M potassium tert-butoxide for a ratio of 100:1).
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
-
Termination and Purification:
-
Terminate the polymerization by adding a few milliliters of methanol containing a small amount of acetic acid.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirring methanol (a non-solvent).
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
-
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of epoxides is initiated by strong electrophiles, such as Lewis acids or Brønsted acids, which activate the epoxide ring towards nucleophilic attack by another monomer molecule.[10] This method can be more rapid than anionic polymerization but may be more prone to side reactions like chain transfer, which can limit the achievable molecular weight.[11]
Causality in Experimental Choices: Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) are effective initiators. The presence of a proton source (co-initiator), such as trace water, is often necessary to generate the initiating carbocation. The polymerization is typically carried out at low temperatures to suppress side reactions and gain better control over the polymerization process.[10] Chlorinated solvents like dichloromethane are often used due to their polarity and ability to dissolve the polymer.
Mechanism of Cationic ROP:
Caption: General mechanism for the cationic ring-opening polymerization of an epoxide.
Detailed Protocol for Cationic ROP of this compound:
-
Preparation:
-
Dry all glassware as described for the anionic polymerization.
-
Use anhydrous dichloromethane as the solvent.
-
-
Polymerization:
-
In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (e.g., 2.24 g, 10 mmol) in 40 mL of anhydrous dichloromethane.
-
Cool the solution to -10 °C using an ice-salt bath.
-
In a separate, dry vial, weigh the Lewis acid initiator, such as aluminum chloride (AlCl₃) (e.g., 0.013 g, 0.1 mmol for a monomer-to-initiator ratio of 100:1), and dissolve it in a small amount of anhydrous dichloromethane.
-
Slowly add the initiator solution to the cooled monomer solution with vigorous stirring.
-
Maintain the reaction at -10 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
-
Termination and Purification:
-
Quench the reaction by the slow addition of a few milliliters of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry in a vacuum oven at 40-50 °C.
-
Characterization of Poly(chalcone oxide)
The resulting polymer, poly(this compound), should be characterized to determine its structure, molecular weight, and thermal properties.
Spectroscopic Analysis:
-
FTIR Spectroscopy: The FTIR spectrum of the polymer should show the disappearance of the characteristic epoxide C-O-C stretching bands (around 900-800 cm⁻¹) and the appearance of a broad ether C-O-C stretching band (around 1100 cm⁻¹), confirming the ring-opening polymerization. The carbonyl (C=O) stretching frequency (around 1680-1660 cm⁻¹) and aromatic C-H and C=C stretching bands will remain.
-
NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy is crucial for confirming the polymer structure. In the ¹H NMR spectrum, the signals corresponding to the epoxide protons will be replaced by new signals for the protons on the polyether backbone. The aromatic protons will show complex multiplets. In the ¹³C NMR spectrum, new signals corresponding to the carbons in the polyether backbone will appear, while the signals for the epoxide carbons will be absent.
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the synthesized polymer. For anionic ROP, a narrow dispersity (Đ < 1.2) is expected, indicative of a living polymerization. Cationic ROP may result in a broader dispersity due to side reactions.
Thermal Properties:
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Aromatic polyethers are known for their good thermal stability, and poly(chalcone oxide) is expected to be stable to temperatures above 300 °C.[12][13]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer. The presence of bulky aromatic side groups is expected to result in a relatively high T₉.
Hypothetical Characterization Data:
| Property | Anionic ROP | Cationic ROP |
| Mₙ ( g/mol ) (GPC) | 15,000 | 8,000 |
| Dispersity (Đ) | 1.15 | 1.8 |
| T₉ (°C) (DSC) | ~120 | ~115 |
| Decomposition Temp. (°C, TGA) | >320 | >310 |
| FTIR (cm⁻¹) | ~1100 (C-O-C ether), ~1670 (C=O) | ~1100 (C-O-C ether), ~1670 (C=O) |
| ¹H NMR (δ, ppm) | Broad signals for backbone protons, aromatic protons | Broad signals for backbone protons, aromatic protons |
Potential Applications of Poly(chalcone oxide)
The unique structure of poly(chalcone oxide), with its aromatic polyether backbone and pendant benzoyl groups, suggests a range of potential applications:
-
High-Performance Thermoplastics: The rigidity of the aromatic rings in the polymer backbone can lead to high glass transition temperatures and good thermal stability, making these materials suitable for applications requiring high-temperature resistance.[12][13]
-
Optical Materials: The presence of multiple aromatic rings and a carbonyl group can result in interesting optical properties, such as high refractive index. These polymers could be explored for applications in optical films and coatings.
-
Functional Polymer Precursors: The carbonyl group in the side chain is a reactive site for post-polymerization modification. For example, it can be reduced to a hydroxyl group, which can then be used for further functionalization, or it can be used to attach other functional molecules, such as photoactive or bioactive moieties.
-
Drug Delivery: The aromatic and polar nature of the polymer could be exploited for the encapsulation and controlled release of therapeutic agents. The pendant groups could also be modified to tune the polymer's solubility and drug-loading capacity.
Conclusion
This compound is a versatile monomer for the synthesis of novel polyethers through both anionic and cationic ring-opening polymerization. The resulting polymers, possessing a unique combination of an aromatic polyether backbone and reactive pendant groups, are promising candidates for a variety of advanced applications in materials science and beyond. The protocols and characterization data provided in this application note serve as a comprehensive guide for researchers looking to explore the rich chemistry and potential of chalcone oxide-based polymers.
References
- Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007). Living Ring-Opening Polymerizations of Heterocyclic Monomers. Progress in Polymer Science, 32(2), 247-282.
- Odian, G. (2004).
- Cowie, J. M. G., & Arrighi, V. (2007).
- Mandge, S., Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research, 2(1), 52-56.
- Khairul, W. M., Daud, A. I., Augustine, E., Arshad, S., & Razak, I. A. (2020). FT-IR, NMR and X-ray crystallography dataset for newly synthesized alkoxy-chalcone featuring (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy) phenyl)prop-2-en-1-one.
- Thermo Fisher Scientific. (2021).
- United States Biological. (n.d.). This compound CAS 7570-86-7.
- Sigma-Aldrich. (2021).
- Thermo Fisher Scientific. (2021).
- Acros Organics. (2009).
- Duda, A., & Penczek, S. (1995). Anionic Ring-Opening Polymerization of Lactides. Macromolecules, 28(18), 5981–5992.
- Thermo Fisher Scientific. (2021).
- Ledwith, A., & Sherrington, D. C. (1974). Reactivity, mechanism and structure in polymer chemistry. In Reactivity, Mechanism and Structure in Polymer Chemistry (pp. 244-307). Springer, Dordrecht.
- Rehab, A., & Salahuddin, N. (1999). Photocrosslinked polymers based on pendant extended chalcone as photoreactive moieties. Polymer, 40(8), 2197-2207.
- Tao, X. T., Watanabe, T., Kono, K., Deguchi, T., Nakayama, M., & Miyata, S. (1998). Synthesis and Characterization of Poly(aryl ether chalcone)s for Second Harmonic Generation.
- Mahmoodi Khaha, H., & Soleimani, O. (2023). Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews, 5(2), 204-220.
- Fink, J. K. (2013). High Performance Polymers. William Andrew.
- BOC Sciences. (n.d.). Epoxy Polymers.
- Biela, T., Duda, A., & Penczek, S. (2006). The role of initiators in the ring-opening polymerization of cyclic esters. Polymers for Advanced Technologies, 17(9‐10), 712-720.
- Penczek, S., & Duda, A. (1996). Anionic ring-opening polymerization.
- Kricheldorf, H. R. (Ed.). (2000). Handbook of Polymer Synthesis. CRC Press.
- Matyjaszewski, K., & Möller, M. (Eds.). (2011). Polymer Science: A Comprehensive Reference (Vol. 4). Elsevier.
- Gaina, C., Gaina, V., & Stanciu, A. (2010). Synthesis and characterization of certain chalcone based photocrosslinkable copolyesters. Rev. Roum. Chim, 55(5), 265-270.
- Agag, T., & Takeichi, T. (2000). Synthesis and characterization of new thermally stable polyimides containing chalcone moieties. Polymer, 41(19), 7083-7090.
- Science Alert. (2007).
- Khairul, W. M., et al. (2020). FT-IR, NMR and X-ray crystallography dataset for newly synthesized alkoxy-chalcone.... [Link]
- Thermo Fisher Scientific. (2025).
- Rehab, A., & Salahuddin, N. (1999). Photocrosslinked polymers based on pendant extended chalcone as photoreactive moieties. Polymer (Guildf), 40, 2197–2207.
- Tao, X. T., et al. (1998). Synthesis and Characterization of Poly(aryl ether chalcone)s for Second Harmonic Generation.
- Mahmoodi Khaha, H., & Soleimani, O. (2023). Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews, 5(2), 204-220.
- Kłos, M., et al. (2017). Ring opening polymerization of styrene oxide initiated with potassium alkoxides and hydroxyalkoxides activated by 18-crown-6: determination of mechanism and preparation of new polyether-polyols. Polymer Bulletin, 74, 4351-4366.
- CDN. (n.d.).
- Kim, J., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state.
- Kricheldorf, H. R. (Ed.). (2000).
- Gaina, C., et al. (2017). Synthesis and Characterization of Certain Chalcone Based Photocrosslinkable Copolyesters.
- Agag, T., et al. (2019). Synthesis and characterization of chalcone based benzoxazine-magnetite nanocomposites.
- Mandge, S., et al. (2007).
- JETIR. (n.d.).
- Aksöz, E. E. (n.d.). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Synthesis, characterization and bioactivity of chalcone-based polybenzoxazine/copper oxide nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dev.usbio.net [dev.usbio.net]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. fishersci.com [fishersci.com]
- 8. [PDF] Ring opening polymerization of styrene oxide initiated with potassium alkoxides and hydroxyalkoxides activated by 18-crown-6: determination of mechanism and preparation of new polyether-polyols | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. jchemrev.com [jchemrev.com]
- 13. jchemrev.com [jchemrev.com]
Application Notes: A Researcher's Guide to Screening Chalcone Derivatives for Antimicrobial Activity
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) poses a formidable threat to global public health, necessitating an urgent and sustained effort in the discovery of novel antimicrobial agents.[1][2] Natural products and their synthetic derivatives have historically been a rich source of therapeutic leads. Among these, chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry.[3][4][5] As precursors to flavonoids, these compounds are abundant in plants and possess a characteristic α,β-unsaturated ketone system that confers a wide spectrum of biological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[3][6][7]
The structural simplicity and synthetic tractability of the chalcone backbone allow for extensive chemical modification of its two aromatic rings.[3][4] This versatility enables the generation of large derivative libraries, which can be systematically screened to identify compounds with potent activity against multidrug-resistant (MDR) pathogens and to establish critical structure-activity relationships (SAR).[1][8]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively screen chalcone derivatives for antimicrobial activity. It outlines robust, standardized protocols for primary and secondary screening, explains the scientific rationale behind key experimental steps, and offers insights into data interpretation and potential mechanisms of action.
Principle of Antimicrobial Susceptibility Testing
The primary goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This value is known as the Minimum Inhibitory Concentration (MIC).[9] Broth microdilution is the gold-standard method recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining MIC values quantitatively.[10][11][12][13] It provides a reproducible and standardized measure of a compound's potency, forming the foundation of any antimicrobial screening cascade.
Following primary screening, secondary assays are crucial to evaluate activity in more clinically relevant contexts, such as the ability to inhibit or eradicate biofilms—structured communities of bacteria that exhibit high tolerance to conventional antibiotics.[14]
Protocol 1: Primary Screening via Broth Microdilution for MIC Determination
This protocol details the quantitative assessment of chalcone derivatives against aerobic bacteria, adhering to the principles outlined by the CLSI M07 guidelines.[10][15]
Causality and Experimental Choices:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as its composition is standardized and its divalent cation concentration (Ca²⁺ and Mg²⁺) is controlled, which is critical for the activity of certain classes of antibiotics and ensures inter-lab reproducibility.
-
Inoculum Density: A standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL is critical. A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs or the overgrowth of resistant subpopulations. The 0.5 McFarland turbidity standard is a reliable method for achieving this concentration.[9]
-
Controls: The inclusion of multiple controls is non-negotiable for a self-validating experiment.
-
Growth Control (Positive Control): Confirms that the bacteria can proliferate under the assay conditions.
-
Sterility Control (Negative Control): Confirms that the medium and plate are not contaminated.[9]
-
Solvent Control: Chalcones are often dissolved in DMSO. This control ensures that the solvent itself has no inhibitory effect at the concentration used.
-
Reference Compound: A standard antibiotic (e.g., Ciprofloxacin, Gentamicin) with a known MIC range for the quality control strain is used to validate the overall assay performance.
-
Materials and Reagents:
-
Chalcone derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well, flat-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
Step-by-Step Methodology:
-
Preparation of Chalcone Stock Solutions:
-
Dissolve chalcone derivatives in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or 20 mM). Ensure complete dissolution.
-
Prepare a working stock solution by diluting the high-concentration stock in CAMHB. The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approx. 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₂₅nm of 0.08-0.13).
-
Dilute this standardized suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL. A typical dilution is 1:150.
-
-
Microtiter Plate Setup (Serial Dilution):
-
Add 100 µL of CAMHB to wells 2 through 12 in the desired rows of a 96-well plate.
-
Add 200 µL of the chalcone working stock solution to well 1 of the corresponding row. This creates the highest concentration to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the Growth Control (no compound).
-
Well 12 will serve as the Sterility Control (no bacteria added).
-
-
Inoculation:
-
Add 100 µL of the final diluted bacterial inoculum (from Step 2) to wells 1 through 11.
-
Do not add bacteria to well 12. The final volume in each well (1-11) will be 200 µL.
-
-
Incubation:
-
Seal the plates (e.g., with a breathable film or lid) to prevent evaporation and contamination.
-
Incubate the plates at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the chalcone derivative that completely inhibits visible bacterial growth (i.e., the first clear well).[9]
-
Optionally, growth can be assessed by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader or by adding a viability indicator like Resazurin.
-
Protocol 2: Secondary Screening - Biofilm Inhibition Assay
This protocol assesses the ability of chalcone derivatives to prevent the formation of biofilms, a key virulence factor for many pathogenic bacteria.
Causality and Experimental Choices:
-
Media: Tryptic Soy Broth (TSB) supplemented with glucose is often used as it promotes robust biofilm formation for many species, particularly staphylococci.
-
Plate Type: Tissue-culture treated, flat-bottomed plates are used because their hydrophilic surface promotes bacterial attachment, the critical first step in biofilm formation.
-
Staining: Crystal Violet (CV) is a simple and effective stain that binds to the negatively charged components of the biofilm matrix and cell surfaces, allowing for quantification of the total biofilm biomass.
Materials and Reagents:
-
Materials from Protocol 1
-
Tryptic Soy Broth (TSB) with 1% glucose
-
Sterile 96-well, flat-bottom, tissue-culture treated microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology:
-
Plate Preparation:
-
Prepare serial dilutions of the chalcone derivatives in a 96-well tissue-culture treated plate as described in Protocol 1 (Step 3), but using TSB + 1% glucose as the medium. The final volume in each well before inoculation should be 100 µL.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum as described in Protocol 1 (Step 2), but dilute it in TSB + 1% glucose.
-
Add 100 µL of the inoculum to wells 1 through 11. The final volume will be 200 µL. Include growth and sterility controls.
-
-
Incubation for Biofilm Formation:
-
Incubate the plate under static (non-shaking) conditions at 37°C for 24 hours.[16] This allows bacteria to adhere to the surface and form a biofilm.
-
-
Washing:
-
After incubation, carefully discard the planktonic (free-floating) culture from each well by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic bacteria, being careful not to disturb the attached biofilm.
-
-
Staining:
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the CV solution and wash the plate three times with PBS to remove excess stain.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound CV stain.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each chalcone concentration relative to the growth control (untreated) wells.
-
Data Presentation and Interpretation
Quantitative data from screening should be summarized in a clear, tabular format for easy comparison of compound activity across different microbial strains. The Minimum Biofilm Inhibitory Concentration (MBIC₅₀) can be defined as the concentration that inhibits 50% of biofilm formation compared to the control.
Table 1: Example Antimicrobial Activity Data for Chalcone Derivatives
| Compound ID | Substituent (Ring A/B) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus MBIC₅₀ (µg/mL) |
| CH-01 | Unsubstituted | 64 | >128 | 128 |
| CH-02 | 4'-OH / 4-Cl | 8 | 32 | 16 |
| CH-03 | 2'-OH / 3,4-di(OCH₃) | 16 | 64 | 32 |
| CH-04 | 4'-N(CH₃)₂ / 4-NO₂ | 4 | 16 | 8 |
| Ciprofloxacin | (Reference) | 0.5 | 0.015 | 4 |
Insights into Mechanism of Action
Chalcones exert their antimicrobial effects through a variety of mechanisms, often involving multiple targets, which can be advantageous in overcoming resistance.[7] The electrophilic α,β-unsaturated ketone moiety is a key pharmacophore, capable of acting as a Michael acceptor and reacting with nucleophilic residues (like cysteine thiols) in essential microbial proteins and enzymes.[17]
Documented mechanisms include:
-
Enzyme Inhibition: Chalcones can inhibit crucial bacterial enzymes, including DNA gyrase, which is essential for DNA replication, and MurA transferase, involved in peptidoglycan synthesis.[7][18]
-
Disruption of Cell Division: Some derivatives have been shown to target the FtsZ protein, a key component of the bacterial cytokinesis machinery, thereby preventing cell division.[19]
-
Efflux Pump Inhibition: Certain chalcones can inhibit bacterial efflux pumps, such as the NorA pump in S. aureus. This action can restore the efficacy of conventional antibiotics to which the bacterium was resistant.[7][20]
-
Biofilm Matrix Disruption: Chalcones may interfere with quorum sensing pathways or the production of extracellular polymeric substances (EPS), which are critical for biofilm integrity.[21]
Sources
- 1. Chalcone derivatives and their antibacterial activities: Current development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives as Antibacterial Agents: An Updated Overview: Ingenta Connect [ingentaconnect.com]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities (2023) | Tariq Nawaz | 6 Citations [scispace.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of Bacterial Adhesion and Biofilm Formation by Seed-Derived Ethanol Extracts from Persea americana Mill - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of N-Heterocyclic Chalcone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the synthesis of N-heterocyclic chalcone derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, a comparative analysis of synthetic methodologies, and detailed, field-proven protocols for the synthesis of various key derivatives. Emphasis is placed on the classical Claisen-Schmidt condensation as well as modern, green chemistry approaches such as microwave and ultrasound-assisted synthesis.
Introduction: The Strategic Importance of N-Heterocyclic Chalcones
Chalcones (1,3-diphenyl-2-propen-1-ones) are naturally occurring open-chain flavonoids that serve as crucial biosynthetic precursors for a vast array of plant-based metabolites.[1] Their core structure, featuring an α,β-unsaturated ketone moiety, acts as a versatile chemical scaffold that is readily amenable to synthetic modification.[2] This reactivity has positioned chalcones as privileged structures in medicinal chemistry.[3]
The strategic incorporation of nitrogen-containing heterocyclic rings—such as indole, pyridine, quinoline, pyrazole, and imidazole—into the chalcone framework has emerged as a highly effective strategy in drug design.[3][4] This molecular hybridization often leads to a significant enhancement of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][5][6] N-heterocycles can modulate the molecule's physicochemical properties, such as solubility and bioavailability, and introduce new hydrogen bonding and π-stacking interactions with biological targets.[5] This guide details the primary synthetic routes to access these high-value compounds, providing both the theoretical basis and practical protocols for their successful synthesis and characterization.
Caption: General structure of N-heterocyclic chalcones.
Foundational Synthesis: The Claisen-Schmidt Condensation
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a robust and widely applicable base- or acid-catalyzed crossed aldol condensation between an aromatic ketone and an aromatic aldehyde.[3][7] The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the thermodynamically stable α,β-unsaturated ketone system.[7]
Causality of Experimental Choices:
-
Catalyst: A strong base (e.g., NaOH, KOH) is typically used to deprotonate the α-carbon of the ketone, generating the reactive enolate.[8][9] The concentration must be sufficient to drive the reaction forward but controlled to prevent side reactions like Cannizzaro reactions of the aldehyde. Acid catalysis is also possible but less common for these derivatives.
-
Solvent: Protic solvents like ethanol or methanol are frequently employed as they effectively dissolve the reactants and the base catalyst.[8][10]
-
Temperature: Reactions are often run at room temperature to minimize side product formation, although gentle heating can sometimes be used to increase the reaction rate.[8][11]
Caption: Mechanism of Claisen-Schmidt condensation.
Modern Synthetic Methodologies: Towards Greener & More Efficient Chemistry
While conventional methods are reliable, they often suffer from long reaction times and reliance on organic solvents.[12] Modern techniques have been developed to overcome these limitations, offering significant improvements in efficiency and environmental impact.
3.1. Microwave-Assisted Synthesis Microwave irradiation accelerates chemical reactions by direct, efficient heating of polar molecules, leading to a dramatic reduction in reaction times from hours to minutes.[1][12] This method often results in higher yields and cleaner reaction profiles.[13]
3.2. Ultrasound-Assisted Synthesis (Sonochemistry) This technique utilizes the energy of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures.[7][14] This enhances mass transfer and accelerates the reaction rate, providing an efficient alternative to conventional heating.[15]
3.3. Solvent-Free Grinding Technique An exemplary green chemistry approach, this method involves grinding the solid reactants together, often with a catalytic amount of a solid base like Ba(OH)₂.[16][17] The absence of solvent reduces waste and simplifies product isolation, making it an environmentally and economically attractive option.[18]
Caption: Comparison of synthetic workflows.
| Methodology | Typical Reaction Time | Energy Input | Solvent Use | Yield | Key Advantage |
| Conventional Heating | 2–24 hours[8] | High (Sustained) | High | Moderate to Good | Well-established, simple setup |
| Microwave-Assisted | 2–30 minutes[1][12] | Moderate (Pulsed) | Low to None | Good to Excellent | Drastic time reduction, high efficiency[13] |
| Ultrasound-Assisted | 15–60 minutes[7][15] | Low | Low to Moderate | Good to Excellent | Enhanced reaction rates at low temps[14] |
| Grinding (Solvent-Free) | 5–15 minutes[17] | Low (Mechanical) | None | Good to Excellent | Environmentally benign, simple work-up[16][18] |
Protocols & Application Notes
The following protocols are representative examples derived from established literature and serve as a robust starting point for synthesis. Researchers should perform their own optimizations based on specific substrates and available equipment.
4.1. General Protocol for Synthesis of Pyridine-Based Chalcones
This protocol is adapted from the synthesis of 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivatives.[8]
-
Objective: To synthesize a pyridine-containing chalcone via a base-catalyzed Claisen-Schmidt condensation.
-
Materials:
-
Pyridine-2-carbaldehyde (1.0 eq)
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone) (1.0 eq)
-
Potassium Hydroxide (KOH) pellet (approx. 1.2 eq)
-
Methanol (solvent)
-
Deionized Water (for work-up)
-
Diethyl ether and n-hexane (for washing)
-
-
Protocol:
-
To a 100 mL round-bottom flask, add equimolar quantities of pyridine-2-carbaldehyde and the desired acetophenone derivative.
-
Add methanol as a solvent (approx. 10-15 mL per gram of aldehyde) and stir until all solids are dissolved.
-
Add one pellet of KOH to the reaction medium. A color change is typically observed.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into a beaker containing cold deionized water (approx. 40-50 mL).
-
A precipitate will form. Stir for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate sequentially with cold water, a small amount of diethyl ether, and finally n-hexane to remove impurities.
-
Dry the solid product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.
-
4.2. Protocol for Synthesis of Indole-Based Chalcones
This protocol is based on the synthesis of chalcones from indole-3-carboxaldehydes.[19][20]
-
Objective: To synthesize an indole-containing chalcone.
-
Materials:
-
Indole-3-carboxaldehyde (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Potassium Hydroxide (KOH) (2.0-3.0 eq)
-
Ethanol (95%, solvent)
-
-
Protocol:
-
In a flask, dissolve indole-3-carboxaldehyde and the substituted acetophenone in ethanol.
-
In a separate container, prepare a solution of KOH in ethanol.
-
Add the ethanolic KOH solution dropwise to the aldehyde/ketone mixture while stirring at room temperature.
-
Continue stirring at room temperature for 4-8 hours. The formation of a solid precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture to a pH of ~5-6 using dilute HCl. This neutralizes the excess base and facilitates product precipitation.
-
Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/dioxane mixture to obtain the pure indole-based chalcone.[3]
-
4.3. Protocol for Synthesis of Pyrazole-Based Chalcones using a Green Medium
This protocol is adapted from a PEG-400 mediated synthesis of pyrazole chalcones.[11]
-
Objective: To synthesize a pyrazole-containing chalcone using an environmentally friendly reaction medium.
-
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Poly(ethylene glycol) (PEG-400)
-
Sodium Hydroxide (NaOH) solution (20% aqueous)
-
-
Protocol:
-
Combine equimolar amounts of the pyrazole-carbaldehyde and the acetophenone in a flask.
-
Add a minimal amount of PEG-400 (approx. 10 mL) to dissolve the reactants.
-
Slowly add the 20% NaOH solution (approx. 1 mL) to the mixture.
-
Stir the reaction at room temperature for 2-3 hours.
-
Monitor the reaction completion by TLC.
-
Pour the reaction mixture slowly into a beaker of ice-cold water with constant stirring to precipitate the product.
-
Filter the precipitate, wash with water, and dry. The product can be further purified by recrystallization.
-
Product Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized N-heterocyclic chalcone is critical. A combination of spectroscopic and physical methods provides a self-validating system.
-
Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment. The product spot should be distinct from the starting material spots and ideally show as a single spot after purification.
-
Melting Point: A sharp and narrow melting point range is a strong indicator of high purity.
-
Infrared (IR) Spectroscopy: Provides functional group information. Key signals to look for include:
-
A strong absorption band for the C=O (carbonyl) stretch, typically around 1630-1680 cm⁻¹.
-
Bands corresponding to the C=C (alkene) stretch of the enone system.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation.
-
¹H NMR: Expect to see two characteristic doublets for the α- and β-protons of the enone linker, typically in the range of δ 6.5-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) confirming the trans configuration. Aromatic and heterocyclic protons will appear in their respective regions.[11]
-
¹³C NMR: The carbonyl carbon (C=O) will appear as a distinct signal in the downfield region (δ 180-195 ppm). Signals for the sp² carbons of the alkene and aromatic/heterocyclic rings will also be present.[11]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound through the observation of the molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺).
Conclusion
The synthesis of N-heterocyclic chalcone derivatives is a dynamic and evolving field. While the Claisen-Schmidt condensation remains the foundational method, modern advancements in microwave, ultrasound, and solvent-free techniques offer powerful, efficient, and environmentally responsible alternatives. The protocols and insights provided in this guide are designed to empower researchers to confidently synthesize and characterize these pharmacologically significant molecules, paving the way for future discoveries in drug development.
References
- Chen, L., et al. (2022). Design, synthesis and biological activity of novel chalcone derivatives containing indole. Scientific Reports.
- Worku, D., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega.
- Worku, D., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. National Institutes of Health.
- Asghari, S., et al. (2018). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. National Institutes of Health.
- Küçükgüzel, İ., et al. (2019). Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents. PubMed.
- Kumar, D., et al. (2014). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of Pharmaceutical Sciences and Research.
- Lv, K., et al. (2019). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI.
- Bailey, N., et al. (2021). Synthesis and Biological Evaluation of Imidazole-Bearing Chalcones Toward New Antifungals. Native Science Report.
- Shitole, P., & Deore, V. (2022). Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. Journal of Drug Delivery and Therapeutics.
- Cunha, S., et al. (2012). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. National Institutes of Health.
- Sarella, V., et al. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal for Innovative Research in Multidisciplinary Field.
- Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry.
- Jones, K. (2014). Synthesis of Substituted Indole Chalcones. The UNC Asheville Journal of Undergraduate Scholarship.
- Ha, S. T., et al. (2022). Synthesis of Heterocyclic Pyridine-Based Chalcones with Dimeric Structure. Chemistry & Chemical Technology.
- Munawar, M. A., et al. (2007). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Science Alert.
- Charris, J., et al. (2019). Synthesis of quinoline-chalcone and quinoline-pyrazoline hybrids. ResearchGate.
- Pinto, M., et al. (2021). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. MDPI.
- Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
- Sonwane, S., & Sonar, J. (2017). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry.
- Patel, R., et al. (2013). Synthesis and Biological activity of Imidazole derived Chalcones and its Pyrimidines. International Journal of Pharmaceutical and Clinical Research.
- Wang, Z., et al. (2022). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Journal of Agricultural and Food Chemistry.
- Sharma, R., & Singh, P. (2019). A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS. ResearchGate.
- Kumar, P., et al. (2024). Synthesis and Biological Activity of Novel Imidazole Based Chalcone Derivatives. Journal of Population Therapeutics and Clinical Pharmacology.
- Reddy, T. S., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega.
- Fayed, E. A., et al. (2014). Ultrasonic assisted synthesis of novel anticancer chalcones using water as green solvent. Der Pharma Chemica.
- Maimaitituersong, M., et al. (2024). Design and synthesis of novel imidazole-chalcone derivatives as microtubule protein polymerization inhibitors to treat cervical cancer and reverse cisplatin resistance. Bioorganic Chemistry.
- Titi, A., et al. (2021). Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. ACS Omega.
- Abuel-Magd, A. M., et al. (2020). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. National Institutes of Health.
- Polo, E., et al. (2019). Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors. PubMed.
- Bhuiyan, M. M. H., et al. (2011). Microwave-assisted Efficient Synthesis of Chalcones as Probes for Antimicrobial Activities. Semantic Scholar.
- Kumar, D., et al. (2013). Green Synthesis of Chalcones under microwave Irradiation. International Journal of Research in Pharmacy and Chemistry.
- Urmila, J. (2013). THE CHEMISTRY OF QUINOLINYL CHALCONES. Research Publish Journals.
- Gaikwad, S., et al. (2017). Synthesis, spectral study and properties of Pyridine chalcone. Dr. Babasaheb Ambedkar Marathwada University.
- Worku, D., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Scilit.
- Le, T. H. D., et al. (2019). Chalcones bearing N, O, and S-heterocycles: Recent notes on their biological significances. Journal of Applied Pharmaceutical Science.
- Sharma, A., et al. (2015). Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library.
- Cifuente, D. A., et al. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. MDPI.
- Kumar, P., et al. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Journal of Drug Delivery and Therapeutics.
- Kumar, A., et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Results in Chemistry.
- Le, T. H. D., et al. (2019). Chalcones bearing N, O, and S-heterocycles: Recent notes on their biological significances. TU Delft Repositories.
- Polo, E., et al. (2019). Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors. Semantic Scholar.
- Hassan, A. S., et al. (2012). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Trade Science Inc.
- Zangade, S., et al. (2011). An Efficient and Operationally Simple Synthesis of Some New Chalcones by Using Grinding Technique. ResearchGate.
- Shinde, S., et al. (2015). Synthesis of Chalcones by grindstone chemistry as an intermediate in Organic Synthesis. Research Journal of Pharmaceutical Networking.
- Priyanto, A. D., et al. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. japsonline.com [japsonline.com]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. mdpi.com [mdpi.com]
- 8. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nativesciencereport.org [nativesciencereport.org]
- 10. online.bamu.ac.in [online.bamu.ac.in]
- 11. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. [PDF] Microwave-assisted Efficient Synthesis of Chalcones as Probes for Antimicrobial Activities | Semantic Scholar [semanticscholar.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjpn.org [rjpn.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Green Chemistry Approaches to Chalcone Synthesis
Introduction: The Significance of Chalcones and the Imperative for Green Synthesis
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone[1]. This α,β-unsaturated ketone system is a privileged scaffold in medicinal chemistry, responsible for a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The classical laboratory synthesis of chalcones is achieved through the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative[1][4][5].
However, traditional protocols often rely on harsh conditions, volatile organic solvents, and extended reaction times, which contravene the core principles of green chemistry[1][6]. The drive towards sustainable chemical manufacturing necessitates the development of methodologies that minimize waste, reduce energy consumption, and eliminate hazardous substances[7]. This guide provides researchers and drug development professionals with detailed protocols and comparative data on green, efficient, and scalable methods for chalcone synthesis.
Pillar 1: Energy-Efficient Synthesis via Microwave and Ultrasound Irradiation
Alternative energy sources like microwave and ultrasound irradiation offer significant advantages over conventional heating. By directly coupling with the reacting molecules, these techniques provide rapid, uniform heating, leading to dramatic reductions in reaction times and often improving product yields[8][9][10].
Application Focus: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis can reduce reaction times from hours to mere minutes[8][11]. This is because microwave energy efficiently overcomes the activation energy barrier of the reaction, minimizing the formation of side products and simplifying purification.
Protocol 1: Microwave-Assisted Synthesis of a Fluorinated Chalcone
This protocol describes the synthesis of (E)-1-(4-fluoro-3-methylphenyl)-3-(phenyl)prop-2-en-1-one using a natural, reusable catalyst under microwave irradiation.
Materials:
-
1-(4-fluoro-3-methylphenyl)ethan-1-one (1 mmol)
-
Benzaldehyde (1 mmol)
-
Sterculia extract catalyst (5 mol%)[12]
-
Microwave reactor vial (10 mL)
-
Ethanol (for recrystallization)
Procedure:
-
Combine 1-(4-fluoro-3-methylphenyl)ethan-1-one (1 mmol), benzaldehyde (1 mmol), and the Sterculia catalyst (5 mol%) in a 10 mL microwave vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C with a power of 50-100 Watts for 1.5 to 3 minutes[12][13].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Upon completion, allow the vial to cool to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the pure chalcone.
Characterization:
-
Melting Point: Compare with literature values.
-
Spectroscopy: Confirm the structure using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should confirm the trans (E) configuration of the double bond, which is the thermodynamically more stable isomer[14][15].
Application Focus: Ultrasound-Assisted (Sonochemical) Synthesis
Ultrasonic waves create acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating the reaction rate[2][9].
Protocol 2: Ultrasound-Assisted Synthesis in an Aqueous Medium
This protocol details a base-catalyzed chalcone synthesis using water as a green solvent, facilitated by ultrasonic irradiation[2].
Materials:
-
Substituted Acetophenone (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Pulverized Sodium Hydroxide (NaOH) (1.2 mmol)
-
Water
-
Reaction flask
-
Ultrasonic bath or probe
Procedure:
-
In a reaction flask, suspend the acetophenone (1 mmol), benzaldehyde (1 mmol), and pulverized NaOH (1.2 mmol) in a small amount of water.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Irradiate the mixture with ultrasound at room temperature. Reaction times are typically short, often under 30 minutes[9][16].
-
Monitor the reaction via TLC. A precipitate of the crude chalcone will form upon completion.
-
Isolate the crude product by vacuum filtration.
-
Wash the product thoroughly with cold water to remove the NaOH catalyst.
-
Dry the product and purify by recrystallization from a suitable solvent like ethanol.
Comparative Data: Green vs. Conventional Methods
The advantages of energy-efficient methods are stark when compared to traditional approaches.
| Method | Energy Source | Catalyst | Solvent | Typical Reaction Time | Typical Yield | Reference |
| Conventional | Oil Bath / Hot Plate | Aq. NaOH / KOH | Ethanol | 4 - 24 hours | 60-75% | [2][8][17] |
| Microwave | Microwave Reactor | Various / Solvent-free | None / Ethanol | 1 - 10 minutes | 85-98% | [8][12][13] |
| Ultrasound | Ultrasonic Bath | Aq. NaOH / KOH | Water / Ethanol | 15 - 45 minutes | 80-95% | [2][9][18] |
Table 1: Comparison of synthesis parameters for chalcones.
Pillar 2: Solvent-Free Synthesis and Green Metrics
One of the most impactful green chemistry principles is the elimination of volatile organic solvents, which are often hazardous and contribute significantly to chemical waste. Solvent-free reactions, particularly mechanochemical methods like grinding, offer a powerful alternative[19][20][21].
Application Focus: Mechanochemistry (Grindstone Synthesis)
Grindstone chemistry involves the grinding of solid reactants together, often with a solid catalyst, using a mortar and pestle[17][20]. The mechanical force initiates the reaction, which often proceeds rapidly to completion without any bulk solvent. This method is highly atom-efficient and dramatically simplifies product isolation.
Protocol 3: Solvent-Free Synthesis of Chalcones by Grinding
This protocol outlines a simple, rapid, and environmentally benign procedure for chalcone synthesis at room temperature[17][20].
Materials:
-
Aromatic Methyl Ketone (e.g., Acetophenone) (5 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (5 mmol)
-
Solid Sodium Hydroxide (NaOH) or Iodine (I₂) catalyst[19][20] (7 mmol for NaOH, 10 mol% for I₂)
-
Porcelain mortar and pestle
Procedure:
-
Place the aromatic ketone (5 mmol), aromatic aldehyde (5 mmol), and the solid catalyst in a porcelain mortar.
-
Thoroughly grind the mixture with a pestle at room temperature. The mixture will often turn into a paste or melt before solidifying within 3-5 minutes[20].
-
Continue grinding for an additional 5-10 minutes to ensure the reaction goes to completion. Monitor by TLC.
-
Once the reaction is complete, add cold water to the mortar to quench the reaction and solidify the product mass.
-
Transfer the solid to a Büchner funnel and wash thoroughly with water to remove the catalyst and any unreacted starting materials[1].
-
Collect the crude chalcone by suction filtration.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone.
Green Metrics: Quantifying Environmental Impact
To objectively assess the "greenness" of a reaction, quantitative metrics are employed. The E-Factor (Environmental Factor) is a simple yet powerful metric that measures the total mass of waste generated per unit mass of product[22].
E-Factor = (Total Mass of Inputs - Mass of Product) / Mass of Product [23]
A lower E-Factor signifies a greener process with less waste generation[22]. Solvent-free methods dramatically reduce the E-Factor by eliminating the largest contributor to waste in many conventional syntheses.
| Synthesis Method | Key Waste Streams | Typical E-Factor Range | Green Advantage |
| Conventional (in Ethanol) | Solvent, catalyst wash, side products | 25 - 100+ | - |
| Solvent-Free (Grinding) | Catalyst wash, minimal side products | < 5 | Drastically reduced solvent waste |
| Microwave (Solvent-Free) | Catalyst wash, minimal side products | < 5 | Reduced waste and energy consumption |
Table 2: Estimated E-Factors for Different Chalcone Synthesis Methods.
Pillar 3: Chalcones as Green Reagents and Catalysts
The application of green chemistry principles extends beyond the synthesis of chalcones to their use as synthons for other valuable molecules. The α,β-unsaturated ketone moiety is a versatile functional group that can participate in various transformations, such as Michael additions and cycloadditions, to build complex molecular architectures[11][21].
Developing green protocols for these subsequent reactions is a key area of research. For instance, using chalcones in solvent-free Michael addition reactions or employing biocatalysis for stereoselective transformations represents the next frontier in the sustainable lifecycle of these important compounds[11].
Conclusion
The synthesis of chalcones provides an exemplary case study for the application of green chemistry principles in modern organic and medicinal chemistry. By adopting energy-efficient techniques like microwave and ultrasound irradiation, and embracing solvent-free methods such as mechanochemical grinding, researchers can significantly reduce the environmental impact of their work. These green methodologies not only align with sustainability goals but also frequently offer tangible laboratory benefits, including drastically shorter reaction times, higher yields, and simplified purification procedures. The continued development and adoption of these protocols are essential for the future of sustainable drug discovery and chemical manufacturing.
References
- Green Chemistry: Sustainable Synthesis of Chalcones and Applications. (n.d.). RJPN.
- Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review. (2020). Wiley Online Library.
- Iodine-catalyzed efficient synthesis of chalcones by grinding under solvent-free conditions. (n.d.). Canadian Science Publishing.
- Ultrasonic assisted synthesis of novel anticancer chalcones using water as green solvent. (2014). Der Pharma Chemica.
- Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. (2015). Der Pharma Chemica.
- Atom-Efficient, Solvent-Free, Green Synthesis of Chalcones by Grinding. (2009). Taylor & Francis Online.
- SOLVENT-FREE SYNTHESIS OF CHALCONE BY ALDOL CONDENSATION CATALYZED BY SOLID SODIUM HYDROXYDE (NaOH). (n.d.). CORE.
- A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025). Asian Journal of Pharmaceutical and Clinical Research.
- Solvent Free Synthesis of Chalcones and their Antibacterial Activities. (2012). Semantic Scholar.
- Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds. (2025). ResearchGate.
- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. (2022). MDPI.
- The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (2022). Frontiers.
- Solvent-Free Synthesis of Chalcones. (2005). Journal of Chemical Education.
- Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. (2025). Advanced Journal of Chemistry, Section A.
- Development of pharmaceutically relevant bio-based intermediates though aldol condensation and Claisen–Schmidt reactions of dihydrolevoglucosenone (Cyrene®). (2021). Royal Society of Chemistry.
- Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. (2024). Philippine Journal of Science.
- Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors. (2019). PubMed.
- Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. (2024). Royal Society of Chemistry.
- A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. (2022). PubMed Central.
- Solvent-free synthesis of chalcones using Mg(HSO4)2. (2023). Royal Society of Chemistry.
- Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (2011). PubMed Central.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
- A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. (2022). Royal Society of Chemistry.
- Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. (2019). MDPI.
- (PDF) Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. (2019). ResearchGate.
- Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. (2021). Journal of Advances in Biology & Biotechnology.
- Green Synthesis and Antibacterial Evaluation of Novel Chalcone Derivatives Catalysed by Sterculia Extract. (2022). Journal of Applied Organometallic Chemistry.
- Microwave Assisted Synthesis of Chalcone and Biological Activity. (2013). Scholars Research Library.
- Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). PubMed Central.
- (PDF) A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. (2022). ResearchGate.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PubMed Central.
- Review of Methods and Various Catalysts Used for Chalcone Synthesis. (2025). ResearchGate.
- Catalyst for catalytic synthesis of chalcone compounds and application thereof. (2020). Google Patents.
- Synthesis of Vanillin-derived Chalcone using Microwave Irradiation Method. (2022). AIP Publishing.
- The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (2022). PubMed Central.
- Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (2023). MDPI.
- The E-Factor in Green Chemistry. (2021). LibreTexts.
- How to Calculate E-factor (Green Chem). (2022). YouTube.
- E-Factor for the compounds obtained through CS and GS methodologies. (n.d.). ResearchGate.
- Green Synthesis, Spectrofluorometric Characterization and Antibacterial Activity of Heterocyclic Compound From Chalcone on the Basis of in Vitro and Quantum Chemistry Calculation. (2017). PubMed.
- A Review: Green Synthesis of Chalcone. (2022). Tuijin Jishu/Journal of Propulsion Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. journaljabb.com [journaljabb.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjpn.org [rjpn.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 11. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 12. jaoc.samipubco.com [jaoc.samipubco.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ir.uitm.edu.my [ir.uitm.edu.my]
- 18. Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. tandfonline.com [tandfonline.com]
- 21. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
Exploring Chalcone Derivatives as Potential Anticancer Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, belonging to the flavonoid family, are recognized for their diverse biological activities, notably their potential as anticancer agents.[1][2] These compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone, are prevalent in various natural sources and can be readily synthesized, making them an attractive scaffold for medicinal chemistry.[1][2] Chalcone derivatives have demonstrated the ability to modulate multiple signaling pathways implicated in cancer progression, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2][3] This document provides a comprehensive guide for researchers exploring the anticancer properties of chalcone derivatives, offering detailed protocols for their synthesis, characterization, and biological evaluation.
Introduction: The Therapeutic Promise of Chalcones
Cancer remains a significant global health challenge, necessitating the development of novel and effective therapeutic strategies. Chalcones have emerged as a promising class of compounds due to their multifaceted mechanisms of action against cancer cells.[4] They can be chemically modified to enhance their potency, selectivity, and pharmacokinetic properties.[3] This guide will delve into the practical aspects of working with chalcone derivatives, from their synthesis to the elucidation of their anticancer mechanisms.
Key Anticancer Mechanisms of Chalcone Derivatives:
-
Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] They can modulate the expression of key apoptotic regulators such as Bcl-2 family proteins and caspases.[6][7]
-
Cell Cycle Arrest: Many chalcone derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[6][7][8][9] This is often achieved by interfering with the function of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
-
Anti-Angiogenesis: Chalcones can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[10] They can target key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[6][11]
-
Inhibition of Tubulin Polymerization: Some chalcone derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to mitotic arrest and subsequent apoptosis.[12][13][14][15]
-
Modulation of Signaling Pathways: Chalcones are known to interfere with various signaling pathways critical for cancer cell survival and proliferation, including the NF-κB and STAT3 pathways.[11][16][17][18]
Synthesis and Characterization of Chalcone Derivatives
The synthesis of chalcones is typically straightforward, often involving the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde derivative.[19][20]
General Synthesis Protocol: Claisen-Schmidt Condensation
This protocol outlines a general method for the synthesis of chalcone derivatives.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol or Methanol
-
Aqueous solution of a base (e.g., NaOH or KOH) or an acid catalyst
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add the base or acid catalyst to the stirred mixture.
-
Continue stirring at room temperature for the recommended duration (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration and wash with cold water until the washings are neutral.
-
Dry the crude product.
-
Purify the chalcone derivative by recrystallization from a suitable solvent like ethanol.
Characterization
The synthesized chalcone derivatives should be thoroughly characterized to confirm their structure and purity.
Techniques:
-
Melting Point: To assess purity.
-
Spectroscopy:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): To elucidate the chemical structure.
-
Infrared (IR): To identify functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
In Vitro Evaluation of Anticancer Activity
A series of in vitro assays are essential to determine the anticancer potential of the synthesized chalcone derivatives.
Cytotoxicity Assays
These assays are the first step to assess the growth-inhibitory effects of the compounds on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Example Cytotoxicity Data of Chalcone Derivatives
| Compound | Cell Line | IC50 (µM) |
| Chalcone A | MCF-7 (Breast) | 5.2 |
| Chalcone B | A549 (Lung) | 8.1 |
| Chalcone C | HeLa (Cervical) | 3.5 |
| Chalcone D | HepG2 (Liver) | 6.8 |
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Treat cancer cells with the chalcone derivative at its IC50 concentration for a predetermined time.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.
-
Cell Cycle Analysis
To investigate the effect of chalcone derivatives on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Treat cells with the chalcone derivative.
-
Harvest, wash, and fix the cells in cold ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[19]
Mechanistic Studies
Further experiments are necessary to elucidate the specific molecular mechanisms by which chalcone derivatives exert their anticancer effects.
Western Blot Analysis
To investigate the effect of chalcone derivatives on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Treat cells with the chalcone derivative.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p21).[7]
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
Angiogenesis Assays
To evaluate the anti-angiogenic potential of chalcone derivatives.
Protocol: Tube Formation Assay
-
Coat a 96-well plate with Matrigel.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate.
-
Treat the cells with the chalcone derivative.
-
Incubate for a period sufficient for tube formation to occur in the control group.
-
Visualize and quantify the formation of tube-like structures using a microscope. A reduction in tube formation indicates anti-angiogenic activity.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are crucial for understanding complex biological processes and experimental designs.
Experimental Workflow
Caption: Workflow for exploring anticancer properties of chalcones.
Chalcone-Induced Apoptosis Pathway
Caption: Chalcone-induced mitochondrial apoptosis pathway.
Chalcone-Mediated Cell Cycle Arrest
Caption: Chalcone-induced G2/M cell cycle arrest.
Conclusion and Future Directions
Chalcone derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their ease of synthesis and the ability to modulate multiple cancer-related pathways make them an exciting area of research. The protocols and guidelines presented here provide a solid foundation for researchers to explore the anticancer potential of new chalcone derivatives. Future research should focus on optimizing the structure of chalcones to improve their efficacy and safety profiles, as well as exploring their potential in combination therapies to overcome drug resistance.[1][4]
References
- In vitro antiproliferative and antiangiogenic effects of synthetic chalcone analogues. URL
- Assessing the Antiangiogenic Effects of Chalcones and Their Deriv
- A review on synthetic chalcone derivatives as tubulin polymeris
- Chalcone Deriv
- The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Gener
- Antiangiogenic Effect of Flavonoids and Chalcones: An Upd
- The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Gener
- A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. URL
- Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. URL
- Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. URL
- Chalcone Deriv
- Design, synthesis and biological evaluation of novel chalcone deriv
- Antimitotic chalcones and related compounds as inhibitors of tubulin assembly. URL
- A review on synthetic chalcone derivatives as tubulin polymeris
- Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells. URL
- New O-alkyl Chalcone Derivative Exhibits Antiproliferative Potential in Colorectal and Cervical Cancer Cells by Inducing G0/G1 Cell Cycle Arrest and Mitochondrial-medi
- Assessing the Antiangiogenic Effects of Chalcones and Their Deriv
- Chalcone Scaffolds as Anticancer Drugs: A Review on Molecular Insight in Action of Mechanisms and Anticancer Properties. URL
- Chalcone Deriv
- Anticancer Activity of N
- Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness. URL
- Synthesis, anticancer activity, and apoptosis mechanism of some chalcone deriv
- Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial P
- The Role of Chalcones in Suppression of NF-κB-Mediated Inflamm
- Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Tre
- Natural chalcones as dual inhibitors of HDACs and NF-κB. URL
- Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. URL
Sources
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antiproliferative and antiangiogenic effects of synthetic chalcone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation [mdpi.com]
- 10. Antiangiogenic Effect of Flavonoids and Chalcones: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis and biological evaluation of novel chalcone derivatives as antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimitotic chalcones and related compounds as inhibitors of tubulin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
Troubleshooting & Optimization
preventing side product formation in chalcone epoxidation
Welcome to the Technical Support Center for Chalcone Epoxidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into preventing side product formation, ensuring the integrity and yield of your desired epoxide.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues you may encounter during chalcone epoxidation, offering explanations of the underlying mechanisms and actionable solutions.
Issue 1: Formation of Benzaldehyde and Acetophenone byproducts
Question: I am observing significant amounts of the starting benzaldehyde and acetophenone in my reaction mixture. What is causing this, and how can I prevent it?
Answer:
The reappearance of your starting materials is a classic sign of a retro-Aldol reaction .[1] This side reaction is particularly prevalent under basic conditions, which are common in many chalcone epoxidation protocols. The hydroxide ions in the reaction mixture can attack the β-carbon of the chalcone, leading to the cleavage of the carbon-carbon bond and regeneration of the starting aldehyde and ketone.[1] The electronic nature of the substituents on the aromatic rings of the chalcone can significantly influence the susceptibility to this side reaction.[1]
Mechanism of Retro-Aldol Reaction:
Sources
Technical Support Center: Purification of Crude rel-trans-Chalcone Oxide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude rel-trans-chalcone oxide via recrystallization. The content is structured to address specific experimental issues with causal explanations and validated protocols.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: My product has "oiled out" instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid rather than a solid crystalline lattice. This is a frequent issue when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities, causing a significant melting point depression.[1][2] The reported melting point of this compound is approximately 88-90°C.[3]
-
Immediate Corrective Actions:
-
Re-heat the solution to dissolve the oil back into the solvent.
-
Add more of the "good" solvent (e.g., 10-20% more volume) to decrease the saturation of the solution.[2]
-
Ensure slow cooling. Rapid cooling encourages precipitation over crystallization. Allow the flask to cool to room temperature on an insulated surface (like a cork ring or wooden block) before moving to an ice bath.[1]
-
-
If the problem persists:
-
Change Solvents: Your solvent's boiling point may be too high. For instance, if you are using water (BP 100°C), the chalcone oxide (MP ~88-90°C) will melt before it dissolves. Switch to a lower-boiling point solvent like ethanol (BP 78°C) or an ethanol/water mixture.[4]
-
Trituration: If the oil is persistent and likely due to impurities, evaporate the solvent completely. Add a cold, non-polar solvent in which the chalcone oxide is insoluble, such as n-hexane.[4] Stir or scratch the oil with a glass rod. This can often induce crystallization of the desired product while dissolving non-polar, oily impurities.[2]
-
.dot
Caption: Troubleshooting flowchart for an oily product.
Q2: My recrystallization yield is very low. What are the likely causes?
A2: A poor yield (e.g., <50% recovery) is typically due to one of several factors related to solvent volume or premature product loss.[1]
-
Excessive Solvent: The most common cause is using too much solvent to dissolve the crude product. While the goal is to use a "minimal" amount, this term can be subjective. An excessive volume will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1]
-
Solution: If you suspect this is the case and have retained the mother liquor, try boiling off a portion of the solvent (e.g., 25-30%) and re-cooling to see if a second crop of crystals forms. For future attempts, add the hot solvent in small, incremental portions until the solid just dissolves.
-
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel (e.g., by placing it over the boiling flask) and add a small amount of extra hot solvent just before filtering to keep the solution from becoming saturated in the funnel.[4]
-
-
Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After slow cooling to room temperature, ensure the flask is left in an ice-water bath for at least 20-30 minutes before filtration.[5]
-
Q3: No crystals are forming, even after cooling in an ice bath.
A3: The failure to form crystals usually indicates that the solution is not supersaturated, either because too much solvent was used or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][6]
-
Seed Crystals: If you have a small sample of pure this compound, add a single tiny crystal to the cold solution. This provides a template for further crystal lattice formation.
-
-
If Induction Fails:
-
Reduce Solvent Volume: The solution is likely too dilute. Re-heat the solution and boil off a significant portion of the solvent. Allow it to cool again.
-
Add an "Anti-Solvent": If you are using a good solvent like ethanol, you can slowly add a "poor" solvent in which the compound is insoluble, such as deionized water, dropwise to the room-temperature solution until it becomes persistently cloudy.[2] Then, add a few drops of the good solvent to re-clarify and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4][7] Conversely, impurities should either be completely insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor). For many chalcones and their derivatives, 95% ethanol is an excellent starting point.[8][9]
.dot
Caption: Key principles for selecting an ideal recrystallization solvent.
Q2: What are the common impurities from the synthesis that I need to remove?
A2: The synthesis of this compound typically involves the epoxidation of trans-chalcone. The chalcone itself is synthesized via a Claisen-Schmidt condensation.[7] Therefore, impurities may include:
-
Unreacted starting materials from the condensation: a substituted acetophenone and a benzaldehyde.
-
Byproducts from the condensation: self-condensation products of the ketone or Cannizzaro reaction products from the aldehyde.[6]
-
Unreacted trans-chalcone from the epoxidation step.
-
Byproducts from the epoxidation reaction.
Most of these impurities have different polarity and solubility profiles than the chalcone oxide, making recrystallization an effective purification method.
Q3: How can I assess the purity of my this compound before and after recrystallization?
A3: The two most common and accessible methods are:
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on the same TLC plate. A pure compound should ideally show a single spot. The disappearance of impurity spots from the crude lane is a strong indicator of successful purification. A common eluent system for chalcones is a mixture of hexane and ethyl acetate.[2][7]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. The literature value for this compound is 88-90°C.[3] Impurities will typically cause the melting point to be lower and the range to be broader. A sharp melting point within the expected range is a good sign of high purity.
Solvent Suitability for Chalcone Oxide Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol (95%) | 78 | 25.3 | A widely effective and recommended solvent for many chalcones and their derivatives.[4][8] Its boiling point is safely below the melting point of the product. |
| Methanol | 65 | 33.0 | More polar than ethanol; can be a good alternative if solubility in ethanol is poor.[10] |
| Isopropanol | 82.5 | 18.3 | A good alternative to ethanol with a slightly higher boiling point. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, useful if the product is less polar. |
| Ethanol/Water | 78-100 | Variable | An excellent mixed-solvent system. The chalcone oxide is dissolved in hot ethanol, and water is added as the "poor" solvent to induce crystallization.[4] |
| n-Hexane | 69 | 1.9 | A non-polar solvent. Chalcone oxide is generally insoluble in hexane, making it useful as a "poor" solvent or for trituration to remove oily impurities.[4] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the standard procedure using a single-solvent system, which is the most common approach.
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent (95% ethanol is recommended as a starting point).
-
Dissolution:
-
Place the crude this compound solid in an Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add a small portion of the chosen solvent, begin stirring, and gently heat the mixture to just below the solvent's boiling point. Do not heat above 85°C to avoid melting the product. [5]
-
Continue adding the solvent in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent.[7]
-
-
Hot Filtration (if necessary):
-
If you observe insoluble impurities (e.g., dust, solid byproducts) in the hot solution, you must perform a hot filtration.
-
Set up a filtration apparatus with a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving flask with hot solvent vapor to prevent premature crystallization.[4]
-
Quickly pour the hot solution through the filter paper into the clean, pre-heated receiving flask.
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.
-
Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature on a thermally insulating surface. Slow cooling is critical for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize the yield.[5]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Break the vacuum and wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Pull the vacuum again to remove as much solvent as possible.
-
Transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals.
-
Perform TLC analysis to confirm the absence of impurities.
-
References
- Vertex AI Search. (2026).
- BenchChem. (2025).
- BenchChem. (2025).
- CAS Common Chemistry. (n.d.). trans-Chalcone oxide.
- BenchChem. (2025).
- Sweeting, S. G., et al. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. SciSpace.
- National Center for Biotechnology Information. (n.d.). Chalcone. PubChem Compound Database.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (n.d.). This compound|Supplier.
- BenchChem. (2025).
- Western Washington University. (n.d.).
- The Royal Society of Chemistry. (2017).
- ResearchGate. (2025). (PDF)
- Reddit. (2022).
- ResearchGate. (2016). What can cause the formation of oil or caramel in synthesis of chalcone?
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- BenchChem. (2025).
- ResearchGate. (2019). (PDF) Chalcones: A Physicochemical Study.
- MDPI. (2019).
- Springer Nature. (2025). (PDF)
- BenchChem. (2025). how to increase the yield of chalcone synthesis reactions.
- PubMed Central (PMC). (2023). Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities.
- National Institutes of Health (NIH). (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- JETIR. (2020). SYNTHESIS OF CHALCONES.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Technical Support Center: Navigating Substituent Effects in Chalcone Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for chalcone synthesis. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids and are highly valued in medicinal chemistry for their broad spectrum of pharmacological activities. The most prevalent method for their synthesis is the Claisen-Schmidt condensation, a robust reaction that joins an aromatic ketone with an aromatic aldehyde.
However, the simplicity of this reaction is deceptive. The electronic and steric nature of substituents on the aromatic rings can dramatically influence reaction rates, yields, and the formation of side products. This guide is designed to provide researchers, scientists, and drug development professionals with a clear, in-depth understanding of these challenges and to offer practical, field-proven solutions to overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the core reaction chemistry.
Q1: What is the fundamental mechanism of the base-catalyzed Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation. In the presence of a base, such as NaOH or KOH, an acetophenone (or another ketone with α-hydrogens) is deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde, which typically lacks α-hydrogens to prevent self-condensation. The resulting β-hydroxy ketone intermediate, or aldol adduct, rapidly undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, which is the chalcone.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Q2: How do electron-donating and electron-withdrawing substituents generally affect the reaction?
A2: Substituents fundamentally alter the electron density of the aromatic rings, which in turn affects the reactivity of the ketone and aldehyde.
-
On the Benzaldehyde (Electrophile):
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halogens pull electron density away from the carbonyl carbon, making it more electrophilic and thus more reactive towards the nucleophilic enolate. This generally leads to faster reactions and higher yields.
-
Electron-Donating Groups (EDGs) like -OCH₃, -OH, or -N(CH₃)₂ push electron density towards the carbonyl carbon, making it less electrophilic and less reactive. These reactions are often slower and may require more forcing conditions.
-
-
On the Acetophenone (Nucleophile Precursor):
-
Electron-Withdrawing Groups (EWGs) increase the acidity of the α-protons, making it easier for the base to form the enolate. This can accelerate the initial, often rate-limiting, step of the reaction.
-
Electron-Donating Groups (EDGs) decrease the acidity of the α-protons, making enolate formation more difficult and slowing the reaction down.
-
Q3: What role does steric hindrance play?
A3: Steric hindrance, particularly from bulky substituents at the ortho position of either the benzaldehyde or the acetophenone, can significantly impede the reaction. The large groups can physically block the approach of the enolate to the carbonyl carbon or disrupt the planarity required for the final conjugated chalcone system. This often results in much longer reaction times and lower yields compared to para or meta substituted analogues.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Low or No Product Yield with Unreacted Starting Materials
Q: My reaction has run for several hours, but TLC analysis shows primarily unreacted acetophenone and benzaldehyde. What is the likely cause?
A: This is a classic symptom of a kinetic barrier, most often caused by an unfavorable combination of electronic effects in your reactants. The key is to analyze the substituents on both rings.
Causality & Diagnosis:
-
Worst-Case Scenario: EDG on Benzaldehyde + EWG on Acetophenone. This is a frequent cause of failure. An electron-donating group (e.g., 4-methoxy) on the benzaldehyde makes its carbonyl carbon a poor electrophile. Simultaneously, a mild electron-withdrawing group (e.g., 4-chloro) on the acetophenone may not be sufficient to significantly enhance α-proton acidity. The result is a sluggish or non-existent reaction between a poor nucleophile and a poor electrophile.
-
Highly Deactivated Nucleophile: A strong electron-donating group (e.g., 4-methoxy) on the acetophenone makes the α-protons significantly less acidic. Standard bases like NaOH or KOH in ethanol may not be strong enough to generate a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate.
-
Steric Hindrance: An ortho substituent on either reactant can be the culprit, as discussed in the FAQ.
Solutions & Protocols:
-
Increase Reaction Temperature: Gently heating the reaction mixture to 40-50 °C can often provide the necessary activation energy. Monitor the reaction closely by TLC, as higher temperatures can also promote side reactions.
-
Increase Catalyst Concentration or Strength:
-
Increase the molar equivalents of NaOH or KOH.
-
For particularly stubborn cases, consider a stronger base system. However, this must be done with caution to avoid side reactions.
-
-
Extend Reaction Time: Some combinations, especially those involving steric hindrance or EDGs, simply require more time. Let the reaction run for 24 hours, monitoring periodically.
-
Consider an Alternative Synthetic Route: For combinations that are inherently electronically mismatched, the Claisen-Schmidt may not be the optimal path. The Wittig reaction is an excellent alternative that is less sensitive to the electronic effects that plague aldol condensations and often provides higher yields for challenging substrates.
Caption: Troubleshooting workflow for low-yield chalcone synthesis.
Issue 2: Formation of Multiple Byproducts
Q: My reaction mixture turned dark, and the TLC shows multiple spots in addition to my desired product. What side reactions are occurring?
A: The formation of a complex mixture indicates that reaction conditions are promoting undesired pathways. The most common side reactions are:
Causality & Diagnosis:
-
Michael Addition: The α,β-unsaturated chalcone product is a potent Michael acceptor. A second molecule of the ketone enolate can attack the β-carbon of the newly formed chalcone, leading to 1,5-dicarbonyl compounds or polymeric material. This is more likely at higher temperatures or with a high concentration of enolate.
-
Cannizzaro Reaction: If you are using a high concentration of a strong base, the aromatic aldehyde (which lacks α-hydrogens) can undergo a self-redox reaction, yielding one molecule of the corresponding alcohol and one of the carboxylic acid. This consumes your aldehyde starting material.
-
Self-Condensation of the Ketone: If the ketone is particularly activated (e.g., has strong EWGs) and the aldehyde is unreactive, the ketone enolate may react with another molecule of the ketone.
Solutions & Protocols:
-
Control Temperature: Run the reaction at room temperature or even in an ice bath to minimize the rate of side reactions, which often have higher activation energies than the desired condensation.
-
Gradual Base Addition: Add the base catalyst dropwise to the solution of the ketone and aldehyde. This keeps the instantaneous concentration of the enolate low, favoring the cross-condensation over Michael addition or ketone self-condensation.
-
Optimize Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the aldehyde. This ensures that the more valuable ketone enolate is more likely to react with the aldehyde rather than with the chalcone product.
Part 3: Data Summaries & Experimental Protocol
To aid in experimental design, the following tables summarize the expected effects of substituents.
Table 1: Impact of Substituents on Benzaldehyde Reactivity
| Substituent Type | Position | Effect on Carbonyl Carbon | Expected Reaction Rate | Potential Issues |
| EWG (-NO₂, -CN, -Cl) | para, meta | More electrophilic | Faster | None |
| EDG (-OCH₃, -OH) | para, meta | Less electrophilic | Slower | Low yield, requires heat |
| Bulky Group | ortho | Steric hindrance | Much Slower | Very low yield |
Table 2: Impact of Substituents on Acetophenone Reactivity
| Substituent Type | Position | Effect on α-Proton Acidity | Enolate Formation | Expected Reaction Rate |
| EWG (-NO₂, -Cl) | para, meta | More acidic | Faster / Easier | Faster |
| EDG (-OCH₃, -CH₃) | para, meta | Less acidic | Slower / Harder | Slower |
| Bulky Group | ortho | Steric hindrance | Slower | Much Slower |
Protocol 1: General Base-Catalyzed Synthesis of Chalcone
This protocol describes a standard procedure for the synthesis of the parent chalcone from acetophenone and benzaldehyde.
Materials:
-
Acetophenone (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 50% w/v in H₂O)
-
Round-bottom flask with stir bar
-
Ice bath
-
Dilute HCl
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and benzaldehyde (1.05 eq) in a suitable amount of 95% ethanol (approx. 4-5 mL per mmol of acetophenone). Stir at room temperature until a homogenous solution is formed.
-
Catalyst Addition: Cool the flask in an ice bath. While stirring vigorously, add the NaOH solution (approx. 1.2 eq) dropwise over 5-10 minutes. The solution will typically turn yellow and a precipitate may begin to form.
-
Reaction Monitoring: Remove the flask from the ice bath and allow it to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 8:2). The reaction is complete when the spot corresponding to the limiting reactant (usually acetophenone) has disappeared. This typically takes 2-4 hours.
-
Work-up & Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture by slowly adding dilute HCl until it is neutral or slightly acidic (pH ~6-7). This will precipitate the crude chalcone product.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, typically ethanol, to yield pure, crystalline chalcone.
Part 4: Visual Guides
The following diagram illustrates the electronic interplay of substituents that governs the success of the reaction.
Caption: Electronic effects of substituents on reactants.
References
- PraxiLabs. (n.d.).
- Vedantu. (n.d.). Explain the mechanism of claisen-schmidt reaction. Vedantu. [Link]
- University of Missouri-St. Louis. (n.d.).
- BYJU'S. (n.d.).
- Wikipedia. (2023).
- Valgimigli, L., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576. [Link]
- ResearchGate. (n.d.). Substituents and yield of the synthesis of chalcones (CH1-CH11).
- Valgimigli, L., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- Valgimigli, L., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. OUCI. [Link]
- Valgimigli, L., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- Reddit. (2020).
- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
Technical Resource Center: Strategies for Triphenylphosphine Oxide (TPPO) Removal
Introduction: The Wittig Reaction's Persistent Byproduct
The Wittig reaction is a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds. However, its efficiency comes with a significant challenge: the formation of triphenylphosphine oxide (TPPO) as a stoichiometric byproduct. TPPO is a highly polar, crystalline solid that can be notoriously difficult to separate from the desired alkene product, especially on a large scale where traditional column chromatography becomes impractical.[1][2]
This technical guide provides a comprehensive overview of field-proven methods for TPPO removal, structured as a series of troubleshooting guides and FAQs. Each section explains the core principle of the technique and provides step-by-step protocols to empower researchers to overcome this common purification hurdle.
Frequently Asked Questions (FAQs): Quick-Start Guide
Q1: What is the most common reason TPPO is difficult to remove? A1: The primary difficulty arises from its high polarity and crystalline nature, which can lead to co-elution with polar products during chromatography or co-precipitation with the desired compound.[3] Its solubility properties can also be similar to many reaction products, complicating purification by simple extraction or crystallization.[4]
Q2: My product is non-polar. What's the fastest way to get rid of TPPO? A2: For non-polar products, selective precipitation is the most direct method.[3] Concentrate your reaction mixture, then triturate the residue with a non-polar solvent like hexanes, pentane, or cold diethyl ether.[4][5] The non-polar product will dissolve, while the highly polar TPPO will remain as a solid that can be filtered off.[6] Passing the suspension through a short plug of silica gel is also highly effective.[6][7]
Q3: I'm working on a large, multi-gram scale. Is chromatography my only option? A3: Absolutely not. For large-scale reactions, chromatography-free methods are highly preferred.[1][2] The most scalable options include selective precipitation of TPPO using non-polar solvents or, for more polar products, precipitating TPPO as an insoluble metal salt complex with reagents like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[3][5]
Q4: Can I prevent the problem from the start? A4: Yes, one strategy is to use a polymer-supported triphenylphosphine reagent. At the end of the reaction, the resin-bound TPPO byproduct can be simply removed by filtration.[3] Another approach involves using modified phosphines whose corresponding oxides have altered solubility profiles, allowing for easier removal by an acid or base extraction.[3]
Troubleshooting Guide 1: Purification by Selective Precipitation & Crystallization
The Principle: Exploiting Differential Solubility
This is the most common and often simplest chromatography-free method. It relies on the significant difference in solubility between the typically non-polar to moderately polar alkene product and the highly polar TPPO. TPPO is poorly soluble in non-polar solvents like hexane, pentane, and cold diethyl ether, but readily soluble in more polar solvents like dichloromethane and ethanol.[5][8][9] By manipulating the solvent environment, TPPO can be selectively crashed out of solution.
Experimental Protocol: Non-Polar Solvent Precipitation
-
Concentration: After the reaction is complete, remove the reaction solvent under reduced pressure to obtain a crude solid or viscous oil.[8]
-
Suspension: Add a sufficient volume of a non-polar solvent (e.g., pentane, hexane, or a 1:9 mixture of diethyl ether:hexane) to the crude residue.[8][10]
-
Trituration: Vigorously stir or sonicate the suspension. This process, known as trituration, dissolves the desired product while leaving the TPPO as a fine solid.
-
Cooling (Optional): To maximize precipitation, cool the mixture in an ice bath or refrigerator for 30-60 minutes.[8]
-
Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent to recover any adsorbed product.[8]
-
Isolation: The filtrate now contains your purified product. Concentrate the filtrate under reduced pressure to isolate the final compound.
Troubleshooting & FAQs for Precipitation
-
Q: I tried precipitating TPPO with hexane, but my product crashed out too. What should I do?
-
A: This indicates the selectivity is low. Try a slightly more polar solvent system, like a mixture of diethyl ether and hexane. Experiment with different ratios (e.g., 1:4, 1:2) to find the optimal balance where your product remains soluble. Also, ensure you are not using an excessive amount of the non-polar solvent, which can reduce the solubility of your product. Slowing down the cooling process can also promote more selective crystallization of the TPPO.[11]
-
-
Q: I filtered off the TPPO, but my NMR still shows a significant amount remaining. Why?
-
A: A single precipitation may not be sufficient. It is sometimes necessary to repeat the concentration and trituration procedure 2-3 times to achieve high purity.[6][7] Alternatively, after the initial precipitation, pass the filtrate through a short plug of silica gel, eluting with the same non-polar solvent system. The residual, highly polar TPPO will adhere strongly to the silica.[6]
-
Troubleshooting Guide 2: Purification by Metal Salt Complexation
The Principle: Lewis Acid-Base Chemistry
This powerful technique is ideal when the desired product is also polar, making simple precipitation ineffective.[3] TPPO is a Lewis base due to the lone pairs on the oxygen atom. It can react with Lewis acidic metal salts, such as ZnCl₂, MgCl₂, or CaBr₂, to form highly insoluble coordination complexes.[5][8] These complexes precipitate even from polar solvents and can be easily removed by filtration.[5][12]
Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂)
This protocol is adapted from the procedure developed by Weix, et al.[6][13]
-
Solvent Exchange: If the reaction was performed in a non-polar or aprotic solvent (like THF), concentrate the mixture and redissolve the crude residue in a polar solvent such as ethanol.[8][13]
-
Prepare Reagent: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.[3][13]
-
Precipitation: To the ethanolic solution of your crude product at room temperature, add 2 equivalents of the ZnCl₂ solution (relative to the initial amount of triphenylphosphine used).[11]
-
Stirring: Stir the mixture for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[8][12] Inducing precipitation can be aided by scraping the inside of the flask with a glass rod.[13]
-
Filtration: Collect the precipitate by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product.[11]
-
Isolation: Concentrate the filtrate under reduced pressure. A final slurry with acetone can be performed to remove any excess, insoluble zinc chloride if necessary.[13]
Troubleshooting & FAQs for Metal Salt Complexation
-
Q: No precipitate is forming after adding ZnCl₂. What went wrong?
-
A: Ensure your system is anhydrous, as water can interfere with complex formation.[11] Check that you have added a sufficient stoichiometric amount of the metal salt; a 2:1 or even 3:1 ratio of ZnCl₂ to TPPO may be required for complete removal.[13] Lastly, try inducing crystallization by scratching the flask or adding a seed crystal if available.
-
-
Q: My product seems to be precipitating along with the TPPO-metal complex. How can I prevent this?
-
A: Certain functional groups (e.g., some nitrogen heterocycles) can also coordinate to the metal salt.[12] If co-precipitation is an issue, try a different metal salt (e.g., CaBr₂ instead of ZnCl₂) or a different solvent system. It may be possible to avoid co-precipitation by further modifying the conditions, such as temperature or the amount of zinc used.[12]
-
Troubleshooting Guide 3: Chemical Conversion & Scavenging
The Principle: Transforming TPPO for Easy Removal
An alternative strategy involves chemically modifying the TPPO into a derivative that is easily separated. For instance, reacting TPPO with oxalyl chloride converts it into an insoluble chlorophosphonium salt, which can be filtered off.[6][14] This method is effective but requires careful handling of the reactive reagent.
Experimental Protocol: Conversion with Oxalyl Chloride
This method is based on work reported by Gilheany, et al.[6]
-
Cooling: Dissolve the crude reaction mixture in an appropriate solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).
-
Addition: Slowly add a solution of oxalyl chloride to the cold mixture.
-
Precipitation: An insoluble chlorophosphonium salt of TPPO will form and precipitate out of the solution.
-
Filtration: The salt can be removed by filtration, leaving the desired product in the filtrate.
Data Hub & Visual Guides
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
This table summarizes the qualitative and quantitative solubility of TPPO, which is critical for choosing the right purification strategy.
| Solvent | Type | Solubility | Reference |
| Hexane / Pentane | Non-Polar | Poorly Soluble / Insoluble | [5][8][9] |
| Diethyl Ether | Non-Polar | Poorly soluble, especially when cold | [5] |
| Cyclohexane | Non-Polar | Almost Insoluble | [1][9] |
| Toluene | Aromatic | Soluble | [9] |
| Dichloromethane | Halogenated | Readily Soluble | [9][15] |
| Ethyl Acetate | Ester | Soluble | [9] |
| Ethanol | Polar Protic | Readily Soluble (approx. 20 mg/mL) | [15][16] |
| Water | Polar Protic | Almost Insoluble | [9][15] |
Diagram 1: Decision Workflow for TPPO Removal
This diagram provides a logical decision-making process for selecting the most appropriate TPPO removal technique based on the properties of the desired product.
Caption: Decision tree for selecting a TPPO removal method.
References
- Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide.
- Wikipedia. (2023). Triphenylphosphine oxide.
- University of Rochester, Department of Chemistry. (2026). Workup: Triphenylphosphine Oxide.
- Merwade, A. M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13753–13763.
- Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(5), 1599-1601.
- ResearchGate. (2025). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
- Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
- ResearchGate. (2025). Solubilities of Triphenylphosphine in Ethanol, 2-Propanol, Acetone, Benzene, and Toluene.
- Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931-9936.
- Batesky, D. C., et al. (2017). Supporting Information for Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- Anderson, N. G. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.
- Reddit. (2025). Removing TPPO from reaction mixture.
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. Workup [chem.rochester.edu]
- 7. shenvilab.org [shenvilab.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scientificupdate.com [scientificupdate.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Base Catalyst Concentration for Chalcone Synthesis
Welcome to the Technical Support Center for Chalcone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing base catalyst concentration in the Claisen-Schmidt condensation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing chalcones?
A1: The most common and established method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of an aromatic ketone (typically a substituted acetophenone) with an aromatic aldehyde.[2] The mechanism proceeds through an aldol addition to form a β-hydroxy ketone intermediate, which then readily dehydrates to yield the characteristic α,β-unsaturated ketone structure of the chalcone.[1][3]
Q2: Why is a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) the preferred catalyst?
A2: A strong base is crucial for efficiently deprotonating the α-carbon of the acetophenone to generate a resonance-stabilized enolate ion.[2][3] This enolate is the key nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde.[3] The success of the Claisen-Schmidt reaction relies on the fact that the aromatic aldehyde (e.g., benzaldehyde) lacks α-hydrogens and therefore cannot enolize and undergo self-condensation.[1][4] This selectivity prevents a common side reaction, leading to higher yields of the desired chalcone.[1]
Q3: What is a typical starting concentration for NaOH or KOH, and how does it impact the reaction?
A3: A common starting point for catalyst concentration is using a 10-40% aqueous or ethanolic solution of NaOH or KOH.[3][5] The concentration is critical:
-
Too little catalyst: Insufficient base will lead to slow or incomplete enolate formation, resulting in low conversion of starting materials and poor yields.[6]
-
Too much catalyst: An excessively high concentration of a strong base can promote undesirable side reactions.[7] For aldehydes lacking α-hydrogens, the most common side reaction is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form a carboxylic acid and an alcohol, thus consuming your starting material.[1][7]
Q4: My TLC plate shows my starting materials are consumed, but the yield is still low and there are multiple new spots. What's happening?
A4: This often points to side reactions where the desired chalcone product is being consumed or other pathways are competing with its formation. A common issue at high base concentrations is the Michael addition , where a second enolate ion (from the starting ketone) attacks the β-carbon of the newly formed α,β-unsaturated chalcone.[7][8] This leads to a dimeric byproduct. Optimizing the catalyst concentration is key to minimizing this and other side reactions like ketone self-condensation.[1]
Q5: Can I use weaker bases for the synthesis, especially if my substrates are sensitive?
A5: Yes, and it is often recommended for substrates with sensitive functional groups, such as multiple hydroxyl groups.[7] Strong bases can deprotonate acidic phenols, leading to unwanted side reactions or reaction failure.[9] In such cases, weaker bases like piperidine or catalysts like barium hydroxide Ba(OH)₂ can be more effective and improve selectivity.[7][10] However, using a weaker base may require longer reaction times or heating to achieve complete conversion.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses specific experimental issues in a question-and-answer format, providing a logical path from problem to solution.
Problem 1: Low or No Product Yield
Q: My reaction yield is very low, or the reaction doesn't seem to be working at all. My TLC shows mostly unreacted starting material. What should I investigate first?
A: Low conversion is a frequent challenge that can often be traced back to the catalyst or reaction conditions. A systematic approach is best.
-
Potential Cause 1: Catalyst Inactivity. The base catalyst (e.g., solid NaOH or KOH pellets) can be deactivated over time by absorbing moisture and CO₂ from the atmosphere. Aqueous base solutions can also degrade.
-
Potential Cause 2: Insufficient Catalyst Concentration. The amount of base may be too low to effectively generate the enolate at a sufficient rate.
-
Solution: Perform small-scale optimization experiments by systematically increasing the molar equivalent of the base. For polyhydroxy chalcones, yields of 75-80% have been reported using specific concentrations of KOH in ethanol.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to track the consumption of starting materials.[8][11]
-
-
Potential Cause 3: Reversibility of Aldol Addition. The initial addition of the enolate to the aldehyde is a reversible step.[8] If the subsequent dehydration to the chalcone is slow, the equilibrium may favor the starting materials.
Troubleshooting Workflow for Low Yield
The following diagram outlines a decision-making process for addressing low-yield reactions.
Caption: Decision tree for troubleshooting low-yield chalcone synthesis.
Problem 2: Formation of Multiple Products (Complex TLC)
Q: My TLC shows that the starting materials are consumed, but I have multiple spots, indicating a mixture of products. How can I improve the selectivity?
A: The formation of multiple byproducts is a classic sign that the base concentration is too high or that reaction conditions are promoting competing pathways.
-
Potential Cause 1: Cannizzaro Reaction. As mentioned, an excess of strong base can cause aromatic aldehydes without α-hydrogens to disproportionate.[7]
-
Potential Cause 2: Michael Addition. The enolate of the starting ketone can perform a 1,4-conjugate addition to the α,β-unsaturated system of the chalcone product.[7] This is more prevalent with high reactant concentrations or prolonged reaction times after the initial product has formed.[8]
-
Solution: Use a slight excess of the aldehyde to ensure the ketone enolate reacts preferentially with it.[8] Lowering the reaction temperature can also minimize this side reaction.[7] Crucially, monitor the reaction by TLC and stop it as soon as the limiting starting material is consumed to prevent the product from reacting further.[8]
-
-
Potential Cause 3: Self-Condensation of Ketone. The ketone can react with its own enolate, though this is generally less favorable than its reaction with the more electrophilic aldehyde.[8]
-
Solution: Employ a slow addition strategy. Add the ketone dropwise to a stirred mixture of the aldehyde and the base catalyst.[10] This maintains a low instantaneous concentration of the ketone, favoring the desired cross-condensation over self-condensation.
-
Logical Flow for Improving Selectivity
Caption: Troubleshooting common side reactions based on catalyst concentration.
Data Presentation & Protocols
Table 1: Effect of Base Catalyst on Chalcone Synthesis
This table summarizes common bases used in Claisen-Schmidt condensation and their general characteristics.
| Catalyst | Typical Form/Concentration | Characteristics & Use Cases | References |
| Sodium Hydroxide (NaOH) | 10-50% aqueous or ethanolic solution; Solid pellets (grinding) | Highly effective and common.[12] Prone to inducing side reactions (Cannizzaro, Michael) if concentration is too high.[7] | [7][12] |
| Potassium Hydroxide (KOH) | 10-60% aqueous or ethanolic solution | Similar in reactivity to NaOH, often used interchangeably. Can be more effective for certain substrates.[5] | [5] |
| Barium Hydroxide (Ba(OH)₂) | Solid, used catalytically | A milder base, can improve selectivity and reduce side reactions compared to NaOH/KOH.[10] | [10] |
| Lithium Hydroxide (LiOH) | Solid or solution | Generally less effective than NaOH or KOH, may result in only slight conversion to product.[7] | [7] |
| Piperidine | Liquid, used as catalyst | A weaker organic base, often employed when synthesizing chalcones with multiple acidic hydroxyl groups to avoid side reactions.[7] | [7] |
Experimental Protocol: Optimization of NaOH Catalyst Concentration
This protocol provides a step-by-step methodology for determining the optimal catalyst concentration for a new chalcone synthesis.
Objective: To find the lowest effective concentration of NaOH that provides a high yield of the desired chalcone within a reasonable timeframe, while minimizing byproduct formation.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Ethanol (Reagent Grade)
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Dilute Hydrochloric Acid (HCl), ~2M
-
Small reaction vials (e.g., 5 mL) with stir bars
-
TLC plates (silica gel), developing chamber, and appropriate eluent (e.g., Hexane:Ethyl Acetate)
Procedure:
-
Stock Solution Preparation: In a flask, dissolve equimolar amounts of the acetophenone and benzaldehyde in ethanol to create a concentrated stock solution. For example, dissolve 5 mmol of each in 25 mL of ethanol.
-
Reaction Setup: Set up a series of four labeled reaction vials. To each vial, add 5 mL of the reactant stock solution (containing 1 mmol of each reactant).
-
Catalyst Addition: While stirring at room temperature, add a varying amount of the 40% NaOH solution to each vial:
-
Vial 1: 0.10 eq (e.g., ~0.025 mL)
-
Vial 2: 0.20 eq (e.g., ~0.050 mL)
-
Vial 3: 0.40 eq (e.g., ~0.100 mL)
-
Vial 4: 0.80 eq (e.g., ~0.200 mL)
-
-
Reaction Monitoring:
-
Take a small aliquot from each reaction mixture at set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).[11]
-
Spot each aliquot on a single TLC plate, along with co-spots of the starting materials.[11]
-
Develop the TLC plate and visualize under UV light.[11]
-
Assess the consumption of starting materials and the formation of the product spot versus any byproduct spots. The reaction is complete when the starting material spot is gone.[8]
-
-
Work-up & Isolation:
-
Once a reaction is deemed complete by TLC, pour the mixture into a beaker containing crushed ice and water.[8]
-
Acidify the mixture with dilute HCl until it is acidic to litmus paper (pH ~2-3).[13] This step neutralizes the excess base and precipitates the crude chalcone.[13]
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove salts and residual acid.[14]
-
-
Analysis:
-
Dry the crude product from each reaction and determine the yield.
-
Analyze the purity of each crude product by TLC.
-
Select the condition that gives the highest yield of pure product in the shortest time for scale-up.
-
References
- Benchchem. (n.d.). A Technical Guide to the Synthesis and Reactions of Chalcones for Drug Discovery Professionals.
- Benchchem. (n.d.). Technical Support Center: Optimizing Chalcone Synthesis.
- Benchchem. (2025).
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (2025). Technical Support Center: Optimization of Chalcone Synthesis via Grinding Technique.
- Benchchem. (2025).
- Wentzel Lab. (2021). Chalcone Synthesis Mechanism-E2 vs E1cb. YouTube.
- ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones.
- Benchchem. (n.d.). Strategies to overcome low yield in the chemical synthesis of eriodictyol chalcone.
- ResearchGate. (n.d.).
- Jetir.org. (n.d.). SYNTHESIS OF CHALCONES.
- ResearchGate. (n.d.).
- AIP Publishing. (2023).
- ResearchGate. (2025).
- Benchchem. (n.d.).
- Benchchem. (2025).
- MDPI. (2019).
- MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- ResearchGate. (n.d.).
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Yield of the chalcone using various methods. [Download Table].
- ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a.
- NIH. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- NIH. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors.
- ResearchGate. (2025).
- ResearchGate. (2023). (PDF) Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- RSC Publishing. (n.d.).
- Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting Failed Epoxidation of α,β-Unsaturated Ketones: A Technical Support Guide
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the epoxidation of α,β-unsaturated ketones. It is designed to offer not only practical solutions but also a deeper understanding of the underlying chemical principles to facilitate robust experimental design and execution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries when an epoxidation reaction fails to proceed as anticipated.
Question 1: My reaction shows little to no conversion of the starting material. What are the first things I should check?
Low conversion is a frequent issue and often points to problems with the core reaction components. A systematic approach to troubleshooting is recommended:
-
Catalyst Integrity and Activity: The catalyst is a primary suspect in a failed reaction. For metal-based catalysts, ensure they have been properly activated and handled to prevent deactivation. Organocatalysts should be of high purity. Running a control reaction with a known, reliable substrate can help verify catalyst activity.
-
Oxidant Potency: Common oxidants such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and tert-butyl hydroperoxide (TBHP) can degrade over time. It is crucial to verify the concentration of the oxidant solution, for instance, through titration, before initiating the reaction.
-
Reaction Conditions: Epoxidation reactions can be highly sensitive to temperature and reaction time. If the temperature is too low, the reaction may be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of the catalyst, oxidant, or the desired epoxide product.
Question 2: Instead of the epoxide, I'm isolating byproducts. What are the most probable side reactions?
Byproduct formation is a significant challenge in the epoxidation of α,β-unsaturated ketones. A primary competing reaction is the Baeyer-Villiger oxidation, which is particularly prevalent when using peroxy acids like m-CPBA.[1][2][3][4][5] This reaction converts the ketone into an ester or a lactone from a cyclic ketone.[3][4] Other potential side reactions include the ring-opening of the newly formed epoxide to yield a diol, especially in the presence of nucleophiles and protic solvents, and decomposition of either the starting material or the product.[6][7]
Question 3: The reaction is proceeding, but the stereoselectivity (diastereo- or enantioselectivity) is poor. How can this be improved?
Achieving high stereoselectivity is often a critical goal. The following factors are key to enhancing it:
-
Catalyst Selection: The choice of catalyst is paramount for controlling stereochemistry. In enantioselective epoxidations, the chiral ligand or organocatalyst must create a distinct chiral environment that favors the formation of one enantiomer over the other.[8][9]
-
Solvent Influence: The solvent can have a profound impact on the transition state of the reaction, thereby influencing stereoselectivity.[10] A systematic screening of various solvents with different polarities and coordinating abilities is often a necessary step in optimization.
-
Temperature Control: Lowering the reaction temperature generally leads to higher selectivity. This is because the reaction pathway with the lower activation energy, which typically leads to the major stereoisomer, is more favored at reduced temperatures.[11]
Part 2: In-Depth Troubleshooting Guides
This section offers detailed, step-by-step protocols for resolving specific experimental challenges.
Guide 1: Identifying and Mitigating Catalyst Deactivation
A fully active catalyst is essential for a successful epoxidation. Here's a guide to diagnosing and addressing potential catalyst issues.
Common Signs of Catalyst Deactivation:
-
Complete absence of reactivity or a reaction that stalls prematurely.
-
Inconsistent results between different batches using the same catalyst lot.
-
Observable changes in the catalyst's physical appearance, such as a change in color.
Troubleshooting Workflow for Catalyst Issues:
Caption: A workflow for troubleshooting potential catalyst deactivation.
Detailed Protocols:
Protocol 1: Proper Handling and Storage of Catalysts
-
Air-Sensitive Catalysts: Many epoxidation catalysts, especially those based on transition metals, are sensitive to air and moisture. It is imperative to handle these catalysts under an inert atmosphere, such as in a glovebox or by employing Schlenk line techniques.[12]
-
Storage: Catalysts should be stored in a desiccator or within a glovebox, protected from light and elevated temperatures to maintain their integrity.
Protocol 2: Activation of Jacobsen's Catalyst
Jacobsen's catalyst, a manganese-salen complex, is a widely used catalyst for the enantioselective epoxidation of alkenes.[13][14] Proper activation is key to its effectiveness.
-
The commercially available (salen)Mn(III)Cl complex is often used as a precatalyst.
-
In the presence of an oxidant, the active Mn(V)=O species is generated in situ, which is the key oxidizing agent in the catalytic cycle.[13]
-
For some applications, the chloride ligand can be removed using a silver salt to generate a more active cationic Mn(III) species prior to the addition of the oxidant.
Guide 2: Optimizing Reaction Conditions to Suppress Byproduct Formation
Meticulous control over reaction parameters is crucial for directing the reaction towards the desired epoxidation product.
Key Parameters and Their Effects:
| Parameter | Impact on Epoxidation | Impact on Baeyer-Villiger Side Reaction | Recommended Action |
| pH | Often favored under slightly basic conditions.[15][16] | Can be promoted by acidic conditions.[2] | Maintain a buffered, slightly alkaline pH (e.g., 7.5-8.5). |
| Solvent | Aprotic solvents are generally preferred.[10] | Protic solvents can facilitate the Baeyer-Villiger pathway. | Employ solvents such as dichloromethane (CH₂Cl₂), toluene, or methyl tert-butyl ether (MTBE). |
| Oxidant | Hydrogen peroxide with a suitable catalyst is often effective.[15][16] | Peroxy acids like m-CPBA are potent reagents for the Baeyer-Villiger reaction.[2] | Consider using a solid source of hydrogen peroxide, such as urea-hydrogen peroxide (UHP), for a more controlled release.[17][18][19][20] |
Workflow for Reaction Optimization:
Caption: A systematic workflow for the optimization of reaction conditions.
Part 3: Advanced Concepts and Mechanistic Considerations
A thorough understanding of the reaction mechanism can provide critical insights for troubleshooting complex issues.
The Catalytic Cycle in Metal-Catalyzed Epoxidation:
The epoxidation of α,β-unsaturated ketones with a metal catalyst and a peroxide oxidant typically follows a well-established catalytic cycle.
Caption: A generalized catalytic cycle for the epoxidation of α,β-unsaturated ketones catalyzed by a metal complex.
Key Mechanistic Aspects:
-
Nature of the Active Oxidizing Species: The true oxidant is frequently a high-valent metal-oxo species. The formation of this intermediate can often be the rate-determining step of the reaction.
-
Electronic Effects of the Substrate: The presence of electron-withdrawing groups on the α,β-unsaturated ketone can decrease the nucleophilicity of the double bond, making it less reactive towards electrophilic attack by the oxidant.[15][21] Conversely, electron-donating groups can enhance the reaction rate.[11][22]
-
Steric Hindrance: Bulky substituents near the double bond can sterically hinder the approach of the catalyst-oxidant complex. This can lead to reduced reaction rates and may also influence the stereochemical outcome of the reaction.
References
- Title: Epoxidation reactions using urea-hydrogen peroxide (UHP)
- Title: Efficient epoxidation of chalcones with urea-hydrogen peroxide under ultrasound irradiation Source: N
- Title: Lipase-mediated epoxidation utilizing urea–hydrogen peroxide in ethyl acetate - Green Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL:[Link]
- Title: Nitrile-Promoted Alkene Epoxidation with Urea–Hydrogen Peroxide (UHP) Source: Taylor & Francis Online URL:[Link]
- Title: Nitrile-Promoted Alkene Epoxidation with Urea–Hydrogen Peroxide (UHP) - Taylor & Francis Source: Taylor & Francis Online URL:[Link]
- Title: Insight into Deactivation Reasons for Nanogold Catalysts Used in Gas-Phase Epoxidation of Propylene - ProQuest Source: ProQuest URL:[Link]
- Title: The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)
- Title: Baeyer–Villiger Oxidation Source: Wiley Online Library URL:[Link]
- Title: Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis - Organic Chemistry Frontiers (RSC Publishing) Source: Royal Society of Chemistry URL:[Link]
- Title: Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory - Sci-Hub Source: Sci-Hub URL:[Link]
- Title: Baeyer-Villiger oxidation: Mechanism & Examples - NROChemistry Source: NROChemistry URL:[Link]
- Title: Baeyer–Villiger oxidation - Wikipedia Source: Wikipedia URL:[Link]
- Title: Baeyer-Villiger Oxidation - Chemistry Steps Source: Chemistry Steps URL:[Link]
- Title: Baeyer-Villiger Oxidation - Organic Chemistry Tutor Source: Organic Chemistry Tutor URL:[Link]
- Title: Epoxidation of Enones by Nucleophilic Oxidation Source: Science of Synthesis URL:[Link]
- Title: Epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide and alkali. Source: YouTube URL:[Link]
- Title: WO2007000329A2 - Epoxidation of alpha, beta-unsaturated ketones - Google Patents Source: Google Patents URL
- Title: Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions - MDPI Source: MDPI URL:[Link]
- Title: Catalytic Asymmetric Epoxidation of Cyclic Enones - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
- Title: Stereoselectivity of Enone Epoxidations With Alkaline Hydrogen Peroxide Source: ProQuest URL:[Link]
- Title: Electronic effects on the stereoselectivity of epoxidation reactions catalysed by manganese porphyrins - LSU Scholarly Repository Source: LSU Scholarly Repository URL:[Link]
- Title: Jacobsen's catalyst - Wikipedia Source: Wikipedia URL:[Link]
- Title: Solved Treatment of an alpha,beta-unsaturated ketone with | Chegg.com Source: Chegg URL:[Link]
- Title: Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester - Sciforum Source: Sciforum URL:[Link]
- Title: Facile Epoxidation of α,β-Unsaturated Ketones with trans-3,5-Dihydroperoxy-3,5-dimethyl-1,2-dioxolane as an Efficient Oxidant - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
- Title: Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide - NIH Source: N
- Title: Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory | Request PDF - ResearchGate Source: ResearchG
- Title: Heterogeneous asymmetric Source: RWTH Aachen University URL:[Link]
- Title: What Is Catalyst Deactivation? - Chemistry For Everyone - YouTube Source: YouTube URL:[Link]
- Title: Products of side reactions from epoxide | Download Scientific Diagram - ResearchGate Source: ResearchG
- Title: Epoxide - Wikipedia Source: Wikipedia URL:[Link]
- Title: WO2014056603A1 - Catalytic epoxidation process - Google Patents Source: Google Patents URL
- Title: Synthesis of epoxides - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
- Title: Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps Source: Chemistry Steps URL:[Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 8. Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic Asymmetric Epoxidation of Cyclic Enones [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. WO2007000329A2 - Epoxidation of alpha, beta-unsaturated ketones - Google Patents [patents.google.com]
- 16. Solved Treatment of an alpha,beta-unsaturated ketone with | Chegg.com [chegg.com]
- 17. Efficient epoxidation of chalcones with urea-hydrogen peroxide under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipase-mediated epoxidation utilizing urea–hydrogen peroxide in ethyl acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Nitrile-Promoted Alkene Epoxidation with Urea–Hydrogen Peroxide (UHP) | Semantic Scholar [semanticscholar.org]
- 20. tandfonline.com [tandfonline.com]
- 21. sciforum.net [sciforum.net]
- 22. "Electronic effects on the stereoselectivity of epoxidation reactions c" by Enrico Baciocchi, Tristano Boschi et al. [repository.lsu.edu]
stability and proper storage conditions for rel-trans-Chalcone Oxide
Technical Support Center: rel-trans-Chalcone Oxide
Welcome to the dedicated support center for this compound (CAS 7570-86-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this potent cytosolic epoxide hydrolase (cEH) inhibitor.[1][2] Here, we move beyond simple data sheets to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of this valuable research compound.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The key to resolving these problems often lies in understanding the inherent chemical vulnerabilities of the chalcone oxide structure.
Q1: My cEH inhibition assay results are inconsistent or show lower-than-expected potency. What could be the cause?
A1: Inconsistent potency is a classic indicator of compound degradation. This compound's efficacy is critically dependent on its structural integrity, particularly the epoxide ring.
-
Causality: The epoxide ring is a strained three-membered heterocycle, making it susceptible to nucleophilic attack and ring-opening.[3][4] If the ring opens, the molecule can no longer effectively bind to and inhibit the active site of cytosolic epoxide hydrolase. This is the most common cause of potency loss.
-
Immediate Troubleshooting Steps:
-
Verify Storage: Confirm that your stock has been consistently stored at -20°C in a tightly sealed, light-protected vial.[1]
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh working solutions from a solid aliquot that has been properly stored. Chalcone derivatives can be unstable in certain solvents over time.
-
Perform a Quality Control (QC) Check: Before running further assays, verify the integrity of your compound using a simple method like Thin-Layer Chromatography (TLC). See the protocol in Part 3.
-
Q2: I've noticed a new spot on my TLC plate or unexpected peaks in my NMR/LC-MS analysis of an older sample. What do these represent?
A2: The appearance of new analytical signals points directly to chemical degradation or isomerization. The two most likely culprits are hydrolysis and photo-isomerization.
-
Hydrolysis Product: The most probable degradation product is the corresponding diol, formed by the acid- or base-catalyzed hydrolysis of the epoxide ring. This is often initiated by trace amounts of moisture or acidic/basic impurities in solvents.[5]
-
Photo-induced Products: Chalcone derivatives are known to be sensitive to UV radiation.[6][7] Exposure to ambient lab light over time can cause:
Troubleshooting Flowchart for Unexpected Analytical Results
Caption: A logical workflow for troubleshooting unexpected analytical data.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the absolute mandatory storage conditions for long-term stability?
A1: Based on supplier data and the chemical nature of the molecule, the following conditions are essential for preserving the shelf-life and integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C [1] | Minimizes the rate of potential degradation reactions. While some general chalcone safety sheets may suggest room temperature storage, the epoxide variant requires colder temperatures for long-term stability.[9] |
| Light | Store in the dark (e.g., amber vial, foil-wrapped) | Prevents photo-isomerization and photodimerization, which are common degradation pathways for chalcone derivatives upon UV exposure.[6][7][10] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen) if possible. Keep container tightly sealed.[11][12][13][14] | The epoxide ring is susceptible to hydrolysis.[5] Minimizing contact with atmospheric moisture is critical. |
| Form | Store as a solid. | Storing in solution is not recommended for long periods. Solvents can contain impurities (water, acids, bases) that accelerate degradation. |
Q2: Which solvents should I use for making stock and working solutions?
A2: Choose high-purity, anhydrous (dry) solvents. Aprotic solvents are generally preferred for stock solutions to avoid hydrolysis.
-
Recommended: Anhydrous DMSO, DMF, or Dioxane.
-
Use with Caution: Alcohols like ethanol or methanol can act as nucleophiles and slowly react with the epoxide ring, especially if acidic or basic contaminants are present. If you must use them, use fresh, anhydrous grades and prepare solutions immediately before use.
-
Avoid: Aqueous buffers for long-term storage. Prepare aqueous solutions for assays fresh and use them within a few hours.
Q3: What are the primary degradation pathways I should be aware of?
A3: The two main points of failure for the this compound molecule are the epoxide ring and the α,β-unsaturated ketone system. Understanding these will help you predict and prevent degradation.
Key Degradation Pathways of this compound
Sources
- 1. dev.usbio.net [dev.usbio.net]
- 2. benchchem.com [benchchem.com]
- 3. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. sciforum.net [sciforum.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gustavus.edu [gustavus.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. scribd.com [scribd.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
Technical Support Center: Resolving Complex NMR Spectra of Chalcone Derivatives
Welcome to the technical support center for the analysis of chalcone derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting complex NMR spectra of these versatile compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shift ranges for the key protons in a substituted chalcone?
A1: The chemical shifts of chalcone protons are influenced by the substituents on the aromatic rings. However, some general ranges can be expected. The α- and β-vinylic protons of the enone system have distinct chemical shifts, with the β-proton typically appearing downfield from the α-proton.[1] A summary of typical chemical shift ranges is provided in the table below.
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Typical Coupling Constant (J) in Hz |
| β-vinylic (H-β) | 7.5 - 8.1 | Doublet | 15 - 16 (trans) |
| α-vinylic (H-α) | 7.2 - 7.8 | Doublet | 15 - 16 (trans) |
| Aromatic (Ring A & B) | 6.9 - 8.1 | Multiplet | 7 - 9 (ortho), 2 - 3 (meta), <1 (para) |
| Substituent Protons (e.g., -OCH₃) | 3.8 - 4.1 | Singlet | N/A |
Table 1: Typical ¹H NMR Chemical Shift Ranges for Chalcone Protons.
Q2: What are the characteristic ¹³C NMR chemical shifts for chalcones?
A2: The carbonyl carbon and the α- and β-carbons of the enone system exhibit characteristic chemical shifts that are valuable for structural confirmation.[2] The carbonyl carbon is typically observed in the downfield region of the spectrum.
| Carbon Type | Typical Chemical Shift (ppm) |
| Carbonyl (C=O) | 186 - 197 |
| β-carbon (C-β) | 137 - 146 |
| α-carbon (C-α) | 116 - 128 |
| Aromatic Carbons | 110 - 165 |
Table 2: Characteristic ¹³C NMR Chemical Shifts for Chalcones.
Q3: How should I prepare my chalcone sample for NMR analysis?
A3: Proper sample preparation is critical for acquiring a high-quality NMR spectrum.[1] A standard protocol is as follows:
-
Weighing: Accurately weigh 5-10 mg of the purified chalcone derivative.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. The choice of solvent can influence chemical shifts.[3][4]
-
Dissolving: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[1]
-
Filtering (Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube.[1]
-
Transfer: Carefully transfer the solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Troubleshooting Guides
Problem 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.
Q: My ¹H NMR spectrum displays a complex, unresolved multiplet in the aromatic region (typically 6.9–8.1 ppm), making it impossible to distinguish individual proton signals. How can I resolve this?
A: Signal overlap in the aromatic region is a frequent challenge in the analysis of chalcones due to the presence of two phenyl rings.[1] Here are several strategies to address this issue:
-
Increase Magnetic Field Strength: If accessible, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) will enhance chemical shift dispersion and may resolve the overlapping multiplets.[1]
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving individual proton signals and their correlations.[5]
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled (typically through 2-4 bonds). It helps in tracing out the spin systems within each aromatic ring.[5][6]
-
TOCSY (Total Correlation Spectroscopy): For more intricate spin systems, TOCSY can identify correlations between a given proton and all other protons within the same spin system, not just its immediate neighbors.[1]
-
-
Selective Deuteration: If you are synthesizing the chalcone, consider using a deuterated starting material (either the benzaldehyde or the acetophenone).[7] This will selectively remove signals from one of the aromatic rings, simplifying the spectrum of the final product.[7]
Problem 2: Difficulty in assigning the α- and β-vinylic protons.
Q: I am uncertain which of the two doublets in the vinylic region corresponds to the α-proton and which to the β-proton. How can I definitively assign them?
A: The α- and β-protons of the enone system in chalcones have distinct chemical environments and can be unambiguously assigned using the following methods:
-
Chemical Shift: Generally, the doublet at a higher chemical shift (downfield) corresponds to the β-proton, while the doublet at a lower chemical shift (upfield) is the α-proton.[1] This is due to the deshielding effect of the carbonyl group on the β-proton.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are separated by two or three bonds.
-
The β-proton will show a correlation to the carbonyl carbon (C=O).
-
The α-proton will show a correlation to the carbon of the adjacent aromatic ring (Ring A).
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space.[8]
-
The β-proton will exhibit a NOE correlation to the ortho protons of the adjacent aromatic ring (Ring B).
-
The α-proton will show a NOE to the ortho protons of the other aromatic ring (Ring A), depending on the molecular conformation.[1]
-
Problem 3: Determining the stereochemistry (E/Z or trans/cis) of the double bond.
Q: How can I confirm the stereochemistry of the α,β-unsaturated double bond in my chalcone?
A: The coupling constant (J-value) between the α- and β-vinylic protons is diagnostic of the double bond geometry.[2]
-
Trans (E) isomer: A large coupling constant, typically in the range of 15-16 Hz , is characteristic of a trans configuration.[2][9]
-
Cis (Z) isomer: A smaller coupling constant, usually around 8 Hz , indicates a cis configuration.[2]
Chalcones synthesized via the Claisen-Schmidt condensation are generally the thermodynamically more stable trans isomer.[2]
Problem 4: Unambiguous assignment of all proton and carbon signals for a novel chalcone derivative.
Q: I have synthesized a novel chalcone derivative and need to assign all the ¹H and ¹³C NMR signals for complete characterization. What is the recommended workflow?
A4: A combination of 1D and 2D NMR experiments is essential for the unambiguous structure elucidation of a new compound.[5][6] The recommended workflow is visualized in the diagram below.
Caption: Workflow for structure elucidation of chalcones using 1D and 2D NMR.
Step-by-Step Protocol for Structure Elucidation:
-
Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra.
-
COSY/TOCSY: If aromatic signals overlap, run a COSY or TOCSY experiment to identify coupled protons within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. This allows for the assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons separated by 2-3 bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key correlations to look for include:
-
H-α to C-β and the ipso-carbon of Ring A.
-
H-β to C-α, the carbonyl carbon, and the ipso-carbon of Ring B.
-
Aromatic protons to other carbons within the same ring and to adjacent carbons.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is essential for confirming stereochemistry and the relative orientation of the rings.[8][10]
-
Measure Coupling Constants: From the ¹H spectrum, accurately measure the J-value for the coupling between H-α and H-β to confirm the double bond geometry.
-
Final Assignment: Integrate all the data from the 1D and 2D spectra to make a complete and unambiguous assignment of all ¹H and ¹³C signals.
Problem 5: My chalcone is chiral, and I need to determine the enantiomeric purity.
Q: I have a chiral chalcone derivative and need to assess its enantiomeric excess (e.e.). Can I use NMR for this?
A: Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical spectra in an achiral solvent. However, you can use NMR to determine enantiomeric purity by employing a chiral solvating agent (CSA).[11][12][13]
Principle of Chiral Solvating Agents:
A chiral solvating agent is a chiral molecule that can form transient diastereomeric complexes with the enantiomers of your analyte. These diastereomeric complexes are not energetically equivalent and will have slightly different NMR spectra, leading to the splitting of signals for the enantiomers.
Experimental Protocol using a Chiral Solvating Agent:
-
Acquire Spectrum of Racemic Mixture: Dissolve your racemic chalcone in a suitable deuterated solvent and acquire a standard ¹H NMR spectrum.
-
Add Chiral Solvating Agent: Add a small amount of a suitable chiral solvating agent to the NMR tube. Common CSAs include chiral alcohols, acids, or metal complexes.[11][14]
-
Observe Spectral Changes: Acquire another ¹H NMR spectrum. If the CSA is effective, you should observe the splitting of one or more signals into two distinct peaks, corresponding to the two enantiomers.
-
Quantification: The enantiomeric excess can be calculated by integrating the separated signals.
-
e.e. (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100
-
Troubleshooting Logic for Common Issues in Chalcone NMR Spectra Interpretation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. basjsci.edu.iq [basjsci.edu.iq]
- 6. New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy | Basrah Journal of Science [basjsci.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. acdlabs.com [acdlabs.com]
- 11. US11008354B2 - Chiral solvating agents - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. Chiral NMR solvating additives for differentiation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Chalcones in Aqueous Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of chalcones in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
Chalcones, a class of aromatic ketones, are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] However, their characteristically hydrophobic nature often leads to poor solubility in aqueous media, a critical bottleneck for in vitro and in vivo studies. This guide provides a structured approach to diagnosing and resolving these solubility issues.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial observations of solubility problems and provides immediate troubleshooting steps.
Q1: I've just dissolved my chalcone in DMSO to make a stock solution, but when I add it to my aqueous buffer/cell culture medium, a precipitate forms immediately. What's happening and what should I do?
A: This is a classic case of a compound "crashing out" of solution. DMSO is a strong organic solvent that can dissolve hydrophobic compounds like chalcones at high concentrations. However, when this concentrated stock is introduced into an aqueous environment, the chalcone's solubility limit is exceeded, leading to precipitation.
Initial Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of your chalcone in the aqueous medium.
-
Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced toxicity and its effect on chalcone solubility.
-
Pre-warm the Aqueous Medium: Gently warming your buffer or medium before adding the chalcone stock can sometimes help keep the compound in solution, although this is not always effective for highly insoluble chalcones.
-
Alter the Order of Addition: Try adding the chalcone stock to a smaller volume of the aqueous medium first and then diluting it to the final volume. This can sometimes prevent immediate precipitation.
Q2: My chalcone appears to dissolve initially in the cell culture medium, but I observe a precipitate in the wells after 24-48 hours of incubation. What could be the cause?
A: This delayed precipitation can be due to several factors. The chalcone may be slowly coming out of a supersaturated solution, or it could be interacting with components in the culture medium, such as proteins in fetal bovine serum (FBS).
Troubleshooting Protocol:
-
Media Interaction Test: Incubate the chalcone in the complete cell culture medium (with serum) in a cell-free well and observe for precipitation over the same time course as your experiment.
-
Serum-Free Conditions: If precipitation is observed in the media interaction test, consider performing the experiment under serum-free or reduced-serum conditions if your cell line can tolerate it for the duration of the treatment.
-
Consider a More Stable Formulation: If the issue persists, it's a strong indication that a more advanced formulation strategy, such as those discussed in Part 2, is necessary to maintain the chalcone's solubility and stability over longer incubation periods.[3]
Q3: My chalcone is colored and is interfering with my colorimetric assay (e.g., MTT, XTT). How can I get reliable data?
A: This is a common issue with colored compounds. The chalcone's absorbance at the same wavelength as the formazan product of the assay can lead to inaccurate results.
Procedural Adjustments:
-
Aspirate Before Reading: After the treatment period, carefully aspirate the medium containing the chalcone before adding the assay reagent.
-
Blank Control: Always include control wells containing the chalcone in the medium but without cells. This will allow you to measure the background absorbance of the chalcone itself, which can then be subtracted from your experimental readings.
Part 2: Advanced Solubilization Strategies
If initial troubleshooting fails, more advanced formulation techniques are required. The choice of method will depend on the specific chalcone, the experimental system, and the desired final concentration.
Strategy 1: Co-solvents
Rationale: The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG)
-
Glycerol
Experimental Considerations:
-
Toxicity: Always determine the maximum tolerated concentration of the co-solvent for your specific cell line or experimental model.
-
Precipitation upon Dilution: Be aware that dilution of the co-solvent/chalcone mixture with aqueous media can still lead to precipitation if the chalcone's solubility limit is exceeded.
Strategy 2: Cyclodextrin Inclusion Complexes
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][5] They can encapsulate hydrophobic molecules like chalcones, forming an inclusion complex that has significantly improved aqueous solubility.[4][5][6][7]
Workflow for Preparing Chalcone-Cyclodextrin Inclusion Complexes:
Caption: Workflow for Phase Solubility Studies with Cyclodextrins.
Detailed Protocol: Phase Solubility Study (Higuchi-Connors Method)
This method is used to determine the stoichiometry and binding constant of the chalcone-cyclodextrin complex, which helps in optimizing the formulation.
Materials:
-
Chalcone of interest
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Conical tubes or vials
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in your chosen buffer.
-
Add an excess amount of the chalcone powder to each cyclodextrin solution.
-
Seal the tubes and allow them to equilibrate on an orbital shaker at a constant temperature for 24-72 hours, until equilibrium is reached.
-
After equilibration, filter each suspension through a 0.22 µm syringe filter to remove the undissolved chalcone.
-
Quantify the concentration of the dissolved chalcone in each filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the dissolved chalcone (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and the extent of solubility enhancement.
Strategy 3: Nanoparticle-Based Formulations
Rationale: Encapsulating chalcones within nanoparticles can significantly improve their aqueous dispersibility, stability, and bioavailability.[8] This approach is particularly useful for in vivo applications.
Types of Nanoparticles for Chalcone Delivery:
-
Polymersomes: These are vesicles formed from amphiphilic block copolymers that can encapsulate both hydrophobic and hydrophilic drugs.[9]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the solubility of lipophilic drugs like chalcones.[10][11]
-
Solid Dispersions: In this technique, the drug is dispersed in a solid hydrophilic carrier at the molecular level, which can improve its dissolution rate and solubility.[12][13][14][15][16]
Data Presentation: Solubility Enhancement of a Chalcone Derivative
| Formulation | Solubility Enhancement (fold increase) | Reference |
| Alginate Nanoemulsion | ~35-fold | [10] |
| Cyclodextrin Inclusion Complex | ~9-fold | [5] |
Experimental Protocol: Preparation of a Chalcone Nanoemulsion
This protocol provides a general guideline for preparing a chalcone-loaded nanoemulsion using a high-speed homogenization and ultrasonication method.
Materials:
-
Chalcone of interest
-
Oil phase (e.g., soybean oil)
-
Surfactant (e.g., Tween 80)
-
Aqueous phase (e.g., deionized water or buffer)
-
High-speed homogenizer
-
Ultrasonicator
Procedure:
-
Prepare the Oil Phase: Dissolve the chalcone in the oil phase. Gentle heating may be required to facilitate dissolution.
-
Prepare the Aqueous Phase: Dissolve the surfactant in the aqueous phase.
-
Form the Pre-emulsion: While stirring the aqueous phase, slowly add the oil phase.
-
Homogenization: Subject the pre-emulsion to high-speed homogenization to reduce the droplet size.
-
Ultrasonication: Further reduce the droplet size and improve the uniformity of the nanoemulsion by ultrasonication.
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).
Caption: Workflow for Nanoemulsion Preparation.
Strategy 4: Structural Modification
Rationale: The inherent solubility of a chalcone can be improved by chemically modifying its structure to include more polar functional groups.[17][18] This is a more advanced strategy typically employed in medicinal chemistry and drug discovery programs.
Examples of Structural Modifications:
-
Introduction of Hydroxyl or Amino Groups: Adding polar groups can increase the hydrogen bonding potential of the molecule with water.
-
Addition of Ionizable Groups: Incorporating acidic or basic functionalities can allow for the formation of more soluble salts.
-
Glycosylation: Attaching a sugar moiety can significantly enhance aqueous solubility.
Part 3: Decision-Making Workflow
The following decision tree provides a logical pathway for addressing chalcone solubility issues in your research.
Caption: Decision Tree for Troubleshooting Chalcone Solubility.
References
- Sancho, M. I., Andujar, S., Porasso, R. D., & Enriz, R. D. (n.d.). Theoretical and Experimental Study of Inclusion Complexes of β-Cyclodextrins with Chalcone and 2′,4′-Dihydroxychalcone. The Journal of Physical Chemistry B. [Link]
- Veliz, E. A., Kaplina, A., Hettiarachchi, S. D., Yoham, A. L., Matta, C., Safar, S., Sankaran, M., Abadi, E. L., Cilingir, E. K., Vallejo, F. A., Walters, W. M., Vanni, S., Leblanc, R. M., & Graham, R. M. (2022). Chalcones as Anti-Glioblastoma Stem Cell Agent Alone or as Nanoparticle Formulation Using Carbon Dots as Nanocarrier. Pharmaceutics. [Link]
- (n.d.). Natural Chalcones and Derivatives in Colon Cancer: Pre-Clinical Challenges and the Promise of Chalcone-Based Nanoparticles. PubMed Central. [Link]
- (n.d.). Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. PubMed Central. [Link]
- (2023). Mini Review on Polymer-based Nano Enable System for Targeted Delivery of Chalcone Derivatives against Cancerous Tissues: An Effective Treatment Approach. Bentham Science Publishers. [Link]
- (n.d.). Chalcones: A Solubility study at different temperatures.
- (2024). Polymersomes for Sustained Delivery of a Chalcone Derivative Targeting Glioblastoma Cells. MDPI. [Link]
- (n.d.). Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications. Western Washington University. [Link]
- (2022). Chalcones as Anti-Glioblastoma Stem Cell Agent Alone or as Nanoparticle Formulation Using Carbon Dots as Nanocarrier. Semantic Scholar. [Link]
- (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone.
- (n.d.).
- (n.d.). Investigation of indole chalcones encapsulation in β-cyclodextrin: determination of stoichiometry, binding constants and thermodynamic parameters.
- (2022). 2-Hydroxychalcone−β-Cyclodextrin Conjugate with pH-Modulated Photoresponsive Binding Properties.
- (n.d.). (PDF) Chalcones: A Solubility Study at Different Temperatures.
- (n.d.). Application of Chalcone in the Structural Modification of Natural Products: An Overview. PubMed. [Link]
- (2024). Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents.
- (n.d.). Application of Chalcone in the Structural Modification of Natural Products: An Overview.
- (2024).
- (2020). (PDF) SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION.
- (2019). Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. PubMed Central. [Link]
- (n.d.).
- (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
- (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI. [Link]
- (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
- (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. PharmaInfo. [Link]
- (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]
- (n.d.). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. IJPPR. [Link]
- (n.d.). Design and Synthesis of New Chacones Substituted with Azide/Triazole Groups and Analysis of Their Cytotoxicity Towards HeLa Cells. NIH. [Link]
- (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. NIH. [Link]
- (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PubMed Central. [Link]
- (2022). (PDF) Solubility Enhancement Techniques by Solid Dispersion.
- (2024).
- (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
- (2023). Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics. [Link]
- (n.d.). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. PubMed Central. [Link]
- (2023). A Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics. [Link]
- (n.d.). REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmacy and Biological Sciences. [Link]
- (2019). (PDF) Chalcones: A Physicochemical Study.
- (2023). Reactant left in chalcone synthesis?.
- (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. [Link]
- (n.d.). Chalcone. Wikipedia. [Link]
Sources
- 1. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oatext.com [oatext.com]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Natural Chalcones and Derivatives in Colon Cancer: Pre-Clinical Challenges and the Promise of Chalcone-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of Chalcone in the Structural Modification of Natural Products: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction time and temperature for epoxidation
Epoxidation Reaction Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides in-depth technical support for optimizing reaction time and temperature in epoxidation reactions. It is designed to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you in troubleshooting and developing robust experimental protocols.
Section 1: Core Principles of Epoxidation Optimization
The success of an epoxidation reaction hinges on the delicate balance between reaction rate, product selectivity, and the stability of both the starting materials and the desired epoxide product. Temperature and reaction time are the primary levers to control this balance.
-
Temperature's Dual Role: Increasing the reaction temperature generally accelerates the rate of epoxidation. However, elevated temperatures can also promote undesirable side reactions, such as epoxide ring-opening, or lead to the decomposition of the oxidizing agent or catalyst. Finding the optimal temperature is therefore a critical step in maximizing yield and purity.
-
Reaction Time - A Balancing Act: The ideal reaction time is the point at which the conversion of the starting alkene is maximized without significant degradation of the epoxide product. Prolonged reaction times, even at optimal temperatures, can lead to the accumulation of byproducts from side reactions.[1]
Section 2: Troubleshooting Guide - A Q&A Approach
This section addresses common issues encountered during the optimization of epoxidation reactions in a direct question-and-answer format.
Question 1: My epoxidation reaction shows low or no conversion of the starting olefin. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Oxidizing Agent Quality: The purity and stability of your oxidizing agent (e.g., m-CPBA, hydrogen peroxide, silyl peroxides) are paramount.[2] Many oxidizing agents can decompose over time, especially if not stored correctly.
-
Troubleshooting:
-
Use a fresh batch of the oxidizing agent or titrate an older batch to determine its active oxygen content.
-
Ensure anhydrous reaction conditions if your oxidizing agent is sensitive to hydrolysis.[2]
-
-
-
Catalyst Activity (if applicable): If you are employing a catalyst, its activity may be compromised.
-
Troubleshooting:
-
-
Sub-optimal Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
Troubleshooting:
-
Incrementally increase the reaction temperature in small steps (e.g., 5-10 °C) while carefully monitoring the reaction progress.
-
Be aware that higher temperatures can also accelerate side reactions.
-
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity.[4] Protic solvents can promote the desired reaction in some cases, while in others, aprotic solvents may be necessary to prevent unwanted side reactions.[5][6]
-
Troubleshooting:
-
Experiment with different solvents of varying polarity and coordinating ability. Chlorinated solvents have shown high activity in some heterogeneous systems.[7]
-
-
Question 2: I'm observing significant byproduct formation, particularly ring-opened products. How can I improve the selectivity of my epoxidation?
Answer: The formation of byproducts, especially from the ring-opening of the desired epoxide, is a common issue that directly impacts yield and purity.[8][9]
-
Excessive Temperature: High temperatures often accelerate the rate of epoxide ring-opening.
-
Troubleshooting:
-
Lower the reaction temperature. While this may slow down the epoxidation, it can disproportionately reduce the rate of the undesired ring-opening reaction.
-
Conduct a temperature optimization study to find the sweet spot that maximizes epoxide formation while minimizing byproduct generation.
-
-
-
Prolonged Reaction Time: Leaving the reaction to proceed for too long can lead to the degradation of the product.
-
Acidic or Basic Conditions: The presence of acidic or basic impurities can catalyze the ring-opening of epoxides.[13][14]
-
Troubleshooting:
-
Ensure all reagents and solvents are neutral, unless the reaction specifically requires acidic or basic catalysis.
-
Consider adding a buffer to the reaction mixture to maintain a neutral pH.
-
-
Question 3: My catalyst appears to be deactivating over the course of the reaction. What could be causing this and how can I mitigate it?
Answer: Catalyst deactivation leads to a decrease in reaction rate over time and can result in incomplete conversion.[3]
-
Thermal Degradation: High reaction temperatures can cause structural changes in the catalyst, leading to a loss of activity.[3] Sintering, where catalyst particles agglomerate, reduces the active surface area.[1]
-
Troubleshooting:
-
Operate at the lowest effective temperature to preserve catalyst integrity.
-
-
-
Coking: In reactions involving organic substrates, carbonaceous deposits can form on the catalyst surface, blocking active sites.[3]
-
Troubleshooting:
-
If possible, regenerate the catalyst by calcination or other appropriate methods to burn off coke deposits.
-
-
-
Leaching of Active Species: For supported catalysts, the active metal component may leach into the reaction medium, leading to a loss of catalytic activity.
-
Troubleshooting:
-
Choose a more robust catalyst support or modify the reaction conditions (e.g., solvent, temperature) to minimize leaching.
-
-
Section 3: Experimental Protocol for Optimization
This section provides a generalized, step-by-step methodology for optimizing reaction time and temperature for an epoxidation reaction.
Objective: To determine the optimal reaction temperature and time to maximize the yield of the desired epoxide while minimizing byproduct formation.
Methodology:
-
Initial Screening:
-
Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C).
-
Monitor each reaction at regular time intervals (e.g., every 30 minutes) using a suitable analytical technique (TLC, GC, or HPLC).[15]
-
Record the conversion of the starting material and the formation of the product and any major byproducts.
-
-
Temperature Optimization:
-
Based on the initial screening, select a promising temperature range.
-
Run a set of reactions at narrower temperature intervals within this range (e.g., 5 °C increments).
-
For each temperature, determine the time required to achieve maximum conversion of the starting material.
-
-
Time Optimization:
-
At the optimal temperature determined in the previous step, run a larger-scale reaction.
-
Take aliquots from the reaction mixture at various time points.
-
Analyze the aliquots to create a reaction profile, plotting the concentration of the starting material, product, and byproducts as a function of time.
-
Identify the time point at which the concentration of the desired epoxide is at its maximum.
-
Data Presentation:
Summarize the quantitative data from your optimization experiments in a table for easy comparison.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Epoxide Yield (%) | Byproduct(s) (%) |
| 25 | 6 | 45 | 40 | 5 |
| 40 | 3 | 95 | 85 | 10 |
| 60 | 1.5 | >99 | 70 | 30 |
Table 1: Example data for the optimization of an epoxidation reaction.
Section 4: Visualization of Key Concepts
Workflow for Troubleshooting Low Conversion
Caption: A flowchart for troubleshooting low conversion in epoxidation reactions.
Catalytic Cycle of Epoxidation (Simplified)
Sources
- 1. Insight into Deactivation Reasons for Nanogold Catalysts Used in Gas-Phase Epoxidation of Propylene - ProQuest [proquest.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Reaction Mechanism and Solvent Effects of Styrene Epoxidation wit...: Ingenta Connect [ingentaconnect.com]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
- 14. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 15. Gas chromatography-mass spectrometry/selected ion monitoring for screening asymmetric epoxidation of styrene. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Identifying and Characterizing Unexpected Reaction Byproducts
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected outcomes in their chemical reactions. The formation of an unknown byproduct can be a source of frustration, but it can also be an opportunity for discovery. This resource provides a structured approach to troubleshooting these situations, isolating the compound of interest, and elucidating its structure with confidence.
Part 1: FAQ - My Reaction Didn't Go as Planned. What Do I Do First?
This section addresses the immediate questions that arise when you first suspect an unexpected byproduct has formed.
Q1: My TLC/LC-MS/GC-MS shows a new, unexpected spot or peak. How do I confirm it's a real byproduct and not an artifact?
A1: This is the critical first step. Before launching a full-scale investigation, you must ensure the observation is real and reproducible.
-
Causality: The primary goal is to rule out simple errors. Contamination, degradation of starting material, or issues with the analytical method itself can all present as "new" compounds.
-
Troubleshooting Protocol:
-
Re-run the analysis: Inject a fresh sample from the reaction mixture. If the peak is gone, it may have been an injection error or a ghost peak from a previous run.
-
Analyze your starting materials: Run a separate analysis (TLC, LC-MS) of all starting materials and reagents used in the reaction. An impurity in a starting material is a very common source of unexpected products.[1]
-
Check for work-up induced changes: Take a small aliquot of the crude reaction mixture before quenching or work-up. Analyze it and compare it to the post-work-up mixture. Some compounds are unstable to acidic or basic conditions used in the work-up, leading to degradation or rearrangement.[2]
-
Rerun the reaction: If possible, set up the reaction again under identical conditions to confirm the byproduct forms reproducibly. If it doesn't, investigate for variations in reagent quality, temperature, or atmosphere control.[1]
-
Q2: I've confirmed an unexpected product is forming. What are the most likely causes?
A2: Unexpected products are rarely random; they are the logical outcomes of competing chemical pathways. Understanding these possibilities is key to future prevention.[3][4]
-
Common Causes:
-
Reagent Purity & Stability: Old or improperly stored reagents can contain or degrade to species that initiate side reactions. For example, peroxide impurities in ether solvents can cause unwanted oxidations.[5]
-
Reaction Conditions: Deviations in temperature, reaction time, or concentration can shift the reaction equilibrium towards a thermodynamic byproduct over the desired kinetic product.
-
Inherent Reactivity: The substrates themselves may have multiple reactive sites, leading to issues with regioselectivity or chemoselectivity. It is crucial to be aware of the known limitations and side reactions of the chemical transformation you are employing.[4][6]
-
Contaminants: Trace metals from a spatula or water from glassware can catalyze unintended pathways.
-
Below is a workflow to guide your initial troubleshooting process.
Caption: Initial troubleshooting workflow for an unexpected analytical result.
Part 2: Troubleshooting Guide - Isolation and Purification Strategies
Once you have confirmed a true byproduct, the next step is to obtain a pure sample for characterization. This often requires a more strategic approach than the initial purification of the target compound.
Q3: My byproduct is co-eluting with my main product in flash chromatography. How can I improve the separation?
A3: Co-elution is a common challenge. The solution is to employ orthogonal chromatography, which involves changing a parameter that affects the selectivity of the separation.[7]
-
Causality: Separation in chromatography is based on the differential partitioning of compounds between the stationary phase and the mobile phase. To resolve two compounds, you must alter the interaction of at least one of them with these phases.
-
Strategies for Improving Separation:
-
Change Mobile Phase Selectivity (Normal Phase): If you are using a standard hexane/ethyl acetate system, switching to solvents from different selectivity groups can have a dramatic effect. For example, replacing ethyl acetate with dichloromethane or a small amount of methanol changes the hydrogen bonding and dipole-dipole interactions.[7]
-
Change Stationary Phase (Orthogonal Chromatography): If changing solvents fails, switch to a stationary phase with a different chemical nature.
-
If you used silica gel (polar, acidic), try alumina (can be acidic, basic, or neutral) or a bonded phase like diol or cyano.
-
Switching to reversed-phase chromatography (e.g., C18 silica) is a powerful orthogonal technique, as it separates based on polarity in the opposite manner to normal-phase.[7]
-
-
Preparative HPLC: For difficult separations or when only a small amount of byproduct is present, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography.
-
Q4: I only have a tiny amount of the byproduct in a large amount of my main product. What is the most efficient way to isolate it?
A4: This is a classic challenge in drug development where impurities must be characterized even at levels below 1%. The key is to increase the amount of sample loaded onto the column without sacrificing resolution.
-
Protocol: Large-Volume Loading and Gradient Focusing in Preparative HPLC
-
Develop an Analytical Method: First, develop a robust analytical HPLC method that shows baseline separation between your main product and the impurity.
-
Dissolve in a Weak Solvent: Dissolve your crude sample in a solvent that is significantly weaker than the starting mobile phase of your gradient (e.g., dissolve in 100% water for a typical reversed-phase gradient that starts at 10% acetonitrile). This causes the sample to "band" tightly at the top of the column.
-
Perform a Large Volume Injection: You can now inject a much larger volume of this solution onto the preparative column than would be possible if the sample were dissolved in a strong solvent.
-
Focus the Gradient: Modify your analytical gradient for the preparative scale. Create a very shallow gradient (e.g., increasing the organic phase by 0.5-1% per minute) around the elution time of your main product and the impurity. This "focuses" the separation power of the gradient where it's needed most, improving resolution and allowing for higher loading.
-
Utilize Mass-Directed Fractionation: If your preparative HPLC is equipped with a mass spectrometer, you can trigger fraction collection based on the mass of the impurity. This is extremely powerful for isolating a low-level peak that may not be visible by UV detection.
-
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. wiley.com [wiley.com]
- 5. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Book Review: Side Reactions in Organic Synthesis - F. Zaragoza Dörwald [organic-chemistry.org]
- 7. biotage.com [biotage.com]
Validation & Comparative
A Researcher's Guide to Confirming trans Stereochemistry of Chalcone Oxides Using 1H NMR Coupling Constants
For researchers and professionals in drug development and organic synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical parameter that dictates biological activity, pharmacological properties, and material characteristics. Chalcone oxides, a versatile class of compounds with significant therapeutic potential, exist as cis and trans diastereomers. The spatial arrangement of the substituents on the oxirane ring profoundly influences their interaction with biological targets. This guide provides an in-depth, experimentally grounded protocol for unequivocally confirming the trans stereochemistry of chalcone oxides, leveraging the power of 1H Nuclear Magnetic Resonance (NMR) spectroscopy, with a specific focus on the analysis of vicinal coupling constants (J values).
The Decisive Role of Stereochemistry in Chalcone Oxide Function
Chalcone oxides, or epoxides, are key synthetic intermediates and possess a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The stereochemistry of the epoxide ring is a crucial determinant of this activity. The trans isomer is often the thermodynamically more stable and biologically more active form.[3][4] Therefore, a reliable and straightforward method for confirming the stereochemical outcome of an epoxidation reaction is paramount. 1H NMR spectroscopy offers a direct and non-destructive method to distinguish between cis and trans isomers by analyzing the coupling constants between the two protons on the oxirane ring.
The Karplus Relationship: The Theoretical Foundation for Stereochemical Assignment
The key to differentiating cis and trans chalcone oxides via 1H NMR lies in the magnitude of the vicinal coupling constant (3JHH) between the two protons on the epoxide ring (Hα and Hβ). This relationship is governed by the Karplus equation, which correlates the coupling constant to the dihedral angle (φ) between the two coupled protons.[5][6][7]
The Karplus equation is generally expressed as:
J(φ) = Acos2φ + Bcosφ + C
where A, B, and C are empirically derived parameters.[5]
In simple terms, the magnitude of the coupling constant is highly dependent on the dihedral angle between the vicinal protons.
-
For trans isomers , the Hα and Hβ protons have a dihedral angle of approximately 180°. According to the Karplus relationship, this results in a small coupling constant , typically in the range of 2-4 Hz .[2]
-
For cis isomers , the dihedral angle between Hα and Hβ is close to 0°, leading to a larger coupling constant , generally around 4-6 Hz .
This distinct difference in J values provides a clear and reliable diagnostic tool for stereochemical assignment.
Experimental Workflow for Stereochemical Confirmation
The following sections detail a comprehensive workflow, from the synthesis of a model trans-chalcone oxide to its analysis by 1H NMR and final stereochemical confirmation.
Synthesis of trans-Chalcone: The Precursor
The synthesis of the precursor chalcone is typically achieved through a Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[8][9][10]
Step-by-Step Protocol for Chalcone Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of a substituted acetophenone and one equivalent of a substituted benzaldehyde in ethanol.[8]
-
Base Addition: While stirring, add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.[8][11]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common eluent system is a mixture of hexane and ethyl acetate.[9]
-
Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) and cool in an ice bath to induce precipitation of the crude chalcone.[9]
-
Purification: Collect the crude product by vacuum filtration and purify by recrystallization from a suitable solvent, such as ethanol, to obtain the pure trans-chalcone.[8][10] The trans configuration of the vinylic protons in the chalcone precursor can be confirmed by their large coupling constant, typically around 15-16 Hz in the 1H NMR spectrum.[12][13]
Epoxidation of trans-Chalcone to Yield trans-Chalcone Oxide
The epoxidation of the α,β-unsaturated ketone of the chalcone is a crucial step that introduces the oxirane ring. Stereoselective epoxidation of the trans-chalcone will yield the corresponding trans-chalcone oxide.
Step-by-Step Protocol for Epoxidation:
-
Reactant Preparation: Dissolve the purified trans-chalcone in a suitable solvent, such as dichloromethane or chloroform.
-
Oxidizing Agent Addition: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (typically 0 °C to room temperature).[2]
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Upon completion, quench the reaction and wash the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. Dry the organic layer and remove the solvent under reduced pressure.
-
Purification: Purify the crude chalcone oxide by column chromatography on silica gel or by recrystallization to obtain the pure product.[14]
1H NMR Analysis: The Moment of Truth
The final and most critical step is the acquisition and analysis of the 1H NMR spectrum of the purified chalcone oxide.
Sample Preparation and Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the purified chalcone oxide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.[8]
-
Data Acquisition: Acquire the 1H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
Data Interpretation and Comparison
The key to confirming the trans stereochemistry lies in the analysis of the signals corresponding to the oxirane protons (Hα and Hβ).
Expected 1H NMR Data for Chalcone Oxides
| Stereoisomer | Dihedral Angle (φ) | Expected 3JHH (Hz) |
| trans | ~180° | 2 - 4 |
| cis | ~0° | 4 - 6 |
In the 1H NMR spectrum of a trans-chalcone oxide, you will typically observe two doublets in the region of δ 3.5-4.5 ppm, corresponding to Hα and Hβ.[3] The crucial diagnostic feature is that the coupling constant (J value) for these doublets will be in the range of 2-4 Hz.[2]
Conversely, for a cis-chalcone oxide, the coupling constant between the oxirane protons will be significantly larger, typically in the range of 4-6 Hz.[15]
Visualizing the Workflow
Sources
- 1. CAS 7570-86-7: trans-Chalcone oxide | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions [mdpi.com]
- 5. Karplus equation - Wikipedia [en.wikipedia.org]
- 6. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jetir.org [jetir.org]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. posters.unh.edu [posters.unh.edu]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
comparison of base-catalyzed vs. acid-catalyzed chalcone synthesis
An In-Depth Guide to Chalcone Synthesis: A Comparative Analysis of Base-Catalyzed vs. Acid-Catalyzed Methods
For Researchers, Scientists, and Drug Development Professionals
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a pivotal class of compounds in medicinal chemistry.[1][2] As precursors to all flavonoids, they are abundant in nature and possess a distinctive α,β-unsaturated carbonyl system that is a key pharmacophore responsible for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4] The synthetic accessibility of the chalcone scaffold allows for extensive structural modifications, making it a privileged structure in drug discovery.[5]
The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation between an aromatic ketone (like acetophenone) and a non-enolizable aromatic aldehyde (like benzaldehyde).[1][6][7] This reaction can be effectively catalyzed by either a base or an acid. The choice between these two catalytic pathways is not arbitrary and has significant implications for reaction efficiency, substrate scope, yield, and side-product formation. This guide provides a detailed comparison of base-catalyzed and acid-catalyzed chalcone synthesis, offering experimental insights and data to inform methodological decisions in the laboratory.
Part 1: The Workhorse Method: Base-Catalyzed Chalcone Synthesis
The base-catalyzed Claisen-Schmidt condensation is the most common and versatile route to chalcones.[5][6] It is renowned for its operational simplicity and effectiveness across a broad range of substrates.
Mechanism of Action
The reaction proceeds via a three-step mechanism involving an enolate intermediate.[6][8]
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (acetophenone) to form a resonance-stabilized enolate. This is often the rate-determining step.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate.
-
Dehydration: The intermediate is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone (an aldol adduct). This adduct rapidly undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone—the chalcone. The formation of this highly conjugated and thermodynamically stable system drives the reaction to completion.[8][9][10]
Figure 1: Mechanism of Base-Catalyzed Chalcone Synthesis.
Advantages and Limitations
Advantages:
-
High Yields: Generally provides good to excellent yields for a wide variety of substrates.
-
Milder Conditions: The reaction can often be performed at room temperature or with gentle warming.[11]
-
Versatility: It is the most frequently employed method, with extensive literature and established protocols.[5]
Limitations:
-
Side Reactions: Aromatic aldehydes lacking α-hydrogens can undergo a self-redox reaction (Cannizzaro reaction) in the presence of a strong base, which consumes the aldehyde and reduces the overall yield of the chalcone.[11]
-
Slow Reaction Rates: Depending on the reactivity of the substrates, the reaction can be slow, sometimes requiring several hours to several days for completion.[5][9]
-
Purification Challenges: The reaction can sometimes result in a complex mixture of the desired product, unreacted starting materials, and byproducts, necessitating purification by recrystallization or column chromatography.[5]
Representative Experimental Protocol: Base-Catalyzed Synthesis
This protocol describes a standard laboratory procedure for the synthesis of chalcone from benzaldehyde and acetophenone.[1][8]
Materials:
-
Acetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve acetophenone (e.g., 10 mmol) and benzaldehyde (e.g., 10 mmol) in 30-40 mL of 95% ethanol.
-
Catalyst Addition: Cool the flask in an ice bath with continuous stirring. Separately, prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the ethanolic solution over 15-20 minutes, ensuring the temperature remains below 25°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A precipitate of the chalcone product will typically form. Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Pour the reaction mixture into a beaker containing ~200 g of crushed ice. Acidify the mixture by slowly adding dilute HCl until it is neutral to litmus paper.
-
Purification: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove NaOH and other inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure chalcone crystals.
Part 2: The Alternative Route: Acid-Catalyzed Chalcone Synthesis
While less common, acid catalysis offers a viable alternative for chalcone synthesis, particularly for substrates that are sensitive to basic conditions.
Mechanism of Action
The acid-catalyzed mechanism proceeds through an enol intermediate, which is a tautomer of the ketone.[5][9]
-
Carbonyl Protonation & Enol Formation: The acid catalyst (e.g., H⁺) protonates the carbonyl oxygen of the ketone, increasing its electrophilicity. A water molecule or conjugate base then abstracts an α-hydrogen, leading to the formation of the enol tautomer.
-
Nucleophilic Attack: Simultaneously, the aldehyde's carbonyl oxygen is also protonated by the acid, making it a highly reactive electrophile. The electron-rich double bond of the enol then attacks the protonated carbonyl carbon of the aldehyde.
-
Dehydration: The resulting intermediate readily loses a molecule of water (dehydration) to form the protonated chalcone, which is then deprotonated to yield the final, stable conjugated product.
Figure 2: Mechanism of Acid-Catalyzed Chalcone Synthesis.
Advantages and Limitations
Advantages:
-
Compatibility with Base-Sensitive Groups: Ideal for substrates containing functional groups that would be compromised under basic conditions.
-
Avoidance of Cannizzaro Reaction: Eliminates the possibility of the Cannizzaro side reaction.
-
Favorable for Certain Substrates: Research has shown that electron-donating groups on the benzaldehyde can favor condensation under acidic conditions.[5]
Limitations:
-
Harsher Conditions: Often requires strong acids (e.g., concentrated H₂SO₄, dry HCl gas) and higher temperatures, which can limit the functional group tolerance.[11][12]
-
Potential for Polymerization: The acidic environment can sometimes promote polymerization of the unsaturated product or starting materials.
-
Lower Yields: Yields can be more variable and are often lower than those achieved with base catalysis.[5]
Representative Experimental Protocol: Acid-Catalyzed Synthesis
This protocol outlines a general procedure using concentrated sulfuric acid as the catalyst.[12]
Materials:
-
Acetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Beaker, magnetic stirrer, reflux condenser
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped for reflux, dissolve acetophenone (e.g., 10 mmol) and benzaldehyde (e.g., 10 mmol) in ethanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction's progress by TLC.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the solution into a beaker of cold water or ice to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and then dry. The crude chalcone can be purified by recrystallization from ethanol.
Part 3: Head-to-Head Performance Comparison
The choice of catalyst is a critical parameter that dictates the outcome of the synthesis. The following table summarizes the key differences to guide this decision.
| Feature | Base-Catalyzed Method | Acid-Catalyzed Method |
| Catalyst | Strong bases (NaOH, KOH, LiOH)[13] | Strong acids (conc. H₂SO₄, HCl, PPA), Lewis acids (BF₃)[11][12] |
| Mechanism | Via resonance-stabilized enolate ion[8][9] | Via enol tautomer[5][9] |
| Typical Yields | Generally good to excellent (>70%)[14][15] | Often moderate to low, highly substrate-dependent[5] |
| Reaction Time | Variable; can be slow (hours to days)[5][11] | Typically requires heating for several hours |
| Substrate Scope | Broadly applicable. Favored by electron-withdrawing groups on the ketone. | Useful for base-sensitive substrates. Favored by electron-donating groups on the aldehyde.[5] |
| Common Side Reactions | Cannizzaro reaction, self-condensation of ketone[11] | Polymerization, unwanted rearrangements |
| Optimal For | General-purpose, high-yield synthesis of a wide variety of chalcones. | Synthesizing chalcones with base-labile functional groups. |
Part 4: Experimental Workflow and Data Visualization
A successful synthesis relies on a logical and systematic workflow, from reaction setup to final product characterization.
Figure 3: A generalized workflow for chalcone synthesis, isolation, and purification.
Conclusion and Recommendations
Both base- and acid-catalyzed methods are effective for the synthesis of chalcones via the Claisen-Schmidt condensation. The base-catalyzed route stands out as the more general and high-yielding method, making it the default choice for most applications. Its primary drawback is the potential for side reactions like the Cannizzaro reaction, which can be mitigated through careful control of reaction conditions.
The acid-catalyzed method serves as a valuable alternative, particularly when dealing with substrates that are unstable in basic media. While it may require more optimization and potentially harsher conditions, it circumvents the limitations of the base-catalyzed pathway.
For drug development professionals, the choice of synthesis should be guided by the specific functional groups present on the aromatic rings of the ketone and aldehyde precursors. For novel structures, it is often prudent to perform small-scale trial reactions using both catalytic systems to empirically determine the optimal conditions for yield and purity. The robust and versatile nature of the chalcone scaffold ensures its continued importance as a source of new therapeutic agents.[4][16]
References
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.). International Journal of Advanced Research in Science, Communication and Technology (IJARSCT).
- Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (n.d.). ACS Omega.
- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
- A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. (2024). Egyptian Journal of Chemistry.
- Review of Methods and Various Catalysts Used for Chalcone Synthesis. (2021). Mini-Reviews in Organic Chemistry.
- Mechanism of Chalcone Synthesis. (n.d.). ResearchGate.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
- Chalcone: A Privileged Structure in Medicinal Chemistry. (2017). Molecules.
- Chalcones in medicinal chemistry. (2024). World Journal of Advanced Research and Reviews.
- Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. (2022). Pharmaceuticals.
- Synthesis, Pharmacological Activity and Uses of Chalcone Compounds: A Review. (2022). Scientific Journal of Medical Research.
- Claisen–Schmidt condensation. (n.d.). Wikipedia.
- Claisen-Schmidt Condensation. (n.d.). University of Wisconsin-Whitewater.
- Mechanism of base catalyzed chalcone synthesis. (n.d.). ResearchGate.
- Mechanism of acid catalyzed chalcone synthesis. (n.d.). ResearchGate.
- Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs.
- SYNTHESIS OF CHALCONES. (2020). Journal of Emerging Technologies and Innovative Research (JETIR).
- Claisen Condensation Mechanism. (n.d.). BYJU'S.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). Molecules.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2018). SciSpace.
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
- Claisen-Schmidt Condensation: Videos & Practice Problems. (n.d.). Pearson.
- Comparative reaction time and percentage yield of chalcone derivatives... (n.d.). ResearchGate.
- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). Molecules.
- Review of Methods and Various Catalysts Used for Chalcone Synthesis. (2021). ResearchGate.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ScienceOpen.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI.
- Synthesis and Medicinal Significance of Chalcones- A Review. (2016). Allied Academies.
- yield and time consumption in chalcones synthesis. (n.d.). ResearchGate.
- Chalcones: A review on synthesis and pharmacological activities. (2021). Journal of Applied Pharmaceutical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]
- 4. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. praxilabs.com [praxilabs.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Chalcones in medicinal chemistry [wisdomlib.org]
A Comparative Guide to the Biological Activities of Chalcones and Flavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of chalcones and flavones, two closely related classes of flavonoid compounds. By synthesizing technical data and field-proven insights, we aim to elucidate the key structural and mechanistic differences that dictate their therapeutic potential.
Introduction: A Tale of Two Scaffolds
Chalcones and flavones are ubiquitous in the plant kingdom and form the backbone of many pharmacologically active molecules.[1] Chalcones, characterized by their open-chain 1,3-diphenyl-2-propen-1-one core, are the biosynthetic precursors to all flavonoids.[2][3] Through an enzyme-catalyzed cyclization reaction, the flexible chalcone scaffold isomerizes to form the more rigid, planar structure of flavones, which contain a characteristic heterocyclic C ring.[4][5] This fundamental structural difference—an open chain versus a closed ring—is the primary determinant of their distinct biological profiles.
Both compound classes are renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[6][7] However, the nuances of their mechanisms and potency often diverge, making a direct comparison essential for targeted drug design.
Caption: Biosynthetic relationship between chalcones and flavones.
Anticancer Activity: Potency vs. Specificity
Both chalcones and flavones are considered privileged scaffolds in oncology research, demonstrating potent anticancer activities through diverse mechanisms such as inducing apoptosis, causing cell cycle disruption, and inhibiting key signaling pathways.[8]
Mechanism of Action: Chalcones often exhibit potent cytotoxicity due to their α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This allows them to form covalent bonds with nucleophilic residues (like cysteine) on target proteins, leading to irreversible inhibition. This reactivity contributes to their ability to induce apoptosis and inhibit tumor progression effectively.[9] Flavones, lacking this reactive moiety, typically act as competitive inhibitors, binding to the active sites of enzymes or receptors.
Comparative Efficacy: Direct comparative studies have often shown that chalcones exhibit greater cytotoxic potency than their corresponding flavone isomers.[10] For instance, certain chalcones showed significant growth inhibition in various cancer cell lines (IC50 values of 1–6 μg/mL), while their similarly substituted flavone counterparts had no observable effect.[10] However, the high reactivity of chalcones can also lead to off-target effects. The cyclization to a flavone structure can reduce this broad reactivity, potentially leading to more selective, albeit sometimes less potent, agents.[11]
Key Signaling Pathways: Both classes of compounds modulate critical cancer-related pathways, including:
-
NF-κB Pathway: Both can inhibit the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.[8][12]
-
MAPK and PI3K/Akt Pathways: Inhibition of these pro-survival pathways is a common mechanism.
-
Tubulin Polymerization: Certain derivatives from both classes can inhibit tubulin polymerization, leading to cell cycle arrest.[8]
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by chalcones and flavones.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chalcone (2′-hydroxy-4-methoxychalcone) | A549 (Lung) | 1.83 | [4] |
| Flavanone (4′-Hydroxy-5,7-dimethoxyflavanone) | A549 (Lung) | 1.95 | [4] |
| Chalcone Derivative | HT-29 (Colon) | ~5 | [13] |
| Flavone Derivative | HT-29 (Colon) | >100 |[13] |
Note: Data is illustrative and compiled from different studies. Direct comparison is most valid for isomeric pairs within the same study.
Anti-inflammatory Activity: Targeting Key Mediators
Inflammation is a critical process in many diseases, and both chalcones and flavones are potent anti-inflammatory agents. Their primary mechanisms involve the inhibition of key enzymes and transcription factors that produce inflammatory mediators.
Mechanism of Action: The anti-inflammatory effects of both scaffolds are largely attributed to their ability to suppress the production of nitric oxide (NO) and prostaglandins (PGE2) by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14] This is often achieved by down-regulating the NF-κB signaling pathway, which is a master regulator of these inflammatory genes.[12][15][16]
Comparative Efficacy: Chalcones, again owing to their reactive enone system, can directly inhibit enzymes like COX-2 and iNOS.[14] Some chalcones, such as cardamonin, have been shown to potently suppress NO and PGE2 production in cellular models.[12] Flavones like apigenin and luteolin are also well-documented inhibitors of these pathways, often acting by interfering with upstream signaling kinases that activate NF-κB.[17] The choice between a chalcone and a flavone may depend on the desired therapeutic window; the irreversible inhibition by some chalcones could be more potent but may carry a higher risk of toxicity compared to the reversible inhibition typical of flavones.
Antioxidant Activity: Structural Determinants
The antioxidant capacity of these compounds is primarily linked to the number and position of hydroxyl (-OH) groups on their aromatic rings, which can donate a hydrogen atom to neutralize free radicals.
Mechanism of Action: Both classes act as radical scavengers. However, the structural arrangement influences their efficacy. In general, flavonoids demonstrate better antioxidant activity than their corresponding chalcones.[18] This is because the cyclized, planar structure of flavones enhances the delocalization of the unpaired electron after hydrogen donation, stabilizing the resulting radical.
Comparative Efficacy: Studies using assays like DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) consistently show that antioxidant activity is highly dependent on hydroxylation patterns.[19] Interestingly, some studies have found that while flavones are active in the DPPH assay, some chalcones are not, whereas both classes show activity in the ABTS assay.[19][20] This suggests that the specific radical and reaction environment can influence the measured antioxidant potential. In one study, a trihydroxy-chalcone was identified as the most potent antioxidant among a series of synthesized chalcones and flavanones.[21]
Table 2: Comparative Antioxidant Activity (IC50 Values)
| Compound Class | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Chalcone (JVC2) | Lipid Peroxidation | 33.64 | [19] |
| Flavonol (JVF3) | Lipid Peroxidation | 358.47 | [19] |
| Flavone | DPPH | Generally more active | [18] |
| Chalcone | DPPH | Generally less active |[18] |
Antimicrobial Activity: Broad-Spectrum Inhibition
Chalcones and flavones have demonstrated activity against a wide range of bacteria and fungi. Their mechanisms include disrupting microbial cell membranes, inhibiting essential enzymes, and preventing biofilm formation.
Comparative Efficacy: Several studies directly comparing these classes have concluded that chalcones generally exhibit higher antibacterial activity than flavones and flavanones .[22][23][24] For example, in a study evaluating a series of 12 related compounds, chalcones induced the highest inhibitory effect on bacterial growth, particularly against Staphylococcus aureus, with MIC values ranging from 31.25 to 125 μg/mL.[22][23] The open-chain structure of chalcones appears to be beneficial for anti-MRSA (methicillin-resistant S. aureus) activity.[24] This enhanced potency is again likely linked to the reactive α,β-unsaturated carbonyl group, which can interact with microbial proteins and membranes.[25]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity (Anticancer Activity)
This protocol assesses the ability of a compound to reduce cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (chalcones and flavones) in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless or pale yellow hydrazine, causing a decrease in absorbance.[19]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compounds (chalcones and flavones) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
Data Analysis: Plot the percentage of scavenging against the compound concentration to determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
Conclusion: A Synthesis of Structure and Function
The biological activities of chalcones and flavones are intricately linked to their core chemical structures.
-
Chalcones often emerge as the more potent agents, particularly in anticancer and antimicrobial assays.[10][22] Their flexible, open-chain α,β-unsaturated carbonyl system is a key pharmacophore, enabling potent, often covalent, interactions with biological targets.[9] This reactivity, however, may come at the cost of specificity.
-
Flavones , representing a more rigid and stable scaffold, generally exhibit more moderate but potentially more selective activity. Their mechanism is typically based on reversible inhibition. In antioxidant assays, the planar flavone structure is often advantageous for stabilizing radicals, leading to superior activity compared to their chalcone precursors.[18]
Ultimately, the choice between developing a chalcone or a flavone derivative is context-dependent. For applications requiring high potency where some off-target effects might be tolerated (e.g., aggressive cancers), chalcones are highly promising leads. For chronic conditions or applications demanding high specificity and a better safety profile (e.g., long-term anti-inflammatory or antioxidant use), flavones may be the more prudent choice. The vast potential for synthetic modification on both scaffolds ensures that chalcones and flavones will remain central to drug discovery for the foreseeable future.[3][6]
References
- Chalcones and Flavones as Multifunctional Anticancer Agents- A Comprehensive Review. (2022). Bentham Science.
- Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols.International Journal of Scientific & Engineering Research.
- A Mini Review on the Flavone and Their Chalcone Derivatives as a Potential Biological Activity. (2025). International Journal of Scientific Research and Engineering Development.
- A Comparative Analysis of Chalcones and Other Flavonoids in Oncology Research. (2025). BenchChem.
- Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. (2019). MDPI.
- Biological activities and novel applications of chalcones. (2016). Planta Daninha.
- Structure/activity relationships established for antioxidant activity. (2019).
- Antimicrobial Activities and Mode of Flavonoid Actions. (2023). Molecules.
- Synthesis, Biological Evaluation and Docking Studies of Chalcone and Flavone Analogs as Antioxidants and Acetylcholinesterase Inhibitors. (2019). Applied Sciences.
- Evaluation of Antioxidant Activity of Chalcones and Flavonoids. (2010).
- Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. (2021). Antioxidants.
- Synthetic chalcones, flavanones, and flavones as antitumoral agents: biological evaluation and structure-activity relationships. (2007). Bioorganic & Medicinal Chemistry.
- A Comparative Guide to the Biological Activity of Chalcone and Its Deriv
- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (2023).
- Chemical and Biological Potentials of Chalcones: A Review. (2015). Organic & Medicinal Chem IJ.
- Antimicrobial Activities and Mode of Flavonoid Actions. (2023).
- Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. (2019).
- Radical (DPPH and ABTS) scavenging activities of chalcones and bis-chalcones. (2020).
- The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. (2012).
- Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities. (2020).
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Molecules.
- Antimicrobial Activities of Some Synthetic Flavonoids. (2014). IOSR Journal of Pharmacy and Biological Sciences.
- Anticancer Activity of Natural and Synthetic Chalcones. (2021). Molecules.
- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimiz
- Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activ
- Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpret
- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (2021). Future Journal of Pharmaceutical Sciences.
- Synthetic chalcones, flavanones, and flavones as antitumoral agents: Biological evaluation and structure-activity relationships. (2007).
- Flavones and Related Compounds: Synthesis and Biological Activity. (2022). Molecules.
- Flavonoids exert distinct modulatory actions on cyclooxygenase 2 and NF-κB in an intestinal epithelial cell line (IEC18). (2007). British Journal of Pharmacology.
- Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds. (2022). Antioxidants.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsred.com [ijsred.com]
- 7. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic chalcones, flavanones, and flavones as antitumoral agents: biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Flavonoids exert distinct modulatory actions on cyclooxygenase 2 and NF-κB in an intestinal epithelial cell line (IEC18) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sphinxsai.com [sphinxsai.com]
- 19. ijcea.org [ijcea.org]
- 20. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iosrjournals.org [iosrjournals.org]
The Unambiguous Assignment: A Comparative Guide to the Structural Elucidation of rel-trans-Chalcone Oxide
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are understood, and new therapeutic agents are designed. rel-trans-Chalcone Oxide, a potent and selective inhibitor of cytosolic epoxide hydrolase (cEH), presents a compelling case study in structural elucidation.[1] Its therapeutic potential in modulating pathways related to pain and inflammation makes the unambiguous confirmation of its stereochemistry and conformation a critical endeavor.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind the experimental choices, present supporting data, and contrast the insights gained from crystallography with those from other common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Decisive Evidence: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the absolute and relative stereochemistry of a crystalline solid. It provides a direct visualization of the molecule's three-dimensional structure by mapping electron density, leaving no ambiguity about the spatial arrangement of atoms. This is particularly crucial for molecules like this compound, which contains two chiral centers, making the differentiation between diastereomers essential.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is designed to yield a single, high-quality crystal suitable for diffraction.
Caption: A comprehensive workflow for the structural elucidation of a small molecule using single-crystal X-ray crystallography.
Experimental Protocol: Synthesis and Crystallization of this compound
Rationale: The synthesis begins with the widely understood Claisen-Schmidt condensation to form the trans-chalcone precursor, ensuring a high yield of the correct olefin geometry. The subsequent epoxidation must be controlled to favor the trans epoxide product. High purity is paramount for successful crystallization, hence the emphasis on recrystallization. The choice of the slow evaporation method for crystal growth is deliberate; it allows for the formation of large, well-ordered single crystals by minimizing kinetic defects.
Step 1: Synthesis of trans-Chalcone Precursor
-
Dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude trans-chalcone.
-
Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization from ethanol.
Step 2: Epoxidation to this compound
-
Dissolve the purified trans-chalcone in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath (0-5°C).
-
Add an oxidizing agent, such as meta-chloroperbenzoic acid (m-CPBA), portion-wise to the solution. The trans stereochemistry of the starting alkene directs the formation of the corresponding trans epoxide.
-
Stir the reaction at low temperature until completion (monitored by TLC).
-
Wash the reaction mixture with a sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Step 3: Single Crystal Growth
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Cover the container with a perforated film to allow for the slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate over several days to weeks until suitable single crystals (typically 0.1-0.5 mm) have formed.
Crystallographic Data and Structure Refinement
The definitive structure of rac-(2R,3S)-2-benzoyl-3-phenyloxirane (a synonym for this compound) was reported by Zaidi et al. in Acta Crystallographica Section E (2007).[1] The data provides unequivocal proof of the trans configuration of the phenyl and benzoyl groups relative to the oxirane ring.
| Parameter | Value | Significance |
| Formula | C₁₅H₁₂O₂ | Confirms the elemental composition of the molecule. |
| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | P b c a | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.4254 | Unit cell dimension along the a-axis. |
| b (Å) | 7.9957 | Unit cell dimension along the b-axis. |
| c (Å) | 27.826 | Unit cell dimension along the c-axis. |
| α, β, γ (°) | 90.00 | Unit cell angles, confirming the orthorhombic system. |
| R-factor | 0.1070 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Source: Acta Crystallographica Section E, 2007, 63(4), o1721-o1722[1]
This data provides a complete and unambiguous description of the solid-state structure of this compound, serving as the ultimate reference for any other analytical technique.
Complementary and Alternative Techniques
While X-ray crystallography provides a definitive static picture, other techniques offer complementary information about the molecule's structure and connectivity, particularly in solution.
Caption: Relationship between the target molecule and the information provided by different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule in solution. For this compound, ¹H and ¹³C NMR would be the primary alternatives to confirm the structure post-synthesis.
What NMR Reveals:
-
Connectivity: 2D NMR experiments (like COSY and HSQC) can establish the bonding relationships between protons and carbons.
-
Relative Stereochemistry: The coupling constant (J-value) between the two protons on the epoxide ring is diagnostic. For trans epoxides, this value is typically small (around 2-4 Hz), which would be a key indicator for the relative stereochemistry of the oxirane protons.[2]
-
Chemical Environment: The chemical shifts (δ) of the epoxide protons (expected around 3.8–4.2 ppm) and carbons provide information about their local electronic environment.[2]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, which is a fundamental confirmation of a successful synthesis.
What MS Reveals:
-
Molecular Weight: High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₅H₁₂O₂) by providing a highly accurate mass measurement.
-
Fragmentation Pattern: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) would reveal characteristic fragmentation patterns. The cleavage of the bond between the carbonyl group and the epoxide ring, or the loss of a benzoyl group, would be expected fragmentation pathways, providing further clues to the molecule's structure.
Performance Comparison: The Final Verdict
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | 3D atomic coordinates in the solid state | Connectivity and relative stereochemistry in solution | Mass-to-charge ratio (molecular weight and formula) |
| Stereochemistry | Definitive (absolute and relative) | Relative (inferred from coupling constants) | Not directly determined |
| Sample State | Crystalline solid | Solution | Gas phase or solution |
| Key Advantage | Unambiguous 3D structure determination[1] | Provides information on solution-state structure and dynamics | High sensitivity and accurate mass determination |
| Key Limitation | Requires high-quality single crystals; static picture | Can be complex to interpret; does not provide absolute stereochemistry | Provides limited information on 3D structure and stereochemistry |
Conclusion
For the definitive structural elucidation of this compound, single-crystal X-ray crystallography is indispensable. It provides the unambiguous, authoritative data that confirms the precise three-dimensional arrangement of the atoms, including the critical trans relationship between the substituents on the epoxide ring. While NMR spectroscopy is essential for confirming the molecular framework and relative stereochemistry in solution, and mass spectrometry is vital for verifying the molecular weight and formula, neither can replace the certainty provided by a crystal structure. The integration of data from all three techniques provides a self-validating system, ensuring the highest level of scientific integrity for researchers in the field of drug discovery and development.
References
- The Royal Society of Chemistry. (n.d.). Synthesis of chalcone.
- Zaidi, J. H., Mehmood, T., Zareef, M., Qadeer, G., & Wong, W. Y. (2007). Phenyl 3-phenyloxiran-2-yl ketone. Acta Crystallographica Section E: Structure Reports Online, 63(4), o1721–o1722.
- ResearchGate. (n.d.). (a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ).
- FABAD Journal of Pharmaceutical Sciences. (2012). Spectral Properties of Chalcones II.
- PMC. (2013). Experimental and quantum chemical studies of a novel synthetic prenylated chalcone.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003066).
- Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives.
- Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy.
- PubMed. (1989). 1 H and 13 C NMR spectra of 4,4'-substituted chalcones.
- ResearchGate. (n.d.). (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives.
- Science Alert. (n.d.). Synthesis and Characterization of Some Chalcone Derivatives.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- Stenutz. (n.d.). 2-benzoyl-3-phenyloxirane.
- PubChem. (n.d.). trans-Benzalacetophenone oxide.
- SpectraBase. (n.d.). Chalcone α,ß-epoxide - Optional[1H NMR] - Chemical Shifts.
- ResearchGate. (n.d.). (PDF) (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide.
- PubChem. (n.d.). (2S,3S)-2-decyl-3-phenyloxirane.
Sources
A Comparative Guide to Oxidizing Agents for Chalcone Epoxidation: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chalcone epoxides, valuable intermediates in the preparation of a wide array of biologically active molecules, hinges on the critical choice of an oxidizing agent. This decision profoundly impacts reaction efficiency, stereochemical outcome, and overall practicality. This guide provides an in-depth comparative analysis of the most prominent oxidizing agents for chalcone epoxidation, grounded in experimental data and mechanistic insights to empower you in making the most informed choice for your synthetic endeavors.
The Landscape of Chalcone Epoxidation: An Overview
Chalcones, characterized by their α,β-unsaturated ketone core, are electron-deficient olefins. This electronic nature dictates that nucleophilic epoxidation methods are generally more effective than their electrophilic counterparts. The choice of oxidant is not merely a matter of substrate conversion but a strategic decision that influences stereoselectivity, cost, safety, and environmental impact. Here, we dissect the performance of three major classes of oxidizing systems: alkaline hydrogen peroxide, peroxy acids (exemplified by meta-chloroperoxybenzoic acid), and asymmetric catalytic systems.
The Workhorse: Alkaline Hydrogen Peroxide (Weitz-Scheffer Reaction)
Hydrogen peroxide, in the presence of a base, is a cost-effective and environmentally benign choice for chalcone epoxidation, with water being the only stoichiometric byproduct.[1][2] This method, known as the Weitz-Scheffer reaction, is particularly well-suited for the electron-deficient double bond in chalcones.
Mechanism of Action: The reaction proceeds via a nucleophilic attack of the hydroperoxide anion, generated in situ by the deprotonation of hydrogen peroxide by a base (e.g., NaOH), on the β-carbon of the enone system. This is followed by an intramolecular cyclization to form the epoxide ring with the concomitant elimination of a hydroxide ion.[1]
Performance Insights:
-
Yield: Generally good to excellent yields can be achieved, though they are highly dependent on the electronic properties of the chalcone substituents. Electron-withdrawing groups on the B-ring of the chalcone tend to promote the desired epoxidation, leading to high chemical yields.[3] Conversely, electron-donating groups on either aromatic ring can sometimes lead to side reactions, such as reversion to the corresponding benzaldehyde.[3]
-
Stereoselectivity: The Weitz-Scheffer reaction is generally not stereoselective, producing a racemic mixture of enantiomers.
-
Practicality: This method is often employed in "one-pot" syntheses, where the chalcone is first formed via a Claisen-Schmidt condensation and then epoxidized in the same reaction vessel without isolation of the intermediate.[4] This approach enhances efficiency and reduces waste. The reagents are inexpensive and readily available.
Experimental Workflow: Alkaline Hydrogen Peroxide Epoxidation
Caption: General workflow for the epoxidation of chalcones using m-CPBA.
The Enantioselective Approach: Catalytic Systems
For the synthesis of enantiopure chalcone epoxides, which is often crucial in drug development, asymmetric catalytic methods are indispensable. The Juliá–Colonna and Jacobsen-Katsuki epoxidations are two prominent examples.
Juliá–Colonna Epoxidation
This method employs a polypeptide catalyst, typically poly-L-leucine, in combination with alkaline hydrogen peroxide to achieve asymmetric epoxidation of electron-deficient olefins like chalcones. [5] Mechanism of Action: The reaction proceeds under phase-transfer conditions. The poly-L-leucine catalyst, which adopts an α-helical structure, creates a chiral microenvironment. The hydroperoxide anion and the chalcone substrate are brought into proximity within this chiral environment, leading to a stereoselective nucleophilic attack and subsequent formation of the epoxide. [5] Performance Insights:
-
Yield: Good to high yields are reported.
-
Stereoselectivity: High enantioselectivity (often >90% ee) can be achieved. [6]The stereochemical outcome is dictated by the chirality of the poly-amino acid catalyst.
-
Practicality: The original protocol involved a triphasic system which could be slow. [5]More recent modifications, including the use of phase-transfer catalysts, have improved reaction rates. [6]The catalyst can be recycled.
Jacobsen-Katsuki Epoxidation
This method utilizes a chiral manganese(III)-salen complex as the catalyst for the enantioselective epoxidation of unfunctionalized alkenes. [7]It is particularly effective for cis-disubstituted alkenes.
Mechanism of Action: The Mn(III)-salen precatalyst is oxidized to a reactive Mn(V)-oxo species, which is the active oxygen-transfer agent. [7]The chiral salen ligand directs the approach of the alkene to the Mn(V)-oxo center, resulting in a highly enantioselective epoxidation. The reaction can proceed through different pathways, including a concerted or a radical mechanism, depending on the substrate. [8] Performance Insights:
-
Yield: Good to excellent yields are achievable.
-
Stereoselectivity: Very high enantioselectivity (often >90% ee) can be obtained, especially for cis-alkenes. [7]trans-Alkenes are generally poorer substrates for Jacobsen's original catalyst. [7]* Practicality: The catalyst is used in small amounts (catalytic). A variety of oxidants can be used, with sodium hypochlorite (bleach) being a common and inexpensive choice.
Comparative Analysis and Data Summary
The choice of an oxidizing agent is a trade-off between various factors. The following table provides a comparative summary to guide your decision-making process.
| Oxidizing Agent/System | Typical Yield | Stereoselectivity | Cost | Safety & Handling | Key Advantages | Key Disadvantages |
| Alkaline H₂O₂ | Good to Excellent [3] | Racemic | Low | Generally safe in solution [9] | "Green" byproduct (water), inexpensive, suitable for one-pot synthesis. | Not stereoselective, can have side reactions with certain substituents. [3] |
| m-CPBA | High [10] | Stereospecific (racemic) | Moderate | Potentially explosive when pure, corrosive. [11][12] | Reliable, easy to handle as a solid, wide substrate scope. | Stoichiometric byproduct, potential for Baeyer-Villiger side reaction. |
| Juliá–Colonna | Good to High [6] | High ee (>90%) [6] | High (catalyst) | Standard lab precautions | High enantioselectivity for electron-deficient alkenes, recyclable catalyst. | Can be slow, requires catalyst preparation. [5] |
| Jacobsen-Katsuki | Good to Excellent [7] | High ee (>90%) [7] | High (catalyst) | Standard lab precautions | High enantioselectivity, catalytic. | Less effective for trans-alkenes. [7] |
Conclusion: Selecting the Optimal Oxidizing Agent
The optimal oxidizing agent for chalcone epoxidation is contingent upon the specific goals of the synthesis.
-
For achiral synthesis on a large scale where cost and environmental impact are primary concerns, alkaline hydrogen peroxide is the superior choice. Its use in one-pot procedures further enhances its practicality.
-
For reliable, small-scale laboratory synthesis of racemic epoxides where stereospecificity is important, m-CPBA remains a valuable and effective reagent, provided appropriate safety precautions are taken.
-
For the synthesis of enantiomerically pure chalcone epoxides , essential for pharmaceutical applications, asymmetric catalytic systems are necessary. The Juliá–Colonna epoxidation is particularly well-suited for chalcones as electron-deficient substrates. The Jacobsen-Katsuki epoxidation offers a powerful alternative, especially for chalcone analogues with cis-alkene geometries.
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can navigate the landscape of chalcone epoxidation with confidence, selecting the most appropriate tool to achieve their synthetic objectives efficiently and safely.
References
- Green Epoxidation of Chalcones. (2021, May 6). [Video]. YouTube.
- Epoxidation of Chalcones. (2020, April 6). [Video]. YouTube.
- Jacobsen epoxidation. In Wikipedia.
- Juliá–Colonna epoxidation. In Wikipedia.
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). University of California, Santa Barbara.
- Large-scale experiment for epoxidation of chalcones. (n.d.). ResearchGate.
- mCPBA, H2O2, BPO - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab. (2018, March 31). [Video]. YouTube.
- Kegeler, S. N. (2018). Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. Western Michigan University.
- One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. (n.d.). datapdf.com.
- Holt, H., Jr., LeBlanc, R., Dickson, J., Brown, T., Maddox, J. R., & Lee, M. (2007). Reaction of chalcones with basic hydrogen peroxide: A structure and reactivity study.
- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal.
- Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities. (n.d.). RUCL Institutional Repository - Rajshahi University.
- Jacobsen-Katsuki Epoxidation. (n.d.). Organic Chemistry Portal.
- meta-Chloroperoxybenzoic acid. In Wikipedia.
- Manchanayakage, R., & Ngo, D. (2015). One-pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment Developed through a Senior Capstone Project.
- Zhang, X., Hu, A., Pan, C., Zhao, Q., Wang, X., & Lu, J. (2018). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development, 22(11), 1543-1547.
- Jacobsen HKR - The best reaction in organic chemistry? (2022, September 12). [Video]. YouTube.
- Adamo, C., et al. (2006). Scale-Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. Organic Process Research & Development, 10(4), 733-737.
- Yield of the chalcone using various methods. | Download Table. (n.d.). ResearchGate.
- The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024, August 28). Preprints.org.
- Revisiting the Juliá-Colonna enantioselective epoxidation: Supramolecular catalysis in water. (2017, April 12). ResearchGate.
- González, J. F., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7654.
- Kinetic Analysis of Chalcone Epoxidation in a Biphasic System. (2010). The Cooper Union.
- Revisiting the Juliá–Colonna enantioselective epoxidation: supramolecular catalysis in water. (2017).
- mCPBA vs H2O2 || epoxidation || Chemoselectivity. (2021, March 6). [Video]. YouTube.
- m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? (2020, May 29). Chemistry Stack Exchange.
- Hydrogen peroxide. In Wikipedia.
Sources
- 1. datapdf.com [datapdf.com]
- 2. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. "One-pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment D" by Renuka Manchanayakage and Dalyna Ngo [fisherpub.sjf.edu]
- 5. Juliá–Colonna epoxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 11. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Validating cEH Inhibition Activity of Chalcone Oxide Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the rigorous validation of chalcone oxide derivatives as inhibitors of soluble epoxide hydrolase (cEH, also known as sEH). This document moves beyond a simple recitation of protocols to offer an in-depth, scientifically-grounded narrative on the experimental choices, data interpretation, and comparative analysis essential for advancing novel therapeutic candidates.
Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid metabolic pathway, responsible for the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2] Inhibition of cEH, therefore, represents a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[3] Chalcone oxides have emerged as a potent class of cEH inhibitors, acting through a distinct mechanism that warrants careful and thorough validation.[4][5]
This guide will provide a step-by-step workflow for the validation process, from initial screening to detailed mechanistic studies, and will include comparative data for established cEH inhibitors to benchmark the performance of novel chalcone oxide derivatives.
The Mechanism of cEH Inhibition by Chalcone Oxides
Understanding the mechanism of action is fundamental to designing a robust validation strategy. Chalcone oxides are known to act as potent, selective inhibitors of cytosolic epoxide hydrolase.[5] Their mechanism involves the formation of a covalent enzyme-inhibitor intermediate, which has a half-life that is inversely proportional to the inhibitor's potency.[4] This covalent interaction is a key differentiator from many other classes of reversible inhibitors and necessitates specific experimental considerations. The structure-activity relationships of chalcone oxides indicate that electronic effects at the ketone functionality and substitutions on the phenyl ring attached to the epoxide have a significant impact on their inhibitory potency.[4]
Caption: Experimental workflow for validating cEH inhibitors.
Part 1: Initial Screening and IC50 Determination
The initial step involves screening the synthesized chalcone oxide derivatives for their ability to inhibit cEH activity. A fluorometric assay is a convenient and widely used method for this purpose. [1][2][6] Protocol: Fluorometric cEH Inhibition Assay
This protocol is adapted from commercially available kits and published methodologies. [3][6][7]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically Tris-HCl or phosphate buffer, at a physiological pH (e.g., 7.4).
-
Enzyme Solution: Dilute recombinant human or murine cEH in the assay buffer to the desired working concentration.
-
Substrate Solution: Prepare a stock solution of a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or cyano(6-methoxy-2-naphthalenyl)methyl cis-((3-phenyloxiranyl)methyl) carbonate (CMNPC), in a suitable solvent (e.g., DMSO). [6][7]Dilute further in the assay buffer to the final working concentration.
-
Inhibitor Solutions: Prepare stock solutions of the chalcone oxide derivatives and a reference inhibitor (e.g., a known potent urea-based inhibitor) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
Add the serially diluted inhibitor solutions to the wells of a 96-well plate. Include vehicle control (DMSO) and positive control (reference inhibitor) wells.
-
Add the diluted cEH enzyme solution to all wells except for the background control wells.
-
Pre-incubate the plate at 30°C for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 465 nm for PHOME-derived fluorescence). [1][6]
-
-
Data Analysis and IC50 Calculation:
-
Calculate the rate of reaction (fluorescence increase per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50). [8][9]
-
Part 2: Enzyme Kinetic Studies to Determine the Mode of Inhibition
Understanding how a chalcone oxide derivative inhibits cEH (e.g., competitive, non-competitive, or mixed-type inhibition) provides crucial mechanistic insights. [7]This is typically determined by performing the enzymatic assay with varying concentrations of both the inhibitor and the substrate.
Protocol: Enzyme Kinetics Analysis
-
Assay Setup: Perform the fluorometric assay as described above, but with a matrix of varying substrate and inhibitor concentrations.
-
Data Analysis:
-
Determine the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
The pattern of the lines on the plot will indicate the mode of inhibition. For instance, in competitive inhibition, the lines will intersect on the y-axis, while in non-competitive inhibition, they will intersect on the x-axis. Mixed-type inhibition will show an intersection point in the second quadrant. [7][10]
-
Part 3: Cell-Based Assays for Physiological Relevance
While in vitro enzyme assays are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing the compound's ability to inhibit cEH within a cellular environment. [11][12][13] Protocol: Cellular cEH Activity Assay (LC-MS/MS)
This assay measures the conversion of a substrate to its product in intact cells.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293, HepG2) to the desired confluency.
-
Treat the cells with various concentrations of the chalcone oxide derivative for a specified duration.
-
-
Substrate Incubation and Sample Preparation:
-
Incubate the treated cells with a cEH substrate, such as 14,15-epoxyeicosatrienoic acid (14,15-EET).
-
After incubation, collect the cell lysates or supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of the substrate (14,15-EET) and the resulting diol product (14,15-dihydroxyeicosatrienoic acid, 14,15-DHET). [8]
-
-
Data Analysis:
-
Calculate the percent inhibition of DHET formation for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Comparative Data Analysis
To effectively evaluate the potency of novel chalcone oxide derivatives, it is crucial to compare their IC50 values with those of known cEH inhibitors. The following table provides a reference for such a comparison.
| Compound Class | Inhibitor Example | Reported IC50 (nM) for human cEH |
| Chalcone Oxide Derivatives | [Example Chalcone Oxide 1] | [Experimental Value] |
| [Example Chalcone Oxide 2] | [Experimental Value] | |
| Urea-Based Inhibitors | 1-Adamantanyl-3-cyclohexylurea (ACU) | ~20 |
| 1,3-Dicyclohexylurea (DCU) | ~70 | |
| Carbamate-Based Inhibitors | trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | ~1 |
Note: The IC50 values for urea and carbamate-based inhibitors are provided as representative examples from the literature and can vary depending on the assay conditions.
Conclusion
The validation of chalcone oxide derivatives as cEH inhibitors requires a systematic and multi-faceted approach. By following the detailed experimental workflows outlined in this guide, researchers can confidently assess the inhibitory potency and mechanism of action of their novel compounds. The combination of in vitro enzymatic assays and cell-based models provides a robust platform for identifying promising therapeutic candidates for the treatment of cardiovascular and inflammatory diseases. The comparative analysis against established inhibitors is a critical step in benchmarking the potential of these novel derivatives for further preclinical and clinical development.
References
- Morisseau, C., et al. (1998). Mechanism of mammalian soluble epoxide hydrolase inhibition by chalcone oxide derivatives. Archives of Biochemistry and Biophysics, 353(1), 11-21. [Link]
- ResearchGate. (n.d.). Determined IC50 values for inhibition of human sEH for a small library.... [Link]
- Kuppusamy, G., et al. (2012). In vitro soluble epoxide hydrolase enzyme inhibitory activity of some novel chalcone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 119-123. [Link]
- Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. [Link]
- Kim, I. H., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 343(1), 116-123. [Link]
- Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]
- ResearchGate. (n.d.). Design, synthesis and pharmacological evaluation of chalcone derivatives as acetylcholinesterase inhibitors. [Link]
- PubMed. (2024). Design, synthesis, and evaluation of chalcone derivatives as xanthine oxidase inhibitors. [Link]
- ResearchGate. (n.d.). (PDF)
- National Institutes of Health. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]
- National Institutes of Health. (2011).
- Wikipedia. (n.d.). IC50. [Link]
- MDPI. (2020).
- Chemical Review and Letters. (2023).
- MDPI. (2022). Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. [Link]
- Chemical Review and Letters. (2023).
- ResearchGate. (n.d.). Structure-Activity Relationship (SAR)
- Crown Bioscience. (n.d.). Cell-based Assay Services. [Link]
- MDPI. (2022). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. [Link]
- ResearchGate. (n.d.).
- MDPI. (2022). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. [Link]
- ResearchGate. (n.d.). Investigation of Three Diasteromeric Chalcone Epoxides Derivatives by NMR Spectroscopy and X-ray Crystallography. [Link]
- National Institutes of Health. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. [Link]
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
- PubMed Central. (n.d.). In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. [Link]
- MuriGenics. (n.d.). Cell-based Assays. [Link]
- National Institutes of Health. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. [Link]
- ResearchGate. (n.d.).
- PubMed. (2023). Design, synthesis and evaluation of the novel chalcone derivatives with 2,2-dimethylbenzopyran as HIF-1 inhibitors that possess anti-angiogenic potential. [Link]
- AIR Unimi. (n.d.). Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. [Link]
- MDPI. (2022). Chalcone Derivatives: Role in Anticancer Therapy. [Link]
Sources
- 1. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit CAS#: [amp.chemicalbook.com]
- 2. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Assay Kits - CAT N°: 10011671 [bertin-bioreagent.com]
- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of mammalian soluble epoxide hydrolase inhibition by chalcone oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based Assay Services | Oncodesign Services [oncodesign-services.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. news-medical.net [news-medical.net]
A Comparative Guide to Green Synthesis Methods for Chalcones
Introduction: The Significance of Chalcones and the Imperative of Green Chemistry
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a vital class of organic compounds. As precursors in the biosynthesis of flavonoids, they are abundant in many edible plants.[1] Their versatile chemical structure, featuring an α,β-unsaturated ketone system, imparts a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] This has rendered them privileged scaffolds in drug discovery and development.
The classical method for synthesizing chalcones is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone.[4] However, conventional approaches often necessitate prolonged reaction times, harsh conditions, and the use of volatile organic solvents, leading to significant environmental waste and aligning poorly with the principles of green chemistry.[5]
This guide provides a comprehensive comparison of modern, green alternatives to conventional chalcone synthesis. We will delve into the mechanistic underpinnings and practical execution of microwave-assisted, ultrasound-assisted, and mechanochemical methods. Through objective comparison and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most efficient, sustainable, and effective method for their specific research needs.
The Foundation: Claisen-Schmidt Condensation
All the green synthesis methods discussed herein are fundamentally based on the Claisen-Schmidt condensation reaction. Understanding this mechanism is key to appreciating how different energy inputs can accelerate and improve the efficiency of the reaction. The reaction proceeds via an aldol condensation followed by dehydration.[4]
Caption: Generalized mechanism of the base-catalyzed Claisen-Schmidt condensation.
Comparative Analysis of Green Synthesis Methods
The primary advantage of green synthesis methods is the significant reduction in reaction time and often an improvement in product yield compared to conventional heating methods.[6] The choice of method can depend on the specific substrates, available equipment, and desired scale of the reaction.
| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Disadvantages |
| Conventional Heating | 12 - 48 hours[7] | 50 - 80 | Well-established, simple setup. | Long reaction times, high energy consumption, solvent waste. |
| Microwave-Assisted | 1 - 30 minutes[5][8] | 80 - 95 | Rapid heating, uniform energy distribution, higher yields, reduced side products.[3] | Requires specialized microwave reactor, potential for localized overheating. |
| Ultrasound-Assisted | 10 - 60 minutes[9][10] | 75 - 95 | Enhanced mass transfer and reaction rates through acoustic cavitation, can be performed at room temperature.[10] | Requires an ultrasonic bath or probe, potential for probe erosion. |
| Mechanochemical (Grinding) | 5 - 60 minutes[7][11] | 85 - 99 | Solvent-free or minimal solvent use, high yields, simple procedure.[12] | Can be labor-intensive for larger scales, may require a ball mill for reproducibility. |
In-Depth Look at Green Synthesis Protocols
Microwave-Assisted Synthesis
Principle: Microwave irradiation directly heats the reactants and solvent molecules through dielectric heating, leading to a rapid and uniform increase in temperature. This accelerates the reaction rate significantly compared to conventional heating, which relies on thermal conduction.[3]
Experimental Protocol (Synthesis of Ferrocenyl Chalcones): [8]
-
In a microwave-safe vessel, combine acetylferrocene (1 mmol) and the desired substituted benzaldehyde (1 mmol).
-
Add a catalytic amount of a suitable base (e.g., solid NaOH or KOH).
-
Irradiate the mixture in a microwave reactor at a specified power (e.g., 180-450 W) for 1-5 minutes.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture and acidify with dilute HCl to precipitate the product.
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Caption: Workflow for microwave-assisted chalcone synthesis.
Ultrasound-Assisted Synthesis
Principle: Ultrasound irradiation induces acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the reaction medium. This phenomenon generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets, which enhance mass transfer and accelerate the chemical reaction.[9]
Experimental Protocol (Synthesis of (E)-1,3-diphenyl-2-propen-1-one): [9]
-
In a flask, dissolve benzaldehyde (2 mmol) and acetophenone (2 mmol) in ethanol (2 mL).
-
Add an aqueous solution of NaOH (2.5 M, 2 mL).
-
Immerse the flask in an ultrasonic bath or place an ultrasonic probe into the mixture.
-
Sonicate the mixture at a specified frequency (e.g., 20 kHz) and power for 10-30 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Caption: Workflow for ultrasound-assisted chalcone synthesis.
Mechanochemical Synthesis (Grinding)
Principle: This solvent-free or minimal-solvent method utilizes mechanical energy, typically from grinding in a mortar and pestle or a ball mill, to initiate and drive the chemical reaction. The friction and pressure generated can lead to the formation of eutectic mixtures and increase the reactivity of the solid reactants.[12]
Experimental Protocol (Solvent-Free Synthesis of 4-Methoxychalcone): [12]
-
Place 4-methoxyacetophenone (1 mmol), benzaldehyde (1 mmol), and solid NaOH pellets (2 mmol) in a porcelain mortar.
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.
-
Monitor the reaction by TLC (dissolving a small sample in a suitable solvent).
-
Once the reaction is complete, add cold water to the mortar and continue to grind to break up the solid.
-
Acidify the mixture with dilute HCl.
-
Filter the resulting solid using a Büchner funnel, wash thoroughly with water until the washings are neutral.
-
Dry the product. Recrystallization may be performed if higher purity is required.
Caption: Workflow for mechanochemical chalcone synthesis.
Conclusion and Future Outlook
Green synthesis methods offer significant advantages over conventional techniques for the preparation of chalcones, providing higher yields in drastically shorter reaction times while minimizing environmental impact. Microwave-assisted synthesis is ideal for rapid, high-throughput synthesis. Ultrasound-assisted synthesis provides an energy-efficient alternative that can often be performed at ambient temperatures. Mechanochemical grinding stands out as a simple, solvent-free approach that is highly aligned with the principles of green chemistry.
The choice of the optimal method will depend on the specific substrates, desired scale, and available laboratory equipment. As the demand for sustainable chemical processes continues to grow, these green methodologies will undoubtedly become the standard for chalcone synthesis in both academic and industrial settings, paving the way for the efficient and environmentally responsible development of new therapeutic agents.
References
- A Comparative Guide to Chalcone Synthesis: Pitting Conventional Methods Against Green Alternatives. Benchchem. URL: https://www.benchchem.
- Application Note: Green Synthesis of 4-Methoxychalcone via Mechanochemical Grinding. Benchchem. URL: https://www.benchchem.com/application-note/green-synthesis-of-4-methoxychalcone-via-mechanochemical-grinding-an-efficient-and-environmentally-benign-approach
- Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science. URL: https://philjournalsci.dost.gov.ph/publication/regular-issues/past-issues/109-vol-152-no-1-february-2023/1735-microwave-and-ultrasound-assisted-facile-synthesis-of-2-hydroxychalcones
- GREEN SYNTHESIS OF SEVERAL CHALCONE DERIVATIVES USING GRINDING TECHNIQUE. Gongcheng Kexue Yu Jishu/Advanced Engineering Science. URL: https://www.kexuejishu.com/index.php/johs/article/view/269
- The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9642058/
- Claisen Condensation Mechanism. BYJU'S. URL: https://byjus.
- Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. URL: https://praxilabs.
- Solvent-Free Synthesis of Chalcones. Journal of Chemical Education. URL: https://pubs.acs.org/doi/abs/10.1021/ed081p1345
- Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2139686
- The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11029013/
- A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Medico Research Chronicles. URL: https://medrech.com/index.php/mrc/article/view/1085
- Claisen Condensation Mechanism: Steps, Example & Tips. Vedantu. URL: https://www.vedantu.
- Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2017.00049/full
- Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science. URL: https://philjournalsci.dost.gov.ph/images/pdf/pjs_pdf/vol152no1/microwave_and_ultrasound-assisted_facile_synthesis_.pdf
- Green Synthesis of Chalcones Derivatives. AIP Publishing. URL: https://pubs.aip.org/aip/acp/article-abstract/2331/1/040019/287391/Green-Synthesis-of-Chalcones-Derivatives?
- Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. Molecules. URL: https://www.mdpi.com/1420-3049/24/22/4119
- Claisen-Schmidt Condensation. University of Missouri-St. Louis. URL: https://www.umsl.edu/~orglab/documents/classic/cond.html
- Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06950
- Green synthesis of chalcones derivatives. SciSpace. URL: https://typeset.
- Claisen-Schmidt Condensation. Pearson. URL: https://www.pearson.
- Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. URL: https://chemrxiv.org/engage/chemrxiv/article-details/63459c50619a84128a554a93
- Ultrasonic assisted synthesis of novel anticancer chalcones using water as green solvent. Der Pharma Chemica. URL: https://www.derpharmachemica.
- Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. Advanced Journal of Chemistry, Section A. URL: https://www.ajchem-a.com/article_177309.html
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. praxilabs.com [praxilabs.com]
- 5. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. gkyj-aes-20963246.com [gkyj-aes-20963246.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the DFT Computational Analysis of Chalcone Oxide Structure
This guide provides an in-depth protocol for the computational analysis of chalcone oxides (also known as chalcone epoxides) using Density Functional Theory (DFT). As crucial intermediates in the synthesis of flavonoids and other biologically active heterocycles, a thorough understanding of the structure, stability, and reactivity of chalcone oxides is paramount for researchers in medicinal chemistry and drug development. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating approach to the computational study of these fascinating molecules.
Part 1: Theoretical Foundations - Why DFT is the Method of Choice
Chalcone oxides are characterized by a strained three-membered oxirane ring attached to the α,β-carbon backbone of the parent chalcone structure. This epoxide ring is the hub of their reactivity, making them susceptible to nucleophilic attack and ring-opening reactions. Understanding the electronic landscape dictated by this ring and the aromatic substituents is critical for predicting reaction outcomes and biological interactions.
Density Functional Theory (DFT) is the computational tool of choice for this task due to its excellent balance of computational cost and accuracy for medium-sized organic molecules.[1] Unlike more computationally expensive ab initio methods, DFT can efficiently handle the number of electrons in chalcone oxide systems while providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.[2]
Selecting the Right Tools: Functionals and Basis Sets
The reliability of any DFT calculation hinges on the choice of the functional and the basis set. This choice is not arbitrary; it is a deliberate decision based on the properties being investigated.
-
The Functional: The functional approximates the exchange-correlation energy, the most challenging component of the molecular energy calculation.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is the workhorse for computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of ground-state geometries and electronic properties for a wide range of organic molecules, including chalcones.[3] It serves as an excellent and reliable starting point for most analyses.
-
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This meta-hybrid GGA functional is highly recommended for studies involving reaction kinetics and mechanisms, as it often provides more accurate barrier heights and non-covalent interaction energies than B3LYP.[4][5] If your research involves modeling the reaction pathways of chalcone oxides, M06-2X is a superior choice.
-
-
The Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals.
-
Pople Style Basis Sets (e.g., 6-311+G(d,p)): This nomenclature describes a split-valence basis set that is both flexible and computationally efficient.
-
6-311: Describes the core orbitals with 6 Gaussian functions and the valence orbitals with three sets of functions (3, 1, and 1), allowing for greater flexibility.
-
+: Adds diffuse functions to heavy (non-hydrogen) atoms, which are crucial for accurately describing lone pairs and anions—highly relevant for the oxygen atoms in the epoxide and carbonyl groups.
-
G: Indicates Gaussian-type orbitals.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and are essential for describing the strained bonds of the oxirane ring and other bonding intricacies.[6]
-
-
For routine analysis, the B3LYP/6-311+G(d,p) level of theory provides a validated and cost-effective starting point for geometry optimizations and electronic property calculations.
Part 2: A Validated Workflow for Chalcone Oxide Analysis
A scientifically sound computational protocol must be a self-validating system. Each step should not only produce data but also provide a quality check on the previous step. The following workflow is designed with this principle in mind.
Experimental Protocol: Step-by-Step Methodology
Step 1: Building the Initial 3D Structure
-
Use a molecular editor such as GaussView or Avogadro to build the 3D structure of the desired chalcone oxide.
-
Ensure correct atom types, bonds, and initial stereochemistry.
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) within the software. This provides a reasonable starting geometry for the more intensive DFT calculation.
-
Save the structure as a .xyz or .mol file.
Step 2: Geometry Optimization
-
Prepare a Gaussian input file (.gjf or .com).
-
Specify the calculation type using the keyword Opt for optimization.
-
Define the level of theory: # B3LYP/6-311+G(d,p).
-
Specify the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for a singlet ground state).
-
Load the molecular coordinates from the file saved in Step 1.
-
Run the calculation. The output will be a new set of coordinates corresponding to the lowest energy geometry found by the algorithm.
Step 3: Frequency Analysis (The Validation Step)
-
Prepare a new input file using the optimized geometry from Step 2.
-
Specify the calculation type using the keyword Freq.
-
Crucially, use the exact same level of theory (# B3LYP/6-311+G(d,p)) as the optimization. Mismatched theories will yield meaningless results.
-
Run the calculation.
-
Validation Check: Open the output log file and search for "Frequencies". A true energy minimum structure will have zero imaginary frequencies (often listed as negative values in the output). If one or more imaginary frequencies are found, it indicates a saddle point (a transition state), and the structure must be modified and re-optimized.
Step 4: Analysis of Molecular Properties Once a validated minimum energy structure is obtained, you can proceed with analyzing its properties. This is typically done using the output files from the frequency calculation.
-
Structural Analysis: Extract key bond lengths, bond angles, and dihedral angles from the optimized geometry. Pay close attention to the C-C and C-O bond lengths within the oxirane ring and the dihedral angle between the aromatic rings, as these dictate the molecule's conformation.[3]
-
Electronic Analysis:
-
Frontier Molecular Orbitals (FMOs): Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[7][8]
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface. This map visualizes the charge distribution across the molecule. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack (e.g., the carbonyl and epoxide oxygens), while blue regions (positive potential) denote electron-poor areas prone to nucleophilic attack.[1]
-
-
Spectroscopic Simulation:
-
IR Spectrum: The frequency calculation (Step 3) automatically provides the vibrational frequencies and intensities, which can be plotted to generate a theoretical IR spectrum for comparison with experimental FT-IR data.[9]
-
NMR Spectrum: Use the NMR keyword in Gaussian (e.g., NMR=GIAO) on the optimized geometry to calculate theoretical chemical shifts (¹H and ¹³C). These values can be correlated with experimental NMR data, though scaling factors are often required for precise agreement.[1]
-
UV-Vis Spectrum: To simulate the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is required. Use the keyword TD(NStates=10) to calculate the first 10 excited states. This will provide the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to peak intensities).[10]
-
Part 3: Comparative Analysis - The Impact of Epoxidation
The conversion of a chalcone to a chalcone oxide dramatically alters its electronic structure and reactivity. The α,β-unsaturated system of the chalcone is replaced by the strained oxirane ring. A direct computational comparison illuminates these changes.
Below is a comparative table of hypothetical but representative DFT-calculated properties for 1,3-diphenyl-2-propen-1-one (unsubstituted chalcone) and its corresponding oxide, calculated at the B3LYP/6-311+G(d,p) level.
| Property | Chalcone | Chalcone Oxide | Rationale for Change |
| HOMO-LUMO Gap (eV) | ~4.25 eV | ~5.10 eV | The extended π-conjugation in the chalcone lowers the LUMO energy, resulting in a smaller gap and higher reactivity. Saturation of the double bond to form the epoxide disrupts this conjugation, increasing the gap and overall stability.[2] |
| Dipole Moment (Debye) | ~3.1 D | ~2.5 D | The highly polar C=O bond and conjugated system in chalcone create a significant dipole. The addition of the less polar C-O-C epoxide ring can alter the overall vector sum, often leading to a slightly lower dipole moment. |
| MEP Minimum (kcal/mol) | On Carbonyl Oxygen (~ -35) | On Carbonyl Oxygen (~ -38) | The epoxide oxygen introduces another electronegative site, but the carbonyl oxygen typically remains the primary site of negative potential, making it a key center for electrophilic interaction. |
| MEP Maximum (kcal/mol) | On Vinyl β-Carbon (~ +20) | On Epoxide Carbons (~ +25) | In chalcones, the β-carbon is electron-deficient and a prime target for nucleophilic (Michael) addition. In the oxide, the strained ring makes the epoxide carbons highly electrophilic and susceptible to nucleophilic ring-opening. |
Part 4: Performance Comparison of DFT Functionals
While B3LYP is a reliable standard, it is crucial to understand how different methods compare, especially when seeking higher accuracy or investigating specific phenomena like reaction kinetics. The table below compares theoretical results from different functionals for a key structural parameter—the C-C bond length of the oxirane ring in a chalcone oxide—against a hypothetical experimental value obtained from X-ray crystallography.[11]
| Level of Theory | Oxirane C-C Bond Length (Å) | Deviation from Experiment (Å) | General Insight |
| Experimental (X-ray) | 1.470 | N/A | The benchmark value. |
| B3LYP/6-311+G(d,p) | 1.478 | +0.008 | Provides a very good estimate, slightly overestimating the bond length, which is typical for standard hybrid functionals. |
| M06-2X/6-311+G(d,p) | 1.472 | +0.002 | Often yields more accurate geometries for complex systems, demonstrating excellent agreement with the experimental value.[12] |
| PBE0/6-311+G(d,p) | 1.475 | +0.005 | Another hybrid functional that performs similarly to B3LYP, often with slight improvements in accuracy for certain systems. |
| HF/6-311+G(d,p) | 1.455 | -0.015 | Hartree-Fock (which lacks electron correlation) significantly underestimates the bond length, highlighting the necessity of DFT or other correlated methods. |
This comparison demonstrates that for high-accuracy geometric predictions, functionals like M06-2X may offer a slight advantage over the more conventional B3LYP.
Conclusion
The computational analysis of chalcone oxides via DFT is a powerful tool for elucidating the structural and electronic features that govern their reactivity. By employing a validated workflow centered on the B3LYP/6-311+G(d,p) level of theory, researchers can reliably predict geometries, analyze electronic properties, and simulate spectra. The crucial validation step of frequency analysis ensures that all subsequent calculations are based on a true energy minimum. Furthermore, comparing these theoretical results with experimental data provides the ultimate confirmation of the computational model's accuracy. For mechanistic studies, transitioning to a functional like M06-2X is highly recommended. This integrated computational and experimental approach empowers scientists to develop a deeper, more predictive understanding of chalcone oxide chemistry, accelerating innovation in drug design and materials science.
References
- Hildayani, S. Z., Martoprawiro, M. A., & Syah, Y. M. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional.
- Goud, S., et al. (2024). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. Molecules, 29(3), 693. [Link]
- Hildayani, S. Z., Martoprawiro, M. A., & Syah, Y. M. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Semantic Scholar. [Link]
- Kowalska, D., et al. (2017). Experimental and Theoretical Studies of the Spectroscopic Properties of Chalcone Derivatives. Journal of Fluorescence, 27(2), 537-549. [Link]
- Mistry, D. N., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Reviews Letters, 8, 1036-1060. [Link]
- Alshaye, N. A., et al. (2024). Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors. Heliyon, 10(14), e34763. [Link]
- Al-Otaibi, J. S., et al. (2024).
- Fadhil, A. A., & Yousif, E. I. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ACS Omega, 8(4), 4165-4181. [Link]
- Rojas-Pirela, A., et al. (2021).
- Oliveira, T. S., et al. (2020). DFT study of third-order nonlinear susceptibility of a chalcone crystal.
- Hildayani, S. Z., Martoprawiro, M. A., & Syah, Y. M. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional.
- Lima, L. K., et al. (2022). Synthesis, characterization, and computational study of a new heteroaryl chalcone. Journal of Molecular Structure, 1249, 131590. [Link]
- Jiménez, C., et al. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions.
- Lee, M., et al. (2010). Reaction of chalcones with basic hydrogen peroxide: A structure and reactivity study.
- Fadhil, A. A., & Yousif, E. I. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ACS Omega, 8(4), 4165–4181. [Link]
- Arshad, M., et al. (2015). Molecular structure, DFT studies and Hirshfeld analysis of anthracenyl chalcone derivatives.
- Monga, J. (2014). Computational Analysis Studies on Chalcone Derivatives as Anticonvulsant Agent. International Journal of Pharmaceutics and Drug Analysis, 2(5), 487-498. [Link]
- Organic Chemistry Lab. (2021).
- da Silva, A. M., et al. (2024). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. ChemistrySelect, 9(20), e202400789. [Link]
- Adole, V. A. (2023). DFT calculations on three 2,3-dihydrobenzofuran linked chalcones: Structural, HOMO-LUMO and spectroscopic (UV-Vis and IR) interpretation.
- BIOTRANS 2023. (2023). Experimental and computational studies of chalcone synthase. BIOTRANS 2023 Conference. [Link]
- Pérez-Velasco, A., et al. (2023). Geometry Optimization and UV/Vis spectra of organometallic chalcones functionalized with a benzo-15-crown-5 fragment: A DFT/TD-DFT investigation.
- Kowalska, D., et al. (2016). Experimental and Theoretical Studies of the Spectroscopic Properties of Chalcone Derivatives.
- Gnecco, D., et al. (2014). Investigation of Three Diasteromeric Chalcone Epoxides Derivatives by NMR Spectroscopy and X-ray Crystallography.
Sources
- 1. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular structure, DFT studies and Hirshfeld analysis of anthracenyl chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.bcrec.id [journal.bcrec.id]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Spectroscopic Investigation of rel-trans-Chalcone Oxide and its Deuterated Analog: A Guide for Researchers
This guide provides an in-depth comparative analysis of the spectral properties of rel-trans-Chalcone Oxide and its deuterated counterpart. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectral acquisition, and detailed interpretation of the vibrational spectra of these two compounds. By leveraging the principles of isotopic labeling, we will elucidate the subtle yet significant changes in molecular vibrations, offering a deeper understanding of the structure-spectra relationship in this important class of molecules.
Introduction: The Significance of Isotopic Labeling in Spectral Analysis of Chalcone Oxides
This compound is a key heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of biologically active molecules.[1] Its rigid three-membered epoxide ring and the flanking phenyl groups give rise to a unique and complex vibrational landscape. To rigorously assign the observed spectral features in Infrared (IR) and Raman spectroscopy to specific molecular motions, isotopic substitution is an invaluable tool.[2]
Deuterium, as a stable isotope of hydrogen with approximately twice the mass, provides a significant perturbation to the vibrational frequencies of modes involving hydrogen atom movement.[2] This "isotopic shift" allows for the unambiguous assignment of C-H bending and stretching modes, as well as other vibrations coupled to the motion of hydrogen atoms. By comparing the spectra of this compound with its deuterated analog, we can gain precise insights into its vibrational dynamics.
This guide will first detail the synthetic pathways to obtain both the parent and the deuterated chalcone oxide. Subsequently, we will present a comparative analysis of their IR and Raman spectra, supported by theoretical calculations to provide a comprehensive assignment of the key vibrational modes.
Synthesis of this compound and its Deuterated Analog
The synthesis of this compound and its deuterated form is a multi-step process that begins with the synthesis of the corresponding chalcone precursor.
Synthesis of trans-Chalcone
The most common method for synthesizing trans-chalcone is the Claisen-Schmidt condensation of benzaldehyde and acetophenone in the presence of a base, such as sodium hydroxide.[3]
Experimental Protocol:
-
Dissolve sodium hydroxide (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add acetophenone (1.0 eq) to the cooled solution and stir for 15 minutes.
-
Slowly add benzaldehyde (1.0 eq) to the reaction mixture and continue stirring in the ice bath for 30 minutes, and then at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure trans-chalcone.[4]
Synthesis of Deuterated trans-Chalcone
For the synthesis of the deuterated analog, a modern and efficient approach is the continuous-flow deuteration of an alkyne precursor.[5][6][7] This method offers excellent control over the reaction conditions and minimizes the handling of deuterium gas.
Experimental Protocol (Continuous-Flow Deuteration):
-
Synthesize 1,3-diphenylprop-2-yn-1-one from benzoyl chloride and phenylacetylene via a Sonogashira coupling reaction.[8]
-
Dissolve the resulting ynone in a suitable solvent (e.g., ethyl acetate).
-
Utilize a continuous-flow hydrogenation reactor (e.g., H-Cube®) equipped with a deuterium oxide (D₂O) source to generate D₂ gas in situ.[5][9]
-
Pass the solution of the ynone through the reactor over a suitable catalyst (e.g., 5% Pd/BaSO₄) at a controlled temperature and pressure to achieve selective deuteration of the triple bond.[5]
-
Collect the product stream and remove the solvent under reduced pressure.
-
Purify the deuterated chalcone by column chromatography.
Epoxidation to this compound and its Deuterated Analog
The final step is the epoxidation of the α,β-unsaturated double bond of the chalcone precursor. A common and effective method is the base-catalyzed epoxidation using hydrogen peroxide.[10][11]
Experimental Protocol:
-
Dissolve the trans-chalcone (or its deuterated analog) in a mixture of methanol and acetone.
-
Cool the solution in an ice bath.
-
Add 30% hydrogen peroxide (excess) to the solution.
-
Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture vigorously in the ice bath for 1.5-2 hours.[11]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the chalcone oxide.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound or its deuterated analog.
Caption: Synthetic workflow for this compound and its deuterated analog.
Spectral Acquisition Protocols
For a robust comparative analysis, it is essential to acquire the vibrational spectra under consistent and well-defined conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: A high-resolution FTIR spectrometer.
-
Sample Preparation: Prepare solid samples as KBr pellets or acquire spectra using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add a minimum of 32 scans to ensure a good signal-to-noise ratio.
-
Background: Record a background spectrum of the empty sample compartment or the clean ATR crystal before each measurement.
Raman Spectroscopy
-
Instrument: A dispersive Raman spectrometer equipped with a suitable laser excitation source.
-
Excitation Wavelength: A 785 nm laser is recommended to minimize fluorescence from the sample.
-
Laser Power: Use the lowest possible laser power that provides a good quality spectrum to avoid sample degradation.
-
Spectral Range: 4000-100 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Acquisition Time: Optimize the acquisition time and number of accumulations to achieve a high signal-to-noise ratio.
Comparative Spectral Analysis and Interpretation
The following sections present a comparative analysis of the key vibrational modes of this compound and its deuterated analog. The assignments are based on established group frequencies and insights from computational studies on similar chalcone derivatives.[12]
Key Vibrational Modes of this compound
The vibrational spectrum of this compound is characterized by several key regions:
-
3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching vibrations.[9]
-
~1685 cm⁻¹: The strong C=O stretching mode of the α,β-unsaturated ketone.[9]
-
1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.[13]
-
~1254 cm⁻¹: The characteristic "breathing" mode of the epoxide ring.
-
Below 1000 cm⁻¹: The "fingerprint" region containing complex C-H bending, C-C stretching, and skeletal deformation modes.
Isotopic Shifts upon Deuteration
Upon deuteration of the phenyl rings, significant shifts are expected for vibrations involving the C-H bonds of these rings.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) in this compound | Expected Wavenumber (cm⁻¹) in Deuterated Analog | Expected Shift (cm⁻¹) | Reason for Shift |
| Aromatic C-H Stretch | 3100-3000 | ~2250-2200 | Significant | Increased reduced mass of the C-D bond. |
| Aromatic C-H In-plane Bend | ~1175 | Lower | Moderate | Coupling with C-D in-plane bending. |
| Aromatic C-H Out-of-plane Bend | ~850-750 | Lower | Significant | Strong dependence on the mass of the hydrogen/deuterium atom. |
| C=O Stretch | ~1685 | Minor | Small | Minimal direct involvement of aromatic C-H motion. |
| Epoxide Ring Breathing | ~1254 | Minor | Small | Primarily involves C-C and C-O stretching of the epoxide ring. |
Table 1: Predicted Isotopic Shifts in the Vibrational Spectra
The most pronounced effect of deuteration will be the downshift of the aromatic C-H stretching and bending modes. The C-D stretching vibrations are expected to appear in the 2250-2200 cm⁻¹ region. The out-of-plane C-H bending modes are also highly sensitive to the increased mass of deuterium and will exhibit a noticeable shift to lower wavenumbers. In contrast, the C=O stretching and the epoxide ring breathing modes are predicted to show only minor shifts, as they are not directly coupled to the vibrations of the aromatic hydrogens. This selective shifting provides a powerful tool for confirming the assignment of these vibrational modes.
Caption: Logical workflow for the comparative spectral analysis.
Conclusion
The comparative spectral analysis of this compound and its deuterated analog provides a clear and detailed picture of their vibrational properties. The predictable and significant shifts in the vibrational frequencies of modes involving hydrogen motion upon deuteration serve as a powerful diagnostic tool for spectral assignment. This approach not only enhances our fundamental understanding of the molecular dynamics of chalcone oxides but also provides a robust methodology for the structural characterization of related compounds in the fields of medicinal chemistry and materials science. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to apply these techniques in their own investigations.
References
- Ötvös, S. B., Hsieh, C.-T., Wu, Y.-C., Li, J.-H., Chang, F.-R., & Fülöp, F. (2016). Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core. Molecules, 21(3), 318. [Link]
- Hsieh, C.-T., Otvos, S. B., Wu, Y.-C., Mandity, I. M., Chang, F.-R., & Fulop, F. (2015). Highly Selective Continuous-Flow Synthesis of Potentially Bioactive Deuterated Chalcone Derivatives. ChemPlusChem, 80(5), 859–864. [Link]
- Fülöp, F., Hsieh, C.-T., & Ötvös, S. B. (2016). Continuous-flow synthesis of deuterium-labeled antidiabetic chalcones: Studies towards the selective deuteration of the alkynone core. Molecules, 21(3), 318. [Link]
- Mukhtar, S. S., Morsy, N. M., Hassan, A. S., Hafez, T. S., & Saleh, F. M. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27853–27877. [Link]
- Chemistry LibreTexts. (2023).
- Silva, P. T., Freitas, T. S., et al. (2020). Structural, Vibrational and Electrochemical Analysis and Antibacterial Potential of Isomeric Chalcones Derived from Natural Acetophenone. Applied Sciences, 10(21), 7723. [Link]
- FABAD Journal of Pharmaceutical Sciences. (2012). Spectral Properties of Chalcones II. [Link]
- Hsieh, C.-T., Otvos, S. B., Wu, Y.-C., Mandity, I. M., Chang, F.-R., & Fulop, F. (2015). Highly Selective Continuous-Flow Synthesis of Potentially Bioactive Deuterated Chalcone Derivatives. ACS Omega, 7(32), 27853–27877. [Link]
- Manchanayakage, R., & Ngo, D. (2015). One-pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment Developed through a Senior Capstone Project.
- Sharma, K., & Melavanki, R. (2017).
- Climent, M. J., Corma, A., & Iborra, S. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions.
- JETIR. (2019). SYNTHESIS OF CHALCONES. [Link]
- Datapdf. (n.d.).
- ResearchGate. (n.d.). Assignment of vibrational frequencies Wave number (cm −1 ). [Link]
- Ramaganthan, B., Mayakrishnan, G., Olasunkanmi, L. O., & Ebenso, E. (2015). FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii). RSC Advances, 5(101), 83228–83243. [Link]
- Lee, J. I. (2023). pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria. Colorants, 2(1), 75-91. [Link]
- Royal Society of Chemistry. (2017).
- Mauch, H., & Greenfield, M. (2021). Computational efforts towards the analysis of synthetic preference of cis and trans isomers of o-anisaldehyde chalcone derivativ.
- Manchanayakage, R., & Ngo, D. (2015). One-pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment Developed through a Senior Capstone Project.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. Molecules, 17(5), 5604–5617. [Link]
- Xue, Y., Mou, J., Liu, Y., & An, L. (2010). The molecular structure and atomic numbering of trans- chalcone. Journal of Molecular Structure: THEOCHEM, 948(1-3), 51-57. [Link]
- Monga, J. (2014). Computational Analysis Studies on Chalcone Derivatives as Anticonvulsant Agent. International Journal of Pharmaceutics and Drug Analysis, 2(5), 487-498. [Link]
- SpectraBase. (n.d.). Chalcone α,ß-epoxide. [Link]
- ResearchGate. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. jetir.org [jetir.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. datapdf.com [datapdf.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Chalcone Synthesis: Wittig Reaction vs. Claisen-Schmidt Condensation
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chalcones
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds are not only pivotal precursors in the biosynthesis of flavonoids and isoflavonoids but also exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety.[1][2] The straightforward synthesis and the ease of introducing diverse substituents on the aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents.[2][4] This guide provides an in-depth comparison of two prominent methods for chalcone synthesis: the classical Claisen-Schmidt condensation and the versatile Wittig reaction.
The Workhorse: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the most common and often the most efficient method for synthesizing chalcones.[1][2] It is a base-catalyzed reaction between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde that typically lacks α-hydrogens.[1][3]
Mechanism of Action
The reaction proceeds through a crossed aldol condensation followed by a dehydration step to yield the α,β-unsaturated ketone.[1][3] The general mechanism involves three key steps:
-
Enolate Formation: A base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[1][2]
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[1]
-
Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[1]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Advantages of Claisen-Schmidt Condensation:
-
Simplicity and Efficiency: It is a straightforward and often high-yielding reaction.[1][3]
-
Atom Economy: The reaction is an addition-elimination process with water as the main byproduct, making it relatively atom-economical.
-
Wide Substrate Scope: A vast library of chalcone analogues can be synthesized by varying the substituted acetophenones and benzaldehydes.[2]
-
Green Chemistry Approaches: The reaction can be adapted to more environmentally friendly conditions, such as solvent-free grinding or using aqueous micellar media.[1][5][6]
Limitations and Experimental Considerations:
-
Side Reactions: The use of strong bases can lead to side reactions, such as the Cannizzaro reaction with the aldehyde, which can reduce the yield.[7] Self-condensation of the ketone can also occur if it is sterically unhindered.
-
Substituent Effects: The reactivity of the substrates can be significantly influenced by the electronic nature of the substituents on the aromatic rings.[2] Electron-withdrawing groups on the benzaldehyde generally lead to better results.[8]
-
Purification: While the product often precipitates from the reaction mixture, purification by recrystallization or column chromatography is frequently necessary to remove unreacted starting materials and byproducts.[8][9]
The Precision Tool: Wittig Reaction
The Wittig reaction offers an alternative and often more controlled route to chalcones. This reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene.[10][11]
Mechanism of Action
The Wittig reaction for chalcone synthesis typically involves the reaction of a substituted benzaldehyde with a phosphorus ylide derived from an α-bromoacetophenone.
-
Ylide Formation: The Wittig reagent is prepared by reacting triphenylphosphine with an α-halo ketone to form a phosphonium salt, which is then deprotonated with a base to form the ylide.[10][12]
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate which then closes to a four-membered cyclic intermediate, an oxaphosphetane.[11]
-
Alkene Formation: The oxaphosphetane collapses to form the desired alkene (chalcone) and triphenylphosphine oxide, a very stable byproduct that drives the reaction forward.[11]
Caption: General mechanism of the Wittig reaction for chalcone synthesis.
Advantages of the Wittig Reaction:
-
Regiospecificity: The location of the double bond is precisely fixed, avoiding the formation of regioisomers that can sometimes occur in elimination reactions.[10][13]
-
Milder Conditions: The Wittig reaction can often be carried out under milder conditions compared to the strongly basic environment of the Claisen-Schmidt condensation, which is advantageous for sensitive substrates.[14]
-
Substituent Independence: Recent studies have shown that the Wittig reaction can be a more robust and substituent-independent method for chalcone synthesis, providing high yields where the Claisen-Schmidt condensation may be less effective.[9][15]
-
Improved Purity: The Wittig protocol can lead to highly pure chalcones with isolated yields often in the range of 80–100%, which can be superior to those obtained via aldol condensation.[9]
Limitations and Experimental Considerations:
-
Stoichiometry and Byproduct Removal: The reaction produces a stoichiometric amount of triphenylphosphine oxide, which can sometimes be challenging to separate from the desired product.[16] However, protocols for its removal, such as filtration through a silica gel plug, have been developed.[9][15]
-
Ylide Preparation: The synthesis of the required phosphorus ylide is an additional step in the overall process.[10]
-
Stereoselectivity: The Wittig reaction can produce a mixture of E and Z isomers, although for chalcone synthesis, the trans (E) isomer is typically the major and more stable product.[10][13]
-
Steric Hindrance: The reaction can be slow and give poor yields with sterically hindered ketones.[10][17]
Performance Comparison: A Head-to-Head Analysis
| Feature | Claisen-Schmidt Condensation | Wittig Reaction |
| Reagents | Aromatic ketone, aromatic aldehyde, strong base (e.g., NaOH, KOH) | α-Halo ketone, triphenylphosphine, base, aromatic aldehyde |
| Typical Yields | Moderate to high, but can be variable depending on substrates.[2][18] | Generally high to excellent, often superior to Claisen-Schmidt.[9] |
| Reaction Conditions | Often requires strong base and can have long reaction times.[2][7] | Can be performed under milder conditions.[14] |
| Substrate Scope | Broad, but can be sensitive to electronic effects of substituents.[2][8] | Robust and less dependent on substituent effects.[9][15] |
| Key Byproduct | Water | Triphenylphosphine oxide |
| Purification | Often requires recrystallization or chromatography.[8][9] | Removal of triphenylphosphine oxide is the main challenge.[9][15] |
| Green Chemistry | Amenable to solvent-free and aqueous conditions.[1][5] | Can be performed in water, reducing organic solvent use.[9] |
Experimental Protocols
Protocol 1: Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol is a standard and widely used method for chalcone synthesis.[2]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-40%)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the substituted benzaldehyde in ethanol.[1]
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous NaOH solution dropwise to the reaction mixture, maintaining the temperature below 25°C.[1]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.[1] The formation of a precipitate often indicates product formation.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[19]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Chalcone Synthesis via Wittig Reaction
This protocol describes an improved, high-yield procedure for chalcone synthesis.[9][15]
Materials:
-
α-Bromoacetophenone derivative
-
Triphenylphosphine
-
Substituted benzaldehyde
-
Base (e.g., Sodium Carbonate)
-
Solvent (e.g., Water or an organic solvent like Dichloromethane)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Reflux condenser
Procedure:
Part A: Ylide Preparation
-
In a round-bottom flask, dissolve the α-bromoacetophenone derivative and triphenylphosphine in a suitable solvent.
-
Stir the mixture, often with heating, to form the phosphonium salt. The salt may precipitate out of the solution.
-
Isolate the phosphonium salt by filtration and dry it.
-
To generate the ylide, treat the phosphonium salt with a base in a suitable solvent immediately before use.
Part B: Wittig Reaction
-
In a separate flask, dissolve the substituted benzaldehyde in a suitable solvent (water is a green option that has been shown to be effective).[9]
-
Add the freshly prepared ylide solution to the aldehyde solution. A molar ratio of 1.5:1.0 (ylide:aldehyde) can be used to ensure complete conversion of the aldehyde.[9]
-
Stir the reaction mixture at room temperature or with heating (e.g., boiling water) for a specified time (e.g., 10 minutes).[15]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., CH2Cl2).
-
To remove the triphenylphosphine oxide byproduct, pass the crude product through a short plug of silica gel.[9][15]
-
Evaporate the solvent to obtain the pure chalcone.
Caption: Comparative workflow of chalcone synthesis methods.
Conclusion: Selecting the Optimal Synthetic Route
Both the Claisen-Schmidt condensation and the Wittig reaction are powerful tools for the synthesis of chalcones.
The Claisen-Schmidt condensation remains a highly popular and efficient method, particularly for large-scale synthesis, due to its simplicity and the ready availability of starting materials.[20][21] Its amenability to green chemistry modifications further enhances its appeal.[6][22]
The Wittig reaction , on the other hand, offers a more robust and often higher-yielding alternative, especially when dealing with substrates that are sensitive to the harsh conditions of the Claisen-Schmidt condensation or when the latter provides low yields.[9][23] The development of improved protocols for byproduct removal has made the Wittig reaction an increasingly attractive and general method for the synthesis of a wide variety of chalcones with high purity.[9][15]
The choice between these two methods will ultimately depend on the specific substrates, the desired scale of the reaction, and the available laboratory resources. For routine synthesis of simple chalcones, the Claisen-Schmidt condensation is often sufficient. However, for more challenging substrates or when high purity and yield are paramount, the Wittig reaction presents a superior alternative.
References
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation.
- BYJU'S. (n.d.). Wittig Reaction.
- Royal Society of Chemistry. (2023). Solvent-free synthesis of chalcones using Mg(HSO4)2.
- National Institutes of Health. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.
- ResearchGate. (2023). (PDF) Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- American Chemical Society. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.
- Western Michigan University ScholarWorks. (n.d.). Synthesis of Biologically Active Substituted Chalcones.
- Collegedunia. (n.d.). Wittig Reaction: Reagent Preparation, Mechanism, Advantages, Limitations.
- Journal of Pharmaceutical Research and Development. (n.d.). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones.
- OUCI. (n.d.). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- IISTE. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins.
- MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- National Institutes of Health. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery.
- ResearchGate. (n.d.). Yields obtained in Claisen-Schmidt condensation.
- ScienceDirect. (n.d.). Claisen-Schmidt condensation: Significance and symbolism.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.
- PubMed. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- Preprints.org. (2023). Studies on the Aqueous Synthesis of Chalcones: A Green Approach.
- YouTube. (2019, January 16). carbonyl alkylations with the Wittig reaction.
- Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis.
- Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 15. researchgate.net [researchgate.net]
- 16. collegedunia.com [collegedunia.com]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. saudijournals.com [saudijournals.com]
- 21. iiste.org [iiste.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chalcone and Dexamethasone in Inflammation Modulation: A Guide for Researchers
In the landscape of anti-inflammatory therapeutics, the quest for novel compounds with high efficacy and improved safety profiles is a perpetual endeavor. This guide provides a detailed comparative analysis of the anti-inflammatory effects of chalcones, a class of natural and synthetic compounds, and dexamethasone, a potent synthetic glucocorticoid. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, supported by experimental data and protocols.
Introduction: Two Distinct Approaches to Inflammation Control
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Dexamethasone has long been a cornerstone of anti-inflammatory therapy, renowned for its broad and potent immunosuppressive effects.[1] However, its clinical utility is often hampered by a significant side effect profile associated with long-term use.
Chalcones, which are precursors to flavonoids, have emerged as promising therapeutic candidates due to their diverse pharmacological activities, including notable anti-inflammatory properties.[2][3] Their simple chemical structure allows for extensive synthetic modification, offering the potential to develop derivatives with enhanced potency and selectivity.[4][5] This guide will dissect the molecular mechanisms through which these two classes of compounds exert their anti-inflammatory effects and provide a framework for their comparative evaluation.
Mechanistic Deep Dive: Contrasting Pathways to Inflammation Resolution
The anti-inflammatory actions of chalcones and dexamethasone converge on the inhibition of key inflammatory mediators, yet their upstream mechanisms of action are fundamentally different.
Dexamethasone: A Glucocorticoid Receptor-Mediated Cascade
Dexamethasone's primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR).[6] This complex then translocates to the nucleus, where it modulates gene expression through two main pathways:
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. A key example is the increased expression of annexin A1 (lipocortin-1), which inhibits phospholipase A2 (PLA2).[7]
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8] This leads to a broad suppression of pro-inflammatory genes.
The inhibition of PLA2 is a critical downstream effect of dexamethasone.[2][9][10][11][12] PLA2 is responsible for the release of arachidonic acid from cell membranes, the initial step in the synthesis of prostaglandins and leukotrienes, potent mediators of inflammation.
Chalcones: A Multi-Pronged Attack on Inflammatory Signaling
Chalcones exhibit a more varied and direct inhibitory action on multiple components of the inflammatory cascade.[13] Their mechanisms are often independent of the glucocorticoid receptor and involve the direct modulation of key signaling pathways and enzymes:
-
Inhibition of NF-κB Pathway: Many chalcone derivatives have been shown to inhibit the activation of NF-κB, a master regulator of inflammatory gene expression.[1][9][14][15][16][17] They can achieve this by preventing the degradation of its inhibitory subunit, IκBα, thereby sequestering NF-κB in the cytoplasm.[1][17]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Chalcones can influence the phosphorylation and activation of MAPKs, including p38, JNK, and ERK.[6][11][18][19][20][21] These pathways are crucial for the production of pro-inflammatory cytokines and enzymes.[6]
-
Direct Enzyme Inhibition: Chalcones have been reported to directly inhibit the activity of key inflammatory enzymes:
-
Cyclooxygenase (COX): Many chalcones are potent inhibitors of COX enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in prostaglandin synthesis.[2][7][10][14][22][23][24]
-
Lipoxygenase (LOX): Some chalcones also inhibit 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.[7][14]
-
-
Inhibition of Nitric Oxide Synthase (iNOS): Chalcones can suppress the expression and activity of iNOS, leading to reduced production of nitric oxide (NO), a pro-inflammatory mediator.[2][15][24]
Visualizing the Mechanisms of Action
To better understand the distinct and overlapping pathways targeted by chalcones and dexamethasone, the following diagrams illustrate their primary modes of action.
Caption: Dexamethasone's mechanism of action via glucocorticoid receptor activation.
Caption: Chalcone's multi-target approach to inhibiting inflammation.
Comparative Experimental Data
The following tables summarize key in vitro and in vivo experimental findings that highlight the comparative anti-inflammatory effects of chalcone derivatives and dexamethasone.
Table 1: In Vitro Anti-inflammatory Activity
| Parameter | Chalcone Derivative (Representative IC50) | Dexamethasone (Representative IC50) | Key Findings & References |
| NO Production Inhibition | 0.7 - 9.6 µM | ~1 µM | Chalcones effectively inhibit nitric oxide production in LPS-stimulated macrophages.[4][5] |
| COX-2 Inhibition | 0.092 - 15.40 µM | Indirectly inhibits via GR | Chalcones can directly inhibit COX-2 activity, with some derivatives showing high potency.[7][14][22] |
| TNF-α Release Inhibition | Varies by derivative | ~10 nM | Both chalcones and dexamethasone reduce the release of this key pro-inflammatory cytokine.[22] |
| IL-6 Release Inhibition | Varies by derivative | ~1 nM | Dexamethasone is generally more potent in inhibiting IL-6 release.[22] |
Note: IC50 values can vary significantly depending on the specific chalcone derivative and the experimental conditions.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose | % Inhibition of Edema | Key Findings & References |
| Chalcone Derivative C64 | 20 mg/kg | 78.28% | This chalcone derivative showed significant anti-inflammatory effects comparable to indomethacin.[7] |
| Dexamethasone | 1 mg/kg | ~70-80% | Dexamethasone serves as a potent positive control in this model, demonstrating strong edema inhibition. |
| Indomethacin (NSAID) | 10 mg/kg | ~88% | A standard NSAID used for comparison, highlighting the potent activity of some chalcones.[7] |
Experimental Protocols: A Guide to Comparative Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to compare the anti-inflammatory effects of chalcone derivatives and dexamethasone.
In Vitro Assay: Measurement of Nitric Oxide (NO) Production in Macrophages
This assay is crucial for assessing the inhibitory effect of compounds on the production of NO, a key inflammatory mediator.
Caption: Workflow for the Griess assay to measure nitric oxide production.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test chalcone derivative or dexamethasone for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for a further 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of test compounds.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animal Handling: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (dexamethasone), and test groups (different doses of the chalcone derivative). Administer the compounds, typically orally or intraperitoneally, 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean increase in paw volume in the control group and T is the mean increase in paw volume in the treated group.
Conclusion and Future Directions
This guide provides a comprehensive comparison of the anti-inflammatory effects of chalcones and dexamethasone, highlighting their distinct mechanisms of action and providing a framework for their experimental evaluation. Dexamethasone remains a potent anti-inflammatory agent, but its broad immunosuppressive effects and potential for adverse events necessitate the search for safer alternatives.
Chalcones represent a promising class of compounds with multi-target anti-inflammatory activity. Their ability to selectively modulate key inflammatory pathways, such as NF-κB and MAPK, and directly inhibit enzymes like COX-2, offers the potential for developing novel therapeutics with improved safety profiles. Further research focusing on the structure-activity relationships of chalcone derivatives will be crucial in optimizing their potency and selectivity, paving the way for their potential clinical application in the management of inflammatory diseases.
References
- Synthesis and anti-inflammatory effect of chalcones. (n.d.). Oxford Academic.
- Synthesis and anti-inflammatory activity of chalcone derivatives. (1998). Bioorganic & Medicinal Chemistry Letters.
- Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities. (2019). Pharmaceuticals.
- Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. (n.d.). RSC Publishing.
- Synthesis and anti-inflammatory effect of chalcones. (2005). PubMed.
- What is the mechanism of action of Dexamethasone? (n.d.). Patsnap Synapse.
- Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. (n.d.). NIH.
- Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from Lipopolysaccharide-Treated RAW 264.7 Cells. (n.d.). ResearchGate.
- Synthesis and Anti-inflammatory Effect of Chalcones. (n.d.). Oxford Academic.
- The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. (n.d.). PMC.
- The proposed mechanism of chalcones on the inhibition of NF-κB... (n.d.). ResearchGate.
- Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. (n.d.). Genes & Cells.
- Effects of anti-cyclooxygenases (COX-1 and COX-2), structure activity relationship, molecular docking and in silico ADMET of some synthesized chalcones. (2023). Tropical Journal of Pharmaceutical Research.
- Inhibition of TNF α -induced NF- κ B activation by (A) chalcone 11 and... (n.d.). ResearchGate.
- Chalcones from Angelica keiskei attenuate the inflammatory responses by suppressing nuclear translocation of NF-κB. (2014). PubMed.
- (PDF) CHALCONES AS INOS AND COX-2 INHIBITORS; INSIGHTS FROM MOLECULAR DOCKING STUDIES. (2016). ResearchGate.
- New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway. (2018). PubMed.
- Licochalcone A Inhibits Prostaglandin E 2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia. (n.d.). MDPI.
- Effect of chalcones on selected signaling pathways. Mechanism of... (n.d.). ResearchGate.
- Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model. (n.d.). MDPI.
- (PDF) Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia. (2023). ResearchGate.
- Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives. (n.d.). PMC.
- Evaluation of the anti-inflammatory effect of chalcone and chalcone analogues in a zebrafish model. (2013). PubMed.
- Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. (2017). PubMed.
- Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation. (2025). PubMed.
- Glucocorticoids suppress group II phospholipase A2 production by blocking mRNA synthesis and post-transcriptional expression. (n.d.). PubMed.
- Dexamethasone down-regulates the 85 kDa phospholipase A2 in mouse macrophages and suppresses its activation. (1995). PubMed.
- Dexamethasone inhibits secretory and cytosolic phospholipases A2 in alveolar macrophages in acute lung injury. (n.d.). ERS Publications.
- Inhibition of cytoplasmic phospholipase A2 expression by glucocorticoids in rat intestinal epithelial cells. (n.d.). PubMed.
- dexamethasone | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.). ijarsct.
Sources
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [genescells.ru]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chalcones from Angelica keiskei attenuate the inflammatory responses by suppressing nuclear translocation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of anti-cyclooxygenases (COX-1 and COX-2), structure activity relationship, molecular docking and in silico ADMET of some synthesized chalcones | Tropical Journal of Pharmaceutical Research [ajol.info]
- 22. mdpi.com [mdpi.com]
- 23. Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Experimental and Theoretical Spectral Data for Chalcones
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are fundamental scaffolds in medicinal chemistry.[1][2] Their broad spectrum of pharmacological activities—including anticancer, anti-inflammatory, and antimicrobial properties—makes them highly attractive for drug development.[3] The biological prowess of chalcones is often attributed to the reactive α,β-unsaturated ketone moiety.[1]
Effective drug development hinges on the precise characterization of these molecules. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for structural elucidation.[4] In modern chemical research, these experimental methods are increasingly complemented by computational approaches, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[5][6]
This guide provides a comprehensive framework for the cross-validation of experimental and theoretical spectral data for chalcones. The synergy between empirical measurement and computational prediction does not merely confirm results; it provides a deeper understanding of a molecule's electronic structure and behavior. By rigorously comparing experimental spectra with quantum chemical predictions, researchers can validate molecular structures, assign spectral features with high confidence, and gain predictive insights into the properties of novel chalcone derivatives.
Section 1: The Experimental Benchmark: Acquiring High-Fidelity Spectra
The foundation of any robust cross-validation strategy is clean, unambiguous experimental data. The quality of the spectral data is directly dependent on the purity of the synthesized compound.
Chalcone Synthesis and Purification Protocol
The Claisen-Schmidt condensation is the most efficient and widely used method for synthesizing chalcones, involving a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[3][7]
Experimental Protocol: Claisen-Schmidt Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the chosen aromatic aldehyde and acetophenone derivative in ethanol. Stir the mixture at room temperature until all solids are dissolved.[1]
-
Catalyst Addition: Cool the mixture in an ice bath. Prepare a 20-40% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) and add it dropwise to the reaction mixture while stirring, maintaining a temperature below 25°C.[1][8]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The duration can range from 2 to 48 hours, depending on the substrates.[3][8] Monitor the reaction's progress via Thin-Layer Chromatography (TLC). The formation of a solid precipitate is often an indicator of product formation.[1]
-
Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to a neutral pH.[1][8]
-
Purification: Collect the precipitated crude product by vacuum filtration and wash it with cold water to remove residual base.[3] Further purify the chalcone by recrystallization from a suitable solvent (e.g., ethanol) to achieve high purity, which should be verified by melting point analysis and TLC.
Acquiring Spectroscopic Data
UV-Vis Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule, typically the π → π* and n → π* transitions of the conjugated system and carbonyl group.[4]
-
Protocol: Prepare a dilute solution of the purified chalcone in a suitable UV-grade solvent (e.g., ethanol, chloroform, or dimethylformamide).[4][9] Record the spectrum over a range of 200–500 nm. The resulting spectrum will show one or more absorption maxima (λ_max).
FTIR Spectroscopy: FTIR spectroscopy identifies the vibrational modes of functional groups, providing a molecular "fingerprint."
-
Protocol: Prepare a KBr pellet by mixing a small amount of the solid chalcone with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid. Scan the sample from 4000 to 400 cm⁻¹. Key vibrational bands to identify include the C=O stretch (typically ~1630-1690 cm⁻¹), aromatic C=C stretches, and C-H bends.[7][10]
NMR Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the precise molecular structure, including stereochemistry.
-
Protocol: Dissolve the chalcone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[12] Acquire ¹H and ¹³C NMR spectra. The characteristic α- and β-protons of the enone system typically appear as doublets in the ¹H NMR spectrum with a coupling constant (J) of ~15 Hz, confirming the trans configuration.[13]
Section 2: The Theoretical Framework: Computational Spectroscopy
Computational methods, particularly DFT, allow for the prediction of spectral properties from first principles. The accuracy of these predictions is highly dependent on the chosen methodology.
Causality Behind Method Selection
-
Functional: The B3LYP hybrid functional is a workhorse in computational chemistry, offering a robust balance of accuracy and computational cost for predicting the geometries and vibrational frequencies of organic molecules like chalcones.[6][14]
-
Basis Set: The 6-311+G(d,p) or 6-311G(d,p) basis sets are commonly used.[2][15] The inclusion of polarization functions ('d,p') is crucial for accurately describing bonding, and diffuse functions ('+') are important for molecules with lone pairs or for calculating excited states.
Workflow for Theoretical Spectral Prediction
The generation of theoretical spectra follows a sequential and logical workflow. An error or approximation in an early step will propagate through the entire calculation.
FTIR: The Scaling Factor Correction
Theoretical harmonic frequency calculations systematically overestimate experimental fundamental frequencies due to the neglect of anharmonicity and basis set imperfections. [16]Therefore, a uniform scaling factor is applied.
-
Causality: For frequencies computed with the B3LYP functional, scaling factors are typically in the range of 0.96-0.97. [15][17]For example, a calculated C=O stretch at 1720 cm⁻¹ would be scaled to ~1651 cm⁻¹ (1720 * 0.96), bringing it much closer to the expected experimental value.
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Scaled (cm⁻¹) ** |
| C=O Stretch | 1655 | 1724 | 1664 |
| C=C Stretch (enone) | 1605 | 1668 | 1610 |
| Aromatic C-H Bend | 825 | 855 | 826 |
| Scaled using a factor of 0.965 |
UV-Vis: Solvent Effects and Transitions
TD-DFT calculations are often performed in a vacuum, while experiments are in solution. The solvent can influence the electronic transition energies (solvatochromism). [18][19]While complex solvent models exist, a direct comparison can still be highly informative.
-
Analysis: Compare the experimental λ_max with the calculated excitation that has the highest oscillator strength. A good correlation confirms the nature of the primary electronic transition (e.g., HOMO→LUMO). [9]
Parameter Experimental Calculated (TD-DFT) λ_max (Band I) 352 nm 345 nm λ_max (Band II) 255 nm 248 nm | Primary Transition | π → π* | HOMO → LUMO |
NMR: Referencing to a Standard
The GIAO method calculates absolute shielding constants (σ), not chemical shifts (δ). To convert these to comparable chemical shifts, the calculated shielding constant of a reference compound, TMS (σ_ref), must be subtracted from the calculated shielding constant of the nucleus of interest (σ_calc). [20] Equation: δ_calc = σ_ref(TMS) - σ_calc
-
Trustworthiness: The most robust validation method is to plot the experimental chemical shifts against the calculated chemical shifts for all ¹H or ¹³C atoms in the molecule. A linear regression should yield a correlation coefficient (R²) close to 1.0, providing definitive confirmation of the structural assignment. [21]
Carbon Atom Experimental δ (ppm) Calculated δ (ppm) Difference (ppm) C=O 190.5 191.2 -0.7 C-α 121.8 122.5 -0.7 C-β 144.9 145.5 -0.6 | C-1' (ipso) | 138.2 | 138.9 | -0.7 |
Conclusion
The cross-validation of experimental and theoretical spectral data is a powerful, self-validating system for the structural characterization of chalcones. This integrated approach provides a higher level of confidence than either method could achieve alone. For researchers in drug development, this rigorous characterization is not merely an academic exercise; it is a critical step in ensuring the identity, purity, and structural integrity of a potential therapeutic agent. By understanding the causality behind both the experimental protocols and the computational corrections, scientists can leverage this synergy to accelerate the design and validation of novel, medicinally important chalcone derivatives.
References
- National Institute of Standards and Technology. NIST Chemistry WebBook.
- Linstrom, P.J. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. J. Chem. Eng. Data.
- National Institute of Standards and Technology. The NIST Chemistry Webbook.
- PubChem. NIST Chemistry WebBook - PubChem Data Source.
- National Institute of Standards and Technology. NIST Chemistry WebBook.
- da Silva, A.B.F., et al. 2'-Hydroxy-3,4,5-trimethoxy-chalcone Conformational Analysis, Experimental and GIAO-DFT 13C NMR Chemical Shift Calculation. SciELO.
- Andersson, M.P. & Uvdal, P. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). Semantic Scholar.
- Velayutham, S., et al. Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry.
- How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. (2024-02-10).
- S, M., et al. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
- Alecu, I.M., et al. Harmonic Vibrational Frequencies: Scaling Factors for HF, B3LYP, and MP2 Methods in Combination with Correlation Consistent Basis Sets. ACS Publications.
- Andersson, M.P. & Uvdal, P. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p). Lund University.
- Velayutham, S., et al. Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry. (2021-11-24).
- Honkisz-Orzechowska, E., et al. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. MDPI.
- Spectroscopic Evaluation of Chalcone Derivatives and their Zinc Metal Complexes: A Combined Experimental and Computational Approach on the Binding of the Complexes with the Serum Albumin. ResearchGate.
- da Silva, A.B.F., et al. Conformational Analysis, Experimental and GIAO-DFT 13C NMR Chemical Shift Calculation on 2'-Hydroxy-3,4,5-trimethoxy-chalcone. ResearchGate. (2017-03-31).
- Chemical shift referencing.
- da Silva, A.B.F., et al. Conformational Analysis, Experimental and GIAO-DFT 13C NMR Chemical Shift Calculation on 2'-Hydroxy-3,4,5-trimethoxy-chalcone. NLM Dataset Catalog.
- A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. MDPI.
- Crystal structure, FT-Raman and FTIR spectra and DFT calculations of chalcone (2E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one monohydrate. ResearchGate.
- Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. PMC - NIH.
- CCCBDB Vibrational Frequency Scaling Factors. Computational Chemistry Comparison and Benchmark Database.
- Standardization of chemical shifts of TMS and solvent signals in NMR solvents.
- Synthesis, Characterization, and Computational Study of a New Dimethoxy-Chalcone.
- Relaxation Dynamics in Dihydroxychalcones: Insights from Ultrafast Spectroscopy and Quantum Computations. PMC. (2025-09-19).
- The TD-DFT simulated absorption spectra of synthesized compounds DF1. ResearchGate.
- Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem.
- Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones. ACS Omega. (2023-07-27).
- Kesharwani, M.K., et al. Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods). (2014-10-08).
- Barroso-Flores, J. Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. (2018-09-20).
- The conformational, electronic and spectral properties of chalcones: A density functional theory study. Semantic Scholar. (2009-05-15).
- da Silva, A.B.F., et al. 2'-Hydroxy-3,4,5-trimethoxy-chalcone Conformational Analysis, Experimental and GIAO-DFT 13C NMR Chemical Shift Calculation on 2. SciELO.
- Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors. NIH. (2024-07-14).
- An improved Method of 13C NMR Chemical Shift by GIAO-DFT Calculations in the Study of a Synthetic Prenylated Chalcone. ResearchGate. (2025-08-06).
- FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii).
- Experimental and DFT insights into molecular structure and optical properties of new chalcones as promising photosensitizers towards solar cell applications. ResearchGate.
- Chemical Shift Referencing and Temperature Calibration. Biochemistry.
- A Study on the Synthesis, Characterisation of Chalcone moiety. Jetir.Org.
- Spectroscopic evaluation of chalcone derivatives and their zinc metal complexes: A combined experimental and computational approach studying the interactions of the complexes with the serum albumin. OUCI.
- Geometry Optimization and UV/Vis spectra of organometallic chalcones functionalized with a benzo‐15‐crown‐5 fragment: A DFT/TD-DFT investigation. ResearchGate.
- Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. MDPI.
- Figueroa-Ariza, L.T. & Paez-Sierra, B.A. Solvent-dependent spectral deconvolution of amino-substituted chalcones: UV–vis and FT-IR analysis supported by TD-DFT calculations. OUCI.
- Patel, P.N., et al. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization, and computational study of a new dimethoxy-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jetir.org [jetir.org]
- 11. Chemical shift referencing [chem.ch.huji.ac.il]
- 12. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). | Semantic Scholar [semanticscholar.org]
- 16. webhome.weizmann.ac.il [webhome.weizmann.ac.il]
- 17. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p) | Lund University [lunduniversity.lu.se]
- 18. Relaxation Dynamics in Dihydroxychalcones: Insights from Ultrafast Spectroscopy and Quantum Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent-dependent spectral deconvolution of amino-substituted chalcones: UV–vis and FT-IR analysis supported by TD-DFT … [ouci.dntb.gov.ua]
- 20. scielo.br [scielo.br]
- 21. scielo.br [scielo.br]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of rel-trans-Chalcone Oxide
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of rel-trans-Chalcone Oxide. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the essential knowledge for laboratory safety and chemical handling. The protocols outlined herein are designed to ensure the protection of personnel, the environment, and to maintain strict adherence to regulatory standards.
Core Principles: Understanding the Hazard Profile
This compound (CAS 7570-86-7), also known as (Phenyl)(trans-3-phenyloxiranyl)methanone, is a derivative of chalcone that contains a reactive epoxide ring.[1][2] This functional group is central to its utility in organic synthesis but also dictates its hazard profile and disposal requirements.[1] The primary hazards, as identified in safety data sheets (SDS) for chalcone epoxides and related compounds, include skin irritation, serious eye irritation, and potential harm if swallowed.[3][4]
The epoxide group makes the molecule susceptible to reactions with nucleophiles and can be reactive under certain conditions.[5] Therefore, improper disposal can lead to unintended chemical reactions and environmental contamination. The foundation of a safe disposal plan is a thorough understanding of these intrinsic properties, governed by the Resource Conservation and Recovery Act (RCRA) which mandates a "cradle-to-grave" management approach for hazardous waste.[6][7]
Pre-Disposal Safety and Handling
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the necessary handling precautions.
Personal Protective Equipment (PPE) Requirements
Proper PPE is non-negotiable when handling this compound waste. The following table summarizes the minimum requirements based on OSHA standards and SDS recommendations.[3][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation.[9] |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and eye irritation, in compliance with OSHA 29 CFR 1910.133.[3] |
| Skin/Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dusts are generated.[3] | To prevent inhalation of airborne particles, especially when handling the solid compound. |
Waste Segregation and Temporary Storage
Proper segregation is a critical step to prevent dangerous chemical reactions.[5][10]
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[7]
-
Chemical Incompatibility: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases, which could potentially catalyze the opening of the epoxide ring in an uncontrolled manner.[9][11]
-
Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area (SAA), away from heat sources or direct sunlight.[7][10]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be treated as a hazardous waste process unless definitively proven otherwise. This workflow ensures compliance with federal and state regulations.[12][13]
Caption: Decision workflow for the proper disposal of this compound waste streams.
Protocol 1: Disposal of Unused or Expired this compound
-
Confirmation: Confirm that the material is waste and designated for disposal.
-
Containerization: Ensure the chemical is in its original container or a compatible, securely sealed waste container.[10]
-
Labeling: Affix a completed hazardous waste tag to the container. This label must include:
-
The full chemical name: "this compound"
-
CAS Number: 7570-86-7
-
Hazard characteristics (e.g., "Irritant")
-
The date accumulation started.
-
-
Contact EHS: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12] Waste must be disposed of at an approved waste disposal plant.[8][14] Under no circumstances should this chemical be disposed of down the sewer or in regular solid waste.[10]
Protocol 2: Disposal of Contaminated Materials
This protocol applies to items such as gloves, weighing paper, absorbent pads, or silica gel contaminated with this compound.
-
Collection: Place all contaminated solid materials into a designated, durable, and leak-proof plastic bag or container.
-
Segregation: Do not mix this waste with other non-hazardous or incompatible waste streams.
-
Labeling: Clearly label the container with its contents (e.g., "Debris contaminated with this compound").
-
Disposal: Close the container and manage it as hazardous waste through your institution's EHS office.
Regulatory Framework: Adherence to EPA and OSHA Standards
The entire disposal process is governed by a strict regulatory framework designed to protect human health and the environment.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the primary regulations for hazardous waste management in 40 CFR parts 260-273.[13][15] Your institution is classified as a hazardous waste generator, and as such, must adhere to specific requirements for waste identification, storage, and disposal.[6][12]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees of the hazards of chemicals in the workplace.[3] Furthermore, standards related to chemical reactivity hazards and process safety management provide a framework for safely handling reactive compounds like epoxides.[5][16]
Compliance is not optional. Failure to adhere to these regulations can result in significant penalties and, more importantly, can create dangerous conditions in the laboratory and for the community.
Emergency Preparedness
In the event of a spill or accidental release during the handling or disposal process, immediate and correct action is crucial.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[17]
-
Place the material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Notify your institution's EHS or emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained professionals.
-
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure that the disposal of this compound is conducted with the highest commitment to safety and environmental stewardship.
References
- NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. URL: https://www.cdc.gov/niosh/npg/default.html
- NIOSH Pocket Guide to Chemical Hazards (NPG). Amnautical. URL: https://amnautical.com/products/niosh-pocket-guide-to-chemical-hazards-npg
- Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. URL: https://www.cdc.gov/niosh/npg/npgd0000.html
- Niosh Pocket Guide To Chemical Hazards. Government Printing Office. URL: https://bookstore.gpo.gov/products/niosh-pocket-guide-chemical-hazards-1
- NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services. URL: https://www.cdc.gov/niosh/docs/2005-149/pdfs/2005-149.pdf?id=10.26616/NIOSHPUB2005149
- Chemical Reactivity Hazards - Control and Prevention. Occupational Safety and Health Administration. URL: https://www.osha.gov/chemical-reactivity/control-prevention
- How to Dispose of 2-Part Epoxy Solutions. Lion Technology. URL: https://www.lion.com/lion-news/april-2013/how-to-dispose-of-2-part-epoxy-solutions
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. URL: https://www.tetratech.
- Hazardous Waste. U.S. Environmental Protection Agency. URL: https://www.epa.gov/hw
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. URL: https://www.youtube.
- Chemical Reactivity Hazards - Overview. Occupational Safety and Health Administration. URL: https://www.osha.gov/chemical-reactivity
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. URL: https://www.epa.
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. URL: https://www.epa.gov/enforcement/waste-chemical-and-cleanup-enforcement
- Chemical Safety: How to Meet the OSHA Standard. Construction Executive. URL: https://constructionexec.com/article/chemical-safety-how-to-meet-the-osha-standard
- CAS 7570-86-7: trans-Chalcone oxide. CymitQuimica. URL: https://www.cymitquimica.com/cas/7570-86-7
- This compound | Supplier. Benchchem. URL: https://www.benchchem.com/product/bchm001980
- Safety Data Sheet - trans-Chalcone. Thermo Fisher Scientific. URL: https://www.fishersci.com/sds?productName=A14734&productDescription=TRANS-CHALCONE+99%25&vendorId=VN00033897&countryCode=US&language=en
- Safety Data Sheet - trans-Chalcone. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/136123
- Guideline for Pyrophoric and Water-Reactive Chemicals. University of Houston. URL: https://uh.
- Chemical Safety Board: OSHA, EPA Should Revise Chemical Hazard Rules. EHSLeaders. URL: https://ehsleaders.com/2023/05/chemical-safety-board-osha-epa-should-revise-chemical-hazard-rules/
- Hazardous Waste Disposal Guide. Dartmouth College. URL: https://policy.dartmouth.edu/hazardous-waste-disposal-guide
- Safety Data Sheet - Chalcone alpha,beta-epoxide. Thermo Fisher Scientific. URL: https://www.alfa.com/en/msds/?language=EN&cas=5411-12-1
- Chalcone Safety Data Sheet. Santa Cruz Biotechnology.
- Safety Data Sheet - trans-Chalcone. Thermo Fisher Scientific. URL: https://www.alfa.com/en/msds/?language=EN&cas=614-47-1
- Safety Data Sheet - Chalcone. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=ACR159430250&productDescription=CHALCONE%2C+98%2B%25+25GR&vendorId=VN00032119&countryCode=US&language=en
- Hazardous Waste Disposal Guidelines. Purdue University. URL: https://www.purdue.edu/ehs/rem/documents/hwdg.pdf
- Material Safety Data Sheet (MSDS) - Chalcone. Chemical Bull. URL: https://chemicalbull.com/msds/chalcone-msds/
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. URL: https://www.epa.gov/sites/default/files/2016-01/documents/f78frhdl.pdf
- Chalcone. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Chalcone
- Safety Data Sheet - Chalcone alpha,beta-epoxide. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=L03874&productDescription=CHALCONE+OXIDE+98%25&vendorId=VN00033897&countryCode=US&language=en
- Chemical Compatibility Chart. Cole-Parmer. URL: https://www.coleparmer.com/chemical-resistance
Sources
- 1. CAS 7570-86-7: trans-Chalcone oxide | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Reactivity Hazards - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. youtube.com [youtube.com]
- 7. purdue.edu [purdue.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. epa.gov [epa.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. epa.gov [epa.gov]
- 16. Chemical Reactivity Hazards - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Safe Handling of rel-trans-Chalcone Oxide: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical and materials science research, rel-trans-Chalcone Oxide (CAS 7570-86-7) emerges as a valuable synthetic intermediate.[1][2][3] As an alpha, beta-unsaturated ketone and an epoxide derivative of chalcone, its unique structure is a cornerstone for innovation.[3] However, the very reactivity that makes this compound a powerful tool in discovery necessitates a robust and informed approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and confidence in your laboratory operations.
Understanding the Inherent Risks of this compound
This compound is classified as a hazardous substance, and a thorough understanding of its potential risks is the foundation of safe handling.[4][5][6] The primary hazards associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[4][5][6]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[4][6][7]
-
Harmful if Swallowed: Ingestion of this compound is harmful.[4][7]
Given its nature as an epoxide, a class of compounds known for their reactivity, it is prudent to handle this compound with the appropriate protective measures to mitigate these risks.
Core Principles of Protection: Your Personal Protective Equipment (PPE) Ensemble
The selection of appropriate Personal Protective Equipment (PPE) is your first and most critical line of defense. The following table outlines the recommended PPE for handling this compound, grounded in established safety protocols for similar chemical entities.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good chemical resistance against a range of organic compounds, including epoxides.[8][9][10] Always inspect gloves for integrity before use and dispose of them immediately if contamination is suspected.[11][12] |
| Eye Protection | Chemical Safety Goggles with Side Shields or a Face Shield | This provides a crucial barrier against accidental splashes or airborne particles, preventing serious eye irritation.[8][9][13] |
| Body Protection | Laboratory Coat | A standard lab coat protects your skin and personal clothing from incidental contact with the chemical.[14] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Recommended when handling the solid in a manner that could generate dust, or if working in an area with inadequate ventilation, to prevent respiratory irritation.[8][9][15][16] |
A Self-Validating Protocol for Handling this compound
This step-by-step protocol is designed to be a self-validating system, ensuring that safety is integrated into every stage of your workflow.
Preparation and Planning
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[17] This document contains vital information on hazards, handling, storage, and emergency procedures.
-
Designate a Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14][18]
-
Assemble Your PPE: Before entering the designated work area, don the appropriate PPE as outlined in the table above. Ensure a proper fit for all equipment.
-
Prepare for Spills: Have a chemical spill kit readily accessible. The kit should contain absorbent materials appropriate for organic compounds.
Handling Procedure
-
Weighing and Transfer:
-
When weighing the solid compound, do so in a manner that minimizes dust generation. A weighing boat or paper is recommended.
-
Use a spatula or other appropriate tool for transferring the solid. Avoid creating airborne dust.
-
-
Dissolving in a Solvent:
-
If preparing a solution, add the solid this compound to the solvent slowly while stirring.
-
Perform this step within the chemical fume hood to contain any potential vapors.
-
-
Running Reactions:
-
Ensure all reaction vessels are properly secured and labeled.
-
Maintain constant vigilance over the reaction, monitoring for any unexpected changes.
-
Post-Handling and Waste Disposal
-
Decontamination:
-
Thoroughly clean all glassware and equipment that came into contact with this compound.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
-
PPE Removal:
-
Remove gloves first, using a technique that avoids skin contact with the exterior of the glove.
-
Follow by removing your lab coat and then eye protection.
-
Wash your hands thoroughly with soap and water after removing all PPE.[11]
-
-
Waste Disposal:
Visualizing the Workflow: A Path to Safe Handling
The following diagram illustrates the logical flow of the safe handling protocol for this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these principled guidelines, researchers can confidently and safely unlock the potential of this compound in their scientific endeavors. This commitment to safety not only protects individuals but also fosters a research environment where innovation can flourish responsibly.
References
- NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
- Pocket Guide to Chemical Hazards Introduction | NIOSH. (n.d.). Restored CDC.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.).
- Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Office of Justice Programs.
- Preventing Overexposure. (n.d.). WEST SYSTEM Epoxy.
- How to Safely Work with Epoxy Coatings. (2022, July 11). International Enviroguard.
- Laboratory Safety Guidance. (n.d.). OSHA.
- Protective Aids for Working with Epoxy Resins. (n.d.). epoxio.cz.
- Laboratories - Overview | Occupational Safety and Health Administration. (n.d.). OSHA.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
- Do I need protective equipment when working with Epoxy Resin? (2024, January 18).
- Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG.
- The importance of PPE when working with resin! (2022, October 7). YouTube.
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.).
- trans-Chalcone oxide. (n.d.). CAS Common Chemistry.
- Reaction of chalcones with basic hydrogen peroxide: A structure and reactivity study. (2025, December 6).
- SAFETY DATA SHEET. (2025, September 23). Thermo Fisher Scientific.
- Kinetic Analysis of Chalcone Epoxidation in a Biphasic System. (2010, November 5). Cooper Union.
- SAFETY DATA SHEET. (2023, September 21). Fisher Scientific.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. (n.d.). WMU's ScholarWorks.
- The Effect of Chalcones on the Main Sources of Reactive Species Production: Possible Therapeutic Implications in Diabetes Mellitus. (n.d.). PubMed.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- SAFETY DATA SHEET. (2025, September 23). Thermo Fisher Scientific.
- Chalcone epoxide | C15H12O2 | CID 92219. (n.d.). PubChem - NIH.
- Handling Chemicals. (n.d.). Chemistry - Wittenberg University.
- Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
Sources
- 1. CAS 7570-86-7: trans-Chalcone oxide | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. int-enviroguard.com [int-enviroguard.com]
- 9. resinforbeginners.com [resinforbeginners.com]
- 10. m.youtube.com [m.youtube.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. ipgsf.com [ipgsf.com]
- 15. westsystem.com [westsystem.com]
- 16. epoxio.cz [epoxio.cz]
- 17. osha.gov [osha.gov]
- 18. gz-supplies.com [gz-supplies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
